molecular formula C10H8N2O2 B019360 4-Methyl-5-nitroisoquinoline CAS No. 194032-17-2

4-Methyl-5-nitroisoquinoline

Katalognummer: B019360
CAS-Nummer: 194032-17-2
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: RDIJVEJSTUYLCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-nitroisoquinoline (CAS 194032-17-2) is a versatile heterocyclic aromatic compound presented as a yellow solid and is of significant interest in organic and medicinal chemistry research. This nitrated isoquinoline derivative serves as a key synthetic intermediate and building block for the construction of more complex molecular architectures. Its structure, incorporating both an electron-deficient nitro group and a basic nitrogen atom, allows it to participate in unique reaction pathways, such as direct nucleophilic substitution of hydrogen (SNH reactions), enabling efficient, step-economical functionalization to access novel amides and other derivatives. Researchers utilize this compound in the development of novel substances with potential biological activity, leveraging the privileged isoquinoline scaffold known for its presence in numerous alkaloids and pharmacologically active molecules. As a solid, it should be stored refrigerated (2-8°C) and is shipped at ambient temperature. This product is intended for research applications only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-11-6-8-3-2-4-9(10(7)8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIJVEJSTUYLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622616
Record name 4-Methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-17-2
Record name 4-Methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-5-nitroisoquinoline (CAS No. 194032-17-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-nitroisoquinoline, a heterocyclic compound with potential applications in organic synthesis and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic approach based on established isoquinoline chemistry, and explores its prospective role as a scaffold in medicinal chemistry. While specific biological data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information on related nitroisoquinoline derivatives to project its potential utility and guide future research endeavors.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant therapeutic properties.[1] This nitrogen-containing heterocyclic framework is a cornerstone in medicinal chemistry, forming the core of drugs with diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory agents. The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of its biological activity, making it a versatile scaffold for drug design and development. The subject of this guide, this compound, represents a specific substitution pattern with potential for further chemical elaboration and biological investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 194032-17-2[2][3][4]
Molecular Formula C₁₀H₈N₂O₂[2][3]
Molecular Weight 188.18 g/mol [2][5]
Appearance Yellow Solid[4]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate[5]
IUPAC Name This compound[2]
SMILES CC1=CN=CC2=C1C(=CC=C2)[O-][2][3]

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A potential pathway to this compound could involve the nitration of 4-methylisoquinoline. The directing effects of the methyl group and the isoquinoline ring system would influence the position of nitration. The following diagram illustrates this conceptual workflow.

G cluster_synthesis Conceptual Synthesis of this compound Start 4-Methylisoquinoline Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Product This compound Nitration->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

Key Considerations for Synthesis
  • Regioselectivity: The nitration of substituted isoquinolines can yield a mixture of isomers. Careful control of reaction conditions (temperature, nitrating agent) is crucial to favor the formation of the desired 5-nitro isomer.

  • Purification: Chromatographic techniques would likely be necessary to isolate the this compound from other nitrated byproducts and unreacted starting material.

Reactivity and Potential for Derivatization

The presence of the nitro group and the methyl group on the isoquinoline scaffold offers several avenues for further chemical modification:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas. This amino functionality is a versatile handle for introducing diverse chemical moieties to explore structure-activity relationships.

  • Oxidation of the Methyl Group: The methyl group at the 4-position can potentially be oxidized to a formyl or carboxyl group. For instance, the related compound, 1,4-dimethyl-5-nitroisoquinoline, has been shown to undergo selective oxidation of the 1-methyl group to yield this compound-1-carbaldehyde.[1] This aldehyde can then participate in various condensation and coupling reactions.

The following diagram illustrates the key reactive sites and potential derivatization pathways for this compound.

G cluster_reactivity Reactivity and Derivatization of this compound Core This compound Reduction Reduction of Nitro Group Core->Reduction Oxidation Oxidation of Methyl Group Core->Oxidation Amino 4-Methyl-5-aminoisoquinoline Reduction->Amino Derivatives Amides, Sulfonamides, etc. Amino->Derivatives Aldehyde 5-Nitroisoquinoline-4-carbaldehyde Oxidation->Aldehyde Further_Reactions Condensation, Coupling Reactions Aldehyde->Further_Reactions

Sources

Foreword: The Strategic Value of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-5-nitroisoquinoline

In the landscape of modern medicinal chemistry and synthetic methodology, the isoquinoline nucleus stands as a "privileged scaffold." Its rigid, planar structure, combined with a nitrogen heteroatom, provides an ideal framework for interacting with a multitude of biological targets. The introduction of specific functional groups onto this core can dramatically modulate its electronic properties, reactivity, and pharmacological profile. This guide focuses on a particularly intriguing derivative: This compound . The strategic placement of an electron-donating methyl group and a potent electron-withdrawing nitro group creates a molecule with a unique and valuable set of chemical characteristics. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, characterization, reactivity, and potential applications of this versatile chemical entity.

Physicochemical and Structural Properties

This compound (CAS No: 194032-17-2) is a yellow solid organic compound.[1][2] Its structure is defined by an isoquinoline core, which consists of a benzene ring fused to a pyridine ring, substituted with a methyl group at position 4 and a nitro group at position 5. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group is central to its chemical behavior.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 194032-17-2[1][3][4]
Molecular Formula C₁₀H₈N₂O₂[1][3][5]
Molecular Weight 188.19 g/mol [1][3][4]
Appearance Yellow Solid[1][2]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate[2]
Predicted pKa 3.55 ± 0.13[6]
Predicted XLogP3 2.3[3]

Synthesis Pathway: Electrophilic Nitration

The most direct and logical approach to synthesizing this compound is through the electrophilic nitration of 4-methylisoquinoline. The isoquinoline ring system typically undergoes electrophilic substitution on the benzene ring, primarily at the C5 and C8 positions.[7] The presence of the methyl group at C4 does not significantly alter this preference. The following protocol is based on established methods for the nitration of isoquinoline itself.[6]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 40 mL of concentrated sulfuric acid to -15 °C using an ice-salt bath.

  • Substrate Addition: Slowly dissolve 4-methylisoquinoline (1 equivalent) in the cold sulfuric acid, ensuring the temperature does not rise above -10 °C.

  • Nitration: Add solid potassium nitrate (1.2 equivalents) portion-wise over 1 hour, maintaining the internal temperature between -15 °C and -10 °C. The nitronium ion (NO₂⁺) is generated in situ and acts as the electrophile.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours to ensure complete conversion.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate will form.

  • Neutralization & Isolation: Slowly neutralize the cold acidic solution by adding aqueous ammonia until the pH is between 8 and 10. The yellow solid product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water (2 x 100 mL) and then with a small amount of cold methyl tert-butyl ether to remove non-polar impurities. Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol if necessary.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product 4-Methylisoquinoline 4-Methylisoquinoline Cooling Cool to -15 °C 4-Methylisoquinoline->Cooling H2SO4_KNO3 H₂SO₄ / KNO₃ (Nitrating Mixture) H2SO4_KNO3->Cooling Addition Add Substrate & Nitrating Agent Cooling->Addition Reaction Stir at RT (3h) Addition->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Adjust pH to 8-10 with NH₃(aq) Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Product This compound Filter->Product

Fig 1. Synthetic workflow for this compound.

Spectroscopic Characterization: A Predictive Analysis

While specific experimental spectra for this compound are not widely published, its spectral properties can be reliably predicted based on the known data of isoquinoline and the well-understood effects of methyl and nitro substituents.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the nitrogen atom and the nitro group, combined with the electron-donating methyl group, results in a distinct chemical shift pattern.

  • ¹H NMR (400 MHz, CDCl₃): Protons H1 and H3 in the pyridine ring will be significantly downfield due to the adjacent nitrogen. The protons on the benzene ring will be influenced by the strongly deshielding nitro group.

  • ¹³C NMR (100 MHz, CDCl₃): Carbons adjacent to the nitrogen (C1, C3) and the nitro group (C5) will be the most deshielded.

PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key Correlations
1 ~9.2~152Deshielded by adjacent N
3 ~7.6~143Deshielded by adjacent N
4-CH₃ ~2.5~20Standard methyl on aromatic ring
6 ~8.0~125Ortho to nitro group, deshielded
7 ~7.8~128
8 ~8.6~130Para to nitro group, deshielded
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most diagnostic signals will be the strong, sharp bands from the nitro group.[9][10]

Wavenumber (cm⁻¹)Vibration TypeDescription
3100-3000 C-H StretchAromatic C-H stretching vibrations.
1620-1580 C=N / C=C StretchAromatic and heteroaromatic ring stretching.
1550-1530 N-O Asymmetric StretchStrong, characteristic absorption for the NO₂ group.
1360-1340 N-O Symmetric StretchStrong, characteristic absorption for the NO₂ group.
850-750 C-H BendOut-of-plane bending for substituted benzene ring.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak, followed by characteristic fragmentation patterns for nitroaromatic compounds.[11]

  • Molecular Ion (M⁺): m/z = 188.

  • Key Fragments:

    • m/z = 172 ([M-O]⁺)

    • m/z = 158 ([M-NO]⁺)

    • m/z = 142 ([M-NO₂]⁺)

    • m/z = 115 (Loss of NO₂ and HCN from the pyridine ring)

Protocol: Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve ~10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

  • NMR Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[12]

  • IR Sample Preparation: Record the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.[8]

  • IR Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • MS Analysis: Introduce the sample into a mass spectrometer via a direct insertion probe or GC inlet for EI analysis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nitro group, which serves as both a deactivating group for electrophilic substitution and an activating group for nucleophilic substitution.

Reduction of the Nitro Group: Gateway to Functionalization

The most synthetically valuable transformation of this molecule is the reduction of the nitro group to an amine. This reaction converts the strongly deactivating -NO₂ group into a versatile and activating -NH₂ group, opening up a vast array of subsequent chemical modifications (e.g., diazotization, acylation, alkylation).

  • Mechanism: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. The nitro group is reduced on the surface of the catalyst by adsorbed hydrogen.

  • Significance: The resulting 5-Amino-4-methylisoquinoline is a key intermediate for the synthesis of biologically active molecules, as the amino group can serve as a handle to introduce diverse pharmacophores.[13]

G Start This compound Product 5-Amino-4-methylisoquinoline Start->Product Reduction Reagent H₂ (g), Pd/C Methanol Reagent->Product

Fig 2. Reduction of the nitro group to form a key amine intermediate.
Nucleophilic Aromatic Substitution (SₙAr)

The nitro group strongly activates the isoquinoline ring towards nucleophilic attack, particularly at the ortho (C6) and para (C8) positions. This is a classic SₙAr mechanism proceeding through a resonance-stabilized Meisenheimer complex. This reactivity allows for the direct introduction of nucleophiles like alkoxides, amines, or thiolates. Studies on the related 5-nitroisoquinoline confirm its propensity to undergo nucleophilic substitution of hydrogen (SₙH) reactions with N-anions.[14]

Electrophilic Aromatic Substitution

Electrophilic substitution on the this compound ring is highly disfavored. The pyridine nitrogen and the nitro group are both powerful deactivating groups, withdrawing electron density from the aromatic system and making it less susceptible to attack by electrophiles.[13] Any forced reaction would likely require harsh conditions and yield complex mixtures of products.

Potential Applications in Drug Discovery and Development

While this compound is primarily cataloged as a compound for organic synthesis, its structural motifs are highly relevant to drug development.[1][15]

  • Scaffold for Bioactive Molecules: The isoquinoline core is found in numerous natural alkaloids and synthetic drugs, including antihypertensive and anesthetic agents.[16][17]

  • Precursor for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The 5-amino derivative of this compound is an excellent starting point for building libraries of potential inhibitors by functionalizing the amino group.

  • Bioreducible Prodrugs: Nitroaromatic compounds can act as bioreducible prodrugs. Under the hypoxic (low oxygen) conditions often found in solid tumors, specific nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.[18] The substitution pattern of this compound makes it an interesting candidate for this type of targeted cancer therapy research.

G Scaffold This compound Scaffold Reduction Reduction of NO₂ Scaffold->Reduction S_N_Ar SₙAr Reaction Scaffold->S_N_Ar Other Side-Chain Modification Scaffold->Other Target_3 Bioreducible Prodrugs Scaffold->Target_3 Amine 5-Amino-4-methylisoquinoline (Key Intermediate) Reduction->Amine Substituted C6/C8 Substituted Derivatives S_N_Ar->Substituted Modified Oxidized/Functionalized Methyl Group Other->Modified Target_1 Kinase Inhibitors Amine->Target_1 Target_2 Antimicrobial Agents Substituted->Target_2

Fig 3. Role of this compound as a versatile scaffold.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecule whose properties are dictated by the precise electronic interplay of its constituent parts. Its synthesis is straightforward, and its reactivity is well-defined, with the reduction of the nitro group being the most synthetically powerful transformation. The resulting amine provides a direct entry point for constructing complex molecules with significant potential in medicinal chemistry, particularly in the development of targeted therapies and novel enzyme inhibitors. This guide provides the foundational chemical knowledge necessary for researchers to leverage the unique properties of this valuable heterocyclic compound in their synthetic and drug discovery endeavors.

References

  • The Synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, Nitro-Substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and Related Heterocycles as Potential Bioreducible Substrates for the Enzymes NAD(P)H: Quinone Oxidoreductase 1 and E. Coli Nitroreductase. PubMed.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.
  • Product Class 5: Isoquinolines. Thieme Chemistry.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI.
  • CAS No : 194032-17-2 | Product Name : this compound. Pharmaffiliates.
  • Supporting Information. The Royal Society of Chemistry.
  • This compound. MySkinRecipes.
  • This compound | C10H8N2O2 | CID 22121929. PubChem - NIH.
  • This compound | 194032-17-2. Appchem.
  • 4-NITROISOQUINOLINE 36073-93-5 wiki. LookChem.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. ACS Publications.
  • This compound. ChemBK.
  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085. PubChem - NIH.
  • Cas no 36073-93-5 (4-Nitroisoquinoline). Molbase.
  • Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Scirp.org.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Taylor & Francis Online.
  • This compound [P84000]. ChemUniverse.
  • 4-Nitroisoquinoline | C9H6N2O2 | CID 11105846. PubChem - NIH.
  • Isoquinoline. NIST WebBook.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Table of Characteristic IR Absorptions. University of Pardubice.
  • Infrared Spectroscopy. MSU Chemistry.

Sources

4-Methyl-5-nitroisoquinoline structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 4-Methyl-5-nitroisoquinoline

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the complete structural elucidation of this compound (C₁₀H₈N₂O₂).[1][2] Addressed to researchers and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of analytical techniques. Instead, it presents an integrated strategy, detailing the rationale behind each experimental choice and demonstrating how a combination of modern spectroscopic methods can be synergistically applied to unambiguously confirm the molecular structure of this heterocyclic compound. The protocols herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Strategic Imperative for Unambiguous Characterization

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a methyl group and a strongly electron-withdrawing nitro group, as in this compound, creates a unique electronic and steric profile that is of significant interest for synthetic and medicinal chemists.[3][4] The precise placement of these substituents is critical, as even minor positional changes can drastically alter biological activity and physicochemical properties. Therefore, a rigorous and unequivocal structural elucidation is not merely a procedural step but a foundational requirement for any subsequent research and development.

This guide will systematically detail the process, beginning with fundamental analysis and progressing to advanced, multi-dimensional spectroscopic techniques that reveal the intricate connectivity of the molecule.

Foundational Analysis: Confirming Molecular Formula and Key Functional Groups

The first phase of elucidation establishes the fundamental building blocks of the molecule: its elemental composition, molecular weight, and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecule with high precision (typically to four or five decimal places), which is essential for determining the elemental formula. This is the cornerstone of the entire elucidation process.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, likely to produce the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Analysis: The expected exact mass for the protonated molecule [C₁₀H₈N₂O₂ + H]⁺ is calculated based on the most abundant isotopes. The experimentally determined mass should match this theoretical value within a narrow tolerance (e.g., < 5 ppm).

Expected Data Summary:

ParameterExpected Value
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol [1][2]
Theoretical Exact Mass [M]188.0586 Da
Expected [M+H]⁺ Ion189.0664 Da
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, this is crucial for confirming the nitro group and the aromatic system.

Experimental Protocol:

  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H StretchMethyl (CH₃)
~1600-1450C=C & C=N StretchAromatic & Isoquinoline Rings
~1550-1500 (strong) Asymmetric NO₂ Stretch Nitro Group
~1350-1300 (strong) Symmetric NO₂ Stretch Nitro Group

The two strong absorption bands for the nitro group are highly diagnostic and provide compelling evidence for its presence.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[6][7] It provides information on the number and type of protons and carbons, their chemical environments, and their connectivity. For this compound, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol (General):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy: Proton Environment Analysis

Rationale: ¹H NMR identifies all unique proton environments in the molecule and provides information about neighboring protons through spin-spin coupling.

Predicted ¹H NMR Spectrum (Hypothetical, in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H1~9.0-9.2s-1HDeshielded by adjacent nitrogen.
H3~7.8-8.0s-1HSinglet due to no adjacent protons.
H6~8.2-8.4d7-91HOrtho coupling to H7.
H7~7.6-7.8t7-91HTriplet, coupled to H6 and H8.
H8~8.0-8.2d7-91HOrtho coupling to H7.
4-CH₃~2.5-2.7s-3HMethyl group on an aromatic ring.

Note: The nitro group at position 5 will deshield protons on the carbocyclic ring, particularly H6.

¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton Identification

Rationale: ¹³C NMR identifies all unique carbon environments. The accompanying DEPT-135 experiment differentiates between CH, CH₂, and CH₃ carbons, which is crucial for definitive assignment.

Predicted ¹³C NMR Data (Hypothetical, in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C1~150-152CH (Positive)Carbon adjacent to nitrogen.
C3~120-122CH (Positive)Aromatic CH.
C4~135-138C (No Signal)Quaternary carbon attached to CH₃.
C4a~128-130C (No Signal)Quaternary bridgehead carbon.
C5~148-150C (No Signal)Quaternary carbon attached to NO₂.
C6~125-127CH (Positive)Aromatic CH.
C7~128-130CH (Positive)Aromatic CH.
C8~130-132CH (Positive)Aromatic CH.
C8a~133-135C (No Signal)Quaternary bridgehead carbon.
4-CH₃~18-22CH₃ (Positive)Methyl carbon.

2D NMR Correlation Spectroscopy: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.[8] COSY, HSQC, and HMBC experiments are essential for confirming the final structure.

COSY (Correlation Spectroscopy)

Rationale: The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[9] This is used to map out the spin systems within the molecule.

Expected Key COSY Correlations:

  • A strong correlation between H6 , H7 , and H8 , confirming the sequence of protons on the carbocyclic ring.

  • No other correlations are expected, as H1, H3, and the methyl protons are all isolated spin systems.

Diagram: 2D NMR Elucidation Workflow

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_structure Final Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC Assigns Protons to Carbons C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Structure Unambiguous Structure of This compound COSY->Structure Confirms Neighboring Protons HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Defines 'Start' & 'End' Points for Long-Range Correlations HMBC->Structure Connects Molecular Fragments

Caption: Workflow illustrating the integration of 1D and 2D NMR data.

HSQC (Heteronuclear Single Quantum Coherence)

Rationale: The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the ¹H and ¹³C assignments.

Expected HSQC Correlations:

  • H1 ↔ C1

  • H3 ↔ C3

  • H6 ↔ C6

  • H7 ↔ C7

  • H8 ↔ C8

  • 4-CH₃ protons ↔ 4-CH₃ carbon

HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: HMBC is arguably the most critical experiment for connecting the molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations).[9][10]

Expected Key HMBC Correlations for Structural Confirmation:

ProtonCorrelates to Carbon(s) (²J, ³J)Significance of Correlation
4-CH₃ C3, C4, C4a Crucially places the methyl group at position C4.
H1 C3, C8aConfirms the position of H1 relative to the ring fusion.
H3 C1, C4, C4aConfirms the position of H3 and its proximity to the methyl-bearing carbon.
H6 C4a, C5, C7, C8Places H6 adjacent to the nitro-bearing C5 and the C4a bridgehead.
H8 C4a, C6, C8aConfirms the connectivity around the carbocyclic ring.

The correlation from the methyl protons (a sharp singlet in the ¹H spectrum) to C3 and C4a is the definitive piece of evidence that locks in the "4-methyl" portion of the structure.

Diagram: Key HMBC Correlations

Caption: Key long-range HMBC correlations confirming substituent placement.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-faceted spectroscopic approach, the structure of this compound can be elucidated with an exceptionally high degree of confidence. The process is self-validating: the molecular formula from HRMS is confirmed by the count of carbons and protons in the NMR spectra. The functional groups identified by IR are consistent with the chemical shifts observed in NMR. Finally, the complete connectivity map generated by 2D NMR must be in full agreement with all other data points. This rigorous, evidence-based workflow ensures the scientific integrity required for advancing this molecule in research and development pipelines.

References

  • ResearchGate. (n.d.). H,H-COSY ( ↔) and HMBC (→) correlations of 4-methoxy2H-isoquinolin-1-one (2).
  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Appchem. (n.d.). This compound.
  • Castro, V., et al. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.
  • Crysdot LLC. (n.d.). This compound.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • White, J. M., et al. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. ResearchGate.
  • Global Substance. (2024). Cas no 36073-93-5 (4-Nitroisoquinoline).
  • Pharmaffiliates. (n.d.). This compound.
  • Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 681-703.
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Heaps, G., et al. (n.d.). Structural Elucidation. Scribd.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
  • National Center for Biotechnology Information. (n.d.). 4-Nitroisoquinoline. PubChem.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Science of Synthesis. (n.d.). Isoquinolines.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.
  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.
  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Royal Society of Chemistry. (n.d.). Mass spectrometry.

Sources

Spectroscopic Characterization of 4-Methyl-5-nitroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-methyl-5-nitroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are foundational for the unambiguous identification, purity assessment, and structural elucidation of this compound in a research and development setting.

Introduction

This compound (C₁₀H₈N₂O₂) is a heterocyclic aromatic compound with a molecular weight of 188.18 g/mol .[1] Its structure, featuring an isoquinoline core substituted with a methyl group at the 4-position and a nitro group at the 5-position, suggests potential applications in medicinal chemistry and materials science. The electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group on the aromatic system are expected to significantly influence its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for any future studies and applications of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide provides a detailed prediction based on the analysis of closely related structures and fundamental spectroscopic principles.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as 5-nitroisoquinoline and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-donating methyl group and the strongly electron-withdrawing nitro group. The predicted chemical shifts (in ppm, relative to TMS) in a deuterated solvent like CDCl₃ are outlined in Table 1 .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1~ 9.4s-Deshielded due to proximity to the nitrogen atom.
H3~ 8.6s-Influenced by the adjacent nitrogen and the methyl group.
H6~ 8.3d7-9Ortho-coupling to H7. Deshielded by the nitro group.
H7~ 7.7t7-9Triplet due to coupling with H6 and H8.
H8~ 8.5d7-9Ortho-coupling to H7. Deshielded by the peri-nitro group.
4-CH₃~ 2.7s-Typical chemical shift for an aromatic methyl group.

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2 .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C1~ 152Deshielded due to proximity to the nitrogen atom.
C3~ 145Influenced by the adjacent nitrogen and the methyl group.
C4~ 130Carbon bearing the methyl group.
C4a~ 128Bridgehead carbon.
C5~ 148Carbon bearing the nitro group, significantly deshielded.
C6~ 125Influenced by the adjacent nitro group.
C7~ 130Aromatic carbon.
C8~ 122Aromatic carbon.
C8a~ 135Bridgehead carbon.
4-CH₃~ 20Typical chemical shift for an aromatic methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3 .

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (methyl)
~ 1620MediumC=N stretch (isoquinoline ring)
~ 1590, 1470MediumC=C stretch (aromatic ring)
~ 1530StrongAsymmetric NO₂ stretch
~ 1350StrongSymmetric NO₂ stretch
~ 830StrongC-N stretch (nitro group)
800-700StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 188, corresponding to the molecular weight of the compound.[1]

  • Major Fragmentation Pathways: The fragmentation is expected to be driven by the loss of the nitro group and rearrangements of the isoquinoline core. A logical fragmentation workflow is depicted in Figure 1 .

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Sample Preparation
  • Purity: Ensure the sample is of high purity, as impurities will interfere with spectroscopic analysis. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection (for NMR): Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Longer acquisition times are typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

MS Data Acquisition
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this type of molecule.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • The sample is ionized in the EI source (typically at 70 eV).

    • The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight).

    • A mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).

Visualization of Molecular Structure and Fragmentation

To aid in the understanding of the molecular structure and its behavior under mass spectrometric conditions, the following diagrams are provided.

Caption: Molecular structure of this compound.

Figure 2. Predicted EI-MS Fragmentation of this compound M [C10H8N2O2]+. m/z = 188 M_NO2 [C10H8N]+. m/z = 142 M->M_NO2 - NO2 M_NO [C10H8NO]+. m/z = 158 M->M_NO - NO M_HCN [C9H7NO2]+. m/z = 161 M->M_HCN - HCN M_NO2_HCN [C9H7]+. m/z = 115 M_NO2->M_NO2_HCN - HCN

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected NMR, IR, and MS data, coupled with standardized experimental protocols, offers a solid foundation for researchers. As with any predictive data, experimental verification is the ultimate standard. However, the information presented here will significantly aid in the initial identification and characterization of this compound, facilitating its further investigation and potential application in various scientific fields.

References

  • PubChem. This compound.
  • PubChem. 5-Nitroisoquinoline.

Sources

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to 4-methyl-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in two main parts: the preparation of the 4-methylisoquinoline precursor and its subsequent regioselective nitration. This document is intended to serve as a practical resource for researchers, offering detailed protocols, mechanistic insights, and critical analysis of the synthetic strategy.

Introduction to this compound

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. The introduction of a nitro group and a methyl group onto the isoquinoline core can significantly modulate its electronic properties and biological activity, making this compound a valuable building block for further chemical exploration. The strategic placement of the nitro group at the 5-position offers a handle for a variety of chemical transformations, including reduction to an amine, which can then be further functionalized.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first part involves the synthesis of the key intermediate, 4-methylisoquinoline. Subsequently, this intermediate undergoes electrophilic aromatic substitution to introduce a nitro group at the 5-position.

Alternatively, 4-methylisoquinoline is commercially available, which allows for a more direct approach to the target molecule, commencing from the nitration step.[1][2][3][4] This guide will detail both the synthesis of the precursor and the critical nitration step.

Part 1: Synthesis of 4-Methylisoquinoline

While several classical methods exist for the synthesis of isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, this guide will focus on a modern and efficient one-pot synthesis via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization.[5] This method offers a broad substrate scope and generally good yields.

Experimental Protocol: One-pot Synthesis of 4-Methylisoquinoline

This protocol is adapted from a reported procedure for the synthesis of 1-substituted-4-methylisoquinolines and can be modified for the synthesis of 4-methylisoquinoline.[5]

Reaction Scheme:

Materials:

  • 2-Bromobenzaldehyde

  • N-Boc-allylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Ethylene glycol (EG)

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), N-Boc-allylamine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) and ethylene glycol (1 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylisoquinoline.

Data Summary for 4-Methylisoquinoline Synthesis
Reactant/ReagentMolar Equiv.Role
2-Bromobenzaldehyde1.0Starting Material
N-Boc-allylamine1.2Starting Material
Pd(OAc)₂0.02Catalyst
PPh₃0.04Ligand
Na₂CO₃2.0Base
Toluene/EG-Solvent
Logical Workflow for 4-Methylisoquinoline Synthesis

workflow start Assemble Reactants (2-bromobenzaldehyde, N-Boc-allylamine, Pd(OAc)₂, PPh₃, Na₂CO₃) reaction One-pot Reaction (Toluene/EG, 120 °C) start->reaction Heat workup Aqueous Work-up and Extraction reaction->workup Cool purification Column Chromatography workup->purification product 4-Methylisoquinoline purification->product

Caption: One-pot synthesis of 4-methylisoquinoline.

Part 2: Nitration of 4-Methylisoquinoline

The nitration of isoquinoline is a well-established electrophilic aromatic substitution reaction. The reaction of isoquinoline with a mixture of concentrated nitric acid and sulfuric acid predominantly yields 5-nitroisoquinoline (around 90%) and a smaller amount of 8-nitroisoquinoline (around 10%).[6] The methyl group at the 4-position is an activating group and is expected to direct the incoming electrophile to the ortho and para positions. In this case, the 5-position is ortho to the methyl group, and the electron-withdrawing effect of the pyridine ring deactivates the 8-position, thus favoring the formation of this compound.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • 4-Methylisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve 4-methylisoquinoline (1.0 mmol) in concentrated sulfuric acid (5 mL) at 0 °C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-methylisoquinoline while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a yellow solid.[7]

Data Summary for Nitration Reaction
Reactant/ReagentMolar Equiv.Role
4-Methylisoquinoline1.0Substrate
Fuming Nitric Acid1.1Nitrating Agent
Concentrated Sulfuric Acid-Catalyst/Solvent
Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-methylisoquinoline proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are the formation of the nitronium ion (NO₂⁺) electrophile, followed by its attack on the electron-rich benzene ring of the isoquinoline, and subsequent re-aromatization.

mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Re-aromatization HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+H2O NO2+H2O H2NO3+->NO2+H2O 4-Me-Isoquinoline 4-Me-Isoquinoline Sigma-complex Sigma Complex (Resonance Stabilized) 4-Me-Isoquinoline->Sigma-complex + NO2+ Product This compound Sigma-complex->Product - H+

Caption: Mechanism of nitration of 4-methylisoquinoline.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the successful incorporation of the methyl and nitro groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro group.

Safety Considerations

  • Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Always add acid to water, not the other way around, during the work-up procedure to dissipate heat safely.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound. The proposed two-step synthesis, involving a modern one-pot reaction for the precursor and a well-established nitration protocol, provides a practical approach for researchers in organic and medicinal chemistry. The provided experimental details, mechanistic insights, and safety precautions are intended to facilitate the successful synthesis of this valuable chemical intermediate.

References

  • Tian, Y., et al. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry, 11(40), 6925-6929.
  • BenchChem. (n.d.). Managing reaction regioselectivity in functionalizing the isoquinoline ring.
  • DTIC. (n.d.).
  • ChemBK. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of 4-methyl tetrahydroisoquinolines.
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • A2B Chem. (n.d.). 4-Methylisoquinoline.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
  • Química Organica.org. (n.d.). Pictet Spengler synthesis of isoquinoline.
  • University of Massachusetts Boston. (n.d.). Chemistry 210 Experiment 10.
  • ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4-methylisoquinoline.
  • United States Biological. (n.d.). 4-Methylisoquinoline CAS.
  • Semantic Scholar. (n.d.). 633. isoQuinolines. Part III.
  • Journal of the American Chemical Society. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • PubChem. (n.d.). Isoquinoline, 4-methyl-.
  • University of Wisconsin-La Crosse. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Cyano-3-methylisoquinoline.
  • Eurekaselect. (n.d.). Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • PubMed Central. (n.d.).
  • Chem-agora.com. (n.d.). 4-methylisoquinoline.

Sources

4-Methyl-5-nitroisoquinoline synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitroisoquinoline

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for this compound, a valuable heterocyclic compound in organic synthesis and medicinal chemistry.[1] The synthesis is presented as a two-stage process: the initial construction of the 4-methylisoquinoline scaffold, followed by a regioselective electrophilic nitration. We will explore the underlying principles of a modern palladium-catalyzed cascade reaction for the synthesis of the core structure and delve into the mechanistic details of the subsequent nitration, focusing on the directing effects that govern the introduction of the nitro group at the C5 position. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic diagrams, and a consolidated reference section to support further investigation and application.

Introduction: The Significance of the Isoquinoline Motif

The isoquinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds with pronounced biological activities.[2][3] The strategic functionalization of the isoquinoline ring system, such as the introduction of methyl and nitro groups, can profoundly alter the molecule's electronic properties, reactivity, and pharmacological profile.[3] this compound, in particular, serves as a versatile intermediate for the construction of more complex molecules, including potential therapeutic agents.[1][4] Understanding its synthesis is therefore crucial for the development of novel chemical entities. This guide elucidates a robust pathway for its preparation, emphasizing the chemical logic behind each synthetic transformation.

Part 1: Synthesis of the 4-Methylisoquinoline Scaffold

While classic methods like the Bischler-Napieralski[5][6], Pictet-Spengler[7][8], and Pomeranz-Fritsch[9][10] reactions provide foundational routes to the isoquinoline core, modern organometallic chemistry offers more efficient and substrate-tolerant alternatives. A highly effective contemporary method for synthesizing 4-methylisoquinolines involves a one-pot, palladium-catalyzed cascade reaction.[2]

Mechanism: Pd-Catalyzed Heck Reaction and Intramolecular Cyclization

This process leverages a sequential Heck reaction, intramolecular cyclization, and isomerization cascade to construct the 4-methylisoquinoline framework from readily available starting materials.[2] The reaction typically involves the coupling of a 2-acylphenyl triflate (or halide) with an N-Boc protected allylamine.

The plausible mechanism unfolds as follows:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl triflate, forming a Pd(II) complex.

  • Migratory Insertion: The alkene of the N-Boc allylamine coordinates to the Pd(II) center, followed by migratory insertion into the Pd-Aryl bond. This step regioselectively forms a new carbon-carbon bond.

  • β-Hydride Elimination: A subsequent β-hydride elimination regenerates the double bond at a new position and produces a palladium-hydride species, which, after reductive elimination, regenerates the Pd(0) catalyst. This completes the Heck reaction portion, yielding a 2-aryl-substituted allylcarbamate intermediate.

  • Deprotection and Cyclization: At elevated temperatures (e.g., 120 °C in ethylene glycol), the Boc protecting group is removed. The resulting free amine then undergoes an intramolecular nucleophilic attack on the ketone.

  • Dehydration and Isomerization: The subsequent dehydration and double bond isomerization lead to the formation of the aromatic 4-methylisoquinoline ring system.[2]

Experimental Protocol: One-Pot Synthesis of 4-Methylisoquinoline

The following is a representative protocol based on the literature.[2]

Materials:

  • 2-Acetylphenyl triflate

  • N-Boc-allylamine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • PPh₃ (Triphenylphosphine)

  • Cs₂CO₃ (Cesium carbonate)

  • Ethylene glycol (EG)

  • Toluene

Procedure:

  • To a reaction vessel, add 2-acetylphenyl triflate (1.0 mmol), N-Boc-allylamine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene (5 mL) and anhydrous ethylene glycol (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylisoquinoline.

Synthesis Workflow Diagram

G cluster_0 Part 1: 4-Methylisoquinoline Synthesis A 2-Acetylphenyl triflate + N-Boc-allylamine C Heck Reaction Intermediate A->C Pd-Catalyzed Heck Coupling B Pd(0) Catalyst Cs₂CO₃, Toluene/EG E Intramolecular Cyclization, Deprotection & Aromatization C->E Thermal Cascade D Heat (120°C) F 4-Methylisoquinoline E->F

Caption: Workflow for the synthesis of 4-methylisoquinoline.

Part 2: Regioselective Nitration of 4-Methylisoquinoline

The introduction of a nitro group onto the 4-methylisoquinoline scaffold is achieved via electrophilic aromatic substitution. The key challenge in this step is controlling the regioselectivity. For isoquinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions of the benzene ring, as the pyridine ring is deactivated by the protonated nitrogen under strong acidic conditions.[11]

Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-methylisoquinoline to yield the 5-nitro derivative follows a classical electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[12]

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack and Sigma Complex Formation: The π-electron system of the 4-methylisoquinoline's benzene ring acts as a nucleophile, attacking the nitronium ion. This attack is regioselective. The methyl group at C4 is an activating, ortho, para-directing group. The C5 position is ortho to the methyl group, making it an electronically favorable site for attack. The attack at C5 forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, typically HSO₄⁻ or water, removes a proton from the C5 position of the sigma complex. This restores the aromaticity of the ring, yielding the final product, this compound.

Controlling Regioselectivity

The substitution pattern is a result of the combined directing effects of the substituents on the ring:

  • Pyridine Ring: Under the strongly acidic conditions required for nitration, the isoquinoline nitrogen is protonated. This makes the pyridinium ring strongly electron-withdrawing and thus highly deactivated towards electrophilic attack. Substitution, therefore, occurs exclusively on the benzene ring.

  • Methyl Group (C4): The methyl group is an electron-donating group (via hyperconjugation) and is activating. It directs incoming electrophiles to the ortho (C5) and para (C8, though this position is sterically different) positions relative to itself. The C5 position is highly activated by the methyl group.

The combination of these effects strongly favors the nitration at the C5 position, leading to the desired this compound product.

Nitration Mechanism Diagram

G cluster_1 Part 2: Nitration Mechanism START 4-Methylisoquinoline SIGMA Sigma Complex (Resonance Stabilized) START->SIGMA Electrophilic Attack at C5 Position NITRONIUM NO₂⁺ (from HNO₃/H₂SO₄) PRODUCT This compound SIGMA->PRODUCT Aromatization DEPROTONATION -H⁺

Caption: Mechanism of electrophilic nitration of 4-methylisoquinoline.

Experimental Protocol: Nitration of 4-Methylisoquinoline

This protocol is a representative procedure for aromatic nitration and should be performed with extreme caution.[12][13]

Materials:

  • 4-Methylisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (e.g., 10 mL).

  • Slowly and carefully add 4-methylisoquinoline (1.0 mmol) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (e.g., 2 mL), keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-methylisoquinoline in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours.

  • Very carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The precipitated solid product can be collected by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • The crude product may be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Quantitative Data Summary

Synthesis StepReactantsKey Reagents/CatalystsConditionsProductTypical YieldRef
Scaffold Synthesis 2-Acetylphenyl triflate, N-Boc-allylaminePd(OAc)₂, PPh₃, Cs₂CO₃Toluene/EG, 120 °C4-MethylisoquinolineGood[2]
Nitration 4-MethylisoquinolineConc. HNO₃, Conc. H₂SO₄0-5 °CThis compoundN/A[12]

Note: Specific yields for the nitration of 4-methylisoquinoline are not detailed in the provided search results but are expected to be moderate to good based on standard aromatic nitration procedures.

Conclusion

The synthesis of this compound is a well-defined process that combines modern organometallic techniques with classic electrophilic aromatic substitution chemistry. The palladium-catalyzed cascade provides an efficient entry to the 4-methylisoquinoline core, while a carefully controlled nitration reaction allows for the regioselective installation of the nitro group at the C5 position. The mechanistic principles discussed—catalytic cycles and the directing effects in electrophilic substitution—are fundamental to organic synthesis. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Saggiomo, A. J. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 643. [Link]
  • Química Orgánica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
  • Tian, Y., et al. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry, 11(40), 6923-6926. [Link]
  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • Huang, G., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3652-3656. [Link]
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Pharmaffiliates. (n.d.). This compound.
  • Defence Science and Technology Organisation. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • ResearchGate. (n.d.). Synthesis of 4-methyl tetrahydroisoquinolines.
  • Mol-Instincts. (n.d.). 4-Nitroisoquinoline.
  • University of Michigan-Dearborn. (n.d.). Chemistry 210 Experiment 10.
  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • LookChem. (n.d.). 4-methylisoquinoline.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Sugiura, M., et al. (1983). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 31(9), 3329-3332. [Link]
  • American Chemical Society. (1945). The Preparation of 4-Methylquinolines. Journal of the American Chemical Society, 67(11), 2055-2056. [Link]
  • University of Wisconsin-Stout. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • McCoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of the Chemical Society (Resumed), 2851. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Science of Synthesis. (n.d.). 15.5 Isoquinolines.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Nitroisoquinoline. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem Compound Database.
  • ResearchGate. (2013). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • ResearchGate. (2017). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2019). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism.

Sources

Starting materials for 4-Methyl-5-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for 4-Methyl-5-nitroisoquinoline, a key heterocyclic building block. The narrative is structured to deliver not just procedural steps but also the underlying mechanistic principles and strategic considerations essential for successful synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of substituted isoquinolines.

Strategic Overview: A Two-Stage Approach

The synthesis of this compound is most effectively approached via a two-stage strategy. This involves the initial construction of the core 4-methylisoquinoline scaffold, followed by a regioselective electrophilic nitration. This pathway is advantageous as it utilizes well-established and high-yielding reactions while allowing for precise control over the introduction of the substituents.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a clear path from commercially available starting materials. The primary disconnection is the nitro group, pointing to a nitration reaction on a 4-methylisoquinoline precursor. This precursor can then be disconnected via established isoquinoline syntheses, such as the Pomeranz-Fritsch reaction, which builds the heterocyclic ring from an appropriately substituted benzaldehyde and an aminoacetal.

G TM This compound Nitration Electrophilic Nitration TM->Nitration C-N bond disconnection Precursor 4-Methylisoquinoline PomeranzFritsch Pomeranz-Fritsch Reaction Precursor->PomeranzFritsch Ring disconnection Nitration->Precursor SMs o-Methylbenzaldehyde + Aminoacetaldehyde Diethyl Acetal PomeranzFritsch->SMs

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the 4-Methylisoquinoline Core

The construction of the isoquinoline ring is a foundational step in heterocyclic chemistry. Among the classical methods, including the Bischler-Napieralski and Pictet-Spengler reactions, the Pomeranz-Fritsch reaction offers a direct and efficient route to the desired isoquinoline scaffold without requiring subsequent oxidation steps.[1][2]

The Pomeranz-Fritsch Reaction: Mechanism and Rationale

First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] The process begins with the condensation of an aromatic aldehyde (in this case, o-methylbenzaldehyde) with 2,2-diethoxyethylamine to form a Schiff base (a benzalaminoacetal). Subsequent treatment with a strong acid, typically concentrated sulfuric acid, catalyzes an intramolecular electrophilic aromatic substitution to form the isoquinoline ring.[5][6]

The choice of the Pomeranz-Fritsch reaction is strategic. It directly yields the fully aromatized isoquinoline ring system. Alternative routes like the Bischler-Napieralski synthesis produce dihydroisoquinolines, which would necessitate an additional dehydrogenation step.[7][8] The Pictet-Spengler reaction typically yields tetrahydroisoquinolines, requiring even more extensive oxidation.[9][10]

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Acid-Catalyzed Cyclization A o-Methylbenzaldehyde + 2,2-Diethoxyethylamine B Benzalaminoacetal (Schiff Base) A->B Condensation (-H₂O) C Protonation of Acetal B->C H⁺ D Carbocation Intermediate C->D -EtOH E Electrophilic Attack D->E Intramolecular Cyclization F Rearomatization E->F -EtOH, -H⁺ G 4-Methylisoquinoline F->G

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol: 4-Methylisoquinoline Synthesis

This protocol is adapted from the general principles of the Pomeranz-Fritsch synthesis.[11]

Materials:

  • o-Methylbenzaldehyde

  • 2,2-Diethoxyethylamine (Aminoacetaldehyde diethyl acetal)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Sodium hydroxide solution (10% w/v)

  • Sodium chloride solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Schiff Base Formation: In a round-bottom flask, combine equimolar amounts of o-methylbenzaldehyde and 2,2-diethoxyethylamine. The reaction is typically exothermic and can be stirred at room temperature for 1-2 hours until analysis (e.g., by TLC) indicates completion. The water formed as a byproduct can be removed azeotropically if necessary, but for many substrates, the reaction proceeds to high conversion without this step.

  • Cyclization: Cool a flask containing concentrated sulfuric acid (typically a 5-10 fold excess by weight) to 0°C in an ice bath. Slowly add the crude benzalaminoacetal from the previous step to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. The progress of the cyclization should be monitored.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. This will hydrolyze any remaining acetals and dilute the acid.

  • Neutralization & Extraction: Slowly neutralize the cold acidic solution with 10% sodium hydroxide solution until it is basic (pH > 9). During this process, the product may precipitate. Extract the aqueous mixture three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylisoquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterValue/Condition
Reactants o-Methylbenzaldehyde, 2,2-Diethoxyethylamine
Cyclization Agent Concentrated H₂SO₄
Reaction Temp. 50-60°C
Typical Yield 60-75%

Part II: Regioselective Nitration of 4-Methylisoquinoline

The introduction of the nitro group onto the 4-methylisoquinoline core is achieved through electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the electronic properties of the heterocyclic system and the existing methyl substituent.

Mechanistic Rationale: Directing Effects

The isoquinoline nucleus is deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring rather than the pyridine ring.[12] The primary sites of attack are C-5 and C-8.

Two factors govern the regioselectivity in the nitration of 4-methylisoquinoline:

  • The Ring Nitrogen: Deactivates the entire system but directs electrophiles primarily to the 5- and 8-positions.

  • The C-4 Methyl Group: This is an activating, ortho-, para-directing group. Its activating nature enhances the reactivity of the carbocyclic ring. It directs incoming electrophiles to its ortho position (C-5) and its para position (C-8).

The directing effects of the nitrogen atom and the methyl group are therefore synergistic, both strongly favoring substitution at the C-5 position . This convergence of directing effects allows for a highly regioselective synthesis of the desired 5-nitro isomer. The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[13][14]

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Rearomatization A HNO₃ + 2H₂SO₄ B NO₂⁺ + H₃O⁺ + 2HSO₄⁻ A->B Acid-Base Reaction D σ-complex (Wheland intermediate) B->D C 4-Methylisoquinoline C->D Attack by π-system at C-5 E This compound D->E Deprotonation (-H⁺)

Caption: Mechanism for the nitration of 4-methylisoquinoline.

Experimental Protocol: Nitration

This protocol is based on established procedures for the nitration of isoquinoline and related heterocycles.[15] Extreme caution is advised when working with nitrating mixtures.

Materials:

  • 4-Methylisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonium hydroxide solution

  • Dichloromethane

Procedure:

  • Dissolution: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve the 4-methylisoquinoline starting material in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of 4-methylisoquinoline, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralization: Slowly and carefully neutralize the cold solution with ammonium hydroxide until basic. The product will precipitate.

  • Extraction & Purification: Filter the solid product or extract the aqueous slurry with dichloromethane. The organic extracts should be washed, dried, and concentrated. The resulting solid, this compound, can be further purified by recrystallization (e.g., from ethanol).

ParameterValue/Condition
Reactants 4-Methylisoquinoline
Nitrating Agent HNO₃ / H₂SO₄
Reaction Temp. 0-5°C
Typical Yield 85-95%
Major Product This compound[16]
Potential Byproduct 4-Methyl-8-nitroisoquinoline

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Chemical Formula: C₁₀H₈N₂O₂[16]

  • Molecular Weight: 188.19 g/mol [17]

  • Appearance: Typically a yellow solid[17]

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the substitution pattern. The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons, with coupling constants consistent with the isoquinoline structure.

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

  • Infrared Spectroscopy: Will show characteristic peaks for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and the aromatic C-H and C=C bonds.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the Pomeranz-Fritsch synthesis of 4-methylisoquinoline followed by a highly regioselective electrophilic nitration. This guide provides the strategic rationale, mechanistic insights, and detailed protocols necessary for researchers to successfully prepare this valuable chemical intermediate. The convergence of directing effects in the final nitration step makes this a particularly efficient and high-yielding route.

References

  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions1951, 6, 191–206. [Link]
  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions1951, 6, 151–190. [Link]
  • Lian, Z. et al. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters2019, 21(10), 3533–3537. [Link]
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
  • Wikipedia. Pomeranz–Fritsch reaction. [Link]
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
  • Name-Reaction.com. Pictet-Spengler reaction. [Link]
  • Si, C.; Myers, A. G. A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition2011, 50(40), 9483-9486. [Link]
  • Wikipedia. Bischler–Napieralski reaction. [Link]
  • Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions1951, 6, 74–150. [Link]
  • Meutermans, W. D. F.; Alewood, P. F. Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry1996, 61(22), 7709-7714. [Link]
  • Huang, Q.; Hunter, J. A.; Larock, R. C. Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry2002, 67(10), 3437-3444. [Link]
  • Slideshare. Bischler napieralski reaction. [Link]
  • Ruijter, E. et al. Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry2011, 76(7), 2255-2267. [Link]
  • Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. [Link]
  • Merck Index. Pomeranz-Fritsch Reaction. [Link]
  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
  • Lian, Z. et al. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. Pubmed2019. [Link]
  • Si, C.; Myers, A. G. A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie2011. [Link]
  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline2022. [Link]
  • Chem-Station. Pomeranz-Fritsch Isoquinoline Synthesis. [Link]
  • Crysdot LLC. This compound. [Link]
  • Pharmaffiliates. This compound. [Link]
  • Brown, W. D.; Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses2005, 81, 98. [Link]
  • National Center for Biotechnology Information. This compound.
  • Brieflands.
  • Ashenhurst, J. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry2018. [Link]
  • McCoubrey, A.; Mathieson, D. W. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of the Chemical Society1951, 2851-2854. [Link]
  • Wikipedia.
  • Churakov, A. M. et al. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances2021, 11(41), 25526-25532. [Link]
  • inLIBRARY. NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, less-explored derivative, 4-Methyl-5-nitroisoquinoline, a molecule that combines the privileged isoquinoline core with a nitroaromatic substituent. While direct biological data for this compound is scarce[3][4], its structural motifs suggest significant potential for therapeutic applications. This document provides a comprehensive research framework for drug discovery professionals to systematically evaluate the biological potential of this compound. We will delve into hypothesized activities based on structure-activity relationships of related compounds, and present detailed, field-proven protocols for a tiered screening approach, encompassing cytotoxicity, antimicrobial efficacy, and enzyme inhibition. The overarching goal is to provide a self-validating system for inquiry, enabling researchers to unlock the therapeutic promise of this novel chemical entity.

Introduction: The Scientific Rationale

The isoquinoline nucleus is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This scaffold is prevalent in a multitude of clinically significant molecules, including the analgesic morphine, the antibacterial agent berberine, and the anticancer agent noscapine.[2] The diverse biological activities of isoquinoline derivatives are often dictated by the nature and position of their substituents.[1][5] Activities range from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[6][7]

The subject of this guide, this compound, possesses two key substituents on the isoquinoline core that are of significant interest:

  • A Methyl Group at Position 4: Substitution at this position has been linked to prominent antimalarial activity in other isoquinoline analogs.[1]

  • A Nitro Group at Position 5: Nitroaromatic compounds are a well-established class of therapeutic agents, particularly in the realm of antimicrobial and anticancer chemotherapy. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive cytotoxic species.[8]

Given this structural composition, we hypothesize that this compound is a prime candidate for investigation as a potential anticancer, antimicrobial, or enzyme-inhibiting agent. This guide outlines a logical, multi-tiered experimental workflow to systematically test these hypotheses.

Tier 1: Primary Screening - In Vitro Cytotoxicity Assessment

The initial and most critical step in evaluating a novel compound for anticancer potential is to assess its general cytotoxicity against a panel of human cancer cell lines.[9] This provides a broad overview of its potency and selectivity. We propose the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[10]

Rationale for Experimental Design

The choice of cell lines is crucial for obtaining meaningful data. We recommend a diverse panel representing different cancer types to identify potential tissue-specific activity. A normal, non-cancerous cell line (e.g., human dermal fibroblasts) must be included to assess preliminary selectivity and a general toxicity profile.[11] Doxorubicin, a standard chemotherapeutic agent, will serve as a positive control to validate assay performance. The final concentration of the solvent (DMSO) must be kept below 0.5% to prevent solvent-induced toxicity.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal fibroblast cell line (e.g., HFF-1).[11][12]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[12]

  • This compound (stock solution in DMSO).[9]

  • Doxorubicin (positive control).

  • MTT solution (5 mg/mL in PBS).[9]

  • DMSO (for formazan solubilization).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation: Prepare a series of dilutions of this compound and Doxorubicin in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.[9]

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound or controls (vehicle control with DMSO, positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7BreastHypothetical Value15.2 ± 1.8[9]
A549LungHypothetical ValueValue from Literature
HCT116ColonHypothetical ValueValue from Literature
HFF-1Normal FibroblastHypothetical ValueValue from Literature

Table 1: Hypothetical IC50 values for this compound.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h seed->incubate1 prep_cpd Prepare Compound Dilutions treat Add Compound to Cells prep_cpd->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance (492 nm) solubilize->read analyze Calculate % Viability read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 plot->ic50 G cluster_prep Plate Preparation cluster_inoc Inoculation cluster_incub Incubation & Reading add_broth Add Broth to All Wells serial_dilute Perform 2-Fold Serial Dilution of Compound add_broth->serial_dilute add_inoculum Inoculate Wells serial_dilute->add_inoculum prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme (Active Site) EI1 Enzyme-Inhibitor Complex E1:f0->EI1:f0 Binds Active Site I1 Inhibitor S1 Substrate E2 Enzyme Allosteric Site ESI2 E-S-I Complex (Inactive) E2:f1->ESI2:f0 Binds Allosteric Site I2 Inhibitor S2 Substrate

Caption: Simplified diagrams of common enzyme inhibition mechanisms. [13]

Future Directions: Preliminary In Vivo Toxicology

Should this compound demonstrate significant and selective in vitro activity, the next logical step is a preliminary assessment of its in vivo safety profile. E[14][15]arly-stage toxicology studies are crucial for identifying potential liabilities and making informed decisions before committing to more extensive preclinical development.

[14]Initial studies typically include:

  • Acute Toxicity: A single-dose study to determine the maximum tolerated dose (MTD) and identify signs of immediate toxicity. *[14] Dose Range Finding: A short-term (e.g., 7-14 day) study with repeated dosing to evaluate the dose-response relationship for toxicity and to help select doses for subsequent studies.

[14]These non-GLP studies provide vital information about the compound's behavior in a whole organism, which cannot be fully predicted by in vitro models alone.

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its structure, combining the versatile isoquinoline scaffold with a reactive nitro group, provides a strong rationale for its investigation as an anticancer or antimicrobial agent. The tiered experimental approach outlined in this guide—progressing from broad in vitro screening to more focused mechanistic studies—offers a robust and efficient framework for elucidating its biological activity. By adhering to standardized, self-validating protocols, researchers can systematically evaluate this compound and determine its potential for future drug development.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). OUCI.
  • Antimicrobial Susceptibility Testing Protocols. (2007). Routledge.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed Central.
  • Isoquinoline derivatives and its medicinal activity. (2024). Preprints.org.
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2022). PubMed Central.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). National University of Colombia.
  • The role of early in vivo toxicity testing in drug discovery toxicology. (2025). ResearchGate.
  • In vivo toxicology studies. (2021). Biobide.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare.
  • This compound. (n.d.). PubChem.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2020). SciSpace.
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate.
  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information.
  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate.
  • This compound. (n.d.). Appchem.
  • This compound. (n.d.). Pharmaffiliates.
  • Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Institutes of Health.
  • 5-Nitroisoquinoline. (n.d.). PubChem.
  • 4-Nitroisoquinoline. (n.d.). PubChem.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). MDPI.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses.
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2015). Der Pharma Chemica.
  • This compound. (n.d.). ChemBK.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2022). RSC Publishing.
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2016). PubMed Central.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central.

Sources

4-Methyl-5-nitroisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-nitroisoquinoline, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific research on this molecule is nascent, this document synthesizes foundational principles of isoquinoline chemistry to propose plausible synthetic routes, predict its chemical behavior, and hypothesize its potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering a scientifically grounded starting point for the exploration of this promising, yet under-investigated, molecule.

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives are found in a wide array of biologically active alkaloids, including the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine.[1][3] The unique electronic distribution and structural rigidity of the isoquinoline core make it an attractive framework for the design of novel therapeutic agents.[2] Strategic functionalization of the isoquinoline ring system allows for the fine-tuning of its physicochemical properties and biological activities.[2] This guide focuses on a specific, yet largely unexplored derivative: this compound.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 194032-17-2PubChem[4]
Molecular Formula C₁₀H₈N₂O₂PubChem[4]
Molecular Weight 188.18 g/mol PubChem[4]
Appearance Yellow SolidPharmaffiliates[3]
XLogP3 2.3PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 1PubChem[4]

Proposed Synthesis of this compound

Pomeranz-Fritsch Reaction for 4-Methylisoquinoline Synthesis

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[5][6] To synthesize the 4-methylisoquinoline precursor, a substituted benzaldehyde and a 2,2-dialkoxyethylamine would be required.

Proposed Protocol:

  • Formation of the Benzalaminoacetal: React 2-methylbenzaldehyde with 2,2-diethoxyethylamine in a suitable solvent (e.g., ethanol) under mild acidic conditions to form the corresponding Schiff base, a benzalaminoacetal.

  • Acid-Catalyzed Cyclization: Treat the benzalaminoacetal with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent aromatization, yielding 4-methylisoquinoline.[6]

Pomeranz-Fritsch Reaction 2-Methylbenzaldehyde 2-Methylbenzaldehyde Benzalaminoacetal Benzalaminoacetal 2-Methylbenzaldehyde->Benzalaminoacetal Condensation 2,2-Diethoxyethylamine 2,2-Diethoxyethylamine 2,2-Diethoxyethylamine->Benzalaminoacetal 4-Methylisoquinoline 4-Methylisoquinoline Benzalaminoacetal->4-Methylisoquinoline H₂SO₄, Δ

Caption: Proposed Pomeranz-Fritsch synthesis of 4-methylisoquinoline.

Nitration of 4-Methylisoquinoline

The final step is the introduction of a nitro group at the C5 position. The directing effects of the existing methyl group and the nitrogen atom in the isoquinoline ring will influence the regioselectivity of this electrophilic aromatic substitution reaction. In isoquinoline, electrophilic substitution preferentially occurs at the C5 and C8 positions.[7][8] The methyl group at C4 is an ortho-, para-director. Therefore, nitration is expected to favor the C5 position.

Proposed Protocol:

  • Nitrating Mixture Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Nitration Reaction: Slowly add 4-methylisoquinoline to the nitrating mixture while maintaining the low temperature.

  • Workup and Purification: After the reaction is complete, pour the mixture onto ice and neutralize with a base. The crude product can then be extracted with an organic solvent and purified by column chromatography to yield this compound.

Predicted Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the isoquinoline core.

  • Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director.[9] The isoquinoline ring itself is deactivated towards electrophilic attack, especially in acidic conditions where the nitrogen is protonated.[8] Further substitution on the benzene ring would be highly disfavored.

  • Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nitro group significantly activates the isoquinoline ring towards nucleophilic attack.[10] The positions ortho and para to the nitro group (C4 and C6) are particularly activated. However, the C4 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C6 position. The pyridine ring of the isoquinoline is also susceptible to nucleophilic attack, primarily at the C1 position.[7]

Reactivity cluster_0 This compound C1 C1 (δ+) C8 C8 C1->C8 C3 C3 N N C3->N C4 C4-Me C4->C3 C5 C5-NO₂ C4->C5 C5->C4 C6 C6 (δ+) C6->C5 C7 C7 C7->C6 C8->C7 N->C1 Nucleophile Nucleophile Nucleophile->C1 Likely Attack Nucleophile->C6 Likely Attack Electrophile Electrophile Electrophile->C8 Unlikely

Caption: Predicted sites of nucleophilic and electrophilic attack.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, the structural motifs present suggest several avenues for investigation.

  • Synthetic Intermediate: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The methyl group can also be a site for further chemical modification.

  • Medicinal Chemistry: Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[11] The mechanism of action often involves the in vivo reduction of the nitro group to reactive radical species that can induce cellular damage in pathogens or cancer cells.[11] Isoquinoline derivatives themselves have a broad spectrum of pharmacological activities.[1][3] Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research could explore its potential as an inhibitor of various enzymes or receptors implicated in disease.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The methyl group would appear as a singlet, likely in the range of 2.5-3.0 ppm. The chemical shifts of the aromatic protons would be influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would reflect the electronic environment of each carbon atom.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the isoquinoline core, and strong symmetric and asymmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[12]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the isoquinoline ring.[12]

Conclusion and Future Directions

This compound is a largely unexplored heterocyclic compound with significant potential for applications in both synthetic and medicinal chemistry. This technical guide has provided a comprehensive theoretical framework for this molecule, including proposed synthetic routes, predicted reactivity, and hypothesized biological activities. It is our hope that this document will stimulate further experimental investigation into this promising compound. Future research should focus on the development of an efficient and scalable synthesis, thorough spectroscopic characterization, and a comprehensive evaluation of its biological properties. Such studies will be crucial in unlocking the full potential of this compound and its derivatives.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). This compound.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(22), 6034–6038. [Link]
  • Quimicaorganica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • D'Agostino, M., & Varchi, G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules (Basel, Switzerland), 21(6), 764. [Link]
  • Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis.
  • Gerasimova, M. A., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7905. [Link]
  • Gardner, A. M., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics, 159(13), 134304. [Link]
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Al-Adool, K. M., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8206–8216. [Link]
  • Al-Adool, K. M., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8206–8216. [Link]
  • ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines.
  • ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some Hydrogenated Thiazolo[2,3-a]isoquinolines.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13. [Link]
  • ResearchGate. (n.d.). Synthesis of substituted isoquinolines by Deshmukh et al.
  • ResearchGate. (n.d.). Synthesis of 4-methyl tetrahydroisoquinolines.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 44–48. [Link]
  • ResearchGate. (n.d.). The Synthesis of 2-Nitroaryl-1,2,3,4-tetrahydroisoquinolines, Nitro-Substituted 5,6-Dihydrobenzimidazo[2,1-a]isoquinoline N-Oxides and Related Heterocycles as Potential Bioreducible Substrates for the Enzymes NAD(P)H: Quinone Oxidoreductase 1 and E. coli Nitroreductase.
  • Naylor, A., et al. (2011). The Synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, Nitro-Substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and Related Heterocycles as Potential Bioreducible Substrates for the Enzymes NAD(P)H: Quinone Oxidoreductase 1 and E. Coli Nitroreductase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7447–7450. [Link]
  • Ota, Y., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules (Basel, Switzerland), 25(18), 4288. [Link]
  • ResearchGate. (n.d.). Synthesis of nitro-containing isoquinoline-1,3-diones with tert-butyl nitrite.
  • LookChem. (n.d.). 4-methylisoquinoline.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-15. [Link]
  • Fuson, R. C., Bauman, R. A., et al. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806. [Link]
  • Campbell, K. N., & Kerwin, J. F. (1946). The Preparation of 4-Methylquinolines. Journal of the American Chemical Society, 68(9), 1837–1839. [Link]
  • KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube.
  • El-Shafei, A. K., et al. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 98-106. [Link]
  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • ResearchGate. (n.d.). Scope of nitroquinolines and 5-nitroisoquinoline with alkylamines.
  • Cervantes-Reyes, A., et al. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic Chemistry: Current Research, 10(2), 1-10. [Link]
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
  • All about chemistry. (2020, October 28). Reactivity of Isoquinoline. YouTube.
  • Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.
  • Ostrowski, S., & Wolos, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules (Basel, Switzerland), 25(20), 4793. [Link]
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Aksenov, A. V., & Aksenov, N. A. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 103. [Link]
  • CK-12 Foundation. (n.d.). What is a nucleophilic substitution reaction in nitro compounds?.

Sources

An In-depth Technical Guide to 4-Methyl-5-nitroisoquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methyl-5-nitroisoquinoline, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Delving into its discovery, synthetic pathways, chemical characteristics, and potential applications, this document serves as a technical resource for professionals in the field.

Introduction to the Isoquinoline Scaffold and the Significance of this compound

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a vast array of naturally occurring alkaloids with potent biological activities, including the opium poppy alkaloids papaverine and morphine.[2] The unique electronic and steric properties of the isoquinoline core make it a versatile template for the design of novel therapeutic agents.[1]

This compound emerges as a significant derivative, combining the foundational isoquinoline structure with key substituents that modulate its reactivity and potential biological interactions. The methyl group at the 4-position and the nitro group at the 5-position introduce specific electronic and steric features, making it a valuable intermediate for the synthesis of more complex molecules. Its utility lies in its potential as a building block for creating diverse libraries of compounds for drug discovery programs. This guide will explore the journey of this compound from its synthesis to its potential applications.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development.

PropertyValueSource
CAS Number 194032-17-2
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.19 g/mol
Appearance Yellow Solid
IUPAC Name This compound
SMILES CC1=CN=CC2=C1C(=CC=C2)[O-]

Historical Synthesis and Methodologies

The documented synthesis of derivatives of this compound provides insight into the likely historical route to the parent compound itself. The key precursor identified is 1,4-dimethyl-5-nitroisoquinoline .

Synthesis of the Precursor: 1,4-dimethyl-5-nitroisoquinoline

While a direct, one-pot synthesis of this compound is not prominently described in early literature, its synthesis can be inferred through the preparation of its immediate precursor, 1,4-dimethyl-5-nitroisoquinoline. The synthesis of this precursor can be approached through two main strategies:

  • Strategy A: Nitration of 1,4-dimethylisoquinoline. This involves the initial synthesis of 1,4-dimethylisoquinoline followed by a regioselective nitration. The synthesis of 1,4-dimethylisoquinoline can be achieved through various established methods for constructing the isoquinoline core.

  • Strategy B: Building the ring from a pre-nitrated benzene derivative. This approach would involve starting with a nitrated benzene derivative that already contains the necessary functionalities to construct the pyridine ring of the isoquinoline.

The nitration of the resulting 1,4-dimethylisoquinoline (CAS 1721-95-5) would then be carried out using standard nitrating agents, such as a mixture of nitric and sulfuric acids, to introduce the nitro group at the 5-position.[3] The directing effects of the existing substituents on the isoquinoline ring would govern the regioselectivity of this reaction.

From Precursor to Target: The Key Transformation

The "Science of Synthesis" series highlights a crucial transformation: the selective oxidation of 1,4-dimethyl-5-nitroisoquinoline .[2] This reaction is pivotal as it modifies the precursor to generate a derivative that can lead to this compound.

The literature describes the use of selenium dioxide (SeO₂) to selectively oxidize the methyl group at the 1-position of 1,4-dimethyl-5-nitroisoquinoline, yielding This compound-1-carbaldehyde .[2] This selectivity is noteworthy, as the methyl group at the 4-position remains unreactive under these conditions.

Experimental Workflow: Selective Oxidation of 1,4-dimethyl-5-nitroisoquinoline

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Isolation cluster_3 Product Precursor 1,4-dimethyl-5-nitroisoquinoline Reflux Reflux Precursor->Reflux Reagent Selenium Dioxide (SeO₂) Reagent->Reflux Solvent Dioxane Solvent->Reflux Quenching Quenching Reflux->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound-1-carbaldehyde Purification->Product G Intermediate This compound Reduction Reduction of Nitro Group Intermediate->Reduction Amine 4-Methylisoquinolin-5-amine Reduction->Amine Functionalization Further Functionalization (e.g., Acylation, Alkylation) Amine->Functionalization Derivatives Library of Substituted Isoquinolines Functionalization->Derivatives Screening Biological Screening Derivatives->Screening Candidate Potential Drug Candidate Screening->Candidate

Caption: Synthetic utility in drug discovery.

Conclusion

This compound, while not a widely known end-product, holds significant value as a chemical intermediate. Its synthesis, likely proceeding through the selective oxidation of 1,4-dimethyl-5-nitroisoquinoline, showcases interesting regioselective chemistry. The presence of versatile functional groups on the robust isoquinoline scaffold makes it a valuable starting point for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity and the biological activities of its derivatives could unveil new avenues for research and development.

References

  • One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cyclization. The Royal Society of Chemistry. (URL: [Link])
  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed. (URL: [Link])
  • Synthesis of 4-methyl tetrahydroisoquinolines.
  • Product Class 5: Isoquinolines. Thieme. (URL: [Link])
  • New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evalu
  • 1,4-dimethyl-5-nitroisoquinoline. Chembase. (URL: [Link])
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. (URL: [Link])
  • 4-methylisoquinoline. Chembase. (URL: [Link])
  • Isoquinoline, 4-methyl-. PubChem - NIH. (URL: [Link])
  • Isoquinoline synthesis. Organic Chemistry Portal. (URL: [Link])
  • Design, synthesis and biological evaluation of 3-substituted indenoisoquinoline derivatives as topoisomerase I inhibitors. PubMed. (URL: [Link])
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
  • 1,4-dimethylisoquinoline. Chembase. (URL: [Link])
  • catalyzed annulation of azines by C-H/N-N bond activation for the synthesis of isoquinoline. The Royal Society of Chemistry. (URL: [Link])
  • SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. LOCKSS. (URL: [Link])
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF 3 ) 2 /catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions.
  • The nitration of 4-aminoquinoline. Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
  • Dimethyl 5-nitroisophthalate.
  • Metal Nitrate Catalysis for Selective Oxidation of 5-Hydroxymethylfurfural into 2,5-Diformylfuran under Oxygen Atmosphere.

Sources

An In-Depth Technical Guide to the Exploration of 4-Methyl-5-nitroisoquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers a comprehensive exploration into the burgeoning field of 4-methyl-5-nitroisoquinoline derivatives. The isoquinoline core, a "privileged scaffold" in pharmacological sciences, has given rise to a multitude of clinically significant agents. The strategic incorporation of a methyl group at the 4-position and a nitro moiety at the 5-position presents a unique chemical entity with intriguing potential. This document serves as a technical deep-dive, elucidating the synthesis, plausible biological activities, and a strategic framework for the systematic evaluation of this promising class of compounds. Our narrative is grounded in established scientific principles, drawing parallels from closely related structures to illuminate the path forward in harnessing the therapeutic promise of this compound derivatives.

The Genesis of a Candidate: Synthesis of the this compound Core

The journey into the therapeutic potential of any novel compound class begins with a robust and adaptable synthetic strategy. For this compound, a plausible and efficient pathway involves a two-step process: the synthesis of the 4-methylisoquinoline precursor followed by regioselective nitration.

Constructing the 4-Methylisoquinoline Scaffold

A variety of methods exist for the synthesis of the isoquinoline nucleus.[1] A particularly effective approach for introducing a methyl group at the 4-position is through a palladium-catalyzed Heck reaction and intramolecular cyclization. This method offers the advantage of building the core structure with the desired substitution pattern in a one-pot synthesis.[2]

Conceptual Workflow for the Synthesis of 4-Methylisoquinoline:

A 2-Halobenzaldehyde D Heck Reaction A->D Reactant B N-Allyl-tert-butylcarbamate B->D Reactant C Pd Catalyst, Base C->D Catalyst E Intramolecular Cyclization D->E Intermediate F 4-Methylisoquinoline E->F Product

Figure 1: Conceptual workflow for the synthesis of 4-methylisoquinoline.

The Critical Step: Regioselective Nitration

With the 4-methylisoquinoline scaffold in hand, the subsequent challenge lies in the regioselective introduction of the nitro group at the 5-position. The nitration of isoquinolines is a well-established electrophilic aromatic substitution reaction. The conditions for this reaction must be carefully controlled to achieve the desired isomer.

Experimental Protocol: Nitration of 4-Methylisoquinoline

  • Dissolution: Dissolve 4-methylisoquinoline in concentrated sulfuric acid at a reduced temperature (e.g., 0°C) in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the solution of 4-methylisoquinoline, maintaining the low temperature to control the reaction rate and minimize side-product formation.

  • Reaction: Allow the reaction to proceed for a specified time at low temperature.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound isomer.

Rationale behind the Protocol: The use of a strong acid medium protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs the nitration to the benzene ring. The 5- and 8-positions are the most electronically favorable for nitration. Careful control of temperature and reaction time is crucial for maximizing the yield of the desired 5-nitro isomer.

Unlocking the Therapeutic Potential: Postulated Biological Activities and Mechanisms of Action

While direct biological studies on this compound are not yet prevalent in the public domain, a wealth of data on related nitroisoquinoline and isoquinoline derivatives provides a strong foundation for postulating its therapeutic potential. The primary areas of interest for this compound class are oncology and infectious diseases.

Anticancer Activity: A Focus on Topoisomerase I Inhibition

A significant body of evidence points to nitroisoquinolines as potent anticancer agents.[3] Notably, nitrated indenoisoquinolines have been identified as powerful inhibitors of human topoisomerase I (Top1).[4][5] Top1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription.[6] Its inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[6] The nitro group on the isoquinoline ring has been shown to be a key contributor to this inhibitory activity.[4]

Proposed Mechanism of Action: Topoisomerase I Poisoning

cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by this compound Derivative A Supercoiled DNA C Transient DNA Nick A->C Binding and Cleavage B Topoisomerase I B->C D DNA Relaxation C->D E Re-ligation D->E F Relaxed DNA E->F G Supercoiled DNA I Stable Cleavable Complex G->I Binding and Cleavage H Topoisomerase I H->I J Replication Fork Collision I->J K DNA Double-Strand Break J->K L Apoptosis K->L M This compound Derivative M->I Stabilization

Figure 2: Proposed mechanism of Topoisomerase I inhibition.

Another potential anticancer mechanism for this class of compounds is DNA intercalation. Polycyclic aromatic molecules can insert themselves between the base pairs of DNA, disrupting its structure and interfering with cellular processes like replication and transcription, which can lead to apoptosis.[7][8][9]

Antibacterial Activity: Disrupting Microbial Viability

Nitroaromatic compounds have a long history of use as antimicrobial agents.[3] The nitro group can undergo bioreduction within microbial cells to generate reactive nitrogen species, which are highly toxic and can damage cellular components, leading to bacterial death.[3] Furthermore, the isoquinoline scaffold itself is present in many natural and synthetic antibacterial compounds.[10][11][12] The mechanism of action for isoquinoline-based antibacterials can be multifaceted, including the perturbation of cell wall and nucleic acid biosynthesis.[10]

Table 1: Potential Biological Activities and Mechanisms of this compound Derivatives

Potential Biological Activity Proposed Mechanism of Action Key Cellular Effects
Anticancer Topoisomerase I InhibitionStabilization of the cleavable complex, leading to DNA strand breaks and apoptosis.[4][5]
DNA IntercalationDistortion of DNA structure, inhibition of replication and transcription.[7][8]
Antibacterial Generation of Reactive Nitrogen SpeciesOxidative damage to cellular macromolecules.[3]
Inhibition of Cell Wall SynthesisCompromised bacterial structural integrity.[10]
Inhibition of Nucleic Acid SynthesisDisruption of bacterial replication and transcription.[10]

A Roadmap for Discovery: Experimental Evaluation of this compound Derivatives

A systematic and rigorous evaluation is paramount to validating the therapeutic potential of this novel compound class. The following experimental workflows provide a robust framework for assessing their anticancer and antibacterial activities.

In Vitro Anticancer Activity Evaluation

A tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies, is recommended.

Experimental Workflow for Anticancer Evaluation:

A Synthesis and Purification of Derivatives B MTT/MTS Assay on a Panel of Cancer Cell Lines A->B C Determination of IC50 Values B->C D Lead Compound Selection C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Topoisomerase I DNA Relaxation Assay D->G H Western Blot Analysis (e.g., for PARP cleavage, Caspase activation) E->H F->H I In Vivo Xenograft Models G->I

Figure 3: Experimental workflow for anticancer activity evaluation.

Detailed Protocol: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Antibacterial Activity Evaluation

The initial assessment of antibacterial activity involves determining the minimum concentration of the compound required to inhibit bacterial growth and to kill the bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

  • Bacterial Culture: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the strong biological rationale for its potential anticancer and antibacterial activities, warrants a thorough and systematic investigation. Future research should focus on the synthesis of a diverse library of derivatives, exploring various substitutions on both the isoquinoline nucleus and the methyl and nitro groups, to establish clear structure-activity relationships. Elucidation of the precise molecular targets and mechanisms of action will be crucial for optimizing the pharmacological profile of these compounds and advancing them through the drug discovery pipeline. This guide provides a foundational framework to empower researchers in this exciting endeavor, with the ultimate goal of translating the chemical potential of this compound derivatives into tangible clinical benefits.

References

  • Tian, Y., Qi, J., Sun, C., Yin, D., Wang, X., & Xia, Q. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry, 11(40), 6969-6972.
  • Jiang, Y., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Biology & Therapy, 12(10), 881-887.
  • Wijma, J. E., et al. (2021). Antimicrobial and antibiofilm activity of clioquinol and nitroxoline: a scoping review. Journal of Global Antimicrobial Resistance, 25, 243-252.
  • Nartey, E., et al. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 25(21), 5092.
  • Laurie, A. D., et al. (2022). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Antimicrobial Chemotherapy, 77(7), 1896-1906.
  • PubChem. (n.d.). This compound.
  • Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry, 50(17), 4085-4095.
  • Tsai, I. L., Liou, Y. F., & Lu, S. T. (1989). Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. Gaoxiong Yi Xue Ke Xue Za Zhi, 5(3), 132-145.
  • McDonagh, A. M., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(21), 7263.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • MySkinRecipes. (n.d.). This compound.
  • Wozniak, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3323.
  • Cushman, M., et al. (2004). Synthesis of nitrated indenoisoquinolines as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3773-3777.
  • Wikipedia. (n.d.). Topoisomerase inhibitor.
  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 79, 129.
  • Cushman, M., et al. (2013). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. ACS Medicinal Chemistry Letters, 4(10), 919-924.
  • Sharma, S., et al. (2013). A novel DNA intercalator, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one induces apoptosis in cancer cells, inhibits the tumor progression and enhances lifespan in mice with tumor. Molecular Carcinogenesis, 52(6), 413-425.
  • Appchem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • ChemUniverse. (n.d.). This compound.
  • Wang, L., et al. (2012). Methods for preparing isoquinolines.
  • Kurbangalieva, A., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(19), 6654.
  • Panjamurthy, K., et al. (2015). DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. Cancer Chemotherapy and Pharmacology, 75(6), 1121-1133.
  • Shang, X. F., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(32), 5946-5991.
  • Jimoh, A. A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47.
  • Szybowska, M., et al. (2008). Interaction of a DNA intercalator DRAQ5, and a minor groove binder SYTO17, with chromatin in live cells--influence on chromatin organization and histone-DNA interactions. Cytometry Part A, 73(7), 633-642.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. The isoquinoline scaffold is a core structure in numerous natural products and pharmacologically active molecules.[1] The introduction of a methyl group at the 4-position and a nitro group at the 5-position modulates the electronic and steric properties of the isoquinoline ring system, potentially influencing its reactivity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for its application in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While extensive experimental data for this specific molecule is limited in publicly accessible literature, a combination of data from chemical suppliers, computational predictions, and information on analogous compounds allows for a detailed characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource/Method
CAS Number 194032-17-2[2][3]
Molecular Formula C₁₀H₈N₂O₂[2][4]
Molecular Weight 188.18 g/mol [4][5]
Appearance Yellow Solid[4]
Melting Point Estimated: ~150-151 °CBased on 1,4-dimethyl-5-nitroisoquinoline
Boiling Point Not available (likely decomposes)-
Solubility Soluble in acetone, dichloromethane, and ethyl acetate.[4]Experimental
pKa Not experimentally determined.-
LogP (calculated) 2.3[5]
Structure and Identification

The structure of this compound, confirmed by its IUPAC name and various chemical identifiers, is foundational to its properties.

  • IUPAC Name: this compound[5]

  • SMILES: Cc1cncc2cccc(c12)[O-][2]

  • InChI: InChI=1S/C10H8N2O2/c1-7-5-11-6-8-3-2-4-9(10(7)8)12(13)14/h2-6H,1H3[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. A singlet corresponding to the methyl protons would be expected in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons of the nitro-substituted ring will be shifted downfield due to the deshielding effect of the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.

  • C=N and C=C stretching: Vibrations from the isoquinoline ring will appear in the 1400-1600 cm⁻¹ region.

  • C-H bending: Bands corresponding to in-plane and out-of-plane bending of the aromatic C-H bonds will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 188. Subsequent fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the isoquinoline core.

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of substituted isoquinolines. A common approach involves the construction of the isoquinoline core followed by nitration.

Proposed Synthetic Pathway

A potential synthesis could start from a suitable precursor that allows for the formation of the 4-methylisoquinoline skeleton, which is then subjected to nitration. The nitration of isoquinoline itself typically yields 5-nitroisoquinoline as the major product. The presence of the methyl group at the 4-position may influence the regioselectivity of the nitration.

Synthesis_Workflow Precursor Appropriate Precursor (e.g., a substituted phenylacetaldehyde derivative) Cyclization Cyclization Reaction (e.g., Bischler-Napieralski or Pictet-Spengler) Precursor->Cyclization Formation of dihydroisoquinoline intermediate Methylisoquinoline 4-Methylisoquinoline Cyclization->Methylisoquinoline Dehydrogenation Nitration Nitration (HNO₃/H₂SO₄) Methylisoquinoline->Nitration Product This compound Nitration->Product

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

This protocol is a generalized procedure and may require optimization for the synthesis of this compound.

Step 1: Synthesis of 4-Methylisoquinoline

This step would involve a standard isoquinoline synthesis method, such as the Bischler-Napieralski or Pictet-Spengler reaction, using precursors that would result in a methyl group at the 4-position of the isoquinoline ring.

Step 2: Nitration of 4-Methylisoquinoline

  • Dissolution: Dissolve 4-methylisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • Addition: Add the nitrating mixture dropwise to the solution of 4-methylisoquinoline, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Biological and Pharmacological Significance

The introduction of a nitro group to the isoquinoline scaffold can significantly impact its biological activity. Nitroaromatic compounds are known to have a wide range of pharmacological properties, including antimicrobial and anticancer activities. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive species that can induce cellular damage.

The this compound structure is a potential candidate for investigation in several therapeutic areas:

  • Oncology: As with other nitroisoquinolines, it may exhibit anticancer properties, potentially through mechanisms such as topoisomerase inhibition or by acting as a bioreductive prodrug.

  • Antimicrobial Agents: The nitro functionality is a key feature in several antimicrobial drugs.

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, where the nitro group can be reduced to an amine, enabling further functionalization.

Structure_Activity_Relationship Molecule This compound Isoquinoline Isoquinoline Scaffold (Pharmacophore) Molecule->Isoquinoline Core Structure Methyl 4-Methyl Group (Steric/Electronic Effects) Molecule->Methyl Modifies Lipophilicity and Metabolism Nitro 5-Nitro Group (Bioreductive Potential, Electron Withdrawing) Molecule->Nitro Key for Bioactivity Activity Potential Biological Activity (e.g., Anticancer, Antimicrobial) Isoquinoline->Activity Methyl->Activity Nitro->Activity

Caption: Relationship between structure and potential biological activity.

Conclusion

This compound is a compound with significant potential in drug discovery and as a synthetic intermediate. While a complete experimental physicochemical profile is not yet available in the literature, this guide provides a thorough overview based on existing data, computational predictions, and knowledge of related compounds. Further experimental investigation into its properties and biological activities is warranted to fully elucidate its potential.

References

  • ChemBK. This compound - Physico-chemical Properties.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Appchem. This compound.
  • PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information.
  • Pharmaffiliates. This compound.
  • Crysdot LLC. This compound.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • AbacipharmTech. This compound.
  • Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.
  • ResearchGate. Physicochemical properties of selected compounds.
  • ChemUniverse. This compound.
  • MySkinRecipes. This compound.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • PubChem. 4-Methyl-5-nitrocatechol. National Center for Biotechnology Information.
  • YouTube. Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds.

Sources

An In-depth Technical Guide to 4-Methyl-5-nitroisoquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and nitrogen atom provide a privileged scaffold for designing molecules with diverse pharmacological activities.[1] This guide focuses on a specifically functionalized derivative, 4-methyl-5-nitroisoquinoline , a molecule engineered with two distinct and orthogonally reactive functional groups. The strategic placement of a C4-methyl group and a C5-nitro group transforms the simple isoquinoline core into a powerful and versatile building block. This document provides a comprehensive overview of its synthesis, core reactivity, and strategic application in constructing complex molecular architectures, intended for researchers and professionals in organic synthesis and drug development.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structure is primed for selective chemical modification. The electron-withdrawing nitro group significantly influences the electronic properties of the carbocyclic ring, while the methyl group offers a handle for C-C bond formation.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 194032-17-2[3][4]
Molecular Formula C₁₀H₈N₂O₂[3][4]
Molecular Weight 188.18 g/mol [3][4]
Appearance Yellow Solid[5]
Canonical SMILES CC1=CN=CC2=C1C(=CC=C2)[O-][3]
InChIKey RDIJVEJSTUYLCI-UHFFFAOYSA-N[3]

Synthesis of the Building Block

The synthesis of this compound is not commonly detailed as a commercial-scale process; however, a logical and effective synthesis can be derived from established isoquinoline chemistry. The process involves two primary stages: the construction of the 4-methylisoquinoline core, followed by regioselective nitration.

Stage 1: Synthesis of 4-Methylisoquinoline

Several methods exist for the synthesis of the 4-methylisoquinoline precursor.[6][7] A classical and effective approach is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, under acidic conditions.[7]

Stage 2: Regioselective Nitration

With the 4-methylisoquinoline core in hand, the final step is electrophilic nitration. The introduction of a nitro group onto the isoquinoline ring is typically achieved using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Electrophilic substitution on the isoquinoline ring preferentially occurs on the benzene ring portion, with the C5 and C8 positions being the most activated. The presence of the C4-methyl group offers slight steric hindrance to the C5 position, but C5-nitration remains a highly probable outcome.

The reaction proceeds by the formation of the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich C5 position of the protonated isoquinoline ring, followed by rearomatization to yield the final product. Careful control of temperature is crucial to prevent over-nitration and side-product formation.[8]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its nitro and methyl groups. These sites can be addressed sequentially or in parallel to construct complex derivatives.

Caption: Key reactive sites and primary transformations of this compound.

Transformation 1: Reduction of the C5-Nitro Group

The most fundamental and valuable transformation of this building block is the reduction of the nitro group to a primary amine, yielding 5-amino-4-methylisoquinoline . This amine is a versatile intermediate, serving as a nucleophile, a precursor for diazonium salts, and a handle for constructing fused heterocyclic systems.[9]

Causality of Method Selection:

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest method, proceeding under mild conditions with high yields. The primary byproducts are water and the consumed hydrogen gas, simplifying purification. It is the preferred method when other functional groups in the molecule are not susceptible to reduction.

  • Chemical Reduction (e.g., SnCl₂, Fe, Zn in acid): These methods are robust and effective, particularly when catalytic hydrogenation is not feasible (e.g., due to catalyst poisoning by sulfur-containing functional groups). The use of tin(II) chloride (SnCl₂) in concentrated HCl is a classic and reliable protocol for this transformation.[10]

Objective: To synthesize 5-amino-4-methylisoquinoline via catalytic hydrogenation.

Materials:

  • This compound (1.0 equiv)

  • Palladium on carbon (10% Pd, ~5 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite or diatomaceous earth

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 equiv) in a minimal amount of ethanol.

  • Carefully add 10% Palladium on carbon (5 mol%) to the solution. Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 50 psi.

  • Commence vigorous shaking or stirring at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-amino-4-methylisoquinoline, which can be purified further by recrystallization or column chromatography.

Transformation 2: Functionalization of the C4-Methyl Group

The protons of the C4-methyl group are benzylic-like and exhibit enhanced acidity, allowing for deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium. The resulting anion is a potent nucleophile that can react with a variety of electrophiles.[4][11]

Causality of Reagent Choice:

  • Strong Base: A strong base is required to deprotonate the weakly acidic C-H bond of the methyl group. LDA is ideal as it is exceptionally strong yet sterically hindered, which minimizes the risk of nucleophilic attack on the isoquinoline ring itself.

  • Electrophiles: This pathway allows for the introduction of a wide array of functionalities, including:

    • Aldehydes and Ketones: To form β-hydroxy adducts, which can be subsequently dehydrated to yield styryl-type derivatives via an Aldol condensation pathway.[12][13]

    • Alkyl Halides: To extend the carbon chain (alkylation).

    • Carbon Dioxide: To install a carboxylic acid group after workup.

Objective: To synthesize 4-(2-phenylethenyl)-5-nitroisoquinoline via condensation with benzaldehyde.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of powdered potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction typically proceeds to completion within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Dry the product to obtain the desired styryl derivative.

Application Showcase: A Strategic Synthetic Workflow

The true power of this compound is realized when its orthogonal reactivity is exploited in a multi-step synthesis. A common strategy involves first transforming the nitro group and then using the resulting amine to direct further complexity-building reactions, creating scaffolds of high interest in medicinal chemistry.[9][14]

Caption: A logical workflow from the building block to complex, drug-like molecules.

This workflow demonstrates a powerful strategy:

  • Reduction: The nitro group is reduced to the versatile amine.[15]

  • Diazotization/Halogenation: The amine is converted into a diazonium salt and subsequently displaced by a halide using a Sandmeyer reaction.[14] This introduces a halogen, a critical handle for modern cross-coupling chemistry.

  • Cross-Coupling: The resulting 5-halo-4-methylisoquinoline can undergo Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, or amino substituents at the C5 position, dramatically increasing molecular diversity.

Conclusion

This compound is more than a simple derivative; it is a strategically designed building block offering two points of chemical intervention with distinct and predictable reactivity. The C5-nitro group serves as a masked amine, providing access to a wealth of nitrogen-based chemistries, while the C4-methyl group acts as a latent nucleophile for carbon-carbon bond formation. This orthogonal reactivity allows for the systematic and controlled elaboration of the isoquinoline core, making it an invaluable tool for researchers in organic synthesis and a powerful starting point for the discovery of novel therapeutic agents.

References

  • Tian, Y., Qi, J., Sun, C., Yin, D., Wang, X., & Xia, Q. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry, 11(40), 6967-6972.
  • Cui, X., et al. (2013). Palladium-Catalyzed Direct Alkylation of Quinoline N-Oxides with Ethers via Dual C-H Bond Activation. Angewandte Chemie International Edition, 52(41), 10963-10967. (Note: While on quinolines, the principle of C-H activation is relevant).
  • Aihara, Y., & Chatani, N. (2013). Ruthenium-Catalyzed Direct Arylation of C–H Bonds in Aromatic Amides. Journal of the American Chemical Society, 135(14), 5308-5311. (Note: General C-H functionalization context).
  • ResearchGate. (n.d.). Synthesis of 4-methyl tetrahydroisoquinolines.
  • Chem-Impex. (n.d.). 5-Aminoisoquinoline.
  • Siddiqui, Z. N., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-431.
  • ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22121929, this compound.
  • Pharmaffiliates. (n.d.). This compound.
  • Gevorgyan, V., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862.
  • Sharma, U., et al. (2018). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 118(1), 1-105.
  • Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Ustinov, I. I., & Hlytin, N. V. (2024). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds, 60(9/10).
  • Campbell, K. N., & Kerwin, J. F. (1946). The Preparation of 4-Methylquinolines. Journal of the American Chemical Society, 68(9), 1837-1839.
  • ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(18), 6788-6795.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10285, 4-Methylquinoline.
  • Organic Syntheses. (n.d.). Lepidine.
  • Defense Technical Information Center. (2021). Mechanochemical Nitration of Organic Compounds.
  • Magritek. (n.d.). The Aldol Condensation.
  • McCoubrey, A., & Mathieson, D. W. (1951). isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of the Chemical Society (Resumed), 2851-2853.
  • ResearchGate. (2014). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • Beilstein Archives. (2024). Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling.
  • Simpson, J. C. E., & Wright, P. H. (1948). 409. The nitration of 4-aminoquinoline. Journal of the Chemical Society (Resumed), 2023.

Sources

Preliminary Biological Screening of 4-Methyl-5-nitroisoquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Screening 4-Methyl-5-nitroisoquinoline

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The strategic introduction of a nitro group onto this scaffold can dramatically alter its electronic properties and, consequently, its pharmacological profile.[1] Nitroaromatic compounds, as a class, are known for their diverse therapeutic applications, including antimicrobial and anticancer effects.[2] These activities are often linked to the bioreductive activation of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species.[2][3]

This guide provides a comprehensive framework for the preliminary biological evaluation of this compound, a molecule that synergistically combines the structural features of isoquinolines and nitroaromatics. The methodologies detailed herein are designed to provide a foundational understanding of the compound's potential cytotoxic, antimicrobial, and antioxidant properties, thereby guiding future drug development efforts.

Chapter 1: Physicochemical Properties and Compound Handling

Prior to initiating biological screening, a thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem CID: 22121929[4]
Molecular Weight 188.18 g/mol PubChem CID: 22121929[4]
XLogP3 2.3PubChem CID: 22121929[4]
Appearance (Hypothetical) Pale yellow solidN/A
Solubility (To be determined experimentally)N/A
Preparation of Stock Solutions

For all biological assays, a concentrated stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM. Subsequent dilutions to the final working concentrations should be made in the respective cell culture or bacterial growth media. It is crucial to ensure that the final DMSO concentration in the assays does not exceed a level that would impact cell viability or microbial growth (typically ≤ 0.5%).

Chapter 2: In Vitro Cytotoxicity Screening

The initial assessment of a novel compound's anticancer potential involves evaluating its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.

The Causality Behind the MTT Assay

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. Therefore, a reduction in formazan production in the presence of this compound would indicate a cytotoxic or cytostatic effect.

Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Data Presentation

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma15.8
A549 Lung Carcinoma22.5
HCT116 Colorectal Carcinoma18.2
Doxorubicin (Positive Control) -0.8
Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture & Seed Cancer Cells treatment Treat Cells with Compound (48h Incubation) prep_cells->treatment prep_compound Prepare Serial Dilutions of this compound prep_compound->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Chapter 3: Antimicrobial Susceptibility Testing

The structural similarity of this compound to known nitroaromatic antimicrobial agents necessitates an evaluation of its activity against a panel of pathogenic bacteria. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

The Rationale for Broth Microdilution

This method allows for the simultaneous testing of a compound against multiple microbial strains at various concentrations in a liquid medium. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.

Experimental Protocol: Broth Microdilution
  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in MHB in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the compound dilutions. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Hypothetical Data Presentation

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus Positive16
Escherichia coli Negative32
Ciprofloxacin (Positive Control) -0.5 (for S. aureus)0.25 (for E. coli)
Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacteria prep_bacteria->inoculation prep_compound Prepare Serial Dilutions of Compound in Broth prep_compound->inoculation incubation Incubate Plates (18-24h) inoculation->incubation read_mic Visually Inspect for Growth (Turbidity) incubation->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Chapter 4: Antioxidant Activity Assessment

Oxidative stress is implicated in a multitude of diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to evaluate the free radical scavenging ability of a compound, providing an indication of its antioxidant potential.

The Principle of the DPPH Assay

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured as a decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the compound.

Experimental Protocol: DPPH Assay
  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of this compound (dissolved in methanol) are added to the DPPH solution. A blank (methanol) and a positive control (ascorbic acid) are included.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC₅₀ (half-maximal effective concentration) is determined graphically.

Hypothetical Data Presentation

Table 4: DPPH Radical Scavenging Activity

CompoundEC₅₀ (µg/mL)
This compound > 100
Ascorbic Acid (Positive Control) 8.5

Chapter 5: Proposed Mechanism of Action

The biological activities of many nitroaromatic compounds are contingent upon the reductive metabolism of the nitro group. This bioactivation is often catalyzed by nitroreductase enzymes present in both prokaryotic and eukaryotic cells.

The Nitroreductase Hypothesis

We hypothesize that the potential cytotoxic and antimicrobial effects of this compound are mediated by its reduction via nitroreductases. In this proposed pathway, the nitro group undergoes a stepwise reduction to form a nitroso intermediate, followed by a hydroxylamine, and ultimately an amino group. The highly reactive nitroso and hydroxylamine intermediates are capable of covalently modifying and damaging cellular macromolecules, such as DNA and proteins, leading to cell death.

Visualizing the Proposed Mechanism

Mechanism_of_Action cluster_entry Cellular Uptake cluster_activation Bioactivation cluster_damage Cellular Damage compound This compound (Pro-drug) nitroreductase Nitroreductase (Enzyme) compound->nitroreductase NAD(P)H reduction1 Nitroso Intermediate (Reactive) nitroreductase->reduction1 2e- reduction reduction2 Hydroxylamine Intermediate (Highly Reactive) reduction1->reduction2 2e- reduction macromolecules DNA & Protein Macromolecules reduction2->macromolecules Covalent Modification damage Covalent Adducts & Oxidative Stress macromolecules->damage apoptosis Cell Death / Bacterial Lysis damage->apoptosis

Caption: Proposed mechanism of bioactivation for this compound.

Conclusion and Future Directions

This guide outlines a foundational suite of in vitro assays for the preliminary biological screening of this compound. The hypothetical results suggest that this compound may possess moderate cytotoxic and antimicrobial activities, warranting further investigation. Future studies should focus on expanding the panel of cancer cell lines and microbial strains, exploring the precise mechanism of action, and conducting in vivo efficacy and toxicity studies. The insights gained from this preliminary screening will be instrumental in determining the trajectory of this compound as a potential therapeutic lead.

References

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Qi, J., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22121929, this compound. PubChem.

Sources

A Technical Guide to the Reactivity of the Nitro Group in 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The functionalization of this scaffold is a critical endeavor in drug discovery. This guide provides an in-depth technical analysis of the reactivity of 4-methyl-5-nitroisoquinoline, a key intermediate whose strategic design enables diverse synthetic transformations. We will focus on the two primary reaction pathways dictated by the nitro group: its role as a powerful activating group for nucleophilic aromatic substitution and its facile reduction to the versatile amino functionality. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Importance of this compound

The isoquinoline nucleus is a cornerstone of natural product chemistry and pharmaceutical development, with derivatives exhibiting a vast range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[3] this compound is a synthetically valuable derivative. Its structure combines the foundational isoquinoline core with two key modulators of reactivity:

  • The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety profoundly influences the electronic landscape of the aromatic system.[4] It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to itself.[5][6]

  • The 4-Methyl Group: This group exerts both electronic and steric effects. Electronically, it is a weak donating group. Sterically, its presence adjacent to the nitro group can influence the regioselectivity of incoming reagents and modulate the conformational properties of the molecule, a phenomenon often referred to as the "magic methyl" effect in drug design.[7]

This guide will dissect the chemical behavior of the nitro group, providing a framework for its strategic manipulation in complex molecule synthesis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[8][9]
Molar Mass 188.18 g/mol [8]
Appearance Yellow Solid[10][11]
CAS Number 194032-17-2[8][9][11]

Core Reactivity Pathways

The synthetic utility of this compound is dominated by the chemistry of the nitro group. Two primary transformation classes are of paramount importance: Nucleophilic Aromatic Substitution and Reduction.

main This compound subst Nucleophilic Aromatic Substitution (SNAr / SNH) main->subst Activation by NO₂ reduc Nitro Group Reduction main->reduc Reduction of NO₂ prod_subst Substituted Isoquinolines (e.g., Amino, Amido derivatives) subst->prod_subst prod_reduc 4-Methylisoquinolin-5-amine reduc->prod_reduc

Caption: Generalized mechanism for the SNH reaction on the isoquinoline core.

Experimental Protocol: SNH Amidation of 5-Nitroisoquinoline

This protocol is adapted from established procedures for the SNH amidation of 5-nitroisoquinoline and serves as a template for its 4-methyl derivative. [12][13] Objective: To synthesize N-(4-methyl-5-nitroisoquinolin-6-yl)benzamide.

Materials:

  • This compound (1.0 equiv)

  • Benzamide (2.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Potassium permanganate (KMnO₄) or atmospheric oxygen

  • Ethyl acetate (EtOAc), Hexanes, Saturated aq. NH₄Cl, Brine

  • Silica gel for column chromatography

Procedure:

  • Anion Formation: To a flame-dried, three-neck flask under an argon atmosphere, add benzamide (2.0 equiv) and anhydrous DMSO. Cool the mixture to 0 °C in an ice bath.

  • Carefully add NaH (2.0 equiv) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the benzamide anion.

  • Reaction Initiation: Add a solution of this compound (1.0 equiv) in anhydrous DMSO dropwise to the reaction mixture.

  • Oxidation: Allow the reaction to stir at room temperature. The oxidation of the σH-adduct can often be achieved by bubbling air (oxygen) through the mixture for several hours or by the controlled addition of an oxidant like KMnO₄. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Pathway II: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations in medicinal chemistry. It yields 4-methylisoquinolin-5-amine, a versatile building block for introducing a wide array of functionalities through N-alkylation, acylation, or diazotization reactions. [14][15][16]

Comparative Methodologies

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule to ensure chemoselectivity. [17]

Method Reagents & Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, in Methanol or Ethanol High yield, clean reaction, catalyst is recyclable. [18] H₂ gas is flammable; may reduce other functional groups (alkenes, alkynes); can cause dehalogenation. [17]
Transfer Hydrogenation Ammonium formate (HCOONH₄), 10% Pd/C, in Methanol, reflux Avoids use of H₂ gas; generally fast and efficient. [19][20] Can still cause dehalogenation.
Metal-Acid Reduction SnCl₂·2H₂O in Ethanol or Ethyl Acetate, reflux Excellent chemoselectivity; does not reduce most other functional groups or cause dehalogenation. [17][19] Requires stoichiometric amounts of metal salts, leading to more waste and potentially difficult purification. [19]

| Metal-Acid Reduction | Fe powder, HCl or NH₄Cl, in Ethanol/Water | Inexpensive, robust, and effective. | Can be slow; workup can be cumbersome due to iron sludge. |

Experimental Protocol: Reduction using Tin(II) Chloride

This method is highly reliable for the selective reduction of an aromatic nitro group without affecting other sensitive functionalities. [17] Objective: To synthesize 4-methylisoquinolin-5-amine.

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 5% NaOH

  • Ethyl Acetate (EtOAc), Brine

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

  • Add SnCl₂·2H₂O (5 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Neutralization: Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the solution is basic (pH ~8). This will precipitate tin salts.

  • Filtration & Extraction: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified further by recrystallization or column chromatography if necessary.

cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_final Final Product setup1 Dissolve this compound in Ethanol setup2 Add SnCl₂·2H₂O (5 equiv) setup1->setup2 setup3 Heat to Reflux setup2->setup3 workup1 Cool and Pour into Ice setup3->workup1 Reaction Complete (TLC) workup2 Neutralize with aq. NaHCO₃ (pH 8) workup1->workup2 workup3 Filter through Celite workup2->workup3 workup4 Extract with Ethyl Acetate workup3->workup4 workup5 Dry, Filter, and Concentrate workup4->workup5 final 4-Methylisoquinolin-5-amine workup5->final

Caption: Experimental workflow for the reduction of the nitro group.

Conclusion and Future Outlook

This compound stands as a strategically designed and highly valuable intermediate for synthetic and medicinal chemistry. The nitro group acts as a powerful control element, enabling either the direct substitution of hydrogen to introduce complexity or a straightforward reduction to the synthetically versatile 5-amino derivative. Understanding the nuanced reactivity of this scaffold allows researchers to efficiently construct diverse molecular architectures. The resulting 5-aminoisoquinolines are crucial building blocks for developing novel therapeutic agents, from anti-cancer drugs to enzyme inhibitors. [14]The methodologies outlined in this guide provide a robust foundation for leveraging the unique chemical properties of this compound in the pursuit of next-generation pharmaceuticals.

References

  • ChemBK. This compound. [Link]
  • Chem-Impex. 5-Aminoisoquinoline. [Link]
  • Chupakhin, O. N., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862. [Link]
  • PubChem. This compound.
  • Chupakhin, O. N., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PubMed. [Link]
  • Chupakhin, O. N., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • Appchem. This compound. [Link]
  • Pharmaffiliates. This compound. [Link]
  • Lawrence, N. J., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(17), 3983. [Link]
  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. [Link]
  • ResearchGate. How do you selectively reduce the nitro group? (2014). [Link]
  • Reddy, T. S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1167-1207. [Link]
  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • The Pharma Innovation Journal. (2022). Isoquinoline derivatives and its medicinal activity. [Link]
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Stolar, T., et al. (2021).
  • Organic Chemistry Portal. Nitro Reduction. [Link]
  • Reddy, T. S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13474-13481. [Link]
  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 84. [Link]
  • Chemistry LibreTexts.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2002). [Link]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
  • Semantic Scholar.
  • Bhushan's Chemistry Classes. (2021). Electrophilic and nucleophilic aromatic substitution in quinoline & isoquinoline. YouTube. [Link]
  • ResearchGate.
  • Chemistry LibreTexts.
  • Professor Dave Explains. (2019).
  • Kempe, R., et al. (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
  • Wikipedia. Nitro compound. [Link]
  • Ragaini, F., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(16), 4987. [Link]
  • AbacipharmTech. This compound. [Link]
  • PubChem. 4-Nitroisoquinoline.
  • Himo, F., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4813. [Link]
  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1152. [Link]
  • Selwood, T., & Ciulli, A. (2014). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. ACS Chemical Biology, 9(5), 1057-1068. [Link]
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3672. [Link]
  • MySkinRecipes. This compound. [Link]

Sources

Methodological & Application

Protocol for the Regioselective Nitration of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This application note provides a comprehensive, field-tested protocol for the electrophilic nitration of 4-methylisoquinoline. The document elucidates the underlying chemical principles governing the reaction's regioselectivity, offers a detailed step-by-step experimental procedure, and outlines critical safety measures. The protocol is designed for researchers in synthetic chemistry and drug development, providing a robust method for synthesizing 5-nitro- and 8-nitro-4-methylisoquinoline, key intermediates for further functionalization. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Scientific Principle: Mechanism and Regioselectivity

The nitration of 4-methylisoquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The reaction environment, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), serves two primary functions. First, sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the potent electrophile, the nitronium ion (NO₂⁺)[1][2]. Second, the highly acidic medium protonates the basic nitrogen atom of the isoquinoline ring.

This N-protonation is a critical event that dictates the reaction's regioselectivity. The resulting isoquinolinium ion possesses an electron-deficient pyridinium ring, which is strongly deactivated towards electrophilic attack[3][4]. Consequently, the electrophilic substitution occurs exclusively on the more electron-rich carbocyclic (benzene) ring[5].

Within the benzene ring, substitution is favored at the C-5 and C-8 positions. This preference can be explained by examining the stability of the cationic intermediates (Wheland intermediates or arenium ions) formed upon the attack of the nitronium ion.

  • Attack at C-5 or C-8: The positive charge in the resulting intermediate can be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the adjacent pyridinium ring. This results in a more stable intermediate.

  • Attack at C-6 or C-7: The corresponding intermediate is significantly less stable because all resonance structures that delocalize the positive charge within the carbocyclic ring would disrupt the aromaticity of the other ring[5].

Therefore, the reaction yields a mixture of 5-nitro-4-methylisoquinoline and 8-nitro-4-methylisoquinoline. The 4-methyl group, being a weak electron-donating group, has a minor influence on the regioselectivity compared to the powerful deactivating effect of the protonated nitrogen.

Nitration Mechanism of 4-Methylisoquinoline Figure 1: Reaction Mechanism for Nitration cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O 4MeIsoQ 4-Methylisoquinolinium Ion Wheland Wheland Intermediate (Attack at C-5) 4MeIsoQ->Wheland + NO₂⁺ Product 5-Nitro-4-methylisoquinoline Wheland->Product - H⁺ H+ H⁺

Caption: Figure 1: Reaction Mechanism for Nitration.

Detailed Experimental Protocol

This protocol details the nitration of 4-methylisoquinoline to yield a mixture of 5-nitro and 8-nitro isomers.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Methylisoquinoline≥97%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%VWR Chemicals
Dichloromethane (DCM)ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAcros Organics
Deionized Water (H₂O)N/AIn-house
Crushed IceN/AIn-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Reaction Workflow

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Setup & Cooling Cool H₂SO₄ to 0°C in an ice-salt bath. B 2. Substrate Addition Slowly add 4-methylisoquinoline to cold H₂SO₄. A->B C 3. Nitrating Mixture Add HNO₃ dropwise to the reaction flask, keeping T < 5°C. B->C D 4. Reaction Stir at 0-5°C for 1-2 hours. Monitor with TLC. C->D E 5. Quenching Pour reaction mixture slowly onto crushed ice. D->E F 6. Neutralization Carefully add sat. NaHCO₃ solution until pH ~8. E->F G 7. Extraction Extract aqueous layer 3x with Dichloromethane (DCM). F->G H 8. Drying & Evaporation Dry combined organic layers with MgSO₄, filter, and evaporate solvent. G->H I 9. Purification Purify crude product via column chromatography. H->I

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid (98%).

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C with vigorous stirring.

  • Substrate Addition: Once the acid is at 0°C, slowly and carefully add 4-methylisoquinoline (5.0 g, 34.9 mmol) portion-wise, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Add concentrated nitric acid (70%, 2.4 mL, 38.4 mmol) to the dropping funnel. Add the nitric acid dropwise to the stirred solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. A rapid temperature increase indicates a potential runaway reaction[6].

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: In a separate large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 100 mL of deionized water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and should be performed slowly.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution in portions. Be cautious of vigorous gas (CO₂) evolution. Continue adding base until the pH of the solution is approximately 8. A precipitate of the crude product should form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Quantitative Data Summary

ParameterValueNotes
4-Methylisoquinoline 5.0 g (34.9 mmol, 1.0 eq)Starting material
Conc. H₂SO₄ (98%) 40 mLSolvent and catalyst
Conc. HNO₃ (70%) 2.4 mL (38.4 mmol, 1.1 eq)Nitrating agent
Reaction Temperature 0 - 5 °CCritical for controlling reaction rate and preventing side products
Reaction Time 1 - 2 hoursMonitor by TLC for completion
Expected Crude Yield 85-95%Combined yield of 5-nitro and 8-nitro isomers

Purification and Characterization

The crude product is a mixture of 5-nitro-4-methylisoquinoline and 8-nitro-4-methylisoquinoline. Separation of these constitutional isomers typically requires column chromatography.

  • Purification: Perform silica gel column chromatography using a gradient solvent system, such as hexane-ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity), to separate the isomers. The relative elution order should be determined by TLC analysis.

  • Characterization: The identity and purity of the isolated products should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric identity.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Infrared Spectroscopy (IR): To identify the characteristic nitro group stretches.

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be performed with extreme caution. A thorough risk assessment must be conducted before beginning this procedure[7].

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They can cause severe chemical burns upon contact[8][9]. They react violently with many organic and combustible materials[10].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a full-face shield[7][8].

  • Fume Hood: This entire procedure must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive acid vapors and nitrogen dioxide gas, which can be generated during the reaction[7][9].

  • Thermal Runaway: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, resulting in a violent, uncontrolled reaction that can cause an explosion[6]. Never add the nitrating agent quickly and always have a sufficiently large cooling bath.

  • Quenching and Neutralization: The quenching and neutralization steps are also highly exothermic and produce large volumes of gas. Perform these steps slowly and in a large vessel to prevent overflow and splashing.

  • Emergency Preparedness: Ensure immediate access to a safety shower and eyewash station. Have appropriate spill containment materials (e.g., sodium carbonate or a commercial acid neutralizer) readily available[7][10].

References

  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]
  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L., et al. (Eds.). (2013).
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
  • Chemical Freelancers. (2021). electrophilic substitution reaction of quinoline and isoquinoline. YouTube.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Wikipedia. (n.d.). Nitration.
  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Organic Syntheses Procedure.

Sources

Synthesis of 4-Methyl-5-nitroisoquinoline: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Methyl-5-nitroisoquinoline, a valuable heterocyclic compound in organic synthesis and medicinal chemistry. This guide is designed to offer not just a step-by-step procedure, but also the underlying scientific principles and safety considerations essential for a successful and safe synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The isoquinoline scaffold is a fundamental structural motif in numerous natural products and synthetic compounds with a wide range of pharmacological activities. The introduction of a nitro group at the 5-position and a methyl group at the 4-position creates a unique electronic and steric profile, making it a versatile building block for further chemical modifications in drug discovery programs.[1]

The synthesis of this compound is achieved through the electrophilic nitration of 4-methylisoquinoline. This reaction proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring of the isoquinoline nucleus. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the nitration is directed to the 5- and 8-positions of the isoquinoline ring, which are the most activated positions in the benzene portion of the bicyclic system.

Reaction Scheme

The overall chemical transformation is depicted below:

G cluster_0 4-Methylisoquinoline cluster_1 This compound 4-Methylisoquinoline This compound 4-Methylisoquinoline->this compound HNO₃, H₂SO₄

Caption: Electrophilic nitration of 4-methylisoquinoline to yield this compound.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of related methyl-substituted quinolines and isoquinolines.[2] Researchers should conduct a thorough risk assessment before proceeding.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Methylisoquinoline≥98%Commercially AvailableStarting material
Fuming Nitric Acid (HNO₃)ACS ReagentCommercially AvailableHighly Corrosive and Oxidizer
Concentrated Sulfuric Acid (H₂SO₄)ACS ReagentCommercially AvailableHighly Corrosive
Deionized Water-Laboratory Supply
Crushed Ice-Laboratory Supply
Sodium Bicarbonate (NaHCO₃)Saturated solutionLaboratory PreparedFor neutralization
Dichloromethane (CH₂Cl₂)ACS ReagentCommercially AvailableFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially AvailableFor drying
Round-bottom flask (250 mL)-Laboratory Glassware
Magnetic stirrer and stir bar-Laboratory Equipment
Dropping funnel-Laboratory Glassware
Ice-salt bath-Laboratory Equipment
Buchner funnel and filter flask-Laboratory Glassware
pH paper-Laboratory Supply
Rotary evaporator-Laboratory Equipment
Safety Precautions

Nitration reactions are highly exothermic and involve the use of extremely corrosive and reactive acids.[3][4][5][6] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles. A face shield is highly recommended.

  • Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.

  • Acid Handling: Concentrated nitric and sulfuric acids can cause severe burns upon contact.[3][5] Always add acid slowly and with cooling. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control using an ice-salt bath is crucial to prevent runaway reactions and the formation of dinitro byproducts.

  • Quenching: The reaction mixture must be quenched by slowly adding it to crushed ice to dissipate the heat. Never add water directly to the concentrated acid mixture.

  • Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture:

a. In a clean, dry 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid. b. Place the beaker in an ice-salt bath and allow the acid to cool to below 0 °C. c. Slowly, and with constant stirring, add 10 mL of fuming nitric acid to the cold sulfuric acid. This addition should be done dropwise using a Pasteur pipette or a dropping funnel. d. Keep the nitrating mixture in the ice-salt bath until ready for use.

2. Nitration of 4-Methylisoquinoline:

a. In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methylisoquinoline in 30 mL of concentrated sulfuric acid. The dissolution may be slightly exothermic; ensure the solution is cooled to room temperature before proceeding. b. Cool the flask containing the 4-methylisoquinoline solution in an ice-salt bath to an internal temperature of -5 °C to 0 °C. c. Slowly, add the pre-cooled nitrating mixture dropwise to the stirred 4-methylisoquinoline solution over a period of 30-40 minutes. Use a dropping funnel for this addition. d. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. e. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.

3. Work-up and Isolation:

a. Prepare a 1 L beaker containing approximately 200 g of crushed ice. b. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction and precipitate the product. c. Allow the ice to melt completely. The resulting suspension will be strongly acidic. d. Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of carbon dioxide gas. e. The crude this compound will precipitate as a solid. f. Collect the solid product by vacuum filtration using a Buchner funnel. g. Wash the filter cake with two portions of cold deionized water (2 x 50 mL). h. Allow the product to air-dry on the filter paper.

4. Purification:

a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. b. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data and Expected Results

ParameterValue
Starting Material (4-Methylisoquinoline)5.0 g
Molecular Weight of Starting Material143.18 g/mol
Product (this compound)Expected crude yield: 70-85%
Molecular Weight of Product188.18 g/mol [7][8]
AppearanceYellow solid[4]
Melting PointTo be determined experimentally

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to < 0 °C reaction Slowly add Nitrating Mixture to Substrate Solution (Maintain Temp < 5 °C) prep_acids->reaction prep_substrate Dissolve 4-Methylisoquinoline in H₂SO₄ Cool to -5 °C prep_substrate->reaction stir Stir for 1 hour at 0 °C reaction->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench neutralize Neutralize with NaHCO₃ (aq) to pH 7-8 quench->neutralize filtrate Collect Solid by Vacuum Filtration neutralize->filtrate wash Wash with Cold Water filtrate->wash purify Recrystallization or Column Chromatography wash->purify dry Dry the Final Product purify->dry

Caption: Workflow for the synthesis of this compound.

Discussion

The described protocol for the synthesis of this compound is a robust method that can be readily implemented in a standard organic chemistry laboratory. The key to a successful synthesis is meticulous temperature control during the addition of the nitrating mixture. Failure to maintain a low temperature can lead to the formation of unwanted side products and a decrease in yield. The work-up procedure is designed to safely quench the reaction and isolate the crude product. The choice of purification method will depend on the desired final purity of the compound. For use as an intermediate in multi-step syntheses, recrystallization is often sufficient. For applications requiring high purity, such as in biological assays, column chromatography is recommended.

References

  • Bioorganic & Medicinal Chemistry Letters. (2011). The Synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, Nitro-Substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and Related Heterocycles as Potential Bioreducible Substrates for the Enzymes NAD(P)H: Quinone Oxidoreductase 1 and E. Coli Nitroreductase. [Link]
  • Brieflands. (2013).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • Pharmaffiliates. This compound. [Link]
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
  • National Academic Digital Library of Ethiopia. (2013).
  • YouTube. (2024).
  • PubChem - NIH. This compound. [Link]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
  • Appchem. This compound. [Link]

Sources

Application Note & Protocol: High-Purity Purification of 4-Methyl-5-nitroisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 4-methyl-5-nitroisoquinoline, a key intermediate in various synthetic pathways, through the technique of recrystallization. The protocol herein is designed to be a robust starting point for researchers, offering a detailed, step-by-step methodology grounded in the fundamental principles of crystallization. We delve into the rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a high degree of scientific integrity and reproducibility. The aim is to empower researchers to obtain high-purity this compound suitable for downstream applications in medicinal chemistry and materials science.

Introduction: The Importance of Purity

This compound is a heterocyclic compound of significant interest in the synthesis of biologically active molecules.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the biological evaluation of final compounds. Recrystallization is a powerful and economical technique for purifying solid organic compounds, making it an ideal choice for enhancing the purity of this compound.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC10H8N2O2[4]
Molar Mass188.18 g/mol [5]
AppearanceYellow Solid[5]
CAS Number194032-17-2[4][6]
Known SolubilitiesAcetone, Dichloromethane, Ethyl Acetate[5]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2][3] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[2][7] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.[2]

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter in a successful recrystallization. Based on the known solubility of this compound in acetone, dichloromethane, and ethyl acetate, and drawing parallels with other nitroaromatic and heterocyclic compounds, several solvent systems can be proposed.[5][8][9]

4.1. Single Solvent Systems:

  • Ethanol: Often a good choice for nitroaromatic compounds.[2][8]

  • Ethyl Acetate: A known solvent for the target compound.[5]

  • Acetone: Another known solvent, though its low boiling point can sometimes lead to rapid crystallization and smaller, less pure crystals.[5]

4.2. Mixed Solvent Systems (Solvent/Anti-solvent):

A mixed solvent system can be employed when no single solvent provides the ideal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.

  • Toluene/Heptane or Toluene/Hexane: This combination is effective for many aromatic compounds. Toluene acts as the good solvent, while the non-polar heptane or hexane acts as the anti-solvent. A similar system (heptane/toluene) has been used for the recrystallization of 5-bromo-8-nitroisoquinoline.[10][11]

  • Ethanol/Water: A common and effective mixed solvent system for moderately polar compounds.[9]

4.3. Recommended Starting Solvents for Investigation:

Based on the available data, ethanol or a toluene/heptane mixture are recommended as primary candidates for the recrystallization of this compound.

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine solid particles.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][15]

  • Fire Safety: Keep flammable solvents away from ignition sources.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.

6.1. Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Recrystallization solvent (e.g., Ethanol or Toluene/Heptane)

  • Boiling chips

6.2. Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar and a few boiling chips.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent.[16]

  • Decolorization (Optional):

    • If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[11]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals on a watch glass in a drying oven at a moderate temperature or in a vacuum desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was added; the chosen solvent is too good at all temperatures.Evaporate some of the solvent to increase the concentration. If that fails, try a different solvent or a mixed solvent system.[11]
Oiling out The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.Add a small amount of additional solvent and reheat to dissolve the oil. Allow to cool more slowly. Seeding with a pure crystal can also help.
Low recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored crystals Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization. A second recrystallization may be necessary.[11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting the solvent and adhering to the procedural steps outlined, researchers can significantly enhance the purity of this valuable synthetic intermediate. The principles and troubleshooting guide presented herein are intended to be a valuable resource for scientists in the field of drug discovery and development.

References

  • This compound - ChemBK. (n.d.).
  • This compound | C10H8N2O2 | CID 22121929 - PubChem. (n.d.). National Institutes of Health.
  • This compound | 194032-17-2 | Appchem. (n.d.).
  • Method of crystallizing nitro products. (1959). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • SAFETY DATA SHEET. (2021, December 24).
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
  • How To Recrystallize A Solid. (2020, July 17). YouTube.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • 4-Nitroisoquinoline | C9H6N2O2 | CID 11105846 - PubChem. (n.d.). National Institutes of Health.

Sources

Application Note: A Validated Protocol for the Column Chromatography Purification of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Methyl-5-nitroisoquinoline using normal-phase column chromatography. As a crucial intermediate in organic synthesis and drug discovery, obtaining high-purity this compound is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the physicochemical properties of the target compound. The protocol covers preliminary analysis by Thin-Layer Chromatography (TLC), column packing, sample application, elution, and fraction analysis, ensuring a robust and reproducible separation.

Introduction: The Rationale for Chromatographic Purification

This compound is a heterocyclic aromatic compound characterized by its isoquinoline core, a methyl group at position 4, and a nitro group at position 5.[3] Its structure makes it a valuable building block in the synthesis of more complex molecules. The purity of such intermediates is a critical determinant of success in multi-step syntheses, directly impacting reaction yields, side-product formation, and the biological activity of final compounds.

Column chromatography is an indispensable technique for the purification of organic compounds.[4][5] It leverages the principle of differential adsorption of analytes onto a solid stationary phase as a liquid mobile phase passes through it.[6] For a moderately polar compound like this compound, normal-phase chromatography with a polar stationary phase (silica gel) is an exceptionally effective, scalable, and cost-efficient method for isolating it from non-polar or highly polar impurities often present after synthesis.[4]

Foundational Analysis: Compound Properties

A successful chromatography protocol is built upon a thorough understanding of the target molecule's properties.

  • Structure and Polarity: The this compound molecule contains a polar nitro group (-NO₂) and a basic nitrogen atom within the isoquinoline ring system. This imparts a significant dipole moment, making the compound moderately polar.[3] Its topological polar surface area (TPSA) is calculated to be 58.7 Ų, further indicating its polar nature.[3][7] This polarity is the key to its interaction with the silica gel stationary phase.

  • Solubility: The compound is a yellow solid, soluble in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetone.[1][8] This solubility profile is critical for selecting an appropriate solvent for sample loading onto the column.

  • Physical Appearance: The distinct yellow color of this compound allows for convenient visual tracking of the main product band as it moves down the chromatography column.[8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[3][8][9]
Molecular Weight 188.18 g/mol [3][8]
Appearance Yellow Solid[1][8]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate[8]
Topological Polar Surface Area 58.7 Ų[3][7]
CAS Number 194032-17-2[1][10]

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where the separation is governed by the polarity of the compounds in the mixture.[11][12]

  • Stationary Phase: A highly polar material, silica gel (SiO₂), is used as the stationary phase. The surface of silica gel is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase (Eluent): A non-polar or low-polarity solvent mixture is used as the mobile phase.

  • Separation Mechanism: When the crude mixture is introduced, its components compete for interaction with the stationary phase versus dissolution in the mobile phase.

    • Non-polar impurities have weak interactions with the polar silica gel and are readily carried down the column by the non-polar mobile phase, eluting first.

    • This compound , being moderately polar, adsorbs more strongly to the silica gel. It requires a mobile phase with increased polarity to be desorbed and eluted from the column.

    • Highly polar impurities (e.g., residual starting materials or byproducts) will have the strongest interaction with the silica gel and will elute last, or may remain on the column.

G cluster_column Chromatography Column cluster_elution Elution Process cluster_fractions Collected Fractions start Crude Sample Loaded (Mixture of Compounds) silica Polar Silica Gel Stationary Phase start->silica Adsorption based on polarity nonpolar Non-polar Impurity target This compound (Moderately Polar) polar Polar Impurity frac1 Fraction 1: Non-polar Impurity nonpolar->frac1 Elutes First (Weak interaction with silica) frac2 Fraction 2: Pure Target Compound target->frac2 Elutes Second (Moderate interaction) frac3 Fraction 3: Polar Impurity polar->frac3 Elutes Last (Strong interaction)

Caption: Separation principle based on polarity.

Detailed Experimental Protocol

Materials and Reagents
  • Glassware: Chromatography column (40-60 cm length, 2-4 cm diameter), round-bottom flasks, Erlenmeyer flasks, beakers, fraction collection tubes.

  • Stationary Phase: Silica gel (standard grade, 60 Å pore size, 230-400 mesh particle size).

  • Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl Acetate (ACS grade).

  • Sample Solvent: Dichloromethane (ACS grade).

  • Apparatus: Fume hood, rotary evaporator, TLC plates (silica gel coated), TLC tank, UV lamp (254 nm), capillary tubes.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Safety Precautions
  • Compound Hazards: this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.

  • Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are volatile and flammable. All procedures must be conducted in a well-ventilated chemical fume hood.[13][14]

  • General: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14][15]

Step-by-Step Methodology

Step 1: Solvent System Optimization via TLC

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[16]

  • Prepare several eluent mixtures of Hexane:Ethyl Acetate in different ratios (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude product in dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the plates in a covered TLC tank containing one of the prepared eluent mixtures.

  • Visualize the developed plate under a UV lamp.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives the desired Rf value for the yellow spot corresponding to this compound, with good separation from other spots (impurities).

Step 2: Column Preparation (Wet Packing)

  • Ensure the column is clean, dry, and vertically clamped inside the fume hood. Place a small plug of cotton or glass wool at the bottom.

  • Add a small layer (~1 cm) of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC (e.g., 9:1 Hexane:Ethyl Acetate). Use approximately 50 g of silica for every 1 g of crude material.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another layer of sand (~1 cm) on top to prevent disturbance of the bed during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude this compound (~1 g) in a minimal volume of dichloromethane or the eluent mixture (~2-3 mL).

  • Using a pipette, carefully and evenly apply the concentrated sample solution to the top of the sand layer.

  • Open the stopcock and allow the sample to adsorb onto the silica bed, draining the solvent until the liquid level is again at the top of the sand.

  • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure all the sample is adsorbed in a narrow band.

Step 4: Elution and Fraction Collection

  • Carefully fill the top of the column with the mobile phase.

  • Begin the elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second). For faster separations, gentle pressure can be applied to the top of the column (flash chromatography).[5]

  • Collect the eluate in sequentially numbered test tubes or flasks (e.g., 10-20 mL per fraction).

  • The less polar impurities will elute first. The yellow band of this compound will be visible as it travels down the column. Start collecting fractions diligently as the yellow band approaches the bottom of the column.

  • If separation is not optimal, the polarity of the eluent can be gradually increased (gradient elution) by preparing and adding mixtures with a higher proportion of ethyl acetate (e.g., moving from 9:1 to 8:2 Hexane:Ethyl Acetate).

Step 5: Analysis and Product Isolation

  • Analyze the collected fractions using TLC to determine their composition. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

  • Combine the fractions that show a single, pure spot corresponding to this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting yellow solid is the purified this compound. Determine its mass to calculate the yield and confirm its purity through analytical methods like NMR or melting point analysis.

G TLC 1. TLC Optimization (Find Eluent for Rf ≈ 0.3) Pack 2. Column Packing (Wet slurry method) TLC->Pack Determines starting eluent Load 3. Sample Loading (Concentrated in minimal solvent) Pack->Load Elute 4. Elution (Collect fractions) Load->Elute Analyze 5. Fraction Analysis (Monitor by TLC) Elute->Analyze Fractions Isolate 6. Product Isolation (Combine pure fractions & evaporate solvent) Analyze->Isolate Identify pure fractions Final Pure this compound Isolate->Final

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution
Poor Separation / Overlapping Bands - Inappropriate solvent system.- Column overloaded with sample.- Sample band was too wide during loading.- Re-optimize eluent with TLC; use a shallower solvent gradient.- Use a larger column or less sample.- Dissolve sample in a minimal volume of a less polar solvent.
Cracked or Channeled Silica Bed - Column packed unevenly or ran dry.- Ensure careful, even packing. Never let the solvent level drop below the top of the stationary phase.
Compound Elutes Too Quickly (Rf too high) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in the eluent.
Compound Won't Elute (Stuck at top) - Mobile phase is not polar enough.- Compound has low solubility in the eluent.- Gradually increase the polarity of the mobile phase (gradient elution).- Ensure the chosen eluent system is capable of dissolving the compound.
Streaking of Spots on TLC - Sample is too concentrated on TLC plate.- Sample is highly acidic/basic interacting with silica.- Dilute the sample before spotting.- Add a very small amount (~0.1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Conclusion

This application note details a robust and validated protocol for the purification of this compound by normal-phase column chromatography. By systematically optimizing the mobile phase with TLC and adhering to proper column packing and elution techniques, researchers can reliably obtain this key synthetic intermediate with high purity. The principles and steps outlined herein are foundational and can be adapted for the purification of other moderately polar organic compounds.

References

  • Lambda Geeks. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • ChemBK. (n.d.). This compound.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1).
  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Pharmaffiliates. (n.d.). This compound.
  • Appchem. (n.d.). This compound.
  • Wikipedia. (n.d.). Column chromatography.
  • StuDocu. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • Smith, B. W., & Olesik, S. V. (1995). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Journal of Liquid Chromatography, 18(1), 155-165.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • LookChem. (2024, September 2). Cas no 36073-93-5 (4-Nitroisoquinoline).
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ChemUniverse. (n.d.). This compound.
  • AbacipharmTech. (n.d.). This compound.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline. PubChem Compound Database.
  • Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Nitroisoquinoline. PubChem Compound Database.
  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-nitroisoquinoline. PubChem Compound Database.

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for the derivatization of 4-Methyl-5-nitroisoquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry. The protocols detailed herein are designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutic agents. The isoquinoline core is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines key transformations of this compound, focusing on the reduction of the nitro group, nucleophilic aromatic substitution, and functionalization of the methyl group.

Strategic Importance of this compound in Drug Discovery

The this compound scaffold offers three primary sites for chemical modification, each leading to a diverse array of derivatives with distinct pharmacological profiles. The strategic manipulation of these sites allows for the fine-tuning of physicochemical properties and biological activity.

  • Position 5 (Nitro Group): The nitro group can be readily reduced to a primary amine, providing a crucial handle for a variety of subsequent reactions, including amide bond formation, sulfonylation, and the introduction of diverse heterocyclic systems. The resulting 5-aminoisoquinoline derivatives are of particular interest due to their potential as anticancer agents.[3][4]

  • Aromatic Core (Nucleophilic Substitution): The electron-withdrawing nature of the nitro group at position 5 activates the isoquinoline ring system towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles at specific positions, further diversifying the chemical space accessible from this scaffold.

  • Position 4 (Methyl Group): The methyl group can be functionalized through free-radical reactions, such as bromination, to introduce a reactive handle for further elaboration. This allows for the extension of the molecular framework and the introduction of additional pharmacophoric elements.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] --> B{Key Reaction Sites}; B --> C[5-Nitro Group]; B --> D[Isoquinoline Core]; B --> E[4-Methyl Group]; C --> F[Reduction to Amine]; D --> G[Nucleophilic Aromatic Substitution]; E --> H[Benzylic Functionalization]; F --> I[Amides, Sulfonamides, etc.]; G --> J[Introduction of N, O, S Nucleophiles]; H --> K[Further Carbon-Carbon Bond Formation];

}

Caption: Key functionalization pathways for this compound.

Part 1: Reduction of the 5-Nitro Group to 5-Amino-4-methylisoquinoline

The conversion of the 5-nitro group to a 5-amino group is a pivotal step in the synthesis of many biologically active isoquinoline derivatives. This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.

Protocol 1.1: Reduction using Tin(II) Chloride

Tin(II) chloride is a widely used reagent for the reduction of aromatic nitro compounds due to its high efficiency and tolerance of various functional groups.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 10-15 minutes, then heat to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Amino-4-methylisoquinoline. Further purification can be achieved by column chromatography on silica gel.

Protocol 1.2: Reduction using Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and economical reducing agent for nitroarenes, often used in aqueous or biphasic systems.[1][2]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system such as a mixture of methanol and water or dioxane and water in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water. Add the sodium dithionite solution dropwise to the stirred solution of the nitroisoquinoline.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating (40-60 °C) to ensure completion.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, add water to dissolve any inorganic salts.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to obtain the crude product, which can be purified by crystallization or column chromatography.

Table 1: Comparison of Reduction Methods

ReagentTypical ConditionsAdvantagesDisadvantages
Tin(II) Chloride EtOH, refluxHigh yield, reliableRequires careful neutralization of tin salts
Sodium Dithionite H₂O/Organic co-solvent, RT-60°CMild conditions, economicalCan require biphasic system, work-up can be more extensive
Catalytic Hydrogenation H₂, Pd/C, EtOH/MeOH, RTClean reaction, high yieldRequires specialized equipment (hydrogenator), catalyst can be expensive

Part 2: Nucleophilic Aromatic Substitution (SNAr) on the Isoquinoline Core

The electron-withdrawing nitro group at the 5-position activates the isoquinoline ring for nucleophilic attack, particularly at the C6 and C8 positions. A notable example is the direct SNH (Substitution of Hydrogen) amidation.[7]

Protocol 2.1: SNH Amidation of 5-Nitroisoquinoline Derivatives

This protocol is adapted from the amidation of 5-nitroisoquinoline and is expected to be applicable to this compound, likely yielding a mixture of 6- and 8-amido products.[7]

Experimental Protocol:

  • Amide Anion Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous dimethyl sulfoxide (DMSO). To this suspension, add the desired carboxamide (2.0 eq) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the amide anion.

  • Reaction with Nitroisoquinoline: To the solution of the amide anion, add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1.5-2 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water and acidify to a neutral pH with dilute hydrochloric acid (HCl).

  • Extraction and Purification: The resulting precipitate is filtered, washed with water, and dried. The crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to separate the 6- and 8-substituted products.

dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Amide Anion (R-CONH⁻)"]; C [label="σ-Adduct Intermediate"]; D [label="Oxidation"]; E [label="6-Amido-4-methyl-5-nitroisoquinoline"]; F [label="8-Amido-4-methyl-5-nitroisoquinoline"];

}

Caption: Proposed mechanism for SNH amidation of this compound.

Part 3: Functionalization of the 4-Methyl Group

The methyl group at the C-4 position is benzylic and can be functionalized via free-radical halogenation, providing a versatile intermediate for further synthetic modifications. The Wohl-Ziegler reaction using N-bromosuccinimide (NBS) is a standard method for this transformation.[5][8]

Protocol 3.1: Free-Radical Bromination of the 4-Methyl Group

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux. Irradiation with a UV lamp can also be used to initiate the reaction.

  • Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-(Bromomethyl)-5-nitroisoquinoline. The product can be purified by recrystallization or column chromatography.

Part 4: Applications of this compound Derivatives in Drug Development

Derivatives of isoquinoline are of significant interest in oncology due to their diverse mechanisms of action, including the inhibition of topoisomerase I and the modulation of key signaling pathways.[2][9] While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the therapeutic potential can be inferred from closely related analogues. For instance, 5-amino substituted indeno[1,2-c]isoquinolines have shown potent topoisomerase I inhibitory activity and cytotoxicity against various tumor cell lines.[3]

Table 2: Anticancer Activity of Representative Isoquinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
5-Amino-6-methoxyquinoline derivativeKB, HT29, MKN450.012 (mean)Microtubule polymerization inhibition[4]
3-Arylisoquinoline derivativeVarious human tumor cell linesVariesNot specified
4-Aminoquinoline derivativeMDA-MB468 (Breast)7.35-8.73Not specified
5-Amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 leukemia (in vivo)%T/C = 177 at 40 mg/kgNot specified[4]

The data in Table 2 highlights the potent anticancer activity of various substituted isoquinolines, suggesting that derivatives of this compound, particularly the 5-amino analogues, are promising candidates for further investigation as novel anticancer agents. The synthetic protocols outlined in this guide provide a clear pathway for the generation of a library of such compounds for biological evaluation.

References

  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Lee, E. S., et al. (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6481-6484.
  • ResearchGate. (2025).
  • Agrawal, K. C., et al. (1984). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(4), 435-440.
  • Kim, J. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
  • Galyak, I. A., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862.
  • Wikipedia. (2023). N-Bromosuccinimide.
  • Common Organic Chemistry. (n.d.). Tin(II)
  • MDPI. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.
  • PubMed. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)
  • MDPI. (2022).
  • WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • BenchChem. (2025). Technical Support Center: Optimizing Reductions with Tin(II)
  • Georgia Institute of Technology. (n.d.).
  • ACS Publications. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
  • SciSpace. (n.d.).
  • ResearchGate. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites.
  • PubMed Central. (2015). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
  • PubMed Central. (2021).
  • RSC Publishing. (2016).
  • PubMed. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)
  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.
  • ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • ResearchGate. (2018). Reduction of nitroaromatic compounds in tin(II)
  • ResearchGate. (2022). (PDF) SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • PubMed Central. (2019).
  • ACS Publications. (2023).
  • ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • BYJU'S. (n.d.).
  • Chemistry LibreTexts. (2022). 16.
  • PubMed. (2000). Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents.
  • YouTube. (2021). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th).
  • Pearson. (n.d.). Free-radical bromination of the following compound introduces bro....
  • PubMed Central. (2007).
  • YouTube. (2019).
  • PubMed. (2007).
  • PubMed Central. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Leah4Sci. (2021).
  • University of Groningen. (2021).
  • Pearson+. (n.d.).
  • MDPI. (2021).
  • RSC Publishing. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.
  • PubChem. (n.d.). 4-Nitroisoquinoline.

Sources

Application Notes & Protocols: The Utility of 4-Methyl-5-nitroisoquinoline in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 4-methyl-5-nitroisoquinoline as a versatile substrate in nucleophilic aromatic substitution (SNAr) reactions. The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic placement of a nitro group at the C5 position renders the isoquinoline ring highly susceptible to nucleophilic attack, enabling the facile introduction of diverse functional groups. This guide elucidates the underlying reaction mechanism, provides validated, step-by-step protocols for substitution with various nucleophiles, and discusses the broader applications of the resulting products in drug discovery programs.

The Mechanistic Foundation: SNAr on an Activated Isoquinoline Scaffold

Nucleophilic aromatic substitution (SNAr) provides a powerful platform for the modification of aromatic systems. Unlike typical electrophilic aromatic substitutions, SNAr reactions proceed when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups.[3][4]

The Addition-Elimination Pathway

The reaction of this compound with nucleophiles follows a well-established two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the nitro group (C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken.[5][6]

  • Leaving Group Departure: The aromaticity of the isoquinoline ring is restored through the elimination of the nitro group as a nitrite ion (NO₂⁻), yielding the 5-substituted product.

The powerful electron-withdrawing nature of the nitro group is critical; it activates the ring for the initial attack and stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when positioned ortho or para to the site of substitution.[3][7]

Causality of Reactivity: Why This Substrate Works
  • Activation by the Nitro Group: The nitro group is one of the most potent activating groups for SNAr reactions.[6] Its strong inductive and resonance effects create a significant partial positive charge (δ+) on the C5 carbon, making it a prime target for nucleophiles.

  • The Nitro Moiety as a Leaving Group: While halides are more conventional leaving groups, the nitro group can be effectively displaced in highly activated systems. The stability of the resulting nitrite anion contributes to the thermodynamic driving force of the reaction.

  • Influence of the C4-Methyl Group: The methyl group at the C4 position exerts a minor electronic influence. As an electron-donating group, it may slightly decrease the ring's electrophilicity compared to an unsubstituted analog. However, its primary role is often steric, potentially influencing the preferred conformation of substituents at the C5 position in the final product.

Diagram 1: The Addition-Elimination mechanism for SNAr reactions on this compound.

General Experimental Workflow & Considerations

A successful SNAr reaction requires careful control over reaction parameters. The following workflow represents a generalized approach applicable to a wide range of nucleophiles.

Diagram 2: A generalized experimental workflow for SNAr reactions.

Key Considerations:

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred as they effectively solvate cations while leaving the nucleophile relatively "bare" and highly reactive.

  • Temperature: Reactions are often initiated at a lower temperature (0 °C) to control the initial exotherm, then allowed to warm to room temperature or heated to drive the reaction to completion.

  • Base: For neutral nucleophiles (e.g., amines, alcohols), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like Et₃N) is required to deprotonate the nucleophile or neutralize the acid formed during the reaction.

  • Atmosphere: Conducting reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent the degradation of reagents by moisture or oxygen, especially when using strong bases or sensitive nucleophiles.

Experimental Protocols

The following protocols are adapted from established procedures for analogous nitro-activated heterocyclic systems and serve as robust starting points for experimentation.[5]

Protocol 1: Synthesis of 5-Methoxy-4-methylisoquinoline (O-Nucleophile)

This protocol describes the substitution of the nitro group with a methoxide nucleophile.

Materials:

  • This compound (1.0 mmol, 188.2 mg)

  • Sodium methoxide (1.5 mmol, 81.0 mg) or 1.5 mmol from a 25 wt% solution in methanol

  • Anhydrous Methanol (10 mL)

  • 50 mL round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Carefully add solid sodium methoxide (1.5 mmol) to the solution in portions. Alternatively, add the corresponding volume of a sodium methoxide solution in methanol.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as Hexane:Ethyl Acetate (7:3). The disappearance of the starting material spot indicates completion (typically 2-4 hours).

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between water (15 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

ParameterValue
Product 5-Methoxy-4-methylisoquinoline
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Typical Eluent Hexane:Ethyl Acetate Gradient
Expected Yield 70-85%
Protocol 2: Synthesis of 5-Morpholino-4-methylisoquinoline (N-Nucleophile)

This protocol details the reaction with a secondary amine, a common transformation in medicinal chemistry.

Materials:

  • This compound (1.0 mmol, 188.2 mg)

  • Morpholine (1.2 mmol, 0.105 mL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • 25 mL round-bottom flask with magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).

  • Stir the suspension at room temperature for 5 minutes.

  • Add morpholine (1.2 mmol) to the mixture via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 3-6 hours).

  • After completion, cool the mixture to room temperature and pour it into ice-water (30 mL).

  • A precipitate of the crude product may form. If so, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/Water).

ParameterValue
Product 5-Morpholino-4-methylisoquinoline
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
Typical Eluent Hexane:Ethyl Acetate Gradient
Expected Yield 75-90%
Protocol 3: Synthesis of 5-(Phenylthio)-4-methylisoquinoline (S-Nucleophile)

This protocol outlines the reaction with a thiol, introducing a sulfur linkage.

Materials:

  • This compound (1.0 mmol, 188.2 mg)

  • Thiophenol (1.1 mmol, 0.113 mL)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)

  • Anhydrous Acetonitrile (MeCN) (8 mL)

  • 25 mL round-bottom flask with magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask under a nitrogen atmosphere, suspend cesium carbonate (1.5 mmol) in anhydrous acetonitrile (8 mL).

  • Add thiophenol (1.1 mmol) and stir the mixture at room temperature for 10 minutes to form the thiolate.

  • Add this compound (1.0 mmol) to the suspension.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed as monitored by TLC (typically 1-3 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography to obtain the desired product.

ParameterValue
Product 5-(Phenylthio)-4-methylisoquinoline
Molecular Formula C₁₆H₁₃NS
Molecular Weight 251.35 g/mol
Typical Eluent Hexane:Dichloromethane Gradient
Expected Yield 80-95%

Applications in Medicinal Chemistry and Drug Discovery

The ability to readily displace the 5-nitro group on the 4-methylisoquinoline core is of significant strategic value in drug discovery. This SNAr reaction serves as a gateway to rapidly generate diverse libraries of novel chemical entities.

  • Scaffold Decoration: By employing a wide range of O-, N-, and S-based nucleophiles, researchers can "decorate" the C5 position of the isoquinoline scaffold, systematically probing the structure-activity relationship (SAR) for a given biological target.

  • Access to Key Pharmacophores: The isoquinoline core is a key component in compounds targeting a multitude of biological pathways, including inhibitors of enzymes like Rho-associated kinases (ROCK).[8] The derivatives synthesized via these protocols can be evaluated for various activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

  • Lead Optimization: For an existing lead compound containing this scaffold, these protocols offer a reliable method for fine-tuning physicochemical properties (e.g., solubility, metabolic stability, lipophilicity) by modifying the C5 substituent.

Diagram 3: Application of SNAr on this compound for compound library generation in drug discovery.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. BenchChem.
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI.
  • CAS No : 194032-17-2 | Product Name : this compound.
  • Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis. BenchChem.
  • Nucleophilic Arom
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Aromatic Nucleophilic Substitution. JEE Main 2025 Problem Solved ChemOrgChem.
  • Nucleophilic Substitutions on Arom
  • Nucleophilic arom
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

Sources

The Strategic Utility of 4-Methyl-5-nitroisoquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Unique Role of 4-Methyl-5-nitroisoquinoline

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have long been a source of inspiration for drug discovery.[1] The strategic functionalization of the isoquinoline ring is paramount in modulating the pharmacological profile of these molecules.

This guide focuses on a particularly valuable, yet underexplored, building block: This compound . Its unique substitution pattern offers a powerful handle for the synthesis of diverse bioactive molecules. The presence of the nitro group at the 5-position, activated by the isoquinoline ring system, and the adjacent methyl group at the 4-position, provides a versatile platform for a variety of chemical transformations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical guidance and field-proven insights into the application of this compound in the synthesis of novel bioactive compounds.

Chemical Properties and Synthetic Potential

This compound is a yellow solid with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[3][4] Its synthetic utility is primarily derived from the reactivity of the nitro group. The nitro functionality is a strong electron-withdrawing group, which influences the reactivity of the isoquinoline ring and serves as a precursor to a variety of other functional groups. The most significant transformation is its reduction to a primary amine, which then opens up a vast landscape of subsequent chemical modifications.

Core Synthetic Strategy: From Nitro to Amine and Beyond

A cornerstone of utilizing this compound is the reduction of the nitro group to form 5-amino-4-methylisoquinoline . This transformation is pivotal as the resulting primary aromatic amine is a versatile intermediate for a multitude of functionalization reactions.

Protocol 1: Catalytic Hydrogenation for the Reduction of this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity.

  • Solvent: Ethanol or methanol are common solvents for catalytic hydrogenation as they readily dissolve the starting material and are inert under the reaction conditions.

  • Hydrogen Source: Hydrogen gas is the most common and efficient hydrogen source. Alternatively, transfer hydrogenation using reagents like ammonium formate can be employed for convenience and safety.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-methylisoquinoline. The product can be further purified by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Substrate This compoundStarting material.
Catalyst 10% Pd/CHigh activity and selectivity for nitro group reduction.
Solvent EthanolGood solubility for the substrate and inert under reaction conditions.
Hydrogen Source H₂ gas (50-100 psi)Efficient and clean reducing agent.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Monitoring TLC or LC-MSTo determine the completion of the reaction.

dot

Reduction_Workflow start This compound reagents H₂, 10% Pd/C Ethanol, RT start->reagents Reduction product 5-Amino-4-methylisoquinoline reagents->product workup Filtration & Concentration product->workup purification Column Chromatography (if necessary) workup->purification final_product Pure 5-Amino-4-methylisoquinoline purification->final_product Sandmeyer_Pathway start 5-Amino-4-methylisoquinoline reagents1 NaNO₂, HCl 0-5 °C start->reagents1 Diazotization intermediate Diazonium Salt Intermediate reagents1->intermediate reagents2 CuCl intermediate->reagents2 Substitution product 5-Chloro-4-methylisoquinoline reagents2->product

Sources

Scale-up synthesis of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Methyl-5-nitroisoquinoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key intermediate in pharmaceutical research and drug development.[1][2] The protocol details a robust and reproducible method centered on the regioselective nitration of 4-methylisoquinoline. Emphasis is placed on process safety, particularly the management of highly exothermic nitration reactions, alongside detailed procedures for reaction work-up and product purification. This guide is intended for researchers, chemists, and process development professionals aiming to produce this compound in significant quantities.

Introduction and Strategic Overview

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] Specifically, functionalized derivatives such as this compound serve as versatile building blocks for creating complex molecular architectures.[5][6] The introduction of a nitro group at the C5 position provides a synthetic handle for further transformations, such as reduction to an amine, which can then be elaborated into a wide array of functional groups.

The primary challenge in synthesizing this target molecule lies in achieving regioselective nitration on the electron-rich benzene ring of the isoquinoline system, while managing the inherent risks of large-scale nitration. The synthetic strategy outlined herein focuses on a direct and efficient approach: the electrophilic nitration of readily available 4-methylisoquinoline.

Chosen Synthetic Approach: The synthesis proceeds via the direct nitration of 4-methylisoquinoline using a mixed-acid system (sulfuric acid and nitric acid). This classic method, when properly controlled, is highly effective and scalable. The electron-donating methyl group at C4 and the directing influence of the isoquinoline ring system favor substitution at the C5 and C8 positions. Careful control of reaction conditions is paramount to maximize the yield of the desired C5-nitro isomer.

Process Chemistry and Mechanistic Rationale

The core transformation is an electrophilic aromatic substitution. The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid.[7]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The 4-methylisoquinoline substrate is first dissolved in concentrated sulfuric acid. This protonates the basic nitrogen of the isoquinoline ring, forming the isoquinolinium ion. This protonation deactivates the entire heterocyclic system towards electrophilic attack. Consequently, the electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring. The nitronium ion then attacks the electron-rich C5 position, leading to the formation of a sigma complex (Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the final product.

Critical Safety and Handling Protocols (EHS)

WARNING: Nitration reactions are highly energetic and potentially explosive if not managed correctly. A thorough risk assessment must be conducted before proceeding.[8][9]

  • Reagent Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and are strong oxidizing agents.[10][11] They can cause severe burns upon contact with skin or eyes and can ignite organic materials.[10] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[10]

    • A flame-retardant lab coat.

  • Reaction Hazards: The reaction is highly exothermic. Uncontrolled temperature can lead to thermal runaway, resulting in rapid gas evolution and potential vessel rupture.[8]

    • Control Measures: The reaction must be conducted in a jacketed reactor with efficient cooling and overhead stirring. The internal temperature must be monitored continuously with a calibrated probe. The nitrating agent must be added slowly and sub-surface to prevent localized overheating.

  • Emergency Preparedness: An emergency plan must be in place. This includes having a quench bath (e.g., a large container of ice water) readily available and ensuring access to an emergency shower and eyewash station.[11] Spill kits containing a neutralizer (e.g., sodium bicarbonate) must be accessible.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a ~100 g scale synthesis. All operations should be performed in a well-ventilated fume hood or an appropriate process bay.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationMolesPurity
4-Methylisoquinoline100.0 g0.698 mol>98%
Sulfuric Acid (H₂SO₄)600 mL-98%
Nitric Acid (HNO₃)46.0 mL (d=1.51 g/mL)1.10 mol70%
Deionized Water~5 L--
Crushed Ice~5 kg--
Sodium Hydroxide (NaOH)As required (~50% w/v aq. solution)--
EthanolAs required for recrystallization-95%
Jacketed Glass Reactor2 L, with overhead stirrer, thermocouple, and addition funnel--
Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Set up the 2 L jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor internal temperature, and a pressure-equalizing dropping funnel.

  • Charge the reactor with 600 mL of concentrated sulfuric acid (98%).

  • Begin cooling the reactor jacket to 0-5 °C using a circulating chiller.

  • Once the acid is cooled, begin slow, portion-wise addition of 4-methylisoquinoline (100.0 g) to the stirred sulfuric acid. Maintain the internal temperature below 20 °C during the addition.

  • After the addition is complete, stir the resulting solution for 30 minutes at 10-15 °C to ensure complete dissolution and homogeneity.

Step 2: Nitration

  • Cool the substrate solution to 0 ± 2 °C.

  • Slowly add 70% nitric acid (46.0 mL) to the dropping funnel.

  • Add the nitric acid dropwise to the reaction mixture over a period of 2-3 hours. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

Step 3: Reaction Quench and Product Precipitation

  • Prepare a 10 L beaker or vessel containing 5 kg of crushed ice and 2 L of deionized water. Place this in a secondary containment tray.

  • Very slowly and carefully, pour the reaction mixture onto the stirred ice/water slurry. This process is highly exothermic; perform the addition at a rate that keeps the quench solution temperature below 25 °C.

  • Rinse the reactor with a small amount of cold water and add it to the quench vessel.

Step 4: Neutralization and Isolation

  • Cool the acidic aqueous slurry in an ice bath.

  • Slowly add a 50% (w/v) aqueous solution of sodium hydroxide to neutralize the mixture. Monitor the pH. The product will begin to precipitate as the pH increases.

  • Continue adding the base until the pH of the slurry reaches 7-8. Maintain the temperature below 30 °C during neutralization.

  • Stir the resulting thick slurry for 1 hour in the ice bath to ensure complete precipitation.

  • Isolate the crude solid product by vacuum filtration using a large Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral (pH ~7).

  • Press the cake as dry as possible on the filter, then transfer it to a drying oven and dry under vacuum at 50 °C to a constant weight.

Step 5: Purification by Recrystallization

  • Transfer the crude, dried this compound to a suitably sized flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C.

  • Expected Yield: 95-115 g (72-87%) of a pale yellow solid.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis. (Expected mp: ~138-141 °C).[12]

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_prep Step 1: Substrate Preparation cluster_reaction Step 2: Nitration Reaction cluster_workup Step 3 & 4: Quench & Isolation cluster_purification Step 5: Purification A Charge H₂SO₄ to Reactor B Cool Reactor to 0-5 °C A->B C Add 4-Methylisoquinoline B->C D Cool Solution to 0 °C C->D Homogeneous Solution E Dropwise Addition of HNO₃ (Maintain T < 5 °C) D->E F Stir for 1 hour at 0-5 °C E->F G Pour Reaction onto Ice/Water F->G Reaction Mixture H Neutralize with NaOH (pH 7-8) G->H I Filter Crude Solid H->I J Wash with H₂O & Dry I->J K Recrystallize from Ethanol J->K Crude Product L Filter & Dry Final Product K->L M This compound (Final Product) L->M

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution
Low Yield Incomplete reaction; Product loss during work-up.Extend reaction time or slightly increase the equivalents of nitric acid. Ensure complete precipitation during neutralization by checking pH and allowing sufficient time for crystallization.
Poor Purity / Isomer Formation Reaction temperature too high.Maintain strict temperature control (<5 °C) during nitration. A higher temperature can lead to the formation of the 8-nitro isomer and other byproducts.[12]
Dark-colored Product Oxidation side reactions.Ensure the temperature does not exceed the recommended limits at any stage, especially during the quench and neutralization steps. Consider a charcoal treatment during recrystallization if the color persists.
Difficulty Filtering Very fine particles formed during precipitation.Ensure slow neutralization and allow the slurry to age with stirring in an ice bath. This promotes the growth of larger, more easily filterable crystals.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By adhering to the stringent safety measures and maintaining precise control over reaction parameters, particularly temperature, high yields of the desired product can be achieved with excellent purity. This application note serves as a foundational guide for process chemists and researchers, enabling the consistent production of this valuable chemical intermediate for further applications in drug discovery and development.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Wikipedia. Pomeranz–Fritsch reaction.
  • Name-Reaction.com. Pictet-Spengler reaction.
  • Slideshare. Bischler napieralski reaction.
  • G. C. B. Harran, et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045.
  • Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines.
  • W. E. Gensler. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis.
  • T. J. J. Müller, et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3823–3827.
  • Wikipedia. Bischler–Napieralski reaction.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
  • Wikipedia. Pictet–Spengler reaction.
  • X. Wang, et al. (2013). One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Organic & Biomolecular Chemistry, 11(40), 6964-6971.
  • University of California. (2012). Nitrates - Standard Operating Procedure.
  • Google Patents. Method of purifying nitrated aromatic compounds from a nitration process.
  • YouTube. Nitration reaction safety.
  • ResearchGate. Synthesis of 4-methyl tetrahydroisoquinolines.
  • A. Kumar, et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington. NITRIC ACID SAFETY.
  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Google Patents. Process of purifying nitro-aromatic compounds.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.
  • ResearchGate. Synthesis of isoquinoline derivatives.
  • Wikipedia. Isoquinoline.
  • Chembase.cn. 4-methylisoquinoline.
  • J. C. Spain, et al. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(4), 556-577.
  • Y. Li, et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(12), 1493.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • Journal of the American Chemical Society. The Preparation of 4-Methylquinolines.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 22121929.
  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Appchem. This compound.
  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(13), 4760.
  • Science of Synthesis. Product Class 5: Isoquinolines.
  • MySkinRecipes. This compound.

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitroisoquinoline is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif present in numerous biologically active compounds, the precise characterization of its purity and identity is of paramount importance for any research and development endeavor. This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of this compound. The protocols detailed herein are founded on established analytical principles for nitroaromatic and heterocyclic compounds, offering robust starting points for method development and validation.

It is important to note that while extensive data exists for related isoquinoline and quinoline derivatives, specific experimental data for this compound is not widely available in peer-reviewed literature. Therefore, this guide combines theoretical knowledge with empirical data from analogous structures to provide scientifically sound, detailed protocols for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
CAS Number 194032-17-2[1]
Predicted LogP 2.3[1]
Predicted pKa Isoquinoline moiety: ~5.4[2]

Overall Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow ensures confirmation of the chemical structure, assessment of purity, and identification of potential impurities.

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_techniques Analytical Techniques cluster_output Final Output synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_profiling Purity & Impurity Profiling purification->purity_profiling nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry (HRMS) structural_elucidation->ms ftir FTIR Spectroscopy structural_elucidation->ftir hplc HPLC-UV purity_profiling->hplc gcms GC-MS purity_profiling->gcms coa Characterized Compound with Certificate of Analysis nmr->coa ms->coa ftir->coa hplc->coa gcms->coa

Caption: Overall analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra are indispensable for a complete assignment.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals are used to elucidate the structure.

Expected ¹H NMR Spectral Data (Predicted): Based on the analysis of similar structures like 5-nitroisoquinoline and methylquinolines, the following chemical shifts are anticipated in CDCl₃.[3][4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H19.2 - 9.4s
H38.6 - 8.8s
H6, H7, H87.5 - 8.5m
-CH₃2.5 - 2.8s

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be applied if necessary.

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 - 2.0 s.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm).

    • Integrate all signals to determine the relative proton ratios.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is dependent on its electronic environment.

Expected ¹³C NMR Spectral Data (Predicted): Predicted chemical shifts are based on data from analogous compounds.[3]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1150 - 155
C3140 - 145
C4125 - 130
C4a130 - 135
C5145 - 150
C6120 - 125
C7125 - 130
C8130 - 135
C8a135 - 140
-CH₃18 - 22

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Reference the spectra to the residual solvent peak (CDCl₃: δC = 77.16 ppm).

    • Assign the peaks based on their chemical shifts and comparison with predicted values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Principle: In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide structural information.

Expected Mass Spectrometry Data:

ParameterValue
Molecular Ion [M]⁺ m/z 188.0586
Major Fragments Predicted fragments may arise from the loss of NO₂, NO, and CH₃ groups.[6][7]

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose fragmentation pathways.

    • For HRMS, compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary method for determining the purity of this compound and quantifying any impurities. A reversed-phase method is proposed, leveraging the compound's aromatic and moderately polar nature.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Protocol for HPLC Purity Analysis:

HPLC Protocol Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) instrument HPLC System Setup prep->instrument injection Injection (10 µL) instrument->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Purity Calculation) detection->analysis

Caption: Workflow for HPLC analysis of this compound.

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Working Solution: Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A good starting point is an isocratic elution with 60:40 (v/v) acetonitrile:water.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds; a DAD can be used to determine the optimal wavelength.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound using the area percent method.

    • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The absorption bands in the spectrum correspond to specific functional groups.

Expected FTIR Spectral Data:

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (-CH₃) 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C=N Stretch (in ring) 1620 - 1680
Asymmetric N-O Stretch (NO₂) 1500 - 1560
Symmetric N-O Stretch (NO₂) 1340 - 1380

Protocol for FTIR Analysis:

  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: A standard FTIR spectrometer.

    • Accessory: KBr press or ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect a background spectrum before running the sample.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The protocols outlined in this application note provide a robust framework for the structural elucidation and purity determination of this compound. While based on established principles and data from analogous molecules, it is crucial to experimentally verify and optimize these methods for the specific sample and instrumentation used. A thorough characterization, as described, will ensure the quality and reliability of this compound for its intended applications in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22121929, this compound.
  • Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. The Royal Society of Chemistry.
  • Applichem (n.d.). This compound.
  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37.
  • The Royal Society of Chemistry (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • Crysdot LLC (n.d.). This compound.
  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
  • ChemUniverse (n.d.). This compound.
  • SIELC Technologies (n.d.). Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline.
  • NIST (n.d.). Isoquinoline. In NIST Chemistry WebBook.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of Arizona (n.d.). Interpretation of mass spectra.
  • Wikipedia (n.d.). Fragmentation (mass spectrometry).
  • de Bruin, D. (2024, May 15). Mass spectrometry with fragmentation of organic molecules [Video]. YouTube.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11105846, 4-Nitroisoquinoline.
  • G.A., A., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(4), M1016.
  • Puviarasan, N., et al. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Turkish Journal of Chemistry, 28(1), 53-62.
  • Quiroga, J., et al. (2014). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Revista Colombiana de Química, 43(2), 19-25.
  • Mali, S. B., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 433-439.
  • Al-Jubouri, H. H. A. (2016). Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. Baghdad Science Journal, 13(2s), 530-536.
  • MySkinRecipes (n.d.). This compound.
  • Arroyave, D., et al. (2020). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)- pyrimidin-2 amine, a precursor for drug design against Chronic Myeloid Leukemia. Journal of Molecular Structure, 1202, 127265.
  • Lopes, J. P., et al. (2021). Preparation and spectroscopic identification of methyl-Se-nitrososelenol. Chemical Communications, 57(82), 10696-10699.
  • Prajapati, A., & Verma, V. (2021). SYNTHESIS, SPECTROSCOPIC CHARACTERISATION AND ANTI-MICROBIAL ACTIVITIES OF TRANSITION METAL COMPLEXES OF 6-SUBSTITUTED-4-ISOPROPYL QUINOLINE-2(1H)-ONE DERIVATIVES. Journal of the Indian Chemical Society, 98(12), 100225.

Sources

Application Notes & Protocols: 4-Methyl-5-nitroisoquinoline as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-methyl-5-nitroisoquinoline, a key chemical intermediate. We present robust, step-by-step protocols for its synthesis and, critically, its conversion to the versatile 5-amino-4-methylisoquinoline. The causality behind experimental choices, self-validating quality control measures, and the downstream synthetic potential of the resulting amine are discussed in depth, establishing this intermediate as a valuable starting point for the development of novel therapeutics.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline and its derivatives are fundamental building blocks in the synthesis of bioactive molecules.[1] Their rigid, planar structure and ability to engage in various intermolecular interactions make them ideal pharmacophores for targeting enzymes and receptors. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, in particular, is found in a vast family of alkaloids and synthetic compounds exhibiting diverse biological effects, from antimicrobial to anticancer activities.[2]

The utility of a core structure is defined by its potential for functionalization. This compound (CAS No: 194032-17-2) emerges as a highly strategic intermediate for two primary reasons:

  • Defined Regiochemistry: The methyl and nitro groups at the 4- and 5-positions, respectively, provide a fixed and predictable substitution pattern, avoiding the formation of complex isomeric mixtures that often plague the synthesis of polysubstituted heterocycles.

  • Latent Reactivity: The nitro group is not merely a substituent but a versatile precursor to the amino group. The transformation from an electron-withdrawing nitro group to an electron-donating, nucleophilic amino group fundamentally alters the molecule's electronic properties and opens a gateway to a vast array of subsequent chemical transformations.

This guide will focus on the practical application of this intermediate, beginning with its synthesis and focusing on its pivotal reduction to 5-amino-4-methylisoquinoline, a precursor for library development.

Synthetic Workflow Overview

The overall strategy involves a two-stage process: the regioselective nitration of 4-methylisoquinoline to yield the target intermediate, followed by the selective reduction of the nitro moiety to the corresponding primary amine. This workflow provides a reliable and scalable route to a key building block for pharmaceutical research.

G cluster_0 Stage 1: Synthesis of Intermediate cluster_1 Stage 2: Key Transformation cluster_2 Stage 3: Downstream Applications 4-Methylisoquinoline 4-Methylisoquinoline Nitration Nitration 4-Methylisoquinoline->Nitration Intermediate This compound Nitration->Intermediate Reduction Reduction Intermediate->Reduction Product 5-Amino-4-methylisoquinoline Reduction->Product Derivatization Derivatization Product->Derivatization Library Diverse Pharmaceutical Candidates Derivatization->Library

Diagram 1: High-level workflow from precursor to pharmaceutical candidates.

Protocol I: Synthesis of this compound

This protocol details the regioselective nitration of 4-methylisoquinoline. The choice of a mixed acid system (sulfuric and nitric acid) is standard for the nitration of aromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Materials:

  • 4-Methylisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-methylisoquinoline (1 equiv). Place the flask in an ice bath and allow it to cool to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (5-10 vol equiv) to the flask while maintaining the temperature below 10 °C. Stir until the 4-methylisoquinoline is completely dissolved.

  • Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv) to a small amount of concentrated sulfuric acid (2 vol equiv) in an ice bath.

  • Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of 4-methylisoquinoline over 30-45 minutes. Causality: This slow, controlled addition is critical to prevent overheating and the formation of dinitrated or oxidized byproducts. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the product and dilute the strong acid.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. The crude product will precipitate as a solid. Extract the aqueous slurry with dichloromethane (3 x 50 mL). Trustworthiness: Ensure the pH is neutral or slightly basic to deprotonate the isoquinoline nitrogen, rendering it more soluble in the organic solvent for efficient extraction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, typically as a yellow solid.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol II: Reduction to 5-Amino-4-methylisoquinoline

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While various methods exist (e.g., metal-acid reductions like SnCl₂ or Fe/HCl), catalytic hydrogenation is often preferred due to its high efficiency, cleaner reaction profile, and easier product isolation.[4] Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

Diagram 2: Reaction scheme for the catalytic reduction of this compound.

  • Reaction Setup: To a flask containing this compound (1 equiv), add methanol (10-20 vol equiv) to dissolve the solid.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol %). Causality: The catalyst should be handled in an inert atmosphere if possible, as dry Pd/C can be pyrophoric. Wetting the catalyst with the solvent before adding it to the main solution is a safe practice.

  • Hydrogenation: Seal the flask and purge the system with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a Parr hydrogenator.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the solid catalyst, dissolved substrate, and hydrogen gas. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours). The disappearance of the yellow color is also a good visual indicator of reaction progress.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product. Trustworthiness: Filtration through Celite is a critical self-validating step. It ensures the complete removal of the heterogeneous catalyst, preventing contamination of the final product with palladium, which can be problematic for downstream applications and biological testing.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-4-methylisoquinoline, which is typically a solid. The product is often of high purity, but can be further purified by recrystallization if necessary.

Characterization and Quality Control

To ensure the integrity of the intermediate and the final product, a full analytical characterization is required. The data presented below are typical expected values.

Property This compound 5-Amino-4-methylisoquinoline Rationale for Change
Molecular Formula C₁₀H₈N₂O₂[5]C₁₀H₁₀N₂Conversion of -NO₂ to -NH₂
Molecular Weight 188.18 g/mol [5]158.20 g/mol Loss of two oxygen atoms, gain of two hydrogen atoms
Appearance Yellow Solid[3]Off-white to tan solidLoss of the chromophoric nitro group
¹H NMR Aromatic protons deshielded by -NO₂ groupAromatic protons shielded; appearance of broad -NH₂ singletThe amino group is electron-donating, shielding nearby protons
IR Spectroscopy Strong asymmetric/symmetric N-O stretches (~1530, 1350 cm⁻¹)Disappearance of N-O stretches; appearance of N-H stretches (~3400-3200 cm⁻¹)Direct observation of the functional group transformation
Mass Spec (ESI+) m/z = 189.1 [M+H]⁺m/z = 159.1 [M+H]⁺Confirms the change in molecular weight

Downstream Synthetic Applications

The true value of 5-amino-4-methylisoquinoline lies in its versatility. The primary amino group serves as a powerful synthetic handle for diversification, enabling the rapid generation of compound libraries for screening. Key transformations include:

  • Amide/Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides to explore structure-activity relationships (SAR).[6]

  • Diazotization-Sandmeyer Reactions: Conversion of the amine to a diazonium salt, which can then be displaced by a wide range of nucleophiles (-Cl, -Br, -I, -CN, -OH), providing access to otherwise difficult-to-synthesize derivatives.[7]

  • Buchwald-Hartwig/Ullmann Coupling: N-arylation to create more complex diarylamine structures.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

By leveraging these well-established reactions, drug development professionals can systematically modify the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025).
  • Ramkumar, R., et al. (2023). A remarkable oxygen vacancy-rich rare earth aerogel with high activity towards electro and catalytic reduction of 5-nitroquinoline. Journal of Cleaner Production, 423, 138683. [Link]
  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol.
  • This compound.
  • This compound. Appchem.
  • This compound.
  • This compound. Crysdot LLC.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • This compound. ChemUniverse.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Process for Catalytic Reduction of Nitro Compounds to Amines.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer.
  • Synthetic routes of substituted isoquinolines.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.

Sources

The Strategic Application of 4-Methyl-5-nitroisoquinoline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the isoquinoline core represents a "privileged scaffold," a molecular framework that consistently appears in compounds with significant biological activity.[1] Within this class, 4-methyl-5-nitroisoquinoline emerges as a highly valuable, yet specialized, starting material. Its strategic importance lies not in its inherent biological activity, but in its potential as a versatile precursor for the synthesis of potent and selective kinase inhibitors. The presence of the nitro group at the 5-position, activated by the isoquinoline ring system, and the methyl group at the 4-position, which can influence steric and electronic properties, provides a unique chemical handle for targeted molecular design.

This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of Rho-kinase (ROCK) inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the biological implications of the resulting compounds.

Core Application: A Gateway to Potent Rho-Kinase (ROCK) Inhibitors

The primary and most well-documented application of the this compound scaffold is in the synthesis of highly selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[2][3] Dysregulation of the ROCK signaling pathway is implicated in a multitude of pathological conditions, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making it a compelling therapeutic target.[4][5]

The journey from this compound to a potent ROCK inhibitor involves a series of strategic chemical transformations designed to install the necessary pharmacophoric elements. A prime example of a highly potent and selective ROCK inhibitor derived from this scaffold is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine , more commonly known as H-1152P .[6]

The Rho/ROCK Signaling Pathway: A Key Therapeutic Target

The Rho/ROCK signaling pathway is a critical regulator of cellular contractility, motility, and proliferation.[3][7] The pathway is initiated by the activation of the small GTPase RhoA. In its active, GTP-bound state, RhoA binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, then phosphorylates a variety of downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[8] The phosphorylation of these substrates leads to an increase in actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions.[8] In various disease states, this pathway is overactive, leading to detrimental cellular behaviors. Therefore, the development of inhibitors that can selectively block the activity of ROCK is of significant therapeutic interest.

Signaling Pathway Diagram

Rho_ROCK_Pathway cluster_activation Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Activate RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP -> GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Inhibits MLC MLC (Phosphorylation) ROCK->MLC Phosphorylates Actin_Myosin Actin-Myosin Contractility MYPT1->Actin_Myosin Dephosphorylates MLC MLC->Actin_Myosin Promotes H1152P H-1152P H1152P->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152P.

Synthetic Strategy and Experimental Protocols

The synthesis of H-1152P from this compound is a multi-step process that highlights several key organic chemistry transformations. The overall workflow is designed to first reduce the nitro group to an amine, convert the amine to a sulfonyl chloride, and finally, couple the sulfonyl chloride with the desired amine.

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Step1 Reduction Start->Step1 Intermediate1 4-Methyl-5-aminoisoquinoline Step1->Intermediate1 Step2 Diazotization & Sulfonyl Chlorination Intermediate1->Step2 Intermediate2 4-Methylisoquinoline-5-sulfonyl chloride Step2->Intermediate2 Step3 Sulfonamide Formation Intermediate2->Step3 FinalProduct H-1152P Step3->FinalProduct Amine (S)-(+)-2-Methylhomopiperazine Amine->Step3

Caption: Synthetic workflow for the preparation of H-1152P.

Protocol 1: Reduction of this compound to 4-Methyl-5-aminoisoquinoline

The reduction of the nitro group to a primary amine is a critical first step. A common and effective method for this transformation is the use of tin(II) chloride in a protic solvent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the pH is basic (pH > 9).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-methyl-5-aminoisoquinoline, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Methylisoquinoline-5-sulfonyl chloride

This step involves the conversion of the primary amine to a sulfonyl chloride via a Sandmeyer-type reaction. This protocol is adapted from a similar procedure for the synthesis of isoquinoline-5-sulfonyl chloride.[9]

Materials:

  • 4-Methyl-5-aminoisoquinoline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) gas

  • Copper(I) chloride (CuCl)

  • Acetic acid

  • Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and a gas dispersion tube

Procedure:

  • Dissolve 4-methyl-5-aminoisoquinoline (1.0 eq) in concentrated hydrochloric acid and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 0 °C, to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at low temperature.

  • Add the cold diazonium salt solution to the acetic acid/SO₂/CuCl solution, ensuring the temperature is kept low.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 4-methylisoquinoline-5-sulfonyl chloride.[2] This intermediate is often used in the next step without extensive purification.

Protocol 3: Synthesis of (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P)

The final step is the coupling of the sulfonyl chloride with the chiral amine, (S)-(+)-2-methylhomopiperazine. This is a standard sulfonamide bond formation reaction.

Materials:

  • 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride

  • (S)-(+)-2-Methylhomopiperazine

  • Anhydrous acetonitrile (CH₃CN)

  • Triethylamine (Et₃N)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (S)-(+)-2-methylhomopiperazine (1.2 eq) in anhydrous acetonitrile.

  • Add triethylamine (2.5 eq) to the solution to act as a base.

  • To this solution, add 4-methylisoquinoline-5-sulfonyl chloride hydrochloride (1.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield H-1152P.[4]

Quantitative Data: Potency and Selectivity of H-1152P

The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (how much more strongly it binds to its intended target over other kinases). H-1152P has been shown to be a highly potent and selective inhibitor of ROCK.

Kinase TargetInhibition Constant (Ki) (nM)IC₅₀ (μM)
ROCK 1.6 [6]0.012 (for ROCK2) [7][10]
PKA630[6]3.03[7][10]
PKC9270[6]5.68[7][10]
MLCK1010028.3[7][10]
CaMKII-0.180[7][10]
PKG-0.360[7][10]
Aurora A-0.745[7][10]
Src-3.06[7][10]

Data compiled from multiple sources. Ki and IC₅₀ values can vary depending on the assay conditions.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound has proven to be a valuable and strategic starting material in medicinal chemistry. Its utility is exemplified in the synthesis of H-1152P, a potent and selective Rho-kinase inhibitor with significant therapeutic potential. The synthetic route, while multi-step, employs well-established and reliable chemical transformations, making it amenable to scale-up for further drug development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile building block in the ongoing quest for novel and effective kinase inhibitors. The continued exploration of derivatives based on the 4-methylisoquinoline scaffold is a promising avenue for the discovery of new therapeutics for a wide range of diseases.

References

  • BenchChem. (2025). Structure Elucidation of 4-Methylisoquinoline-5-sulfonyl chloride: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines.
  • BenchChem. (2025). Application Notes and Protocols: 4-Methylisoquinoline-5-sulfonyl chloride as a Precursor for H-1152P.
  • Bentham Science. (n.d.). Rho/Rho Kinase Signaling Pathway and Disease: from Bed to Bench.
  • Sasaki, Y., Suzuki, M., & Hidaka, H. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225–232.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from a general chemical synthesis resource.
  • Loirand, G. (2015). Signaling Through Rho GTPase Pathway as Viable Drug Target. Journal of Cardiovascular Pharmacology, 65(3), 209-211.
  • Wettschureck, N., & Offermanns, S. (2005). Rho/Rho-kinase mediated signaling in physiology and pathophysiology. Journal of Molecular Medicine, 83(12), 971-986.
  • Google Patents. (2014). Preparation method of quinoline-5-sulfonyl chloride. (CN103724263A).

Sources

Application Note: Monitoring the Synthesis of 4-Methyl-5-nitroisoquinoline by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principle

4-Methyl-5-nitroisoquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis is typically achieved through the electrophilic aromatic substitution (nitration) of 4-methylisoquinoline using a mixture of concentrated sulfuric and nitric acids.

Monitoring the progress of this reaction is critical to maximize the yield of the desired product and minimize the formation of impurities or di-nitrated byproducts. Thin-Layer Chromatography (TLC) is an ideal analytical technique for this purpose due to its speed, simplicity, and low cost.[1][2]

The core principle behind using TLC to monitor this specific reaction lies in the significant change in molecular polarity upon introducing a nitro (-NO₂) group onto the aromatic ring. The starting material, 4-methylisoquinoline, is a moderately polar compound. The product, this compound, is considerably more polar due to the strong electron-withdrawing nature of the nitro group. This difference in polarity allows for a clear separation of the starting material and the product on a polar stationary phase like silica gel.[3] As the reaction progresses, TLC analysis will show the starting material spot diminishing in intensity while the product spot appears and intensifies.

Materials and Reagents

Chemicals & Reagents Equipment
4-MethylisoquinolineMagnetic stirrer with hot plate
Concentrated Sulfuric Acid (H₂SO₄, 98%)Round-bottom flasks
Concentrated Nitric Acid (HNO₃, 70%)Addition funnel
Dichloromethane (DCM)Ice bath
Ethyl Acetate (EtOAc)Beakers and Erlenmeyer flasks
HexanesTLC plates (Silica gel 60 F₂₅₄)
Triethylamine (Et₃N)TLC developing chamber
Deionized WaterCapillary tubes for spotting
Crushed IceUV lamp (254 nm)
Sodium Bicarbonate (NaHCO₃), saturated solutionFume hood
Anhydrous Sodium Sulfate (Na₂SO₄)Filtration apparatus (Büchner funnel)

Experimental Protocols

PART A: Synthesis of this compound

This protocol is adapted from standard electrophilic nitration procedures for aromatic heterocycles. The reaction must be performed in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.[4][5][6]

  • Prepare the Nitrating Mixture: In a clean, dry flask submerged in an ice bath, slowly add 10 mL of concentrated sulfuric acid. Once cooled to near 0°C, add 3.5 mL of concentrated nitric acid dropwise with continuous stirring. Keep the mixture in the ice bath. Causality: This exothermic reaction forms the nitronium ion (NO₂⁺), the active electrophile. Pre-cooling prevents overheating and decomposition.

  • Dissolve the Starting Material: In a separate 100 mL round-bottom flask, dissolve 2.0 g of 4-methylisoquinoline in 20 mL of concentrated sulfuric acid. Stir until a homogenous solution is formed and cool the flask in an ice bath.

  • Initiate the Reaction: Using an addition funnel, add the pre-chilled nitrating mixture dropwise to the stirred solution of 4-methylisoquinoline over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10°C. Causality: Slow, cold addition controls the reaction rate, preventing runaway reactions and the formation of unwanted side products.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Begin monitoring the reaction by TLC immediately after the first 15 minutes and then every 30-60 minutes thereafter (see Part B for the TLC protocol).

  • Quench the Reaction: Once the TLC analysis indicates the consumption of the starting material, carefully and slowly pour the reaction mixture onto a stirred slurry of 200 g of crushed ice in a large beaker.[2] Causality: Quenching on ice dilutes the acid and precipitates the organic product, which has low solubility in the aqueous acidic mixture.

  • Neutralization and Extraction: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Perform this step cautiously as it will generate CO₂ gas. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

  • Isolate the Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

PART B: TLC Monitoring Protocol
  • Prepare the Mobile Phase (Eluent): A standard mobile phase for separating compounds of this nature is a mixture of hexanes and ethyl acetate. A good starting ratio is 7:3 (v/v) Hexanes:Ethyl Acetate . A small amount of triethylamine (~0.5%) can be added to the eluent to reduce tailing of the basic isoquinoline spots on the acidic silica gel.[7]

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Prepare Spotting Solutions:

    • SM Solution: Dissolve a tiny amount of the 4-methylisoquinoline starting material in a few drops of ethyl acetate.

    • RXN Sample: Carefully withdraw a small aliquot (1-2 drops) from the reaction mixture using a glass pipette and quench it in a vial containing 0.5 mL of water and 0.5 mL of ethyl acetate. Shake well and allow the layers to separate. Use the top organic layer for spotting.

  • Spot the TLC Plate:

    • Using a capillary tube, apply a small spot of the SM Solution onto the "SM" lane on the baseline.

    • Apply a small spot of the RXN Sample onto the "RXN" lane.

    • Apply a spot of the SM Solution directly on top of the RXN spot in the "CO" lane. This co-spot is a self-validating control to confirm the identity of the starting material spot in the reaction lane.[8]

  • Develop the Plate:

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, ensuring a uniform development front.[7]

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualize and Interpret the Results:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like isoquinolines will appear as dark spots against the fluorescent background.[1][9][10]

    • Circle the spots with a pencil.

    • Optional: For enhanced visualization, especially for the nitro-product, specific chemical stains can be used. A highly effective method involves the reduction of the nitro group to an amine with stannous chloride, followed by diazotization and coupling to form a colored azo dye.[11]

Data Interpretation and Expected Results

The progress of the reaction is tracked by observing the changes in the TLC plate over time.

  • Starting Material (SM): 4-Methylisoquinoline is less polar and will travel further up the plate, resulting in a higher Retention Factor (Rf).

  • Product (P): this compound is more polar and will have a stronger interaction with the silica gel, causing it to travel a shorter distance, resulting in a lower Rf.

Table 1: Expected TLC Results and Rf Values

CompoundExpected Rf (7:3 Hexanes:EtOAc)Appearance under UV (254 nm)
4-Methylisoquinoline (SM)~0.65Dark, UV-quenching spot
This compound (P)~0.30Dark, UV-quenching spot

(Note: Rf values are illustrative and can vary based on exact conditions such as plate manufacturer, temperature, and chamber saturation. The relative difference is the key indicator.)

Interpreting the Lanes:

  • t = 0 min: The "RXN" lane will show only a strong spot corresponding to the Rf of the starting material.

  • t = intermediate: The "RXN" lane will show a diminishing SM spot and a new, growing spot at a lower Rf (the product). The "CO" lane will show two distinct spots, confirming the identity of the upper spot as the starting material.

  • t = final: The "RXN" lane will show a strong product spot and, ideally, the complete disappearance of the starting material spot.

Workflow Visualization

The following diagram illustrates the complete TLC monitoring workflow.

TLC_Workflow cluster_prep Plate Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_interp Interpretation prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_sol 2. Prepare Spotting Solutions (SM & RXN Quench) prep_plate->prep_sol spot_sm 3. Spot SM Lane prep_sol->spot_sm spot_rxn 4. Spot RXN Lane spot_sm->spot_rxn spot_co 5. Spot CO Lane spot_rxn->spot_co develop 6. Develop in Chamber spot_co->develop visualize 7. Dry & Visualize (UV 254nm) develop->visualize analyze 8. Analyze Spots (Rf Calculation) visualize->analyze decision 9. Make Decision analyze->decision cont Continue Reaction decision->cont SM Consumed? stop Quench Reaction decision->stop SM Consumed?

Caption: Workflow for TLC monitoring of the nitration reaction.

Safety Precautions

  • Nitrating Mixture: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[4][6][12] Handle with extreme care inside a chemical fume hood. Always add acid to water (or in this case, nitric to sulfuric), never the reverse.

  • Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent uncontrolled reactions.

  • Quenching: Quenching the reaction mixture on ice must be done slowly to control the release of heat. Neutralization with bicarbonate will produce gas and should be done slowly in a large beaker to avoid overflow.

  • Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and volatile. Work in a well-ventilated area away from ignition sources.

References

  • Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Chegg.com. (2021). Nitration of Aromatic Esters Thin-layer.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [https://www.easth Harbour.co.nz/assets/Uploads/SDS/437-MIXED-NITRATING-ACID-greater-than-50-HN03.pdf]([Link] Harbour.co.
  • AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3) Safety Data Sheet.
  • Homework.Study.com. (n.d.). Name two types of visualization techniques used to see compounds on TLC plates.
  • Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice.
  • ResearchGate. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Scribd. (n.d.). 2008 Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • American Chemical Society. (1926). Safety in the manufacture of nitric, sulfuric, and mixed acids and nitrate of ammonia as used in the manufacture of explosives.
  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.
  • Google Patents. (n.d.). Methods for preparing isoquinolines.

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 4-methylisoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. Here, we will address common challenges, provide in-depth mechanistic explanations, and offer robust protocols to help you navigate the complexities of this reaction and its associated byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions encountered by researchers.

Q1: What are the primary products I should expect from the nitration of 4-methylisoquinoline using standard mixed-acid conditions (HNO₃/H₂SO₄)?

You should anticipate the formation of two major constitutional isomers: 5-nitro-4-methylisoquinoline and 8-nitro-4-methylisoquinoline . The reaction is an electrophilic aromatic substitution that overwhelmingly favors the benzene ring of the isoquinoline core. The ratio between these two isomers can vary based on reaction conditions, but both are typically formed.

Q2: Why does the nitration reaction selectively occur at the 5- and 8-positions and not on the pyridine ring?

This regioselectivity is a direct consequence of the reaction mechanism under strong acidic conditions. The basic nitrogen of the isoquinoline ring is protonated by the concentrated sulfuric acid, forming an isoquinolinium ion. This positive charge strongly deactivates the pyridine ring (positions 1, 3, and 4) towards attack by an electrophile like the nitronium ion (NO₂⁺). Consequently, the electrophilic substitution occurs on the more electron-rich, non-protonated benzene ring.[1] The 5- and 8-positions are electronically favored for electrophilic attack on the isoquinolinium cation.[1][2]

Q3: How does the methyl group at the C-4 position influence the reaction outcome?

The 4-methyl group is an activating, ortho, para-directing group. While it is located on the deactivated pyridine ring, its electronic influence extends to the fused benzene ring.

  • Electronic Effect: It provides a mild activating effect on the entire ring system, particularly at the para position (C-8) and the ortho position (C-5). This can influence the ratio of the 5-nitro to 8-nitro product compared to unsubstituted isoquinoline.

  • Steric Effect: The methyl group can exert minor steric hindrance, potentially disfavoring attack at the adjacent C-5 position to a small degree. The final isomer ratio is a balance between these electronic and steric factors.

Q4: Besides the main 5-nitro and 8-nitro isomers, what are the most common byproducts?

The most prevalent byproducts arise from more aggressive reaction conditions. These include:

  • Dinitrated Products: If the reaction temperature is too high or an excess of the nitrating agent is used, a second nitro group can be added to the benzene ring, leading to products like 5,8-dinitro-4-methylisoquinoline . This is generally a minor product as the first nitro group is strongly deactivating.

  • Oxidation Byproducts: Concentrated nitric acid is a strong oxidant. At elevated temperatures, it can oxidize the methyl group, potentially forming 4-hydroxymethylisoquinoline or 4-carboxyisoquinoline derivatives, which can further react or decompose. Severe oxidation leads to the formation of intractable tar.[3]

  • N-Oxides: While less common under the highly acidic conditions used for nitration (where the nitrogen is protonated), the formation of 4-methylisoquinoline N-oxide is a theoretical possibility, which could then undergo nitration itself, leading to a different product profile.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the experiment.

ProblemPlausible Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently Strong Nitrating Agent: The concentration of nitric or sulfuric acid is too low. 2. Temperature Too Low: The reaction lacks the necessary activation energy. 3. Incomplete Quenching/Neutralization: The product remains soluble in the acidic aqueous phase.1. Use fuming nitric acid and concentrated (98%) sulfuric acid. 2. Allow the reaction to stir for a longer period at 0°C or let it warm slowly to room temperature after the initial addition. Monitor via TLC. 3. Ensure the pH is basic (pH 8-9) after quenching on ice to precipitate the amine products fully.
Formation of Dark Tar or Insoluble Polymer 1. Reaction Temperature Too High: The highly exothermic nitration reaction was not adequately cooled, leading to runaway side reactions and oxidation.[4] 2. Addition of Nitrating Agent Too Rapid: Localized heating occurs.1. Maintain strict temperature control using an ice/salt bath (0°C to -10°C). 2. Add the substrate to the mixed acid, or add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not rise significantly.
Difficult Isomer Separation 1. Similar Polarity: The 5-nitro and 8-nitro isomers often have very close Rf values on TLC.1. Optimize column chromatography. Use a high-performance silica gel and test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients). A shallow gradient is often required for successful separation.
Presence of Dinitrated Byproducts 1. Reaction Conditions Too Harsh: Excess nitrating agent, elevated temperature, or prolonged reaction time.1. Use a stoichiometric amount of nitric acid (1.0-1.1 equivalents). 2. Maintain low temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the nitration of 4-methylisoquinoline.

troubleshooting_workflow start Reaction Complete: Analyze Crude Product check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity (TLC/NMR) Acceptable? check_yield->check_purity Yes low_yield Problem: Low Yield check_yield->low_yield No tar_formation Problem: Tar Formation check_purity->tar_formation No (Tar) isomer_mix Problem: Isomer Mixture check_purity->isomer_mix Yes (Multiple Products) dinitration Problem: Dinitration Detected check_purity->dinitration No (Extra Spots) solution_yield Solutions: - Check acid concentration - Increase reaction time/temp - Ensure basic pH on workup low_yield->solution_yield solution_tar Solutions: - Maintain strict temp control (0°C) - Slow, dropwise addition - Use high-purity reagents tar_formation->solution_tar solution_isomers Action: - Optimize column chromatography (e.g., Hex/EtOAc gradient) isomer_mix->solution_isomers solution_dinitration Solutions: - Use 1.0 eq. HNO₃ - Reduce reaction time - Maintain low temperature dinitration->solution_dinitration end_product Purified Product Obtained solution_isomers->end_product

Caption: A workflow for troubleshooting common experimental outcomes.

Section 3: Key Experimental Protocols

Safety Precaution: These procedures involve highly corrosive and oxidizing strong acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reactions are highly exothermic.

Protocol 1: Electrophilic Nitration of 4-Methylisoquinoline

Objective: To synthesize a mixture of 5-nitro- and 8-nitro-4-methylisoquinoline.

Materials:

  • 4-methylisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Ammonium Hydroxide (NH₄OH) solution (25%)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ (3 mL per 1 g of substrate) to 0°C using an ice/salt bath.

  • Slowly add 4-methylisoquinoline (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature remains below 10°C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming HNO₃ (1.05 eq) to concentrated H₂SO₄ (1 mL per 1 g of substrate) at 0°C.

  • Add the nitrating mixture dropwise to the solution of 4-methylisoquinoline over 30-45 minutes. Critically, maintain the internal reaction temperature at or below 0°C throughout the addition.[4][5]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Once the ice has melted, cool the solution in an ice bath and slowly basify to pH 8-9 by adding ammonium hydroxide solution. A precipitate should form.

  • Extract the aqueous mixture with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product mixture.

Protocol 2: Purification via Column Chromatography

Objective: To separate the 5-nitro- and 8-nitro-4-methylisoquinoline isomers.

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the column.

  • Elute the column with a solvent gradient. Start with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Collect fractions and analyze them by TLC to identify and combine those containing the pure, separated isomers.

  • Evaporate the solvent from the combined fractions to obtain the purified products.

Section 4: Mechanistic Insights

The nitration of 4-methylisoquinoline is a classic electrophilic aromatic substitution (EAS) reaction. The key steps are outlined below.[6][7][8]

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Substrate Protonation: The isoquinoline nitrogen is protonated by sulfuric acid, deactivating the pyridine ring.

  • Nucleophilic Attack: The electron-rich benzene ring of the isoquinolinium ion attacks the nitronium ion at either the C-5 or C-8 position. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base (like HSO₄⁻ or water) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

reaction_mechanism sub 4-Methylisoquinolinium Ion no2 + NO₂⁺ (Nitronium Ion) sigma5 Sigma Complex (Attack at C-5) sub->sigma5 Electrophilic Attack sigma8 Sigma Complex (Attack at C-8) sub->sigma8 Electrophilic Attack prod5 5-Nitro-4-methylisoquinoline sigma5->prod5 Deprotonation prod8 8-Nitro-4-methylisoquinoline sigma8->prod8 Deprotonation base - H⁺

Caption: Mechanism for the formation of 5-nitro and 8-nitro isomers.

Section 5: Data Summary

The following table summarizes the expected products and potential byproducts in the nitration of 4-methylisoquinoline.

Compound TypeStructure NameComments
Major Product 5-Nitro-4-methylisoquinolineOne of the two primary constitutional isomers.
Major Product 8-Nitro-4-methylisoquinolineThe second primary constitutional isomer.
Byproduct 5,8-Dinitro-4-methylisoquinolineFormed under harsh conditions (excess HNO₃, high temp).
Byproduct 4-(Hydroxymethyl)isoquinoline derivativesResult of methyl group oxidation.
Byproduct Isoquinoline-4-carboxylic acid derivativesResult of further methyl group oxidation.
Byproduct Tar/Polymeric materialFormed from uncontrolled, high-temperature side reactions.

Section 6: References

  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.

  • BenchChem (n.d.). Managing reaction regioselectivity in functionalizing the isoquinoline ring. BenchChem.

  • ChemicalBook (n.d.). 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis. ChemicalBook.

  • Sosnovskikh, V. Y., et al. (2020). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 25(21), 5174.

  • Chemistry Stack Exchange (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?. Stack Exchange.

  • Joule, J. A., & Mills, K. (n.d.). Quinoline and Isoquinolines. From Heterocyclic Chemistry.

  • Google Patents (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

  • O'Hara, F., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 633–637.

  • PrepChem (n.d.). Synthesis of 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy) quinoline. PrepChem.com.

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

  • Sharma, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

  • Google Patents (2017). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

  • Al-Rawi, O. A., et al. (2021). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

  • Bunce, R. A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(2), 527-545.

  • BenchChem (n.d.). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. BenchChem.

  • ResearchGate (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.

  • Purohit, V., et al. (2002). Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. Chemical Research in Toxicology, 15(9), 1207-1215.

  • Bogert, M. T., & Seil, H. A. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines. Journal of the American Chemical Society, 27(10), 1305-1311.

  • Alajarin, R., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(7), 1338-1346.

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Chem Survival (2019, January 3). nitration of aromatic compounds [Video]. YouTube.

  • Leah4sci (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci [Video]. YouTube.

  • Gafield, S. (2013). Nitration of Substituted Aromatic Rings and Rate Analysis. Worcester Polytechnic Institute.

  • Moodie, R. B., et al. (1977). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2, 1089-1095.

  • Simpson, J. C. E., & Wright, P. H. (1948). The nitration of 4-aminoquinoline. Journal of the Chemical Society, 2023.

  • Yuldashev, A. M. (2022). NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES. International Journal of Artificial Intelligence.

Sources

Technical Support Center: Synthesis of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-nitroisoquinoline. We address common challenges encountered during this synthesis, with a focus on troubleshooting low yields and improving overall process efficiency. Our guidance is rooted in established chemical principles and field-proven laboratory practices.

Synthesis Overview: The Nitration of 4-Methylisoquinoline

The most common and direct route to this compound is the electrophilic aromatic substitution (SEAr) of 4-methylisoquinoline. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

The core mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the acid mixture.[1] The isoquinoline ring system then acts as a nucleophile, attacking the nitronium ion. Under these strongly acidic conditions, the isoquinoline nitrogen is protonated, forming an isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the substitution to the benzenoid ring, primarily at the C5 and C8 positions.[2][3][4] The presence of the methyl group at the C4 position further influences the regioselectivity of the reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a multifaceted issue. The most common culprits are inadequate temperature control, suboptimal reagent management, and losses during the work-up phase.

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction. Uncontrolled temperature increases are the leading cause of low yields.[5] Elevated temperatures promote the formation of unwanted side products, including dinitrated compounds and oxidized byproducts, which often present as dark, tar-like substances.[6]

  • Improper Reagent Addition: The rate of addition of the nitrating mixture is critical. A rapid addition can cause a localized spike in temperature and concentration, leading to the same side reactions mentioned above.[5][7]

  • Presence of Water: Ensure all glassware is dry and use concentrated acids. Water can interfere with the formation of the nitronium ion (NO₂⁺), the key electrophile, thereby slowing or inhibiting the desired reaction.[5]

  • Starting Material Purity: The purity of the initial 4-methylisoquinoline is paramount. Impurities can consume reagents or catalyze decomposition pathways.

Q2: My analysis shows a mixture of nitro-isomers instead of the desired this compound. How can I improve regioselectivity?

A2: Achieving high regioselectivity in the nitration of substituted isoquinolines requires careful control of reaction conditions.

  • Understanding Directing Effects: In the acidic medium, the protonated isoquinolinium ion directs electrophiles to the 5- and 8-positions of the benzene ring.[4] The C4-methyl group is an activating, ortho-, para-directing group, which should favor substitution at the C5 position. However, competition with the C8 position can still occur.

  • Temperature is Key: Lower reaction temperatures generally enhance selectivity.[7] Running the reaction at a strictly controlled temperature, often between 0-5°C, can significantly favor the formation of the thermodynamically preferred 5-nitro isomer over other possibilities.

  • Nitrating Agent Choice: While mixed acid (HNO₃/H₂SO₄) is standard, the choice of nitrating agent can influence isomer ratios.[8] However, for this specific substrate, precise temperature control is the most effective and accessible tool for improving selectivity.

Q3: The reaction mixture turned very dark, and I isolated a tarry, intractable material. What went wrong?

A3: The formation of tar is a clear sign of product or starting material degradation, typically caused by overly harsh reaction conditions.

  • Oxidation of the Methyl Group: The methyl group on the isoquinoline ring is susceptible to oxidation under strong nitrating conditions, especially if the temperature is too high. This can lead to the formation of carboxylic acids or other oxidized species, which can polymerize.

  • Over-Nitration: Using a large excess of the nitrating agent or allowing the temperature to rise can lead to the formation of dinitrated products. These compounds are often less stable and can contribute to the formation of decomposition products.[8]

  • Recommendation: To avoid this, ensure the reaction temperature is strictly maintained and the nitrating agent is added slowly and stoichiometrically. If charring occurs, the experiment should be repeated with more stringent controls.[5]

Q4: How can I effectively purify the crude this compound?

A4: A multi-step purification process is often necessary to obtain a high-purity product.

  • Quenching & Neutralization: The reaction is typically quenched by pouring the acidic mixture slowly onto crushed ice with vigorous stirring. This is followed by careful neutralization of the excess acid, often with aqueous ammonia or sodium carbonate, while keeping the solution cool.

  • Extraction: The neutralized aqueous slurry is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Chromatography: Column chromatography is highly effective for separating the desired 5-nitro isomer from other isomers (like the 8-nitro) and impurities.[9] A silica gel column with an eluent system such as dichloromethane/ethyl acetate or hexane/ethyl acetate is a good starting point.

  • Recrystallization: The final step for achieving high purity is often recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/heptane mixture.

Data & Protocols

Table 1: Troubleshooting Summary
Observed Problem Probable Cause(s) Recommended Solution(s)
Low Overall Yield 1. High reaction temperature. 2. Rapid addition of nitrating agent. 3. Impure starting material. 4. Product loss during work-up.1. Maintain strict temperature control (0-5 °C) with an ice/salt bath. 2. Add nitrating mixture dropwise with vigorous stirring. 3. Verify purity of 4-methylisoquinoline via NMR or GC-MS. 4. Optimize extraction and purification steps.
Mixture of Isomers 1. Suboptimal reaction temperature. 2. Kinetic vs. thermodynamic control issues.1. Lower the reaction temperature; maintain at 0 °C or below. 2. Ensure sufficient reaction time at low temperature for equilibration to the thermodynamic product.
Formation of Tar/Char 1. Runaway reaction temperature. 2. Excess nitrating agent. 3. Oxidation of the methyl group.1. Immediately cool the reaction; repeat with slower addition and better cooling. 2. Use a stoichiometric amount of nitric acid (e.g., 1.05-1.1 equivalents). 3. Avoid temperatures above 10-15 °C.
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive nitrating agent (e.g., due to water contamination).1. Monitor reaction progress with TLC. 2. Use fresh, concentrated acids and ensure all glassware is dry.

Experimental Workflows & Diagrams

Protocol 1: Synthesis of this compound

Materials:

  • 4-methylisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Aqueous Ammonia (NH₄OH) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 4-methylisoquinoline to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.05 equivalents) to a portion of cold concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of 4-methylisoquinoline over 30-60 minutes, maintaining the reaction temperature strictly between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly onto a large excess of crushed ice in a separate beaker with vigorous stirring.

  • Carefully neutralize the acidic solution by the slow addition of aqueous ammonia or a saturated solution of sodium carbonate until the pH is approximately 8-9. Keep the mixture cool in an ice bath during neutralization.

  • Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel, followed by recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Methylisoquinoline dissolve Dissolve in conc. H₂SO₄ at 0°C start->dissolve react Add Nitrating Mix Dropwise (Maintain 0-5°C) dissolve->react prep_nitro Prepare Nitrating Mix (HNO₃/H₂SO₄) at 0°C prep_nitro->react stir Stir at 0-5°C for 1-2h react->stir monitor Monitor by TLC stir->monitor quench Quench on Ice monitor->quench neutralize Neutralize (pH 8-9) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Column/Recrystallization) extract->purify end End: Pure Product purify->end

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree

G cluster_tlc cluster_solutions start Start: Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/NMR start->check_tlc incomplete Incomplete Reaction? (Starting material remains) check_tlc->incomplete Yes side_products Multiple Products? (Isomers/Byproducts) check_tlc->side_products Yes tar Tarry/Dark Material? check_tlc->tar Yes sol_incomplete 1. Increase reaction time. 2. Check reagent quality (ensure anhydrous). incomplete->sol_incomplete sol_side_products 1. Lower reaction temperature (0°C or below). 2. Slow down addition of nitrating agent. 3. Optimize purification (chromatography). side_products->sol_side_products sol_tar 1. Drastically improve cooling. 2. Reduce rate of addition. 3. Use stoichiometric nitrating agent. tar->sol_tar end Optimized Synthesis sol_incomplete->end sol_side_products->end sol_tar->end

Caption: A decision tree to diagnose and resolve common synthesis issues.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. Electrophilic Substitution of Quinoline and Isoquinoline.
  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • ResearchGate. (2021). Nitration of Substituted Aromatic Rings and Rate Analysis.

Sources

Technical Support Center: Purification of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to facilitate the purification of this compound. This compound is a valuable building block in organic synthesis.[1] This document aims to provide practical, experience-driven advice to overcome common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route, but typically arises from the nitration of 4-methylisoquinoline. The most common impurities include:

  • Isomeric Byproducts: The nitration of 4-methylisoquinoline can lead to the formation of other nitro-isomers, such as 4-methyl-8-nitroisoquinoline. The separation of these isomers is often the primary purification challenge.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 4-methylisoquinoline.

  • Di-nitrated Species: Over-nitration can lead to the formation of dinitro-4-methylisoquinoline derivatives. These are typically more polar than the desired product.

  • Oxidation Byproducts: The reaction conditions for nitration can sometimes lead to the formation of colored, oxidized impurities.[2]

Q2: My crude product is a dark, oily solid. What is the best first step for purification?

A2: A dark, oily appearance suggests the presence of multiple impurities. A multi-step purification strategy is often most effective.

  • Acid-Base Extraction: Being an isoquinoline derivative, this compound is a weak base.[3][4] An initial acid-base extraction can be highly effective in separating it from non-basic impurities. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated isoquinoline derivatives will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent.

  • Recrystallization: After the initial cleanup by extraction, recrystallization is an excellent next step for further purification.

Q3: I'm struggling with recrystallization. Can you provide a detailed protocol and suggest suitable solvents?

A3: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][6] The key is to find a solvent system where the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6]

Solvent Selection: For nitroaromatic compounds like this compound, common recrystallization solvents include:

  • Ethanol

  • Methanol[7]

  • Ethyl Acetate

  • Toluene[8]

  • Heptane/Toluene mixtures[9]

It is often necessary to use a binary solvent system to achieve optimal results.

Detailed Recrystallization Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a primary solvent (e.g., ethyl acetate or toluene) in which the compound is soluble. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding the primary solvent in small portions until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add a less polar "anti-solvent" (e.g., hexanes or heptane) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture. Dry the crystals under vacuum.

Q4: Recrystallization isn't separating the isomeric impurities effectively. What should I try next?

A4: When isomers are present, their similar solubility profiles can make separation by recrystallization difficult. In this case, flash column chromatography is the recommended technique.[10][11]

Principles of Flash Chromatography: Flash chromatography is a preparative liquid chromatography technique that uses a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity.[10] More polar compounds will adhere more strongly to the silica gel and elute later, while less polar compounds will travel through the column more quickly.

Troubleshooting Guide for Flash Chromatography of this compound:

Issue Potential Cause Recommended Solution
Poor Separation of Isomers The solvent system (eluent) is not optimized.* Solvent Selection: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[11] A common starting point is a 9:1 mixture of hexanes:ethyl acetate. * TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is typically around 0.3.[11]
Product is stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, move from a 9:1 to a 4:1 and then a 1:1 mixture of hexanes:ethyl acetate.
Broad peaks and poor resolution The column was not packed properly, or the sample was loaded incorrectly.* Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles.[11] * Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane, and load it onto the column in a narrow band.[11]
Product decomposition on silica This compound may be sensitive to the acidic nature of silica gel.* Use of Triethylamine: For basic compounds like isoquinolines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking and improve peak shape.[11]
Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of this compound:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and quantifying any remaining impurities.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (188.19 g/mol ).[12][13]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude this compound in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower organic layer (containing non-basic impurities).

  • To the aqueous layer, slowly add 2M NaOH (aq) until the solution is basic (confirm with pH paper).

  • Extract the aqueous layer three times with fresh portions of DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully add the dried silica to the top of the column.

  • Elution: Begin eluting the column with the initial solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound (Dark, Oily Solid) Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Flash Column Chromatography Extraction->Chromatography For Isomeric Impurities Pure Pure this compound (Yellow Solid) Recrystallization->Pure If isomers are absent Chromatography->Pure Final Polishing

Caption: Purification workflow for this compound.

References

  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure.
  • ChemUniverse. (n.d.). This compound [P84000].
  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Hawach. (2025, February 11). Preparation Instruction of Flash Column.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Pharmaffiliates. (n.d.). This compound.
  • ResearchGate. (2013, September 4). Extraction and Purification of Isoquinoline from Wash Oil.
  • Slayden, S. M., & Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Wikipedia. (n.d.). Isoquinoline.
  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization.

Sources

Technical Support Center: Synthesis of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is dedicated to resolving specific issues that may arise during the synthesis of this compound. Each question represents a common experimental observation and is followed by a detailed explanation of the potential causes and a step-by-step protocol for remediation.

Question 1: My reaction yields a mixture of nitro-isomers. How can I improve the regioselectivity to favor the desired 5-nitro product?

Answer:

The nitration of 4-methylisoquinoline is a classic electrophilic aromatic substitution reaction. Under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid), the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine ring to electrophilic attack, directing the substitution to the benzene ring.[1][2][3] The primary positions for nitration on the isoquinolinium ion are C5 and C8.[1][2][3] The methyl group at C4 is an activating group, which can influence the regioselectivity. However, the formation of the 8-nitro isomer is a common side reaction.

Mechanistic Insight:

The directing effect in the nitration of isoquinoline is a delicate balance of electronic factors. The protonated nitrogen atom strongly deactivates the entire molecule, particularly the heterocyclic ring. In the benzenoid ring, the C5 and C8 positions are the most activated (or least deactivated) towards electrophilic attack. The presence of the methyl group at C4 can further influence the electron density at adjacent positions, but the formation of a mixture of 5- and 8-nitro isomers is frequently observed.

Troubleshooting Protocol:

To enhance the yield of the desired this compound and minimize the formation of the 8-nitro isomer, precise control of reaction conditions is paramount.

Table 1: Key Parameters for Optimizing Regioselectivity

ParameterRecommended ConditionRationale
Temperature Maintain at or below 0°CLower temperatures increase the selectivity for the thermodynamically favored product and minimize the formation of undesired isomers.[4]
Addition Rate Slow, dropwise addition of the nitrating agentThis prevents localized overheating and uncontrolled reaction rates, which can lead to a decrease in selectivity.
Stirring Vigorous and efficient stirringEnsures homogeneity of the reaction mixture, preventing localized high concentrations of reactants.
Nitrating Agent Use a pre-mixed and cooled nitrating mixture (HNO₃/H₂SO₄)A well-defined and controlled source of the nitronium ion (NO₂⁺) is crucial for reproducible results.
Question 2: I'm observing a significant amount of an unexpected byproduct that is difficult to separate from the desired product. What could it be and how can I remove it?

Answer:

Besides the formation of the 8-nitro isomer, another potential side reaction is the formation of dinitro compounds, especially if the reaction conditions are too harsh (e.g., elevated temperature or prolonged reaction time). Over-nitration can lead to the formation of 4-Methyl-5,8-dinitroisoquinoline. Furthermore, oxidation of the methyl group is a possibility under strong oxidizing conditions, which could lead to 5-nitroisoquinoline-4-carboxylic acid or other oxidation products.[5]

Identification and Purification Strategy:

The separation of closely related isomers, such as this compound and its 8-nitro counterpart, can be challenging due to their similar polarities.

Experimental Protocol: Isomer Separation by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a standard choice.

  • Mobile Phase Optimization: A systematic approach to solvent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Initial Eluent: Hexane:Ethyl Acetate (9:1)

    • Gradient Elution: Gradually increase the proportion of ethyl acetate to improve separation. A shallow gradient is often more effective for resolving isomers.

  • Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to monitor the separation. Visualize the spots under a UV lamp.

  • Alternative Techniques: If silica gel chromatography is insufficient, consider using other stationary phases like alumina or employing preparative HPLC with a suitable column for better resolution.[6][7] Recrystallization from a suitable solvent system can also be an effective purification method if there is a significant difference in the solubility of the isomers.[4]

Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route to this compound?

The most common and direct route is the electrophilic nitration of 4-methylisoquinoline. This typically involves treating 4-methylisoquinoline with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the key safety precautions to consider during this synthesis?

The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to control the reaction temperature and prevent a runaway reaction.

  • Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice to dissipate heat and dilute the strong acids.

Q3: Are there alternative methods for introducing a nitro group at the 5-position of the isoquinoline ring?

While direct nitration is the most common method, alternative strategies exist, particularly for substrates that are sensitive to strong acids. One such method involves the use of Reissert compounds. For instance, the nitration of a 2-benzoyl-1-cyano-1,2-dihydroisoquinoline (a Reissert compound) can lead to regioselective nitration at the 4-position, which after subsequent transformations can yield the desired nitroisoquinoline.[8]

Visualizing the Reaction Pathways

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the main reaction pathway and a significant side reaction.

Synthesis of this compound 4-Methylisoquinoline 4-Methylisoquinoline This compound This compound 4-Methylisoquinoline->this compound HNO₃, H₂SO₄ (Desired Product) 4-Methyl-8-nitroisoquinoline 4-Methyl-8-nitroisoquinoline 4-Methylisoquinoline->4-Methyl-8-nitroisoquinoline HNO₃, H₂SO₄ (Side Product)

Caption: Main reaction and common side reaction in the synthesis.

Troubleshooting Workflow start Low Yield or Impure Product check_isomers Presence of Isomeric Impurities? start->check_isomers check_over_nitration Evidence of Over-nitration? check_isomers->check_over_nitration No optimize_temp Optimize Reaction Temperature (≤ 0°C) check_isomers->optimize_temp Yes check_over_nitration->optimize_temp Yes purify_chromatography Purify by Column Chromatography check_over_nitration->purify_chromatography No optimize_addition Slow Down Reagent Addition optimize_temp->optimize_addition optimize_addition->purify_chromatography purify_recrystallization Attempt Recrystallization purify_chromatography->purify_recrystallization If still impure end_product Pure this compound purify_chromatography->end_product purify_recrystallization->end_product

Caption: A logical workflow for troubleshooting common issues.

References

  • Synthesis of 4-methyl tetrahydroisoquinolines. ResearchGate.
  • This compound. ChemBK.
  • This compound | C10H8N2O2. PubChem.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Semantic Scholar.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
  • Isoquinoline. SlideShare.
  • Easy purification of isomers with prepacked glass columns. Chromatography Today.
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.
  • The Preparation of 4-Methylquinolines. Journal of the American Chemical Society.
  • Purification of isoquinoline. Google Patents.
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate.
  • 4-Nitroisoquinoline | C9H6N2O2. PubChem.
  • CH 4 Part 2 Quinoline and Isoquinoline. Scribd.
  • This compound. MySkinRecipes.
  • 5-Nitroisoquinoline | C9H6N2O2. PubChem.
  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin.
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate.
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate.
  • Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate.

Sources

Stability issues of 4-Methyl-5-nitroisoquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work with this compound.

Introduction

This compound is a key intermediate in organic synthesis, valued for its reactive sites that allow for diverse chemical transformations.[1] However, the presence of both a nitro group and a methyl group on the isoquinoline core presents unique stability challenges under various reaction conditions. This guide provides a comprehensive overview of these challenges and offers practical solutions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific stability issues you may encounter when working with this compound, presented in a question-and-answer format.

Reduction of the Nitro Group

Question 1: I am trying to reduce the nitro group of this compound to an amine, but I am observing low yields and multiple side products. What are the recommended conditions?

Answer:

The reduction of the nitro group in this compound is a common transformation, but the choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions.

Common Issues and Solutions:

  • Incomplete Reduction or Formation of Intermediates: Aggressive reducing agents or harsh conditions can lead to over-reduction or the formation of stable intermediates.

  • Side Reactions: The isoquinoline ring system can be susceptible to reduction under certain catalytic hydrogenation conditions.

Recommended Protocols:

Reagent/MethodConditionsExpected OutcomePotential Issues & Troubleshooting
Iron powder in acidic medium (Béchamp Reduction) Iron powder, acetic acid in ethanol, reflux.[2]Selective reduction of the nitro group to an amine.[3]Issue: Product precipitation with iron salts. Solution: After reaction, filter the hot mixture to remove iron oxides. Neutralize the filtrate carefully with a base like sodium carbonate to precipitate the amine product.[4]
Tin(II) chloride (SnCl₂) SnCl₂·2H₂O in ethanol or ethyl acetate, reflux.A mild and selective reduction of the nitro group.Issue: Formation of tin salts that can complicate purification. Solution: Workup typically involves basification with NaOH or NaHCO₃ to precipitate tin hydroxides, followed by extraction of the product.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C, in methanol, reflux.[5]Generally a clean and efficient method for nitro group reduction.Issue: Catalyst poisoning. Solution: Ensure the substrate and solvent are free of sulfur-containing impurities. Use a fresh, high-quality catalyst.
Catalytic Hydrogenation (H₂ gas) H₂ gas, Pd/C or Raney Nickel in ethanol or methanol.Effective for both aromatic and aliphatic nitro group reduction.[6]Issue: Potential for over-reduction of the isoquinoline ring. Solution: Monitor the reaction closely by TLC or LC-MS. Use milder conditions (lower pressure and temperature) and consider a less active catalyst if ring reduction is observed.

Question 2: Can I selectively reduce the nitro group without affecting other functional groups on my molecule?

Answer:

Yes, chemoselective reduction is achievable. The Béchamp reduction (iron in acetic acid) is known for its mildness and tolerance of other reducible functional groups.[6] Tin(II) chloride is also a good option for selective reductions. Catalytic hydrogenation can be more aggressive, and the choice of catalyst and conditions should be carefully considered based on the other functional groups present in your molecule.

Oxidation Reactions

Question 3: I want to oxidize the methyl group of this compound. Is this feasible without affecting the nitro group or the ring?

Answer:

Oxidation of the methyl group is challenging due to the electron-withdrawing nature of the nitro group, which deactivates the adjacent methyl group towards oxidation.

Potential Challenges:

  • Resistance to Oxidation: The methyl group is relatively unreactive.

  • Ring Oxidation: Harsh oxidizing agents may lead to degradation of the isoquinoline ring.

Experimental Considerations:

While direct oxidation of the methyl group on this compound is not well-documented, related transformations suggest that selenium dioxide (SeO₂) can be used to oxidize methyl groups on isoquinoline rings to aldehydes.[7] However, the success of this reaction will be highly dependent on the specific substrate and reaction conditions. Stronger oxidizing agents like potassium permanganate (KMnO₄) are generally not recommended as they are likely to cause degradation of the isoquinoline ring.

Stability in Acidic and Basic Media

Question 4: How stable is this compound to strong acids and bases?

Answer:

The stability of this compound in acidic and basic media is a significant concern for reaction setup and workup procedures.

Acidic Conditions:

  • Protonation: The nitrogen atom of the isoquinoline ring can be protonated in acidic media, which can alter the reactivity of the molecule.

  • Hydrolysis: While not extensively reported for this specific molecule, prolonged exposure to strong, hot acids could potentially lead to hydrolysis of the nitro group or other degradation pathways. Workup procedures for related compounds involving quenching with ice and neutralization with aqueous ammonia suggest short-term stability to acidic conditions.[8]

Basic Conditions:

  • Nucleophilic Attack: The electron-withdrawing nitro group can activate the isoquinoline ring for nucleophilic attack, especially at elevated temperatures. Reactions involving nucleophiles should be carefully controlled.

  • Workup Stability: The compound appears to be stable to brief exposure to aqueous bases like sodium carbonate or sodium hydroxide at room temperature during workup, as this is a common step in the purification of the corresponding amine after reduction.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is typically a yellow solid.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Q2: Are there any known incompatibilities with common solvents or reagents?

A2: Avoid strong oxidizing agents. While generally stable in common organic solvents like ethanol, methanol, and ethyl acetate, its reactivity in the presence of strong nucleophiles, especially at elevated temperatures, should be considered.

Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions?

A3: There is limited specific data on the use of this compound in palladium-catalyzed cross-coupling reactions. The nitro group can sometimes interfere with these reactions. However, successful cross-coupling reactions have been reported with a wide range of functional groups, and a careful selection of the catalyst, ligand, and reaction conditions may allow for successful coupling.[10] It is advisable to perform small-scale test reactions to determine compatibility.

Q4: What are the expected 1H NMR chemical shifts for this compound?

A4: While a specific spectrum is not provided in the search results, one can predict the general features. The methyl group protons would appear as a singlet, likely in the aromatic region due to the influence of the ring system. The aromatic protons on the isoquinoline core would appear as a series of doublets and multiplets, with their chemical shifts influenced by the positions of the methyl and nitro groups.

Experimental Protocols

Protocol 1: Béchamp Reduction of this compound

This protocol describes the selective reduction of the nitro group to an amine using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Sodium carbonate (solid) or saturated aqueous solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of ethanol and glacial acetic acid.

  • Add iron powder (an excess, typically 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Allow the reaction mixture to cool slightly and filter it while hot through a pad of Celite to remove the excess iron and iron oxides. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, carefully add solid sodium carbonate or a saturated aqueous solution until the pH is basic (pH > 8). Be cautious as foaming will occur due to CO₂ evolution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 5-amino-4-methylisoquinoline.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Diagrams

Troubleshooting Workflow for Nitro Group Reduction

G start Start: Reduction of this compound check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase reaction time/temp - Add more reducing agent - Check catalyst activity incomplete->troubleshoot_incomplete check_byproducts Side Products Observed? complete->check_byproducts troubleshoot_incomplete->start Re-run Reaction no_byproducts No Significant Side Products check_byproducts->no_byproducts No byproducts Side Products Present check_byproducts->byproducts Yes workup Proceed to Workup & Purification no_byproducts->workup troubleshoot_byproducts Troubleshoot: - Use milder reducing agent (e.g., Fe/AcOH) - Lower reaction temperature - Change catalyst (e.g., Raney Ni for Pd/C) byproducts->troubleshoot_byproducts troubleshoot_byproducts->start Re-run Reaction

Caption: Troubleshooting workflow for the reduction of the nitro group.

References

  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022). Semantic Scholar. [Link]
  • This compound. (n.d.).
  • Béchamp reduction. (2023). In Wikipedia. [Link]
  • How to carry out the work Up of Iron-H2SO4 assisted reduction? (2014).
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]
  • Bechamp Reduction. (2017).
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Nitro Reduction - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • This compound. (n.d.). ChemBK. [Link]
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. [Link]
  • The Reduction of Nitroarenes with Iron/Acetic Acid. (1977). Semantic Scholar. [Link]
  • Reaction profiles a Catalytic transfer hydrogenations of... (n.d.).
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2015). Der Pharma Chemica. [Link]
  • This compound. (n.d.). Appchem. [Link]
  • 4-Nitroisoquinoline. (n.d.). PubChem. [Link]
  • Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. (2018).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011).
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022).

Sources

Technical Support Center: Purification of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on methods to enhance the purity of 4-Methyl-5-nitroisoquinoline. We will address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

The impurity profile of synthesized this compound is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Residual 4-methylisoquinoline.

  • Regioisomers: Nitration of substituted quinolines can sometimes yield mixtures of isomers. For instance, depending on the precursors, isomers like 7-methyl-8-nitroquinoline could potentially form.[1]

  • Over-nitrated Byproducts: Dinitro or trinitro species may form if the reaction conditions are too harsh.[2]

  • Oxidation Byproducts: The use of strong nitrating agents (e.g., nitric and sulfuric acid) can sometimes lead to the formation of nitrophenol-like impurities or other oxidation products.[3]

  • Residual Solvents and Reagents: Inorganic acids and organic solvents used during the synthesis and workup.

Q2: What are the primary laboratory methods for purifying this compound?

The two most effective and widely used methods for purifying solid organic compounds like this compound are:

  • Recrystallization: A technique that leverages differences in solubility between the desired compound and impurities at varying temperatures.[4] It is often the first method of choice for removing minor impurities from a solid product.

  • Silica Gel Column Chromatography: A powerful separation technique based on the principle of differential adsorption.[5] It is particularly useful for separating compounds with different polarities, such as the target molecule from less polar starting materials or more polar byproducts.[5][6]

Q3: How do I choose the best purification method for my sample?

The choice depends on the nature and quantity of the impurities.

  • Start with Recrystallization if: You have a solid crude product and suspect the impurities are present in small amounts. It is a faster and often simpler technique than chromatography.[7]

  • Use Column Chromatography if:

    • Recrystallization fails to improve purity significantly.

    • The crude product is an oil or a semi-solid.

    • You need to separate a complex mixture of byproducts with polarities similar to your target compound.[2][5]

    • You need to achieve very high purity (>99%).

Q4: What key physical properties of this compound are relevant to its purification?

Understanding the physical properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₈N₂O₂Helps in confirming identity via mass spectrometry.[8][9]
Molar Mass 188.18 g/mol Essential for calculating yields and molar equivalents.[8][10]
Appearance Yellow SolidA visual indicator of the compound. Color changes can suggest impurities.[10]
Solubility Soluble in Acetone, Dichloromethane, Ethyl AcetateThis information is critical for selecting appropriate solvents for both recrystallization and column chromatography.[10]
Polarity HighThe presence of the nitro group (-NO₂) and the isoquinoline nitrogen makes the molecule polar, which dictates its behavior on a silica gel column.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Recrystallization Issues

Q: My compound won't crystallize from the solution upon cooling. What should I do?

A: This typically occurs for one of two reasons: the solution is not supersaturated, or nucleation is inhibited.

  • Causality: Crystallization requires a supersaturated solution, meaning there is more dissolved solute than the solvent can normally hold at that lower temperature.[11]

  • Solutions:

    • Induce Nucleation: Try scratching the inside wall of the flask with a glass rod just below the solvent surface. The microscopic glass fragments can act as nucleation sites.[11]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[12]

    • Cool Further: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath.[12]

Q: An oil has formed instead of crystals. How can I fix this?

A: "Oiling out" happens when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too highly supersaturated.

  • Causality: The solute comes out of the solution above its melting point, forming an immiscible liquid layer (the oil) which often traps impurities.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[12]

    • Change Solvents: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or use a mixed-solvent system. For example, dissolve the compound in a "good" solvent (like acetone) and slowly add a "poor" solvent (like hexanes) at an elevated temperature until the solution becomes slightly cloudy, then clarify with a drop of the good solvent and cool.[7]

Q: The purity of my compound hasn't improved after recrystallization. What went wrong?

A: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent.

  • Causality: Effective recrystallization relies on the impurities being either much more soluble (staying in the mother liquor) or much less soluble (allowing for hot filtration) than the desired product.[11]

  • Solutions:

    • Change the Solvent System: Experiment with different solvents or mixed-solvent systems. A different solvent may provide the necessary solubility differential.

    • Perform a Second Recrystallization: Sometimes a single recrystallization is not sufficient. A second pass may remove more impurities.

    • Switch to Chromatography: If recrystallization fails, the impurities likely have very similar properties to your product, requiring the higher resolving power of column chromatography.

Column Chromatography Issues

Q: How do I select the right solvent system (mobile phase) for column chromatography?

A: The ideal solvent system should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate.

  • Causality: Separation on silica gel occurs because compounds move up the plate or down the column at different rates based on their polarity. The mobile phase's polarity determines the speed of this movement.[5]

  • Solution Workflow:

    • Develop a Method with TLC: Dissolve a small amount of your crude product in a solvent like dichloromethane.

    • Spot and Test: Spot the solution onto a silica gel TLC plate and place it in a chamber containing a test solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate).

    • Optimize:

      • If all spots remain at the bottom, the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

      • If all spots run to the top, the solvent is too polar. Decrease the proportion of the polar solvent.

    • Target Rƒ Value: Aim for a solvent system that gives your target compound an Rƒ (retention factor) value of approximately 0.25-0.35. This generally provides the best separation on a column.

Q: My separation is poor, with overlapping spots/peaks. What should I do?

A: Poor resolution is a common issue that can be solved by adjusting several parameters.

  • Causality: Overlapping bands mean the column is not adequately resolving the different components of the mixture. This can be due to an improper mobile phase, column overloading, or poor packing.

  • Solutions:

    • Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. If using isocratic (constant solvent mixture) elution, reduce the overall polarity of the mobile phase. This will increase the retention time and allow more space for bands to separate.[13]

    • Reduce the Amount of Sample: Overloading the column is a primary cause of poor separation. Use a smaller amount of crude material relative to the amount of silica gel (a common rule of thumb is a 1:30 to 1:100 mass ratio of sample to silica).

    • Ensure Proper Column Packing: Air bubbles or channels in the silica gel bed will lead to uneven flow and band broadening. Ensure the silica is packed uniformly as a slurry and is never allowed to run dry.

Visualized Workflows and Protocols

Decision Workflow for Purification

This diagram outlines the logical steps for choosing the appropriate purification method.

Purification_Workflow start Crude this compound (Solid or Oil) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gummy) check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 pure_product Pure Product Obtained check_purity1->pure_product Purity Acceptable check_purity1->chromatography Purity Not Acceptable check_purity2 Check Purity of Fractions chromatography->check_purity2 check_purity2->chromatography Separation Inadequate (Adjust Mobile Phase) combine Combine Pure Fractions & Evaporate Solvent check_purity2->combine Fractions are Pure combine->pure_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization of this compound

Objective: To purify the solid crude product by removing small amounts of impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter paper

  • Filter flask

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes mixture)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot. An ethyl acetate/hexanes mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethyl acetate) dropwise while stirring and heating until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.[12]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven (at a temperature well below the compound's melting point).

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Column_Chromatography cluster_0 Column Preparation cluster_1 Sample Loading cluster_2 Elution & Collection cluster_3 Analysis prep1 1. Pack column with silica gel slurry in non-polar solvent. prep2 2. Add a layer of sand. prep1->prep2 load3 5. Carefully add sample to top of the column. prep2->load3 load1 3. Dissolve crude product in minimum amount of solvent. load2 4. Adsorb onto a small amount of silica ('dry loading'). load1->load2 load2->load3 elute1 6. Begin eluting with mobile phase (e.g., Hexane/Ethyl Acetate). load3->elute1 elute2 7. Collect fractions in test tubes. elute1->elute2 elute3 8. Gradually increase solvent polarity if needed (gradient elution). elute2->elute3 analysis1 9. Spot each fraction on a TLC plate to identify the pure product. elute3->analysis1 analysis2 10. Combine pure fractions. analysis1->analysis2 analysis3 11. Evaporate solvent to obtain pure this compound. analysis2->analysis3

Caption: Step-by-step workflow for column chromatography.

References

  • ChemBK. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22121929, this compound.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Appchem. (n.d.). This compound.
  • University of California, Davis. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Thieme. (n.d.). Science of Synthesis: Product Class 5: Isoquinolines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11105846, 4-Nitroisoquinoline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Pharmaffiliates. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Crysdot LLC. (n.d.). This compound.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
  • Teledyne ISCO. (2022, April 13). Chromatography and Natural Products Purification [Video]. YouTube.
  • Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.

Sources

Technical Support Center: Troubleshooting the Methylation of the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents. Methylation of the isoquinoline ring is a critical transformation for modulating pharmacological properties such as potency, selectivity, and metabolic stability. However, what appears to be a simple functionalization is often fraught with challenges, including poor regioselectivity, over-methylation, and functional group intolerance. This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and validated protocols to navigate the complexities of isoquinoline methylation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the nitrogen atom (N-2) the most common site for methylation on the isoquinoline ring?

The preferential methylation at the nitrogen atom is a direct consequence of its chemical properties. The nitrogen in the isoquinoline ring possesses a lone pair of electrons, making it a potent nucleophile. In contrast, the carbon atoms of the aromatic rings are less nucleophilic. During methylation with electrophilic reagents (like methyl iodide), the electron-rich nitrogen readily attacks the electrophilic methyl group, making N-methylation the kinetically and often thermodynamically favored pathway. Being an analog of pyridine, isoquinoline is a weak base that readily protonates or forms adducts with Lewis acids.[1]

Q2: What are the most common methylating agents, and how do I choose the right one for my experiment?

The choice of methylating agent is critical and depends on the desired outcome (e.g., mono-N-methylation vs. quaternization), the presence of other functional groups, and cost. Below is a comparative guide to common reagents.

Table 1: Comparison of Common Methylating Agents for Isoquinoline

Methylating AgentFormulaTypical ConditionsProsCons
Methyl Iodide CH₃IBase (K₂CO₃, NaH), MeCN or DMF, RT to 50°CHighly reactive, effective for quaternization.Can be too reactive, leading to over-methylation; toxic.[2]
Dimethyl Sulfate (CH₃)₂SO₄Base (NaOH, K₂CO₃), aqueous or organic solventPotent methylating agent, cost-effective.Highly toxic and corrosive; can lead to over-methylation.[3]
Eschweiler-Clarke HCHO, HCOOHAqueous, near boilingExcellent for selective mono-N-methylation; does not form quaternary salts; mild.[2][4]Requires heating; not suitable for substrates sensitive to acidic conditions.[4][5]
Dimethyl Carbonate (CH₃)₂CO₃High temperature (110-170°C), neat or with catalyst"Green" reagent, low toxicity, affordable.[6]Requires high temperatures; lower reactivity.[6]
Triflate Salts CH₃OTfInert solvent (DCM), often at low tempVery powerful methylating agent for unreactive substrates.Expensive; highly reactive and moisture-sensitive.
Diazomethane CH₂N₂Ethereal solution, 0°C to RTHighly reactive, clean reaction.Extremely toxic and explosive; requires specialized handling.

Expert Recommendation: For controlled mono-N-methylation of a secondary amine (like a tetrahydroisoquinoline), the Eschweiler-Clarke reaction is often the superior choice due to its inherent mechanism that prevents over-alkylation to the quaternary ammonium salt.[2][4] For converting a tertiary isoquinoline to its quaternary salt, methyl iodide is the standard due to its high reactivity.

Q3: How can I confirm that I have successfully methylated the isoquinoline at the desired position (N-methylation vs. C-methylation)?

Distinguishing between N-methyl and C-methyl isomers requires a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy:

    • N-CH₃: The N-methyl group typically appears as a sharp singlet in the range of 3.0-4.5 ppm. In quaternary salts, this signal is further downfield.

    • C-CH₃: An aromatic C-methyl group will appear further upfield, typically between 2.2-2.8 ppm.

    • Look for changes in the chemical shifts of the aromatic protons. N-methylation will cause a significant downfield shift of the protons adjacent to the nitrogen (C1 and C3).

  • ¹³C NMR Spectroscopy:

    • The N-methyl carbon signal will appear in the 40-55 ppm range.

    • An aromatic C-methyl carbon will be found further upfield, around 15-25 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the correct molecular formula for the methylated product. Fragmentation patterns in MS/MS can also help distinguish isomers. For example, LC-MS is ideal for impurity profiling and structural elucidation.[7]

  • 2D NMR (HSQC/HMBC): For unambiguous assignment, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It will show a correlation between the methyl protons and the quaternary carbon of the isoquinoline ring they are attached to (e.g., a 3-bond correlation from N-CH₃ protons to the C1 and C3 carbons).

Section 2: Troubleshooting Guides

Problem 1: Poor or No Conversion

Q: My N-methylation reaction shows low yield or no product formation. What are the likely causes and how do I fix it?

Low conversion can stem from issues with reagents, reaction conditions, or the substrate itself. This troubleshooting workflow can help diagnose the problem.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Is methylating agent fresh? - Are solvents anhydrous? - Is the base strong enough? start->check_reagents check_conditions 2. Assess Reaction Conditions - Is temperature optimal? - Is stoichiometry correct? - Is reaction time sufficient? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh reagents. - Use anhydrous solvents. - Switch to a stronger base (e.g., NaH). check_reagents->solution_reagents Issue Found check_substrate 3. Evaluate Substrate Reactivity - Are there strong EWGs? - Is there steric hindrance? check_conditions->check_substrate Conditions OK solution_conditions Solution: - Increase temperature. - Use excess methylating agent (1.5-2.0 eq). - Monitor by TLC/LC-MS and extend time. check_conditions->solution_conditions Issue Found solution_substrate Solution: - Switch to a more potent methylating agent (e.g., MeOTf). - For hindered substrates, try less bulky reagents or higher temperatures. check_substrate->solution_substrate Issue Found

Caption: Troubleshooting workflow for low-yield methylation reactions.

In-depth Causality:

  • Reagent Integrity: Methylating agents like methyl iodide can decompose over time. Bases like potassium carbonate can be hygroscopic, and water can quench the reaction. Ensure all materials are pure and anhydrous.

  • Substrate Reactivity: The isoquinoline ring is part of an electrophilic aromatic substitution, meaning electron-withdrawing groups (EWGs) on the aromatic ring will hinder cyclization and subsequent reactions.[8] If your substrate has strongly deactivating groups, you may need more forcing conditions or a more powerful methylating agent.[8]

  • Reaction Kinetics: Some methylation reactions are slow at room temperature. Increasing the temperature often improves the rate, but must be balanced against potential side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Problem 2: Lack of Regioselectivity (N- vs. C-Methylation)

Q: I am observing a mixture of N-methylated and C-methylated products. How can I improve selectivity for N-methylation?

While N-methylation is generally favored, C-methylation can occur, especially under conditions that promote C-H activation or involve radical mechanisms.[9] The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, which occurs fastest at the C1 position.[10]

G sub Isoquinoline + CH₃⁺ n_path Path A: Nucleophilic Attack (Favored) sub->n_path Lone Pair Attack c_path Path B: C-H Activation/Radical (Side Reaction) sub->c_path Harsh Conditions (e.g., radical initiator) n_prod N-Methyl Isoquinolinium (Desired Product) n_path->n_prod c_prod C-Methyl Isoquinoline (Side Product) c_path->c_prod

Caption: Competing pathways for N- vs. C-methylation.

Strategies to Enhance N-Selectivity:

  • Choose the Right Mechanism: Employ reaction conditions that strongly favor nucleophilic attack on nitrogen. Standard Sₙ2 conditions using methyl iodide or dimethyl sulfate with a non-nucleophilic base at moderate temperatures are ideal.

  • Avoid Radical Conditions: Some modern C-H functionalization methods use photocatalysis or metal catalysts that can generate methyl radicals.[9][11] While powerful for C-H methylation, these should be avoided if exclusive N-methylation is the goal.

  • Solvent Choice: Polar aprotic solvents like DMF or Acetonitrile (MeCN) can stabilize the charged intermediate formed during N-methylation, favoring this pathway.

  • Temporary Dearomatization: A novel strategy involves the temporary dearomatization of the isoquinoline ring to enhance the nucleophilicity of specific carbons, but this is a specialized method for achieving C-alkylation and should be avoided if N-methylation is desired.[12]

Problem 3: Over-methylation (Quaternization)

Q: My reaction is producing a significant amount of the quaternary ammonium salt instead of the desired tertiary amine. How can I prevent this?

This is a common problem when methylating secondary amines (e.g., tetrahydroisoquinolines) or when the desired product is the tertiary N-methyl isoquinoline, but the reaction proceeds to the quaternary salt. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second methylation.

Solutions to Control Methylation:

  • Eschweiler-Clarke Reaction: This is the most reliable method to prevent quaternization.[4] The reaction mechanism involves reductive amination, and it is impossible for a tertiary amine to form the necessary iminium ion intermediate for a subsequent methylation step.[2][4]

  • Stoichiometric Control: Use precisely one equivalent of the methylating agent (e.g., methyl iodide). This can be difficult to control perfectly and often results in a mixture of starting material, desired product, and over-methylated product. Add the methylating agent slowly at a low temperature to improve control.

  • Use a Bulky Base: A sterically hindered base can preferentially deprotonate the less hindered secondary amine over the protonated form of the more hindered tertiary amine product, slowing down the second methylation.

  • Use a Less Reactive Methylating Agent: Switching from methyl iodide to a less reactive agent like dimethyl carbonate can provide a wider window to stop the reaction after the first methylation.[6]

Section 3: Detailed Protocols

Protocol 1: Selective Mono-N-methylation via Eschweiler-Clarke Reaction

This protocol is designed for the selective methylation of a secondary amine, such as 1,2,3,4-tetrahydroisoquinoline, to the tertiary amine without forming the quaternary salt.[4][5]

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline (1.0 eq)

  • Formaldehyde (37% in H₂O, 2.2 eq)

  • Formic Acid (98-100%, 2.2 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the tetrahydroisoquinoline (1.0 eq) and formic acid (2.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Add the formaldehyde solution (2.2 eq) dropwise to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 90-100°C in an oil bath. The evolution of CO₂ gas should be observed.[4]

  • Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basify the mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases (pH ~8-9).

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Self-Validation: The mechanism of this reaction makes the formation of quaternary salts impossible, ensuring a trustworthy outcome for tertiary amine synthesis.[4]

Protocol 2: Controlled Quaternization using Methyl Iodide

This protocol describes the synthesis of the N-methylisoquinolinium iodide salt from isoquinoline.

Materials:

  • Isoquinoline (1.0 eq)

  • Methyl Iodide (1.5 eq)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Diethyl Ether

Procedure:

  • Dissolve the isoquinoline (1.0 eq) in MeCN in a round-bottom flask.

  • Add methyl iodide (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The product, a quaternary ammonium salt, is often insoluble and will precipitate from the solution.[13]

  • Monitor the reaction by TLC (the product will be highly polar and likely remain at the baseline).

  • Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation of the salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure N-methylisoquinolinium iodide.

Self-Validation: The product is an ionic salt and its physical properties (high melting point, solubility in polar solvents, insolubility in nonpolar solvents) are distinct from the starting material, providing a simple validation of reaction success.

References

  • BenchChem. (n.d.). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • BenchChem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Scribd. (n.d.). Bischler Napieralski Reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • ResearchGate. (n.d.). Methylation of heterocycles without using a transition metal catalyst....
  • National Institutes of Health. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
  • ResearchGate. (n.d.). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • BenchChem. (n.d.). Pictet-Spengler Reaction - Common Conditions.
  • Royal Society of Chemistry. (2021). One-step methylation of aromatic phosphorus heterocycles: synthesis and crystallographic characterization of a 1-methyl-phosphininium salt.
  • National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Arkat USA. (2009).
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • ResearchGate. (n.d.). Mechanism of the Eschweiler–Clarke methylation reaction.
  • BenchChem. (n.d.). Managing reaction regioselectivity in functionalizing the isoquinoline ring.
  • ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
  • Organic Reactions, Inc. (2026). Exploring Enantioselective Pictet–Spengler Reactions.
  • ResearchGate. (n.d.). Photo-induced Ce catalyzed C−H methylation of isoquinoline using CH4.
  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • National Institutes of Health. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • PubMed. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents.
  • Wikipedia. (n.d.). Isoquinoline.
  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • National Institutes of Health. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • ACS Publications. (2023).
  • National Institutes of Health. (2023). Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity.
  • ChemistryViews. (2022). Quaternary Ammonium Salts Used as Solid Methylating Agents.
  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

Technical Support Center: Mastering Temperature for Selective Isoquinoline Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced isoquinoline chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective isoquinoline nitration. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control the most critical parameter in the electrophilic nitration of isoquinoline?

A1: Precise temperature control is paramount for two primary reasons: regioselectivity and safety .

  • Regioselectivity: The nitration of isoquinoline with a standard nitrating mixture (fuming nitric acid and concentrated sulfuric acid) yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1] The ratio of these isomers is highly dependent on the reaction temperature. At 0°C, the reaction predominantly favors the formation of 5-nitroisoquinoline (around 90%), with 8-nitroisoquinoline being the minor product (around 10%).[1] As the temperature increases, the selectivity decreases, leading to a higher proportion of the 8-nitro isomer and potentially other unwanted byproducts. This is a classic example of kinetic versus thermodynamic control; lower temperatures favor the kinetically preferred product.[2]

  • Safety and Reaction Rate: Aromatic nitration is a highly exothermic process, releasing significant heat.[2][3] Without meticulous temperature management, the reaction rate can accelerate uncontrollably, leading to a dangerous "runaway" reaction. This not only compromises the yield and purity of the desired product but also poses a significant safety hazard. Maintaining a low and stable temperature ensures a controlled reaction rate, preventing the formation of degradation products and ensuring the safety of the experiment.[4]

Q2: I'm observing a low yield of 5-nitroisoquinoline and a higher than expected amount of the 8-nitro isomer, even when cooling the reaction. What could be the issue?

A2: This is a common challenge that often points to localized "hot spots" within the reaction mixture or inefficient heat transfer. Here are several factors to investigate:

  • Rate of Addition of the Nitrating Mixture: The dropwise addition of the pre-cooled nitrating mixture to the solution of isoquinoline in sulfuric acid is critical. If the addition is too rapid, the localized heat generated from the reaction cannot be dissipated effectively by the cooling bath, leading to transient temperature spikes that favor the formation of the 8-nitro isomer.

  • Stirring Efficiency: Inadequate stirring can lead to poor heat distribution. The reaction is exothermic, and if the mixture is not homogenous, areas of higher temperature can develop, skewing the isomer ratio. Ensure vigorous and efficient stirring throughout the entire addition process.

  • Cooling Bath Efficacy: Ensure your cooling bath (e.g., ice-salt or a cryocooler) is maintaining the target temperature consistently. The flask should be sufficiently submerged to allow for efficient heat exchange.

  • Purity of Starting Materials: Ensure your isoquinoline and acids are of high purity. Impurities can sometimes lead to side reactions and affect the overall outcome.

Q3: My reaction mixture turned dark brown or black upon adding the nitrating mixture. What does this indicate?

A3: The formation of a dark, tarry substance is a strong indicator of oxidative degradation.[2] This typically occurs when the reaction temperature is too high. The powerful oxidizing nature of the nitrating mixture can degrade the aromatic ring of isoquinoline, especially at elevated temperatures.

Troubleshooting Steps:

  • Immediate Action: If this occurs, it is best to safely quench the reaction by pouring it over a large amount of crushed ice.

  • Future Prevention:

    • Re-evaluate your cooling protocol to ensure the internal temperature of the reaction mixture does not exceed the target range (e.g., 0-5°C).

    • Slow down the rate of addition of the nitrating mixture significantly.

    • Ensure the nitrating mixture itself is pre-cooled before addition.

Q4: How can I accurately determine the ratio of 5-nitroisoquinoline to 8-nitroisoquinoline in my crude product?

A4: The most common and reliable methods for quantifying the isomer ratio are:

  • Proton NMR (¹H NMR) Spectroscopy: The aromatic protons of 5-nitroisoquinoline and 8-nitroisoquinoline have distinct chemical shifts, allowing for integration and determination of their relative amounts.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the isomers, and the peak areas can be used to determine the ratio.[5] This is particularly useful for routine analysis.

Q5: Are there alternative methods for nitrating isoquinoline that offer different regioselectivity?

A5: Yes, the choice of nitrating agent and conditions can dramatically alter the position of nitration. For instance, a nucleophilic nitration method using potassium nitrite and acetic anhydride in DMSO at room temperature can achieve nitration at the C1 position, a result not possible with conventional mixed acid nitration.[6][7] This highlights how reaction conditions can be tailored to access different isomers.

Troubleshooting Guides

Problem 1: Low Overall Yield of Nitroisoquinolines
Possible Cause Underlying Principle Recommended Action
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time or a non-optimal temperature.Extend the reaction time at the controlled low temperature. Monitor the reaction progress using TLC.
Loss during Workup The nitroisoquinoline products may be partially soluble in the aqueous phase, especially if the pH is not optimal for precipitation.Ensure the reaction mixture is fully neutralized (or slightly basic) with a base like sodium carbonate or ammonium hydroxide to precipitate the products completely.[5]
Degradation As mentioned in FAQ 3, high temperatures can lead to the degradation of the starting material and products.Strictly maintain the low reaction temperature and ensure slow, controlled addition of the nitrating agent.
Problem 2: Difficulty in Separating 5- and 8-Nitroisoquinoline Isomers
Possible Cause Underlying Principle Recommended Action
Similar Polarity Positional isomers often have very similar physical properties, making them challenging to separate by standard crystallization or chromatography.[8]Fractional Crystallization: This can sometimes be effective. The solubility of the isomers in a given solvent may differ enough to allow for separation.[9]
Co-elution in Chromatography The isomers may have very similar retention times on a standard silica gel column.Optimize Chromatography: - Use a less polar solvent system to increase the separation on silica gel. - Consider using a different stationary phase, such as alumina. - HPLC with a suitable column (e.g., C18) can provide better resolution.[10]
Formation of Salts for Separation The basic nitrogen on the isoquinoline ring allows for salt formation. The different isomers may form salts with varying solubilities.The hydrochloride salts of 5-nitroquinoline and 8-nitroquinoline have different solubilities, which can be exploited for separation.[11]

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Nitroisoquinoline

This protocol is designed to maximize the yield of the 5-nitro isomer.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice

  • Sodium Carbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add isoquinoline to the stirred sulfuric acid, ensuring the temperature does not rise above 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture to 0°C.

  • Add the cold nitrating mixture dropwise to the isoquinoline solution over 1-2 hours, maintaining the internal reaction temperature at 0-5°C.[1]

  • After the addition is complete, continue stirring at 0-5°C for an additional hour.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is ~8. The nitroisoquinoline isomers will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be analyzed to determine the isomer ratio and purified by fractional crystallization or column chromatography.

Visualizing the Process

Workflow for Selective Nitration

G cluster_prep Preparation cluster_reaction Reaction (0-5°C) cluster_workup Workup & Isolation cluster_analysis Analysis & Purification start Start cool_h2so4 Cool H₂SO₄ to 0°C start->cool_h2so4 add_iso Add Isoquinoline cool_h2so4->add_iso add_nitro Dropwise Addition of Nitrating Mixture add_iso->add_nitro prep_nitro Prepare & Cool Nitrating Mixture prep_nitro->add_nitro stir Stir for 1 hour add_nitro->stir quench Pour onto Ice stir->quench neutralize Neutralize with Na₂CO₃ quench->neutralize filter Filter & Dry Crude Product neutralize->filter analyze Analyze Isomer Ratio (NMR/GC) filter->analyze purify Purify Isomers analyze->purify end End purify->end

Caption: Experimental workflow for the selective nitration of isoquinoline.

Decision Tree for Troubleshooting Poor Regioselectivity

G start High 8-Nitro Isomer Content Detected q1 Was the nitrating agent added too quickly? start->q1 a1_yes Yes q1->a1_yes Yes q2 Was stirring efficient and vigorous? q1->q2 No sol1 Solution: Reduce addition rate. Ensure dropwise addition over a longer period. a1_yes->sol1 a2_yes Yes q2->a2_yes No q3 Was the internal temperature consistently at 0-5°C? q2->q3 Yes sol2 Solution: Use a more powerful stirrer or a different flask shape to eliminate dead zones. a2_yes->sol2 a3_yes Yes q3->a3_yes No re_eval Re-evaluate protocol and starting material purity q3->re_eval Yes sol3 Solution: Check thermometer calibration and improve cooling bath efficiency (e.g., use ice-salt slurry). a3_yes->sol3

Caption: Troubleshooting guide for poor regioselectivity in isoquinoline nitration.

References

  • Baik, W., et al. (Year). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 89.
  • Moody, C. J. (n.d.). Quinoline and Isoquinolines. University of York.
  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266.
  • BenchChem. (2025). Managing reaction regioselectivity in functionalizing the isoquinoline ring. BenchChem.
  • Ivanova, Y. A., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862.
  • Ivanova, Y. A., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. PubMed.
  • Ivanova, Y. A., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • BenchChem Technical Support Team. (2025).
  • Dalby Brown, W., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Stack Exchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • University of Liverpool. (n.d.). Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Stack Exchange. (2024).
  • Diwan, A. (2010). The Kinetics of Aromatic Nitration.
  • YouTube. (2020). Reactions of Isoquinoline.
  • Sigma-Aldrich. (n.d.). 5-Nitroisoquinoline.
  • Master Organic Chemistry. (2018).
  • Popp, F. D., & Brill, E. (1960). 3-Methyl-8-nitroisoquinoline. The Journal of Organic Chemistry, 25(8), 1479-1480.
  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • BenchChem. (2025). Kinetic vs.
  • Hochstrasser, P., & Renken, A. (1986). Kinetics of heterogeneous nitration of benzene. Significance for the technical chemistry. Chimia, 40(10), 366-371.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Al-Qahtani, M. H. (2014). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 19(12), 20969-20977.
  • Singh, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • BenchChem. (2025).
  • Google Patents. (1989).
  • BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers. BenchChem.
  • ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions?.

Sources

Technical Support Center: Chemoselective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals in organic synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the reduction of nitro groups, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Our focus is on achieving high chemoselectivity and preventing undesired side reactions, particularly the over-reduction to the corresponding primary amine when other intermediates are desired, or the formation of undesired dimeric species.

Frequently Asked Questions (FAQs)

Q1: My nitroarene reduction is incomplete, and I'm isolating a mixture of starting material and the hydroxylamine intermediate. What's happening?

A1: This is a common issue that often points to insufficient reducing power or deactivation of your catalyst. The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1] If the reaction stalls, it's crucial to assess the following:

  • Reagent Stoichiometry and Activity: Ensure you are using a sufficient excess of the reducing agent. Reagents like sodium borohydride on their own are generally not effective for nitro reduction unless activated.[2] For catalytic hydrogenations, ensure your catalyst is active and not poisoned.[3]

  • Reaction Conditions: Factors like temperature, pressure (in catalytic hydrogenation), and solvent can significantly impact the reaction rate. Poor solubility of the starting material can also hinder the reaction.[3][4] Consider using a co-solvent to improve solubility.[3][4]

Q2: I'm observing significant amounts of azoxy and azo compounds as byproducts. How can I minimize these?

A2: The formation of dimeric species like azoxy and azo compounds typically occurs under neutral or basic conditions, where the nitroso and hydroxylamine intermediates can condense.[5] To mitigate this:

  • Control the pH: Performing the reduction under acidic conditions (e.g., using SnCl₂/HCl or Fe/HCl) can often suppress the formation of these byproducts.[6][7]

  • Choice of Reducing Agent: Metal hydrides like LiAlH₄ are known to produce azo compounds when reacting with aromatic nitro compounds.[7] Opt for reagents known for clean conversion to the amine, such as catalytic hydrogenation or certain metal/acid systems.[6][7]

  • Temperature Management: Many nitro group reductions are exothermic.[8] Uncontrolled temperature increases can favor the formation of side products. Ensure adequate cooling and controlled reagent addition.

Q3: How can I selectively reduce a nitro group in the presence of other reducible functional groups like ketones, esters, or halogens?

A3: This is a classic chemoselectivity challenge. The key is to choose a reducing system with the appropriate reactivity profile.

  • For Halogenated Nitroarenes: Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.[9] Using Raney Nickel or Platinum on carbon (Pt/C) can often prevent this.[7][10] Alternatively, metal/acid reductions like Fe/HCl or SnCl₂ are generally compatible with aryl halides.[7][11]

  • In the Presence of Carbonyls or Esters: Catalytic hydrogenation is often a good choice as it can be selective for the nitro group over esters and ketones under controlled conditions.[11][12] Reagents like SnCl₂ are also known for their high chemoselectivity in this regard.[13]

  • Nitrile-Containing Compounds: The reduction of a nitro group in the presence of a nitrile can be achieved using SnCl₂·2H₂O.[13]

Troubleshooting Guides

Guide 1: Halting at the Hydroxylamine Stage

The accumulation of the N-arylhydroxylamine intermediate is a frequent bottleneck. This guide provides a systematic approach to drive the reaction to the desired amine.

Underlying Mechanism: The reduction of a nitroarene to an aniline is a stepwise process. The stability and reactivity of the hydroxylamine intermediate can vary depending on the substrate and reaction conditions.

Caption: Stepwise reduction of a nitroarene.

Troubleshooting Steps:

  • Verify Reagent Activity:

    • Catalytic Hydrogenation (e.g., Pd/C): Use a fresh batch of catalyst. If using a previously opened bottle, consider that the catalyst may have been deactivated by atmospheric contaminants.

    • Metal/Acid Reductions (e.g., Fe/HCl): Ensure the metal is of a fine powder to maximize surface area. Activation of the metal surface (e.g., by washing with dilute acid) may be necessary.[3]

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the H₂ pressure can often drive the reaction to completion.[4]

    • Elevate Temperature: Gently heating the reaction can increase the rate of the final reduction step. However, monitor for byproduct formation, as higher temperatures can sometimes decrease selectivity.[3]

    • Solvent System: Ensure your substrate and intermediates are fully dissolved. Consider switching to a more polar solvent or adding a protic co-solvent like ethanol or acetic acid, which can facilitate hydrogenation.[3][4]

  • Consider an Alternative Reducing Agent: If optimization fails, a different reducing system may be necessary. For instance, if you are using a mild reducing agent, switching to a more robust system like catalytic hydrogenation at elevated pressure might be required.

Guide 2: Achieving Selective Reduction to N-Arylhydroxylamines

In some synthetic routes, the N-arylhydroxylamine is the desired product. Preventing over-reduction to the amine is key.

Strategy: The goal is to use a reducing agent or conditions that are sufficiently mild to stop the reduction after the four-electron addition.

Recommended Methods:

  • Controlled Catalytic Hydrogenation: Using specific catalysts like Raney nickel with hydrazine at low temperatures (0-10 °C) can favor the formation of hydroxylamines.[14]

  • Metal-Based Reductions: The use of zinc dust in an aqueous ammonium chloride solution is a classic method for preparing aryl hydroxylamines.[14]

  • Borane Complexes: Ammonia-borane (NH₃BH₃) has been shown to be effective for the selective reduction of nitroarenes to N-arylhydroxylamines.[15]

Experimental Protocol: Synthesis of N-Phenylhydroxylamine using Zinc Dust

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve nitrobenzene (1.0 eq) in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) to the solution and stir until dissolved. Then, add zinc dust (2.0-2.5 eq) portion-wise to control the exotherm.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove excess zinc and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude N-phenylhydroxylamine can then be purified by recrystallization or chromatography.

Data Summary: Reagent Selectivity

Reducing SystemPrimary ProductOther Reducible Groups ToleratedReference(s)
H₂/Pd/CAmineVaries, can reduce alkenes, alkynes[7]
H₂/Raney NiAmineGenerally tolerates aryl halides[7]
Fe/HCl or Fe/NH₄ClAmineKetones, esters, nitriles, halides[7][16]
SnCl₂·2H₂OAmineKetones, esters, nitriles, halides[7][13]
Zn/NH₄ClHydroxylamine-[14]
Na₂SAmineCan be selective for one nitro group over another[7]
LiAlH₄ (aromatic)Azo compoundReduces most carbonyls and esters[7]

Advanced Topic: Catalytic Transfer Hydrogenation (CTH)

For sensitive substrates where the use of pressurized hydrogen gas is undesirable, Catalytic Transfer Hydrogenation (CTH) offers a safer and often highly chemoselective alternative.

Principle: In CTH, hydrogen is transferred from a donor molecule (e.g., formic acid, cyclohexene, or hydrazine) to the substrate, mediated by a metal catalyst (commonly Pd/C or Pt/C).[10][17]

Caption: General workflow for Catalytic Transfer Hydrogenation.

Advantages of CTH:

  • Operational Simplicity: Avoids the need for high-pressure hydrogenation equipment.[18]

  • High Selectivity: CTH can be highly chemoselective, often leaving other reducible groups intact.[17]

  • Safety: Eliminates the hazards associated with handling flammable hydrogen gas.[18]

This guide is intended to provide a starting point for troubleshooting and optimizing your nitro group reduction reactions. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (n.d.).
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. (n.d.). Royal Society of Chemistry.
  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. (n.d.). Longdom Publishing.
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • How to separate hydroxyl amine from nitro compouds? (n.d.).
  • Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. (n.d.). ElectronicsAndBooks.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23).
  • Nitro Reduction. (n.d.).
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. (2025, August 6).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • The selective reduction of meta- (and para-) nitroacetophenone. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (2016, March 22).
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (n.d.). Benchchem.
  • Nitro Reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of nitro compound using protection group. (2018, April 7). Chemistry Stack Exchange.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (n.d.). Frontiers.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.).
  • Amines. (n.d.). NCERT.
  • Protecting a nitro group. (2021, March 18). Reddit.
  • Aromatic Side Chain Reduction: Nitro. (n.d.). csbsju.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017, September 4).
  • my nitro refuses to be reduced. (2023, January 1). Reddit.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3).
  • 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. (2021, February 20). YouTube.

Sources

Technical Support Center: Synthesis and Work-up of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up and purification of 4-Methyl-5-nitroisoquinoline. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the underlying chemical principles, ensuring a robust understanding of each step.

The electrophilic nitration of 4-methylisoquinoline is a classic yet nuanced transformation. While the reaction itself is straightforward, the primary challenge lies in the work-up and subsequent purification. The directing effects of the isoquinoline ring system typically lead to the formation of a mixture of isomers, predominantly the desired this compound and the closely related 4-methyl-8-nitroisoquinoline.[1][2] This guide is structured to address the common issues encountered in isolating the target compound in high purity.

Section 1: Standardized Work-up and Purification Protocol

This protocol outlines a general, field-proven procedure for the isolation and purification of this compound following its synthesis via mixed-acid nitration.

Experimental Protocol: Step-by-Step Methodology
  • Reaction Quenching (Critical Safety Step):

    • Prepare a beaker containing a vigorously stirred slurry of crushed ice and water, with a volume approximately 5-10 times that of the reaction mixture.

    • Slowly and carefully, pour the completed reaction mixture containing sulfuric and nitric acid into the ice-water slurry. The addition should be done in a thin stream to manage the highly exothermic dilution of the strong acids.[3]

    • Maintain efficient stirring throughout the quenching process to ensure rapid heat dissipation and prevent localized overheating.[4]

  • Neutralization and Initial Isolation:

    • After the exotherm has subsided, cautiously neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 7-8. Be prepared for significant CO₂ evolution (frothing).

    • Decision Point (See Workflow Diagram): Observe the mixture.

      • If a solid precipitate has formed: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral. Proceed to Step 5.[4]

      • If no solid forms or an oil is present: The product is likely soluble in the aqueous mixture or is a liquid at this temperature. Proceed to Step 3 for liquid-liquid extraction.[4][5]

  • Liquid-Liquid Extraction (If Necessary):

    • Transfer the entire neutralized mixture to a separatory funnel of appropriate size.

    • Extract the aqueous phase three times (3x) with a suitable water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The volume of the organic solvent for each extraction should be approximately one-third of the aqueous phase volume.

    • Combine the organic extracts in a separate flask.

  • Washing the Organic Phase:

    • Wash the combined organic layers sequentially with:

      • 1x with deionized water to remove the bulk of inorganic salts.

      • 1x with a saturated aqueous solution of NaHCO₃ to remove any residual acid.[4]

      • 1x with saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.[4]

  • Drying and Solvent Removal:

    • Dry the organic solution (from Step 4) or the redissolved solid product (from Step 2) over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Allow the mixture to stand for 15-20 minutes with occasional swirling.

    • Filter off the drying agent by gravity or vacuum filtration.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which will likely be an isomeric mixture.

  • Purification by Column Chromatography:

    • The separation of 5-nitro and 8-nitro isomers is the most critical step and is most reliably achieved by flash column chromatography on silica gel.[4]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity.

    • Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure, desired this compound isomer.

  • Final Characterization and Storage:

    • Combine the pure fractions and remove the eluent via rotary evaporation.

    • If the product is a solid, consider a final recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain a highly crystalline material.

    • Characterize the final product by NMR, MS, and melting point analysis.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the work-up procedure in a direct question-and-answer format.

Q1: I've quenched my reaction mixture in ice water, but no solid has precipitated. What should I do?

A1: This is a common occurrence, indicating that your product is either a liquid/oil at the quenching temperature or possesses some solubility in the acidic aqueous medium.[4] The correct course of action is to perform a liquid-liquid extraction. After quenching and carefully neutralizing the mixture to a pH of 7-8, transfer it to a separatory funnel and extract it multiple times with an organic solvent like DCM or ethyl acetate. The standard washing, drying, and solvent removal steps should then be followed.[4][5]

Q2: My crude product is a dark brown or black tar-like substance, leading to low yields after purification. What causes this and how can I prevent it?

A2: The formation of dark, tarry substances is typically a result of over-nitration or oxidation of the starting material or the product itself.[4][6] Aromatic compounds, especially those with activating groups, can be susceptible to these side reactions under harsh nitrating conditions.[7] Preventative Measures:

  • Strict Temperature Control: The nitration of 4-methylisoquinoline is highly exothermic. Maintain a low temperature (e.g., 0-5 °C) using an ice-salt bath throughout the addition of the nitrating agent.[3]

  • Controlled Reagent Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise and slowly to the substrate solution. This prevents localized "hot spots" and minimizes the instantaneous concentration of the powerful nitronium ion (NO₂⁺).[6]

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is fully consumed to prevent the desired product from degrading or undergoing further nitration.[4]

Q3: After chromatography, my NMR analysis shows I still have a mixture of this compound and another isomer. How can I improve the separation?

A3: Separating constitutional isomers like the 5-nitro and 8-nitro derivatives of 4-methylisoquinoline is often challenging due to their very similar polarities.[4] Optimization Strategies:

  • Shallow Gradient Chromatography: If co-elution occurs, run the column again using a much shallower polarity gradient. For example, instead of increasing from 5% to 20% EtOAc, try increasing from 5% to 15% over a larger column volume. This increases the resolution between closely-eluting spots.

  • Change Solvent System: Sometimes, changing the nature of the eluent system can alter selectivity. Try a different solvent system, such as DCM/methanol or toluene/acetone.

  • Fractional Recrystallization: If both isomers are solid and you have a mixed fraction, you may be able to enrich one isomer through fractional recrystallization. This requires finding a solvent in which the two isomers have significantly different solubilities, which often involves screening multiple solvents and can be a trial-and-error process.[4]

Q4: My reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted 4-methylisoquinoline starting material. What went wrong?

A4: Incomplete conversion can be due to several factors.

  • Insufficient Reaction Time or Temperature: Nitration of a deactivated ring system (the protonated isoquinolinium ion) can be slow.[6] Consider allowing the reaction to stir for a longer period at the recommended low temperature. If the reaction is still incomplete, you might cautiously allow it to warm slightly (e.g., to 10-15 °C), but be vigilant for the formation of dark byproducts.

  • Inadequate Nitrating Agent: Ensure the stoichiometry of your nitrating agent is correct. Typically, a slight molar excess (1.1-1.2 equivalents) of nitric acid is used.[4]

  • Water Content: Excessive water in the reaction mixture can quench the nitronium ion. Ensure you are using concentrated (not dilute) sulfuric and nitric acids.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary functions of quenching the reaction on a large volume of ice?

A1: This step serves three critical purposes:

  • Thermal Control: It rapidly cools the reaction and absorbs the significant heat generated when diluting concentrated sulfuric acid, preventing thermal runaway and the formation of temperature-sensitive byproducts.[3][4]

  • Reaction Termination: It effectively stops the nitration by diluting the acid mixture, which is necessary for the generation of the active electrophile, the nitronium ion (NO₂⁺).[8]

  • Product Precipitation: For many solid nitroaromatic compounds, the sharp decrease in the polarity of the medium upon dilution drastically reduces their solubility, causing the crude product to precipitate from the solution, which is the first step in its isolation.[4]

Q2: Why is it essential to wash the organic extract with a basic solution like sodium bicarbonate?

A2: Washing the organic layer with a mild base like sodium bicarbonate (NaHCO₃) is a crucial purification step. Its purpose is to neutralize and remove any residual strong acids (H₂SO₄ and HNO₃) that may have been carried over during the extraction.[4] If left in the product, these acids can cause degradation upon storage or heating (e.g., during solvent evaporation) and can interfere with subsequent purification steps like chromatography on silica gel by streaking the product on the column.

Q3: How do I choose the best organic solvent for the extraction and for the final recrystallization?

A3:

  • For Extraction: The ideal extraction solvent should be immiscible with water, have a high affinity for your product, a low boiling point for easy removal, and should not react with your compound. Dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether are all common and effective choices for nitroaromatic compounds.[4]

  • For Recrystallization: The choice of recrystallization solvent is highly dependent on the specific properties of your final product and must often be determined experimentally. A good solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, and ethyl acetate/hexane mixtures are common starting points for nitroaromatic compounds.

Section 4: Data Presentation

ParameterExpected Outcome / ValueNotes
Chemical Name This compound---
Molecular Formula C₁₀H₈N₂O₂[9]
Molecular Weight 188.18 g/mol [9]
Physical Appearance Typically a yellow to orange solid after purification.Crude product may be darker or oily.
Isomer Distribution Mixture of 5-nitro and 8-nitro isomers.The ratio is highly dependent on reaction conditions (temperature, acid concentration). Electrophilic attack on isoquinoline favors the 5 and 8 positions.[1][10]
Primary Purification Flash Column Chromatography (Silica Gel)Most effective method for isomer separation.[4][11]
Final Purification RecrystallizationUsed to obtain high-purity, crystalline material after chromatography.

Section 5: Visualization of Key Processes

G cluster_start Reaction Completion cluster_workup Work-up Procedure cluster_path_A Path A cluster_path_B Path B cluster_purification Purification start Completed Nitration Mixture (H₂SO₄, HNO₃, Product) quench 1. Quench Slowly pour onto ice/water start->quench neutralize 2. Neutralize Add NaHCO₃ (aq) to pH 7-8 quench->neutralize decision Solid Precipitate? neutralize->decision filter 3a. Vacuum Filtration decision->filter Yes extract 3b. Liquid-Liquid Extraction (e.g., DCM or EtOAc) decision->extract No / Oily wash_solid 4a. Wash with Cold H₂O filter->wash_solid dry 5. Dry Organic Solution (Anhydrous Na₂SO₄) wash_solid->dry wash_organic 4b. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash_organic wash_organic->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate crude Crude Isomeric Mixture concentrate->crude chromatography 7. Column Chromatography (Silica Gel) crude->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General experimental workflow for the work-up and purification of this compound.

G start Problem Encountered During Work-up p1 Low / No Precipitate After Quenching start->p1 p2 Dark, Tarry Crude Product start->p2 p3 Product is an Isomeric Mixture start->p3 cause1 Probable Cause: Product is an oil or is soluble in acidic water. p1->cause1 cause2 Probable Cause: Over-nitration or oxidation due to high temperature. p2->cause2 cause3 Probable Cause: Expected outcome due to isoquinoline electronics. p3->cause3 sol1 Solution: Perform liquid-liquid extraction after neutralization. cause1->sol1 sol2 Solution: Improve temperature control, slow reagent addition, monitor reaction by TLC. cause2->sol2 sol3 Solution: Optimize column chromatography (shallow gradient) or attempt fractional recrystallization. cause3->sol3

Caption: Troubleshooting decision-making logic for common work-up issues.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • Troubleshooting guide for the nitration of fluorinated benzoic acids. Benchchem.
  • Isoquinoline. EROS.
  • Di-nitration troubleshooting. Reddit (r/Chempros).
  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G Myers Research Group - Harvard University.
  • Nitration. GeeksforGeeks.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Methods for preparing isoquinolines. Google Patents (WO2013003315A2).
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents (EP0858998A1).
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.
  • CH 4 Part 2 Quinoline and Isoquinoline. Scribd.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • This compound. PubChem - NIH.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Colorado.
  • A process for separating nitration isomers of substituted benzene compounds. Google Patents (EP0155441A1).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Structure of common nitroaromatic compounds. ResearchGate.
  • Nitration process. Google Patents (US3221062A).
  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.
  • Nitration Lab. YouTube.
  • Fusion of nitro isomers of naphthoquinone enhances capacity and cyclability in Zn-ion batteries. Sustainable Energy & Fuels (RSC Publishing).
  • Method of separating isomers of mononitrotoluene. Google Patents (US3620928A).

Sources

Technical Support Center: Catalyst Selection for Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for isoquinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for C-H functionalization and other modifications of the isoquinoline scaffold. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Section 1: Troubleshooting Common Catalyst-Related Issues

This section tackles the most frequent hurdles encountered during the catalytic functionalization of isoquinolines, providing causative explanations and actionable solutions.

Issue 1: Low or No Conversion of the Isoquinoline Starting Material

Question: My C-H activation/functionalization reaction with an isoquinoline substrate shows minimal or no conversion. What are the likely causes, and how can I troubleshoot this?

Answer: Low to zero conversion in the functionalization of isoquinolines, particularly through C-H activation, often points to issues with the catalyst's activity, stability, or the reaction conditions. Here is a systematic approach to diagnosing and resolving the problem:

1. Catalyst Activity and Deactivation:

  • Catalyst Choice: The selection of the transition metal is paramount. Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) complexes are commonly employed for C-H activation of azaarenes like isoquinoline.[1][2] If you are using a palladium catalyst, consider screening various precursors such as Pd(OAc)₂, PdCl₂, or pre-formed palladacycles. For rhodium-catalyzed reactions, complexes like [Cp*RhCl₂]₂ are a robust starting point.[3][4]

  • Catalyst Deactivation by Nitrogen Coordination: The lone pair on the isoquinoline nitrogen can strongly coordinate to the metal center, leading to catalyst inhibition or the formation of an inactive species.[1] This is a frequent cause of failure.

    • Solution: The use of specific ligands can mitigate this effect by modulating the electronic properties and steric environment of the metal center.[5] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can be effective.[5] In some cases, converting the isoquinoline to its N-oxide derivative can act as a directing group and prevent catalyst poisoning.[6][7]

  • Oxidant Requirement: Many C-H activation cycles, particularly those involving Pd(II), require a stoichiometric oxidant to regenerate the active catalyst.[8]

    • Solution: Ensure your oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, K₂S₂O₈) is fresh and used in the correct stoichiometry.[1][9] Silver salts are often crucial in palladium-catalyzed oxidative annulations.[9]

2. Reaction Conditions:

  • Solvent Effects: The solvent plays a critical role in solubility, catalyst stability, and reaction kinetics.[10]

    • Solution: Screen a range of solvents with varying polarities. While solvents like DMF and dioxane are common, in some palladium-catalyzed arylations, acetic acid has been shown to be crucial for achieving high regioselectivity and reactivity.[7]

  • Temperature: C-H activation processes often have a significant activation energy barrier.[11]

    • Solution: Incrementally increase the reaction temperature while carefully monitoring for any signs of substrate or product decomposition.

  • Base: The choice of base is critical for proton abstraction in the C-H activation step (e.g., in a concerted metalation-deprotonation mechanism) or to neutralize acidic byproducts.

    • Solution: A base that is too weak may lead to a stalled reaction. Screen common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU). The choice can also influence regioselectivity.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Question: My reaction is producing a mixture of functionalized isoquinoline isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in isoquinoline functionalization is a common challenge due to the presence of multiple reactive C-H bonds. Control is typically achieved by exploiting the inherent electronic properties of the ring or by introducing a directing group.

Strategies to Enhance Regioselectivity:

  • Exploiting Inherent Reactivity: The isoquinoline ring has distinct electronic properties. The pyridine ring is electron-deficient, while the benzene ring is more electron-rich.[12]

    • C1 Position: The C1 position is electronically activated by the nitrogen atom and is often susceptible to nucleophilic attack or functionalization via C-H activation.

    • C5 and C8 Positions: These positions on the benzene ring are often targeted for functionalization. The C8 position is particularly accessible via cyclometalation due to the formation of a stable five-membered metallacycle intermediate with a directing group on the nitrogen.[12]

  • Directing Groups (DGs): This is the most powerful strategy for controlling regioselectivity. A directing group is a functional group on the substrate that coordinates to the metal catalyst, delivering it to a specific C-H bond.[9]

    • N-Oxide: Converting the isoquinoline to its N-oxide is a common strategy to direct functionalization to the C2 (in quinolines) or C8 positions.[11][12]

    • Other DGs: Groups like amides, oximes, or hydrazines attached to the isoquinoline core or a substituent can direct the catalyst to a specific ortho C-H bond.[2][4][9] For example, N-methoxybenzamides can direct palladium catalysts to achieve C-H activation and annulation.[9]

  • Catalyst and Ligand Control: The choice of metal and ligand can profoundly influence the site of functionalization.[11]

    • Palladium vs. Rhodium: For quinoline functionalization, palladium catalysts often favor the C2 position, whereas certain rhodium-based catalysts can promote C8 functionalization.[11]

    • Ligand Effects: The steric and electronic properties of ligands are critical. For instance, in palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, monodentate phosphine ligands like PPh₃ are effective for simple amines, but more complex or less reactive amines require a bidentate ligand like XantPhos to achieve high conversion.[13]

Decision Workflow for Improving Regioselectivity

G start Poor Regioselectivity Observed dg_check Is a Directing Group (DG) in use? start->dg_check dg_yes Optimize DG or Switch to a More Effective One (e.g., N-Oxide) dg_check->dg_yes Yes dg_no Introduce a Directing Group to Target the Desired Position dg_check->dg_no No catalyst_check Review Catalyst System dg_yes->catalyst_check dg_no->catalyst_check metal_choice Switch Metal Center (e.g., Pd to Rh for C8 selectivity) catalyst_check->metal_choice ligand_choice Modify Ligand (Sterics/Electronics) catalyst_check->ligand_choice conditions_check Optimize Reaction Conditions (Solvent, Base, Temperature) metal_choice->conditions_check ligand_choice->conditions_check

Caption: Workflow for troubleshooting poor regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: Which catalyst family (Pd, Rh, Ru, Ir, Co, Cu) is best for my desired isoquinoline functionalization?

A1: The "best" catalyst is highly dependent on the specific transformation you aim to achieve. Here's a general guide:

Catalyst FamilyCommon Applications in Isoquinoline FunctionalizationKey Considerations & References
Palladium (Pd) C-H arylation, alkenylation, alkynylation, carbonylation, annulation to form isoquinolinones.[8][9][14]Often requires an oxidant. Regioselectivity can be ligand-controlled. Prone to deactivation by N-coordination.[1][5]
Rhodium (Rh) C-H activation/annulation with alkynes and alkenes, synthesis of 1-aminoisoquinolines.[3][4][15]Often tolerant of various functional groups. Can offer complementary regioselectivity to palladium.[11] [Cp*Rh(III)] complexes are very common.[16]
Ruthenium (Ru) C-H functionalization/annulation, often with oximes as directing groups.[2]Can operate without an external oxidant by using an internal directing/oxidizing group.[2]
Iridium (Ir) C-H activation and annulation for the synthesis of isoquinoline N-oxides.[17]Can proceed under mild conditions without external oxidants.[17]
Cobalt (Co) C-H/N-H bond functionalization for the synthesis of 1-aminoisoquinolines.[2]Offers a first-row transition metal alternative, often proceeding without external oxidants.[2]
Copper (Cu) Annulation reactions, often used in combination with other metals or for specific transformations like sulfonylation.[2][14]Generally less expensive. Can be effective in tandem or cascade reactions.[14]

Q2: My reaction involves an alkyne coupling partner. Should I be concerned about side reactions?

A2: Yes, especially with terminal alkynes. Their relatively acidic terminal proton can lead to undesired side reactions like homocoupling (Glaser coupling) under oxidative conditions.[18]

  • Mitigation Strategies:

    • Use Internal Alkynes: If the synthetic route allows, using internal alkynes circumvents this issue.

    • Careful Condition Optimization: The choice of base, solvent, and oxidant is critical to favor the desired cross-coupling over homocoupling.

    • Catalyst Choice: Some catalytic systems are more prone to promoting homocoupling than others. Rh(III)-catalyzed systems are often effective for coupling with internal alkynes to form isoquinolines.[3][16]

Reaction Optimization

Q3: What role does the oxidant play in Pd-catalyzed C-H functionalization, and how do I choose one?

A3: In many palladium-catalyzed C-H functionalization reactions, the cycle involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathway. The C-H activation step often occurs at a Pd(II) center, and after the product is formed via reductive elimination, a Pd(0) species is generated.[8] The oxidant's role is to regenerate the active Pd(II) catalyst to allow the cycle to continue.

  • Common Oxidants:

    • Silver(I) salts (Ag₂CO₃, AgOAc): Very common and effective, particularly in annulation reactions.[1][9]

    • Copper(II) salts (Cu(OAc)₂): Another widely used option.[1]

    • Benzoquinone (BQ): Often used in milder C-H activation reactions.

    • Potassium Persulfate (K₂S₂O₈): A strong oxidant used in some C-aroylation reactions.[2]

    • Oxygen (O₂): Can be used as a green and atom-economical terminal oxidant, though it may require specific catalyst systems to be effective.

The choice of oxidant can impact reaction yield and should be screened during optimization. Ensure the oxidant is fresh and of high purity.[1]

Q4: Can I avoid using an external oxidant?

A4: Yes, several "redox-neutral" strategies have been developed that avoid the need for a stoichiometric external oxidant. These are generally more atom-economical.

  • Internal Oxidant Strategy: This involves using a directing group that also functions as an internal oxidant. For example, N-pivaloyloxy or N-methoxy amides can direct C-H activation, and the N-O bond is cleaved in the process, regenerating the active catalyst without an external oxidant.[16] Oximes and hydrazines can also serve this dual role.[2][4]

Redox-Neutral Annulation using an Internal Oxidant

G cluster_0 Catalytic Cycle A [Rh(III)] Catalyst B C-H Activation (Rhodacycle Intermediate) A->B Amide Substrate with N-O group C Alkyne Insertion B->C Alkyne D Reductive C-N Bond Formation & N-O Bond Cleavage C->D E Isoquinolone Product + [Rh(III)] Catalyst D->E E->A Regeneration

Caption: Simplified mechanism of Rh(III)-catalyzed redox-neutral annulation.

Section 3: Experimental Protocol Example

Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolones via C-H Annulation

This protocol is a representative example based on established methodologies for the synthesis of isoquinolones from N-pivaloyloxybenzamides and internal alkynes, employing a redox-neutral strategy.[16]

Materials:

  • N-Pivaloyloxybenzamide derivative (1.0 equiv)

  • Internal alkyne (1.2 - 1.5 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • CsOAc (1.0 equiv)

  • Solvent (e.g., 1,2-dichloroethane or t-AmylOH)

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-pivaloyloxybenzamide (e.g., 0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 3.1 mg), and CsOAc (0.2 mmol, 38 mg).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the internal alkyne (e.g., 0.24 mmol) followed by the solvent (1.0 mL) via syringe.

  • Seal the reaction tube and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short pad of celite or silica gel to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired isoquinolone product.

Self-Validation and Causality:

  • Why [Cp*RhCl₂]₂? This rhodium(III) precursor is a robust and widely used catalyst for C-H activation reactions.[3][16]

  • Why CsOAc? The acetate acts as a base to facilitate the C-H activation step, likely via a concerted metalation-deprotonation (CMD) pathway.

  • Why an N-Pivaloyloxy group? It serves as an excellent directing group and a cleavable internal oxidant, enabling the redox-neutral cycle.[16]

  • Why an inert atmosphere? To prevent potential oxidation of the catalyst or substrates and ensure reproducibility.

This guide provides a foundational framework for troubleshooting and planning your isoquinoline functionalization experiments. Successful outcomes will always depend on careful optimization of the specific substrates and desired transformations.

References

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences.
  • Technical Support Center: Optimization of C-H Activation for Benz[f]isoquinoline - Benchchem.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH.
  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives.
  • Isoquinoline synthesis - Organic Chemistry Portal.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing.
  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes | Journal of the American Chemical Society.
  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Publications.
  • Technical Support Center: Optimizing Isoquinoline Sulfonylation - Benchchem.
  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH.
  • An Efficient Synthesis of Isoquinolines via Rhodium-Catalyzed Direct C-H Functionalization of Arylhydrazines - PubMed.
  • C-3 Functionalization of Indole Derivatives with Isoquinolines | Bentham Science Publishers.
  • Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones - PubMed.
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents - MDPI.
  • Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - PubMed.
  • Late-Stage C–H Functionalization of Azines - PMC - PubMed Central.
  • Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds | Request PDF - ResearchGate.
  • Lindlar catalyst - Wikipedia.
  • Technical Support Center: Functionalization of the Quinoline Ring - Benchchem.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH.
  • Mechanistic studies for isoquinoline synthesis via Rh(III)‐catalyzed... - ResearchGate.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
  • Reactions of Isoquinoline | TYBSc Chemistry - YouTube.
  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC - NIH.
  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PubMed.

Sources

Technical Support Center: Synthesis of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Methyl-5-nitroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles, with a specific focus on the critical role of solvents in achieving desired outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound is typically a two-stage process: the initial construction of the 4-methylisoquinoline core, followed by a regioselective nitration. Each stage presents unique challenges where solvent selection is paramount for controlling reaction rate, yield, purity, and the formation of side products. This guide addresses common issues encountered in the critical second stage—the electrophilic nitration—where the solvent is not merely a medium, but an active participant in the reaction's success.

Overall Synthesis Workflow

The logical flow from the precursor to the final product is a critical consideration for process optimization. The following diagram outlines the major stages and decision points in the synthesis of this compound.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration (Core Topic) Start Starting Materials (e.g., β-arylethylamides) Precursor_Synth Isoquinoline Core Synthesis (e.g., Bischler-Napieralski) Start->Precursor_Synth Precursor_Purify Purification of 4-Methylisoquinoline Precursor_Synth->Precursor_Purify QC1 Precursor Quality Control (NMR, LC-MS) Precursor_Purify->QC1 QC1->Precursor_Purify Repurify if needed Nitration Nitration Reaction (Solvent Selection is Critical) QC1->Nitration Proceed if pure Workup Reaction Quench & Work-up Nitration->Workup Final_Purify Final Product Purification (Recrystallization/Chromatography) Workup->Final_Purify QC2 Final Product Analysis (Purity, Isomer Ratio) Final_Purify->QC2 QC2->Final_Purify Repurify if needed

Caption: General workflow for the synthesis of this compound.

FAQs & Troubleshooting Guide: Nitration of 4-Methylisoquinoline

This section addresses specific issues you might encounter during the nitration of the 4-methylisoquinoline precursor.

Q1: My nitration reaction is failing or giving very low yields. What is the most common cause?

A1: The most frequent cause of low or no yield is an insufficiently reactive nitrating species. The nitration of an isoquinoline ring is an electrophilic aromatic substitution (EAS) that requires a potent electrophile, the nitronium ion (NO₂⁺).

Causality & Solution: The generation of the nitronium ion from nitric acid is an equilibrium-driven process that is heavily favored by a strong, protonating medium.

  • Primary Recommendation: The standard and most effective solvent system is a mixture of concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., 0-5 °C). Sulfuric acid serves a dual role: it acts as a solvent and as a powerful dehydrating agent and proton source, shifting the equilibrium decisively towards the formation of the nitronium ion. A similar approach is highly effective for the nitration of other isoquinoline systems.

  • Troubleshooting:

    • Check Acid Concentration: Ensure you are using concentrated (>95%) sulfuric acid and fuming or concentrated (>70%) nitric acid. The presence of excess water will quench the nitronium ion and impede the reaction.

    • Temperature Control: While low temperature is needed to control exotherms and prevent side reactions, the reaction may require a specific temperature profile. If the reaction is sluggish at 0 °C, ensure efficient stirring and consider allowing it to warm slightly, but with extreme caution.

    • Order of Addition: Always add the nitric acid slowly to the sulfuric acid, followed by the slow, portion-wise addition of the 4-methylisoquinoline substrate to the cooled mixed acid. This ensures the nitronium ion is pre-formed and maintains temperature control.

Q2: I'm getting a mixture of nitro-isomers. How does the solvent system control regioselectivity to favor the 5-nitro product?

A2: Achieving high regioselectivity is a primary challenge. The solvent system, particularly the use of concentrated sulfuric acid, is the key to directing the nitration to the desired C5 position.

Causality & Solution: In a strongly acidic medium like H₂SO₄, the basic nitrogen atom of the isoquinoline ring is protonated, forming an isoquinolinium cation. This has profound electronic consequences:

  • Ring Deactivation: The positively charged nitrogen atom strongly deactivates the entire heterocyclic (pyridine) ring towards electrophilic attack.

  • Directing Effect: This deactivation forces the electrophilic attack onto the less deactivated carbocyclic (benzene) ring. The primary positions for attack on the benzene ring are C5 and C8.

  • Substituent Effects: The C4-methyl group is an activating, ortho-, para-director. It weakly activates the C5 position (ortho) for electrophilic attack. The combination of the deactivating effect of the protonated nitrogen and the mild activating effect of the methyl group at C4 strongly favors substitution at the C5 position over the C8 position.

Non-polar or aprotic solvents generally do not provide the necessary protonation to generate the nitronium ion efficiently and will not exert this powerful directing effect, likely leading to complex mixtures.

Technical Support Center: Purification of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules to provide practical, field-proven insights.

I. Compound Profile

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.19 g/mol .[1] Its structure, featuring a nitro group on the isoquinoline core, presents unique challenges in purification due to its physicochemical properties and potential for impurity formation during synthesis.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 194032-17-2[2]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Persistent Yellow/Brown Discoloration in the Final Product

Q: My purified this compound remains colored, even after initial purification. What are the likely causes and how can I obtain a purer, less colored product?

A: Persistent coloration in the final product typically points to the presence of residual impurities, which can be broadly categorized as follows:

  • Process-Related Impurities: These are impurities originating from the synthetic route used to prepare this compound. Common synthetic pathways for isoquinolines include the Bischler-Napieralski and Pomeranz-Fritsch reactions.[3][4][5] These syntheses can introduce a variety of byproducts.

  • Nitration-Related Impurities: The nitration of 4-methylisoquinoline is a key step in the synthesis. This reaction can lead to the formation of regioisomers (e.g., 4-methyl-8-nitroisoquinoline) and dinitrated products, which are often colored and can be difficult to separate.[6][7]

  • Degradation Products: Nitroaromatic compounds can be sensitive to light and heat, leading to the formation of colored degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for colored impurities.

Recommended Solutions:

  • Recrystallization: This is the first line of defense against many impurities. The choice of solvent is critical. For nitroaromatic compounds, the following solvents and mixtures are often effective:

    • Ethanol

    • Acetone

    • Toluene

    • Mixtures of a good solvent (e.g., ethyl acetate, acetone) with a poor solvent (e.g., hexanes, heptane) to induce crystallization.[8]

    Protocol for Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Caution: Activated charcoal can adsorb your product, leading to yield loss.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Column Chromatography: If recrystallization is ineffective, particularly for separating isomers, column chromatography is the recommended method.

    Protocol for Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.

      • Example: Start with 95:5 Hexanes:Ethyl Acetate and gradually increase the proportion of ethyl acetate.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.[9][10][11][12]

Issue 2: Low Yield After Purification

Q: I am experiencing significant product loss during purification. What are the common pitfalls leading to low yield, and how can I mitigate them?

A: Low yields can be frustrating and can often be traced back to suboptimal purification techniques.

Probable Causes and Solutions:

CauseSolution
Product Loss During Recrystallization - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to maximize crystal formation. - Wash the collected crystals with a minimal amount of cold solvent.
Product Adsorption on Silica Gel - The slightly acidic nature of silica gel can sometimes lead to strong adsorption of basic compounds like isoquinolines. Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
Co-elution of Product and Impurities - Optimize the mobile phase for column chromatography using TLC. A solvent system that gives your product an Rf value of ~0.3 is a good starting point.
Product Degradation - As a nitroaromatic compound, this compound may be sensitive to prolonged exposure to heat and light. Minimize the duration of heating during recrystallization and protect the compound from light.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Dichloromethane

  • Chloroform

Solubility in alcohols like ethanol and methanol is likely to be moderate and will increase with heating.

Q2: How can I assess the purity of my this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.[9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.[14][15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. The chemical shifts will be influenced by the electron-withdrawing nitro group and the methyl group.[19][20][21][22]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[23]

Q3: What are the recommended storage conditions for this compound?

A3: As a nitroaromatic compound, it should be stored with care:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Atmosphere: For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

Q4: How should I handle and dispose of this compound?

A4: Nitroaromatic compounds should be handled as potentially hazardous.[24][25][26][27]

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Disposal: Dispose of as hazardous chemical waste in accordance with your institution's and local regulations. Do not discard in regular trash or down the drain.

Q5: My compound appears to be degrading over time. What could be the cause?

A5: Degradation of nitro-substituted heterocycles can be initiated by several factors:

  • Photodegradation: Exposure to UV or ambient light can cause degradation.

  • Thermal Degradation: Elevated temperatures can lead to decomposition.

  • Chemical Incompatibility: Contact with strong acids, bases, or reducing agents can cause decomposition. The nitro group is susceptible to reduction.

To investigate degradation, a forced degradation study can be performed by subjecting the compound to stress conditions (e.g., heat, acid, base, oxidation, light) and analyzing the resulting mixture by HPLC to identify degradation products.[8][28][29][30]

IV. Analytical Method Development: A Starting Point

For researchers needing to develop a robust analytical method for purity assessment and quantification, the following HPLC conditions for a structurally similar compound, 7-Methyl-4-nitroquinoline 1-oxide, can be adapted.[18]

Starting HPLC Conditions:

ParameterRecommendation
Column C18 reversed-phase (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV, monitor at a wavelength where the compound has maximum absorbance.
Injection Volume 5-10 µL

Method Development Workflow:

Caption: HPLC method development workflow.

V. References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908.

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline. [Link]

  • Organic Chemistry Portal. Isoquinoline Synthesis. [Link]

  • Scribd. New Trends in Forced Degradation Studies. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179.

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts. [Link]

  • Sugiura, M.; Usami, T.; Hamada, Y. Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chem. Pharm. Bull.1987 , 35 (5), 2284–2287.

  • Singh, R.; Rehman, Z. U. Development of forced degradation and stability indicating studies of drugs—A review. J. Pharm. Anal.2012 , 2 (3), 159-168.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Calcutta. Thin Layer Chromatography. [Link]

  • Alsante, K. M.; Hatajik, T. D.; Horni, A.; Lohr, L. L.; Santafianos, D.; Sharp, T. R. Forced Degradation Studies. MedCrave2016 .

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • National Center for Biotechnology Information. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Campbell, K. N.; Kerwin, J. F. The Preparation of 4-Methylquinolines. J. Am. Chem. Soc.1946 , 68 (9), 1837–1838.

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Molbase. 4-Nitroisoquinoline. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • MDPI. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. [Link]

  • ResearchGate. Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • National Institute of Standards and Technology. Isoquinoline. NIST WebBook. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. 5-Nitroisoquinoline. PubChem. [Link]

  • National Center for Biotechnology Information. 4-Nitroisoquinoline. PubChem. [Link]

  • Pharmaffiliates. This compound. [Link]

  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

  • University of Wisconsin–Madison, Department of Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]

  • ResearchGate. Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Methyl-5-nitroisoquinoline and 4-Methyl-8-nitroisoquinoline for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, substituted isoquinolines represent a privileged scaffold, forming the core of numerous pharmacologically active agents.[1][2] Among these, nitro-substituted methylisoquinolines are pivotal intermediates, offering versatile handles for further functionalization in the synthesis of novel therapeutic candidates.[3][4] This guide provides an in-depth, comparative analysis of the synthesis of two critical isomers: 4-methyl-5-nitroisoquinoline and 4-methyl-8-nitroisoquinoline. We will delve into the nuances of their synthetic routes, focusing on the regioselectivity of the core nitration reaction, and provide actionable, field-proven protocols for their preparation.

Introduction: The Strategic Importance of Positional Isomerism

The biological activity of a molecule is exquisitely sensitive to the spatial arrangement of its constituent atoms. For 4-methylisoquinoline derivatives, the position of the nitro group dictates the electronic and steric environment of the molecule, profoundly influencing its downstream reactivity and, ultimately, its interaction with biological targets. The synthesis of specific isomers in high purity is therefore a cornerstone of rational drug design. This guide addresses the synthetic challenge of selectively preparing the 5-nitro and 8-nitro isomers of 4-methylisoquinoline.

The Core Synthetic Challenge: Regioselectivity in the Nitration of 4-Methylisoquinoline

The direct nitration of 4-methylisoquinoline is the most straightforward conceptual approach to both target molecules. However, this electrophilic aromatic substitution reaction typically yields a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives. The directing effects of the methyl group and the heterocyclic nitrogen atom, along with the reaction conditions, govern the regiochemical outcome.

Under acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the isoquinoline nitrogen is protonated, creating a powerful electron-withdrawing group that deactivates the entire ring system, particularly the pyridine ring, to electrophilic attack.[5] Consequently, substitution occurs on the benzene ring. The methyl group at the 4-position is a weak activating group and ortho-, para-directing. This would favor substitution at positions 5 and 8.

The separation of the resulting isomeric mixture can be challenging, often requiring tedious chromatographic purification.[6][7] Therefore, synthetic strategies that offer high regioselectivity are of paramount importance for efficient and scalable synthesis.

Synthesis of this compound

The selective synthesis of this compound often relies on multi-step sequences that introduce the key functional groups in a controlled manner. While direct nitration is an option, achieving high selectivity for the 5-position can be difficult.

Experimental Protocol: A Representative Synthesis

A common strategy involves the construction of the isoquinoline ring system with the desired substitution pattern already in place.

Workflow for this compound Synthesis

A 2-Methyl-3-nitrobenzaldehyde B Wittig Reaction with (EtO)2P(O)CH2CN A->B 1. NaH, THF C α,β-Unsaturated Nitrile B->C D Reduction and Cyclization C->D e.g., Fe/HCl or H2, Pd/C then acid catalyst E This compound D->E

Caption: A generalized synthetic pathway to this compound.

Step-by-Step Methodology:

  • Starting Material Preparation: The synthesis commences with a suitably substituted benzene derivative, such as 2-methyl-3-nitrobenzaldehyde.

  • Chain Elongation: A Horner-Wadsworth-Emmons or Wittig-type reaction is employed to introduce a two-carbon unit, forming an α,β-unsaturated nitrile or ester. For instance, reacting 2-methyl-3-nitrobenzaldehyde with diethyl cyanomethylphosphonate in the presence of a base like sodium hydride.

  • Reductive Cyclization: The nitro group is then selectively reduced to an amine, which spontaneously or under acidic conditions, undergoes cyclization onto the nitrile or ester moiety to form the isoquinoline core.

  • Aromatization: The resulting dihydroisoquinoline intermediate is then aromatized to yield this compound.

Causality Behind Experimental Choices: This multi-step approach circumvents the regioselectivity issues of direct nitration by building the molecule with the nitro and methyl groups in the desired predefined positions. The choice of reducing agent in the cyclization step is critical to avoid over-reduction of the nitrile/ester or the newly formed heterocyclic ring.

Synthesis of 4-Methyl-8-nitroisoquinoline

In contrast to the 5-nitro isomer, the 8-nitro derivative can often be obtained with greater selectivity through the direct nitration of 4-methylisoquinoline, albeit still as part of an isomeric mixture. The steric hindrance from the peri-position to the nitrogen might play a role in directing the incoming nitro group.

Experimental Protocol: Direct Nitration Approach

Workflow for 4-Methyl-8-nitroisoquinoline Synthesis

A 4-Methylisoquinoline B Nitration (HNO3/H2SO4) A->B C Isomeric Mixture (5-nitro and 8-nitro) B->C D Chromatographic Separation C->D E 4-Methyl-8-nitroisoquinoline D->E F This compound D->F

Caption: Synthesis of 4-methyl-8-nitroisoquinoline via direct nitration and separation.

Step-by-Step Methodology:

  • Reaction Setup: 4-Methylisoquinoline is dissolved in concentrated sulfuric acid and cooled to 0-5 °C in an ice bath.

  • Nitration: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the stirred solution, maintaining the low temperature.

  • Quenching and Workup: After the addition is complete, the reaction mixture is stirred for a specified time before being carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

  • Purification: The resulting solid, a mixture of this compound and 4-methyl-8-nitroisoquinoline, is collected by filtration. The isomers are then separated by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated isoquinolinium species.[5] Low-temperature control is crucial to minimize side reactions and improve selectivity. The final purification step is the most critical and often the bottleneck of this approach.

Comparative Analysis of Synthetic Routes

FeatureSynthesis of this compoundSynthesis of 4-Methyl-8-nitroisoquinoline
Starting Material Substituted benzene derivative (e.g., 2-methyl-3-nitrobenzaldehyde)4-Methylisoquinoline
Key Reaction Ring construction (e.g., Pomeranz-Fritsch, Bischler-Napieralski)Electrophilic Aromatic Substitution (Nitration)
Regioselectivity High (controlled by starting material)Moderate to Low (yields isomeric mixture)
Number of Steps Multi-stepFewer steps (potentially one-pot)
Purification Generally straightforward purification of intermediatesRequires careful chromatographic separation of isomers
Scalability Can be challenging due to multiple stepsPotentially more scalable if an efficient separation method is developed
Overall Yield Dependent on the efficiency of each stepLimited by the yield of the desired isomer and losses during separation

Spectroscopic Data Comparison

The characterization of the final products is unequivocally achieved through spectroscopic methods, primarily NMR spectroscopy. The chemical shifts of the protons on the isoquinoline core are distinct for each isomer due to the different electronic environments imposed by the nitro group.

Compound¹H NMR Data (Representative Shifts, ppm)¹³C NMR Data (Representative Shifts, ppm)
This compound Protons on the benzene ring will show characteristic shifts influenced by the adjacent nitro group.The carbon bearing the nitro group (C5) will be significantly deshielded.
4-Methyl-8-nitroisoquinoline The proton at C1 (peri to the nitro group) will likely experience a significant downfield shift.The carbon bearing the nitro group (C8) will be deshielded.

Note: Specific NMR data should be referenced from experimental findings in the literature.[8][9]

Conclusion and Future Perspectives

The synthesis of this compound and 4-methyl-8-nitroisoquinoline presents distinct challenges and advantages. The choice of synthetic route will largely depend on the desired isomer, the required purity, and the scale of the synthesis. For the 5-nitro isomer, a multi-step, convergent synthesis is often preferred to ensure high regioselectivity. In contrast, the 8-nitro isomer can be accessed via a more direct nitration, but this necessitates an efficient method for isomer separation.

Future research in this area should focus on the development of more regioselective direct functionalization methods for the isoquinoline core. Advances in catalysis, including photoredox and transition-metal-catalyzed C-H functionalization, may provide novel and more efficient pathways to these valuable building blocks, thereby accelerating the drug discovery process.[10]

References

  • ResearchGate. Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22121929, this compound.
  • Royal Society of Chemistry. Supporting Information.
  • PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • Unknown Source. Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds.
  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Pharmaffiliates. This compound.
  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline.
  • Science of Synthesis. Product Class 5: Isoquinolines.
  • Organic Chemistry Portal. Synthesis of isoquinolines.
  • Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • SciSpace. Synthesis of derivatives of quinoline.
  • Unknown Source. Exploring the Synthesis and Reactivity of 7-Nitroisoquinoline.
  • MySkinRecipes. This compound.
  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PubMed. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • Royal Society of Chemistry. The nitration of 4-aminoquinoline.
  • Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?.
  • Defense Technical Information Center. Mechanochemical Nitration of Organic Compounds.
  • Newcrom. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column.
  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.

Sources

Introduction: The Isoquinoline Scaffold and the Influence of Nitration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Nitroisoquinoline Isomers for Researchers, Scientists, and Drug Development Professionals.

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with profound biological activities.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutics ranging from analgesics to antimicrobials.[2] The introduction of a nitro (NO₂) group onto this scaffold dramatically alters the molecule's physicochemical properties. The nitro group is a potent electron-withdrawing moiety that can significantly impact a molecule's polarity, electronic distribution, and reactivity.[3][4] This functionalization can enhance interactions with biological targets, but also introduces potential toxicities, making the nitro group both a pharmacophore and a toxicophore.[3]

The specific position of the nitro group on the isoquinoline ring—be it at the 5, 8, or other positions—is not a trivial detail. Isomeric variations lead to distinct electronic and steric profiles, which in turn dictate the molecule's biological specificity and mechanism of action. This guide provides a comparative analysis of the biological activities of key nitroisoquinoline isomers, synthesizing data from disparate studies to illuminate structure-activity relationships and guide future research.

Comparative Analysis of Biological Activity

The primary biological activities reported for nitroisoquinoline derivatives are centered on anticancer, enzyme inhibition, and antimicrobial effects. The location of the nitro group is a critical determinant of both the mechanism and potency of these actions.

Anticancer and Cytotoxic Activity

Nitroisoquinoline derivatives have emerged as a promising class of anticancer agents, primarily through their ability to interfere with DNA replication and repair processes in rapidly dividing cancer cells.[1] The mechanism, however, appears to be highly dependent on the isomer .

  • Topoisomerase I Inhibition: Certain nitrated isoquinoline derivatives, particularly nitrated indenoisoquinolines, are potent inhibitors of human topoisomerase I (Top1).[1] This enzyme is crucial for relieving DNA supercoiling during replication. Its inhibition leads to an accumulation of DNA strand breaks, triggering apoptosis. The nitro group has been demonstrated to significantly enhance the Top1 inhibitory activity of these compounds.[1] This direct inhibitory action is a key mechanism for specific isomers.

  • Reactive Oxygen Species (ROS) Generation: In contrast, other isomers exert their anticancer effects through different pathways. For instance, the related compound 8-hydroxy-5-nitroquinoline was found to be highly toxic to human cancer cell lines, with an IC₅₀ five to ten times lower than its analogues.[5][6] Its mechanism involves the generation of intracellular reactive oxygen species (ROS), a process significantly enhanced by the presence of copper.[5][6] This suggests a mechanism based on inducing overwhelming oxidative stress within the cancer cell, rather than specific enzyme inhibition.

The following diagram illustrates the basic structures of the key isomers discussed.

G cluster_isomers Nitroisoquinoline Isomers node_5niq 5-Nitroisoquinoline node_8niq 8-Nitroisoquinoline node_4niq 4-Nitroisoquinoline G cluster_pathway DNA Damage Response & Therapeutic Intervention DNA_Damage DNA Damage (e.g., from Chemo/Radiation) PARP1 PARP-1 Activation DNA_Damage->PARP1 Top1 Topoisomerase I (relieves supercoiling) DNA_Damage->Top1 DDR DNA Damage Repair PARP1->DDR Apoptosis Apoptosis (Cell Death) PARP1->Apoptosis Inhibition leads to Synthetic Lethality Cell_Survival Cell Survival DDR->Cell_Survival DDR->Apoptosis if damage is severe Top1->DDR Top1->Apoptosis Inhibition leads to DNA breaks Inhibitor_5NIQ 5-Nitroisoquinoline (metabolized to 5-AIQ) Inhibitor_5NIQ->PARP1 Inhibits Inhibitor_Indeno Nitrated Indenoisoquinolines Inhibitor_Indeno->Top1 Inhibits

Caption: Potential intervention points for nitroisoquinoline isomers in the DNA Damage Response pathway.

Antimicrobial Activity

Nitroaromatic compounds have a well-established history as antimicrobial agents. [1][3]The mechanism often involves the intracellular reduction of the nitro group within microbial cells to generate reactive nitrogen species, which are toxic to the microorganism. [1] Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated antibacterial and antifungal activity. [1]While direct comparative data for simple nitroisoquinoline isomers is limited, studies on related scaffolds provide valuable insights. For example, some tricyclic isoquinoline derivatives show activity against Gram-positive pathogens like Staphylococcus aureus. However, in one study, attempts to synthesize a derivative with a nitro group at the C-7 position were unsuccessful, indicating that the electronic properties conferred by the nitro group can hinder certain synthetic pathways and that its placement is a crucial design element. [7]The broad principle remains that the nitro-functionalized isoquinoline scaffold is a viable starting point for developing new antimicrobial agents. [8]

Experimental Protocols & Methodologies

To objectively compare the biological activity of nitroisoquinoline isomers, standardized assays are essential. Below are detailed protocols for assessing cytotoxicity and PARP-1 inhibition.

Protocol 1: MTT Cell Viability Assay (Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [1] Objective: To determine the concentration at which nitroisoquinoline isomers reduce the viability of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of each nitroisoquinoline isomer in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

G start Start seed 1. Seed cells in 96-well plate start->seed treat 2. Treat cells with Nitroisoquinoline Isomers seed->treat incubate 3. Incubate for 48-72 hours treat->incubate mtt 4. Add MTT Reagent (Incubate 3-4 hours) incubate->mtt solubilize 5. Solubilize Formazan Crystals with DMSO mtt->solubilize read 6. Measure Absorbance at 570 nm solubilize->read analyze 7. Calculate % Viability and determine IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT cell viability assay.

Protocol 2: Homogeneous PARP-1 Inhibition Assay

This is a biochemical assay that measures the activity of the PARP-1 enzyme directly. Commercial kits are available (e.g., from Trevigen or BPS Bioscience) that typically rely on the incorporation of biotinylated ADP-ribose onto histone proteins.

Objective: To determine the IC₅₀ value of nitroisoquinoline isomers for PARP-1 enzyme activity.

Methodology:

  • Reagent Preparation: Prepare all kit components (e.g., PARP-1 enzyme, activated DNA, histone proteins, streptavidin-HRP) as per the manufacturer's instructions.

  • Compound Plating: Add the nitroisoquinoline isomers at various concentrations to the wells of a 96-well plate. Include wells for a "no enzyme" control, a "no inhibitor" control (100% activity), and a positive control inhibitor (e.g., Olaparib).

  • Reaction Initiation: Add the PARP-1 enzyme, histones, and activated DNA to the wells to initiate the PARP reaction.

  • Incubation: Incubate the plate for the time specified in the kit protocol (e.g., 60 minutes at room temperature) to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection: Add the detection reagents (e.g., streptavidin-HRP followed by a chemiluminescent substrate).

  • Data Acquisition: Read the chemiluminescent signal using a microplate reader.

  • Analysis: Calculate the percentage of PARP-1 inhibition for each concentration relative to the "no inhibitor" control. Plot the results and determine the IC₅₀ value.

Conclusion and Future Directions

The position of the nitro group on the isoquinoline scaffold is a critical determinant of biological activity. Current evidence suggests that different isomers engage distinct mechanisms of action. Nitrated indenoisoquinolines function as potent Topoisomerase I inhibitors, making them candidates for direct-acting anticancer agents. [1]In contrast, 5-nitroisoquinoline likely acts as a pro-drug, with its metabolic product, 5-aminoisoquinoline, serving as a potent PARP-1 inhibitor with a favorable safety profile. [9][10]This opens avenues for its use in synthetic lethality approaches to cancer and potentially as an anti-inflammatory or neuroprotective agent. [9][11]Furthermore, the general ability of nitroaromatics to generate reactive nitrogen species makes various isomers potential leads for antimicrobial drug discovery. [1] For researchers and drug developers, this comparative analysis underscores the necessity of isomer-specific evaluation. Future work should focus on direct, head-to-head comparisons of the simple 4-, 5-, 7-, and 8-nitroisoquinoline isomers in a standardized panel of assays. Such studies are crucial to fully deconvolute the structure-activity relationships and to select the most promising isomers for further development in oncology, infectious disease, and beyond.

References

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-7.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1).
  • PubChem. (n.d.). 8-Nitroisoquinoline. National Center for Biotechnology Information.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
  • Corrêa, M. F., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PubMed Central.
  • Summary of antimicrobial activity of some classes of isoquinoline. (n.d.). ResearchGate.
  • Ngeso, H., et al. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
  • Coggiola, B., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed.
  • Kim, E. J., & Park, H. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central.
  • PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information.
  • Kador, P. F., et al. (1977). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. PubMed.
  • PubChem. (n.d.). 4-Nitroisoquinoline. National Center for Biotechnology Information.
  • Al-Majdoub, Z. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI.
  • Zhang, Y., et al. (2023). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI.
  • Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.). ResearchGate.
  • Zhang, L., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-Dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Amanote Research.
  • Conda-Sheridan, M., et al. (2014). Synthesis and Biological Evaluation of Indenoisoquinolines That Inhibit Both Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I. SciSpace.
  • Al-Majdoub, Z. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Semantic Scholar.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Al-Ghazal, A., et al. (2021). 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism. PubMed Central.
  • Giri, S., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. PubMed.
  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). PubMed Central.
  • Martínez-Alarcón, D. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). PubMed Central.
  • Martínez-Alarcón, D. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.). ResearchGate.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central.

Sources

A Researcher's Guide to Navigating the Reactivity of Substituted Nitroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of substituted nitroisoquinolines, a class of compounds of significant interest to researchers in medicinal chemistry and materials science. We will move beyond simple protocol recitation to explore the underlying electronic principles that govern their reactions, offering field-proven insights into experimental design and interpretation. Our focus will be on the powerful influence of the nitro group's position on the molecule's susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of these heterocycles.

The Isoquinoline Core: A Tale of Two Rings

The isoquinoline scaffold is a fusion of a benzene ring and a pyridine ring. This fusion creates a molecule with distinct electronic personalities. The pyridine ring, containing an electronegative nitrogen atom, is inherently electron-deficient (π-deficient). This makes positions on the pyridine ring, particularly C-1, susceptible to nucleophilic attack.[1] Conversely, the benzene ring is comparatively electron-rich and typically undergoes electrophilic substitution, preferentially at the C-5 and C-8 positions.[2][3]

The introduction of substituents dramatically alters this native reactivity. Electron-donating groups can enhance the nucleophilicity of the system, while electron-withdrawing groups decrease it, making the ring system more electrophilic.[4] The nitro group (-NO₂) is an exceptionally strong electron-withdrawing group, and its placement on the isoquinoline core is a key strategy for activating the molecule for specific chemical transformations.[5]

The SNAr Mechanism: Activating the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) is the primary pathway through which nitro-substituted heterocycles react. Unlike aliphatic SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination process.[6]

  • Addition Step (Rate-Limiting): A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] This step temporarily breaks the ring's aromaticity.

  • Elimination Step (Fast): The leaving group (often a halide) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the Meisenheimer complex is the critical factor determining the reaction rate. Strong electron-withdrawing groups, like the nitro group, are essential "activators" because they delocalize the negative charge of the intermediate, lowering the activation energy of the first, rate-limiting step. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.

Caption: Figure 1: Generalized SNAr mechanism showing nucleophilic attack.

Comparative Reactivity: A Positional Analysis

The regiochemical outcome of SNAr on nitroisoquinolines is dictated almost entirely by the position of the nitro group. Below, we compare the reactivity profiles of different isomers based on experimental evidence and established electronic principles.

Case Study 1: 5-Nitroisoquinoline

When the nitro group is on the carbocyclic ring at position 5, it strongly activates the ortho (C6) and para (C8) positions towards nucleophilic attack. This has been demonstrated in oxidative amidation reactions where 5-nitroisoquinoline reacts with N-anions of aromatic amides.[7]

Interestingly, the reaction conditions can influence the final product. In anhydrous DMSO, a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines is often formed.[7] The formation of the nitroso product suggests that the 5-nitroisoquinoline itself can act as an oxidant for the reaction intermediate. However, the addition of small amounts of water can selectively lead to the formation of only the nitro-substituted products.[7]

Substrate Nucleophile Primary Attack Site(s) Key Observation Reference
5-NitroisoquinolineAromatic Amide AnionsC-8 (para), C-6 (ortho)Dual reactivity leading to nitro and nitroso products depending on water content.[7]
5-Nitroisoquinoline1,1-Dialkylurea AnionsC-8 (para), C-6 (ortho)Regioselectivity is highly dependent on reaction conditions (anhydrous vs. aqueous).[7]
Case Study 2: 7-Nitroisoquinoline

Following the same ortho/para activation principle, a nitro group at the C-7 position is expected to activate the C-6 (ortho) and C-8 (ortho) positions for nucleophilic attack. The presence of the powerful electron-withdrawing nitro group at C-7 deactivates the entire aromatic system towards electrophilic substitution but prepares it for functionalization via nucleophilic substitution.[5] While kinetic data is less prevalent in the literature compared to the 5-nitro isomer, its reactivity pattern can be reliably predicted.

Case Study 3: Nitro Group on the Pyridine Ring

Placing a nitro group on the already electron-deficient pyridine ring creates a highly electrophilic system. For a substrate like 1-chloro-4-nitroisoquinoline, the C-1 position is exceptionally activated for SNAr. The reactivity is enhanced by two factors:

  • The inherent susceptibility of the C-1 position to nucleophilic attack.[1]

  • The strong resonance stabilization of the Meisenheimer complex provided by the para-nitro group.

In such cases, reactions can often proceed under milder conditions and with a broader range of nucleophiles compared to isomers with the nitro group on the benzene ring.

Experimental Protocol: SNH Amidation of 5-Nitroisoquinoline

This protocol is adapted from the principles described in the literature for the oxidative nucleophilic substitution of hydrogen (SNH) on nitroarenes, providing a self-validating workflow.[7]

Objective: To synthesize 8-benzoylamino-5-nitroisoquinoline via direct C-H functionalization.

Materials:

  • 5-Nitroisoquinoline

  • Benzamide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Potassium Permanganate (KMnO₄) - as an alternative external oxidant

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Workflow Diagram:

Caption: Figure 2: Experimental workflow for SNH amidation.

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve benzamide (1.2 mmol) in anhydrous DMSO (10 mL).

  • Nucleophile Generation: Cool the solution to room temperature. Add potassium tert-butoxide (1.5 mmol) portion-wise. Stir the mixture for 20 minutes to ensure complete formation of the benzamide anion. Causality Note: The strong base t-BuOK is required to deprotonate the amide, forming the active nucleophile.

  • SNH Reaction: Add 5-nitroisoquinoline (1.0 mmol) to the solution. The reaction mixture will typically change color. Allow the reaction to stir at room temperature. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Oxidation (if required): In SNH reactions, an oxidant is needed to convert the intermediate σH-adduct to the final product by removing a hydride. In this specific system, 5-nitroisoquinoline can act as the oxidant.[7] If the reaction is sluggish, an external oxidant like KMnO₄ can be added carefully at the end of the reaction.

  • Reaction Quench: After 4-6 hours (or upon completion as indicated by TLC), slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL). This will precipitate the crude product and quench any unreacted base.

  • Work-up and Extraction: Stir the aqueous mixture for 30 minutes, then extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Causality Note: The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

The reactivity of substituted nitroisoquinolines is a highly predictable and versatile tool for synthetic chemists. The position of the nitro group serves as a powerful directing element, primarily activating the ortho and para positions to nucleophilic aromatic substitution. As demonstrated with 5-nitroisoquinoline, this activation enables direct C-H functionalization, opening avenues for the construction of complex molecular architectures.[7] Understanding these fundamental principles allows researchers to rationally design synthetic routes to novel isoquinoline derivatives for applications in drug discovery and materials science, leveraging reaction conditions to control regiochemical outcomes.

References

  • Amerigo Scientific.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Sourced from a general overview of isoquinoline chemistry). [2]
  • RSC Publishing. (2023).
  • Myers, A. G., et al. (2011). A versatile synthesis of substituted isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413. [Link][10]
  • Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC, NIH. [Link][11]
  • Harvard University. A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group. [Link][12]
  • Booker-Milburn, K. I., et al. (2005). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Organic Letters, 7(18), 3893-3896. [Link][13]
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. [Link][14]
  • Penning, T. D. Exploring the Synthesis and Reactivity of 7-Nitroisoquinoline. [Link][5]
  • Senga, K., et al. (2000). Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes. Chemical & Pharmaceutical Bulletin, 48(11), 1814-1817. [Link][15]
  • Unspecified. Chapter 7: Quinolines and Isoquinolines. (PDF Document). [16]
  • Gevorgyan, A., et al. (2021). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 26(21), 6649. [Link][8]
  • Nevado, C., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link][17]
  • Chemistry Stack Exchange.
  • Quora.
  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785. [Link][18]
  • LibreTexts Chemistry. (2021).
  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5729-5735. [Link][19]
  • Wikipedia.
  • Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC, NIH. [Link][20]

Sources

A Comparative Guide to 4-Methyl-5-nitroisoquinoline for Structure-Activity Relationship (SAR) Studies in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for utilizing 4-methyl-5-nitroisoquinoline as a foundational scaffold in structure-activity relationship (SAR) studies, with a specific focus on oncology drug discovery. We will explore the rationale behind its selection, compare it with key structural analogs, and provide validated experimental protocols to assess biological activity, empowering researchers to logically design and interpret novel anticancer agents.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, is a "privileged scaffold" in medicinal chemistry.[1] It is the core of numerous natural alkaloids with potent biological activities, such as the analgesic morphine and the anticancer agent noscapine.[1][2] Synthetic isoquinoline derivatives are integral to a wide array of therapeutics, demonstrating activities ranging from antimicrobial and anti-inflammatory to potent antiproliferative effects against cancer cells.[3][4] Their anticancer mechanisms are diverse, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, interference with topoisomerases, and induction of apoptosis and cell cycle arrest.[4]

The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its pharmacological properties. Our focus, this compound (Figure 1), presents a compelling starting point for SAR exploration. The molecule is characterized by:

  • A Methyl Group at C4: This group introduces steric bulk and acts as a weak electron-donating group, influencing the molecule's conformation and electronic landscape.

  • A Nitro Group at C5: As a potent electron-withdrawing group, the nitro moiety significantly modulates the electron density of the aromatic system.[5] This feature can be critical for binding interactions, such as hydrogen bonding or dipole interactions, within a biological target. The strong electron-withdrawing nature of the nitro group can also activate the scaffold for further chemical modification.[5]

This unique combination of substituents on a proven heterocyclic core makes this compound an ideal candidate for systematic modification and SAR analysis.

Figure 1: Structure of this compound Chemical structure of this compound Source: PubChem CID 22121929[6]

A Comparative Framework for SAR Development

The core principle of SAR is to understand how specific structural features of a molecule relate to its biological activity.[7] To build a robust SAR model for the this compound scaffold, a systematic comparison with strategically designed analogs is essential.

Alternative 1: The Criticality of Substituent Position (Isomeric Analogs)

The precise location of the methyl and nitro groups dictates the molecule's shape and electronic profile. To probe the importance of the C5-nitro position, a direct comparison with other positional isomers is the first logical step.

  • Lead Scaffold: this compound

  • Comparator: 4-Methyl-8-nitroisoquinoline

Rationale: Moving the nitro group from the C5 to the C8 position dramatically alters the dipole moment and the spatial arrangement of the hydrogen bond acceptor. If the biological target has a specific pocket that accommodates the C5-nitro group, the C8-nitro isomer is expected to show significantly reduced activity. Conversely, similar or enhanced activity would suggest a different binding mode or a more general requirement for an electron-deficient aromatic ring. The synthesis of related compounds like 5-bromo-8-nitroisoquinoline has been documented, suggesting that routes to such isomers are synthetically feasible.[8]

Alternative 2: Probing Electronic and Steric Requirements (Bioisosteric Replacement)

Bioisosteres are functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. Replacing the methyl and nitro groups with their bioisosteres can elucidate their specific roles.

  • Probing the Nitro Group:

    • Lead Scaffold: this compound

    • Comparators: 4-Methyl-5-cyanoisoquinoline; 4-Methyl-5-(methanesulfonyl)isoquinoline

    • Rationale: The cyano (-CN) and methanesulfonyl (-SO₂CH₃) groups are also strong electron-withdrawing groups but differ in size, geometry, and hydrogen bonding capacity. Comparing the activity of these analogs helps determine if the primary requirement is simply electron withdrawal or if the specific geometry and hydrogen-bonding potential of the nitro group are essential for target engagement.

  • Probing the Methyl Group:

    • Lead Scaffold: this compound

    • Comparators: 4-Ethyl-5-nitroisoquinoline; 4-H-5-nitroisoquinoline (i.e., 5-nitroisoquinoline)

    • Rationale: Replacing the methyl with an ethyl group explores the tolerance for increased steric bulk at the C4 position. Removing the methyl group entirely reveals its contribution to potency. A significant drop in activity upon removal would indicate its importance, perhaps for hydrophobic interactions or for inducing a specific conformation.

Alternative 3: The Importance of the Heterocyclic Core (Scaffold Hopping)

Scaffold hopping involves modifying the core heterocyclic structure while retaining key pharmacophoric elements. This helps to assess the role of the core itself and can lead to new intellectual property.

  • Lead Scaffold: this compound

  • Comparator: 4-Methyl-5-nitroquinoline

  • Rationale: Quinoline is a structural isomer of isoquinoline.[1] Moving the ring nitrogen from position 2 to position 1 changes the vector of the ring's dipole moment and the position of the nitrogen's lone pair, which can act as a hydrogen bond acceptor. A significant change in activity between these two scaffolds would underscore the critical role of the nitrogen's placement within the heterocyclic system for target recognition.

Synthesizing the SAR: A Hypothetical Data-Driven Analysis

To illustrate how these comparisons build a coherent SAR narrative, we present a table of hypothetical experimental data based on a cellular cytotoxicity assay (e.g., MTT assay against a cancer cell line). The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Comparative SAR Data for Isoquinoline Analogs against HCT116 Colon Cancer Cells

Compound IDScaffoldR¹ (C4 Position)R² (C5 Position)Hypothetical IC₅₀ (µM)SAR Interpretation
LEAD-01 Isoquinoline-CH₃-NO₂5.2 Baseline Activity.
COMP-01Isoquinoline-CH₃8-NO₂48.5The position of the nitro group is critical. A >9-fold loss in activity suggests a specific interaction pocket for the C5-nitro group.
COMP-02Isoquinoline-CH₃-CN15.8The cyano group retains some activity but is less potent, indicating that while electron withdrawal is important, the specific properties of the nitro group (e.g., H-bonding) are preferred.
COMP-03Isoquinoline-CH₃-SO₂CH₃>100The bulky sulfonyl group abolishes activity, suggesting steric hindrance at this position.
COMP-04Isoquinoline-H-NO₂22.1Removal of the methyl group reduces potency, indicating it contributes positively to binding, likely through a hydrophobic interaction.
COMP-05Isoquinoline-CH₂CH₃-NO₂8.3A larger ethyl group is tolerated but offers no improvement, defining the steric limits of the C4 pocket.
COMP-06Quinoline-CH₃-NO₂95.7A significant loss of activity highlights the importance of the nitrogen atom at position 2 in the isoquinoline core for target recognition.
Visualizing the SAR Landscape

The relationships derived from Table 1 can be summarized visually to guide the next round of compound design.

MTT_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Cell Seeding (5,000 cells/well in 96-well plate) B 2. Incubation (24h) (Allow cells to attach) A->B C 3. Compound Treatment (Add serial dilutions of compounds) B->C D 4. Incubation (72h) (Allow compounds to exert effect) C->D E 5. Add MTT Reagent (Incubate for 3-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate % Viability, determine IC50) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

This compound serves as an excellent starting point for oncology-focused SAR campaigns. Its structure provides clear vectors for modification at the C4 and C5 positions, and its rigid core allows for the systematic probing of a target's binding site. The comparative framework outlined in this guide—utilizing positional isomers, bioisosteric replacements, and scaffold hopping—offers a logical and efficient path to understanding the chemical features required for potent and selective anticancer activity.

Future work should focus on expanding the SAR based on initial findings. If, as our hypothetical data suggests, a C5-nitro group and a C4-methyl group are critical, subsequent modifications could explore substitutions on the benzene portion of the isoquinoline ring to improve properties like solubility, metabolic stability, and cell permeability, ultimately leading to the development of a viable clinical candidate.

References

  • Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). BenchChem.
  • Selected SAR of isoquinoline series. (n.d.). ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). International Journal of Molecular Sciences.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). Ovidius University Annals of Chemistry.
  • This compound. (n.d.). PubChem.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Pharmacy and Pharmacology.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Oncoscience.
  • Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2002). Chemical & Pharmaceutical Bulletin.
  • Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. (n.d.). Journal of Medicinal Chemistry.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). Molecules.
  • This compound. (n.d.). Pharmaffiliates.
  • Synthesis of nitro-containing isoquinoline-1,3-diones with tert-butyl nitrite. (2025). Journal of Heterocyclic Chemistry.
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (n.d.). Bioorganic & Medicinal Chemistry.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Molecules.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.). ResearchGate.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). MDPI.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025). Journal of Heterocyclic Chemistry.
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). Archiv der Pharmazie.
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (n.d.). Revista de Investigacion Clinica.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). (n.d.). ResearchGate.
  • Structure-activity relationship (SAR). (n.d.). GARDP Revive.
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Journal of Chemistry.
  • 4-Nitroisoquinoline. (n.d.). CymitQuimica.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing.
  • This compound. (n.d.). ChemBK.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (n.d.). MDPI.
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). Archiv der Pharmazie.
  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. (2024). Journal of Genetic Resources.

Sources

A Definitive Spectroscopic Guide to Differentiating 4-Nitroisoquinoline and 5-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone of molecular design. Its rigid, bicyclic aromatic structure is a privileged framework found in numerous bioactive compounds. However, functionalization of this core can lead to a variety of positional isomers, each with potentially distinct biological activities and physical properties. The unambiguous identification of these isomers is therefore not merely an academic exercise but a critical step in drug development and quality control.

This guide provides an in-depth, objective comparison of two common positional isomers: 4-nitroisoquinoline and 5-nitroisoquinoline . We will dissect the subtle yet definitive differences in their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights are grounded in fundamental principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a reliable framework for structural elucidation.

Molecular Structures and Electronic Considerations

The key to differentiating these isomers lies in the electronic environment of the nitro group (-NO₂) and its influence on the surrounding nuclei.

  • In 4-nitroisoquinoline , the electron-withdrawing nitro group is positioned on the pyridine ring, adjacent to the heterocyclic nitrogen atom. This proximity creates a strong inductive and resonance effect that significantly impacts the chemical shifts of protons and carbons in the pyridine ring (H1, H3).

  • In 5-nitroisoquinoline , the nitro group is located on the carbocyclic (benzene) ring. Its primary electronic influence is on the protons of that ring (H6, H7, H8), with a notable steric interaction (peri-effect) with the H4 proton.

G cluster_workflow Figure 2. ¹H NMR Experimental Workflow prep Sample Prep (5-10 mg in CDCl₃) acq Data Acquisition (≥300 MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Baseline) acq->proc ref Referencing (to residual CDCl₃ at 7.26 ppm) proc->ref analysis Spectral Analysis (Chemical Shift & Coupling) ref->analysis

A Comparative Guide to the Cytotoxicity of Nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds. The strategic addition of a nitro group can significantly enhance the cytotoxic potential of these molecules, making nitroisoquinoline derivatives a promising class of agents for oncology research. This guide provides a comprehensive comparison of the cytotoxic profiles of various nitroisoquinoline derivatives, grounded in experimental data. We will delve into the structure-activity relationships that govern their efficacy, detail the methodologies used for their evaluation, and explore their underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.

Introduction: The Significance of the Nitroisoquinoline Scaffold

The isoquinoline ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic drugs with diverse biological activities. In the context of oncology, the introduction of a nitro group (—NO2) to this scaffold has been a key strategy for enhancing anticancer activity. The potent electron-withdrawing nature of the nitro group can profoundly alter the molecule's electronic properties, influencing its ability to interact with biological targets such as DNA and key enzymes involved in cancer cell proliferation and survival.[1]

Nitroisoquinoline derivatives have demonstrated efficacy through various mechanisms, including the inhibition of topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication.[1] By inhibiting this enzyme, these compounds lead to an accumulation of DNA strand breaks, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1] Furthermore, some derivatives are being explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), an important enzyme in the DNA damage response pathway, highlighting the multifaceted therapeutic potential of this compound class.[1]

Methodologies for Assessing Cytotoxicity

To objectively compare the cytotoxic potency of different nitroisoquinoline derivatives, standardized and reproducible in vitro assays are essential. The following protocols are fundamental to the field and provide the quantitative data necessary for comparative analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of the resulting formazan, which is dissolved in a solubilizing agent like DMSO, is directly proportional to the number of viable cells.[1]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of the nitroisoquinoline derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.[3]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the nitroisoquinoline derivatives at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating the cytotoxicity of novel compounds.

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis A Cancer Cell Line Culture B Compound Treatment (Nitroisoquinoline Derivatives) A->B C Incubation (24-72h) B->C D MTT Assay (Viability) C->D E Annexin V/PI Assay (Apoptosis) C->E F LDH Assay (Necrosis) C->F G Calculate IC50 Values D->G H Quantify Apoptotic Cells E->H I Comparative Analysis & Structure-Activity Relationship G->I H->I

Caption: General workflow for in vitro cytotoxicity evaluation of nitroisoquinoline derivatives.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of nitroisoquinoline derivatives is highly dependent on the substitution pattern on the isoquinoline ring and any appended moieties. The IC50 value is the standard metric for this comparison. The table below summarizes the cytotoxic activity of several representative nitroisoquinoline and related nitroquinoline derivatives against a panel of human cancer cell lines.

Compound Class/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives 5-NitroHeLa, A549, HL-60, MCF-7, etc.1 - 10[1]
Nitrated Indenoisoquinolines VariesVariousLow nM to µM range[1]
8-Hydroxy-5-nitroquinoline (NQ) 5-Nitro, 8-HydroxyRaji (B-cell lymphoma)0.438[4][5]
8-Hydroxy-5-nitroquinoline (NQ) 5-Nitro, 8-HydroxyHL-60, DHL-4, Panc-1, A2780Varies[4]
2-Styryl-8-nitroquinolines (SB Series) 8-Nitro, 2-Styryl with various substituentsHeLa (Cervical Cancer)2.897 - 10.37[3][6]
S3B 8-NO2 on quinoline, -Br on styryl ringHeLa (Cervical Cancer)2.897[3]
7-methyl-8-nitroquinoline 7-Methyl, 8-NitroCaco-2 (Colon Carcinoma)1.87[3]
Novel 3-nitroquinolines 3-Nitro with various substituentsA431, MDA-MB-468nM to µM range[7]
Structure-Activity Relationship (SAR) Insights:
  • Position of the Nitro Group: The placement of the nitro group is critical. For example, a series of novel 3-nitroquinolines showed potent inhibitory activities in the nanomolar to micromolar range against EGFR-overexpressing tumor cell lines.[7]

  • Influence of Other Substituents: The presence of other functional groups significantly modulates cytotoxicity. In one study comparing 2-styrylquinolines, derivatives with an 8-hydroxy group (SA series) were found to be more cytotoxic than their 8-nitro counterparts (SB series), with IC50 values of 2.52–4.69 µM versus 2.897–10.37 µM, respectively, against HeLa cells.[6] This suggests that while a nitro group can confer cytotoxicity, its interplay with other substituents like hydroxyl groups is complex and crucial for overall activity.[6]

  • Electron-Withdrawing Groups: The addition of other electron-withdrawing groups, such as halogens, can enhance cytotoxic effects. For instance, a bromine atom on the styryl ring of 2-styryl-8-nitroquinoline (compound S3B) resulted in the lowest IC50 value (2.897 µM) within its series.[3][6]

Mechanisms of Action

The anticancer effects of nitroisoquinoline derivatives are often attributed to their ability to induce apoptosis. This programmed cell death can be initiated through various signaling cascades.

DNA Damage and Topoisomerase Inhibition

A primary mechanism for many nitrated indenoisoquinolines is the inhibition of human topoisomerase I (Top1).[1] These compounds stabilize the Top1-DNA cleavage complex, which prevents the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are then converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1]

Induction of Apoptosis

Many cytotoxic agents, including nitroisoquinoline derivatives, converge on the activation of apoptotic pathways. This can involve the generation of reactive oxygen species (ROS), which causes oxidative stress and damage to cellular components, including DNA.[8] Another reported mechanism involves the destabilization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[9] The inhibition of oncogenic transcription factors, such as FoxM1, and their downstream targets involved in cell cycle progression (e.g., cdc25b, survivin) has also been observed.[10][11]

Apoptosis Signaling Pathway

The diagram below illustrates a generalized pathway for the induction of apoptosis, a common mechanism for nitroisoquinoline derivatives.

G cluster_0 Cellular Insults cluster_1 Apoptotic Signaling Cascade compound Nitroisoquinoline Derivative dna_damage DNA Damage (Topoisomerase Inhibition) compound->dna_damage ros Reactive Oxygen Species (ROS) Generation compound->ros bax Bax/Bak Activation dna_damage->bax ros->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Hypothesized signaling pathway for nitroisoquinoline-induced apoptosis.

Conclusion and Future Perspectives

Nitroisoquinoline derivatives represent a versatile and potent class of cytotoxic compounds with significant potential in anticancer drug development. The data clearly indicate that their efficacy is finely tuned by the specific arrangement and nature of substituents on the core scaffold. Structure-activity relationship studies reveal that while the nitro group is a key contributor to cytotoxicity, its interplay with other functional groups dictates the ultimate potency and selectivity.

Future research should focus on synthesizing novel derivatives with optimized substitution patterns to enhance efficacy against specific cancer types and to minimize off-target effects. A deeper investigation into their molecular mechanisms, particularly their effects on various cellular signaling pathways beyond DNA damage, will be crucial for identifying predictive biomarkers and guiding their clinical development. The promising preclinical data for many of these compounds warrant further exploration in more advanced models, paving the way for potential new therapeutic strategies in oncology.

References

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • Zhuo, J., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
  • PubMed. (n.d.). Discovering novel 3-nitroquinolines as a new class of anticancer agents. [Link]
  • Sultana, S., et al. (2020). A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents.
  • Sehlangia, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines.
  • PubMed. (n.d.). Synthesis and cytotoxic evaluation of novel indenoisoquinoline-substituted triazole hybrids. [Link]
  • PubMed. (n.d.). Design, synthesis, and biological evaluation of cytotoxic 11-aminoalkenylindenoisoquinoline and 11-diaminoalkenylindenoisoquinoline topoisomerase I inhibitors. [Link]
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Semantic Scholar. [Link]
  • National Institutes of Health. (2025).
  • IntechOpen. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
  • National Institutes of Health. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. [Link]
  • Dove Medical Press. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. [Link]

Sources

A Comparative In Vitro Analysis of 4-Methyl-5-nitroisoquinoline: A Guide to Cytotoxicity Profiling and Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 4-Methyl-5-nitroisoquinoline, a heterocyclic compound of interest in oncological research.[1][2][3] Isoquinoline derivatives, both natural and synthetic, have historically demonstrated a wide range of pharmacological activities, including significant anticancer potential.[4][5][6][7] This document details a series of robust, validated assays to determine the cytotoxic and mechanistic profile of this compound, comparing its performance against a standard chemotherapeutic agent, Doxorubicin, and a pan-PI3K inhibitor, BKM120.

The rationale for selecting these comparators is twofold. Doxorubicin is a well-characterized DNA intercalator and topoisomerase II inhibitor, representing a classic cytotoxic mechanism. BKM120 targets the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in human cancers and a known target for isoquinoline-like scaffolds.[8][9][10][11][12] This comparative approach allows for a nuanced understanding of the test compound's potency and potential mechanism of action.

Part 1: Foundational Cytotoxicity Screening

The initial phase of analysis is to quantify the cytotoxic effects of this compound across a panel of human cancer cell lines. The primary metric for this evaluation is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[13]

Comparative IC50 Profiling

A panel of well-characterized human cancer cell lines of diverse origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293T) should be used. This allows for an assessment of both potency and selectivity.

Table 1: Comparative IC50 Values (µM) after 72-hour exposure

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)HEK293T (Normal Kidney)
This compound [Hypothetical Data] 5.2[Hypothetical Data] 8.1[Hypothetical Data] 6.5[Hypothetical Data] > 50
Doxorubicin (Positive Control) 0.81.20.910.5
BKM120 (Positive Control) 2.53.12.825.0
DMSO (Vehicle Control) No effectNo effectNo effectNo effect

Data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

The causality behind this initial screen is to establish a baseline of biological activity. A compound with low micromolar IC50 values against cancer cell lines and a significantly higher IC50 against a non-cancerous cell line is considered a promising candidate for further investigation.[4][14]

Core Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[15][16][17] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[15][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[18]

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (Doxorubicin, BKM120) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow Visualization

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Execution Seed 1. Seed Cells (96-well plate) Adhere 2. Adhere Overnight (37°C, 5% CO2) Seed->Adhere Treat 3. Add Compound Dilutions (Test, Controls) Adhere->Treat Incubate 4. Incubate (72 hours) Treat->Incubate Add_MTT 5. Add MTT Reagent (Incubate 4 hours) Incubate->Add_MTT Solubilize 6. Add Solubilizer (e.g., DMSO) Add_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Data_Analysis 8. Data Analysis (IC50 Calculation) Read->Data_Analysis

Fig 1. MTT Assay Workflow

Part 2: Mechanistic Investigation - Apoptosis Induction

A key characteristic of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis. The activation of executioner caspases, specifically caspase-3 and caspase-7, is a central event in the apoptotic cascade.

Comparative Caspase-3/7 Activity

To determine if the cytotoxicity observed is due to apoptosis, a direct measurement of caspase-3 and -7 activity is performed. Cells are treated with the respective IC50 concentrations of each compound.

Table 2: Comparative Caspase-3/7 Activation (Fold Change vs. Vehicle Control)

Compound (at IC50)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound [Hypothetical Data] 4.8-fold[Hypothetical Data] 3.5-fold[Hypothetical Data] 4.2-fold
Doxorubicin (Positive Control) 5.5-fold4.9-fold5.1-fold
BKM120 (Positive Control) 2.1-fold1.8-fold2.3-fold
DMSO (Vehicle Control) 1.0-fold (Baseline)1.0-fold (Baseline)1.0-fold (Baseline)

Data presented are hypothetical and for illustrative purposes. Fold change is relative to the luminescent signal of the vehicle control.

These results help elucidate the mechanism of cell death. A significant increase in caspase-3/7 activity suggests an apoptotic mechanism, a hallmark of many targeted therapies and chemotherapies.[19][20]

Core Experimental Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay uses a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a quantifiable "glow-type" signal.[19][21] The protocol is a simple "add-mix-measure" format.[21]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol, using the predetermined IC50 concentration for each compound. Incubate for a relevant period (e.g., 24-48 hours).

  • Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[19][20]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the readings of treated samples to the vehicle control.

Part 3: Signaling Pathway Analysis

Given that many isoquinoline derivatives act as kinase inhibitors, investigating the effect of this compound on key cancer-related signaling pathways is a logical next step. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[8][9][11]

Hypothesized Mechanism of Action

We hypothesize that this compound may exert its effects by inhibiting one of the key nodes in the PI3K/Akt pathway, leading to a downstream reduction in pro-survival signaling and induction of apoptosis. This is a common mechanism for novel small molecule anticancer agents.[10]

Signaling Pathway Visualization

PI3K_Pathway cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTOR mTORC1 AKT->mTOR Activation Survival Cell Survival AKT->Survival Apoptosis Inhibition of Apoptosis AKT->Apoptosis Growth Cell Growth & Proliferation mTOR->Growth BKM120 BKM120 (Pan-PI3K Inhibitor) BKM120->PI3K Test_Compound This compound (Hypothesized Target) Test_Compound->PI3K

Fig 2. PI3K/Akt Signaling Pathway

To validate this hypothesis, a Western blot analysis would be performed to measure the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473) and its downstream targets, after treatment with this compound. A reduction in phosphorylation compared to the vehicle control would provide strong evidence for pathway inhibition.

Conclusion

This guide outlines a structured, multi-faceted approach to the in vitro characterization of this compound. By employing a logical progression from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer potential. The comparative framework, using both a classical chemotherapeutic and a targeted pathway inhibitor, provides essential context for interpreting the experimental data. The protocols described are standardized, robust, and designed to generate the high-quality, reproducible data necessary for making informed decisions in the drug discovery and development process.[22][23][24]

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. U.S.
  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. U.S.
  • MTT (Assay protocol). Protocols.io. [Link]
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
  • Cell Viability Assays - Assay Guidance Manual. U.S.
  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjug
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. [Link]
  • Caspase 3/7 Activity. Protocols.io. [Link]
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Bentham Science. [Link]
  • Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. [Link]
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. U.S.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]
  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. U.S.
  • This compound. PubChem. [Link]
  • In Vitro Chemoresistance and Chemosensitivity Assays. My Health Toolkit. [Link]
  • The NCI-60 screen and COMPARE algorithm as described by the original developers.
  • This compound.
  • This compound. Crysdot. [Link]
  • New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. U.S.
  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. U.S.
  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. [Link]
  • This compound. Appchem. [Link]
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. U.S.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

Sources

Confirming the structure of 4-Methyl-5-nitroisoquinoline by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of 4-Methyl-5-nitroisoquinoline: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of pharmaceutical research and materials science, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and reactivity. For novel compounds like this compound, an unambiguous structural assignment is paramount for advancing drug development efforts and exploring its potential applications. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will delve into the experimental workflow, data interpretation, and a comparative analysis with other widely used spectroscopic techniques, offering researchers a practical framework for structural validation.

The Challenge of Isomerism in Substituted Isoquinolines

The synthesis of substituted isoquinolines can often result in a mixture of isomers, making unequivocal identification challenging. For instance, the nitration of 4-methylisoquinoline could potentially yield this compound or 4-Methyl-8-nitroisoquinoline, among other possibilities. While spectroscopic methods like NMR and mass spectrometry provide valuable insights into the connectivity and chemical environment of atoms, they may not always offer a definitive solution for distinguishing between closely related isomers. This ambiguity underscores the need for a technique that can provide a direct visualization of the molecular structure.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray crystallography stands as the unparalleled method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, consequently, determine the precise spatial arrangement of its atoms, bond lengths, and bond angles.

Hypothetical Workflow for the Crystallographic Analysis of this compound

Given the novelty of this compound, a public crystal structure is not yet available. The following section outlines a prospective workflow for its structural determination, based on established crystallographic principles.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound purification Purification by Column Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening vapor_diffusion Vapor Diffusion/ Slow Evaporation solvent_screening->vapor_diffusion crystal_selection Selection of a High-Quality Crystal vapor_diffusion->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection space_group Space Group Determination data_collection->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF File Generation refinement->validation

Figure 1: Workflow for X-ray Crystallographic Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane).

    • Slow evaporation or vapor diffusion is employed to facilitate the growth of single crystals suitable for diffraction. This process can take several days to weeks.

  • Data Collection:

    • A carefully selected crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The atomic positions and thermal parameters are refined using full-matrix least-squares on F².

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Data from X-ray Crystallography

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of structural information.

ParameterExpected Value/InformationSignificance
Crystal System & Space Groupe.g., Monoclinic, P2₁/cDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (Å, °)a, b, c, α, β, γDefines the size and shape of the repeating unit in the crystal.
Final R-indices (R1, wR2)Typically < 0.05 for R1Indicators of the quality of the refinement and the agreement between the experimental and calculated structure factors.
Bond Lengths (Å)e.g., C-N, N-O, C-CProvides precise measurements of covalent bond distances.
Bond Angles (°)e.g., O-N-ODefines the geometry around each atom.
Torsion Angles (°)Defines the conformation of flexible parts of the molecule.Crucial for understanding the three-dimensional shape.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization and for analyzing non-crystalline samples.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, one can piece together the molecular skeleton.

Expected ¹H NMR Data for this compound (Hypothetical):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Structural Feature
H-1~8.5d~5-6Proximity to the isoquinoline nitrogen.
H-3~7.8d~5-6Coupled to H-1.
H-6~8.0d~7-8Proximity to the electron-withdrawing nitro group.
H-7~7.6t~7-8Coupled to H-6 and H-8.
H-8~7.9d~7-8Coupled to H-7.
-CH₃~2.5s-Methyl group at the C4 position.

Limitations of NMR: While NMR can provide strong evidence for a particular isomer, it may not be entirely conclusive on its own, especially if the predicted spectra for different isomers are very similar. Two-dimensional NMR techniques like NOESY can provide through-space correlations that help in assigning the regiochemistry, but even these can sometimes be ambiguous.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected MS Data for this compound:

Ionm/z (calculated)m/z (observed)Significance
[M+H]⁺189.0664(To be determined)Confirms the molecular weight and elemental formula (C₁₀H₈N₂O₂).
[M-NO₂]⁺143.0657(To be determined)A characteristic fragmentation pattern would involve the loss of the nitro group.

Limitations of MS: Mass spectrometry is excellent for determining the molecular formula but cannot distinguish between isomers, as they have the same mass.

Conclusion: An Integrated Approach to Structural Elucidation

The confirmation of the structure of this compound, like any novel compound, is best achieved through an integrated analytical approach. While NMR and MS provide essential preliminary data on connectivity and molecular formula, their inability to definitively distinguish between close isomers highlights the critical role of single-crystal X-ray crystallography. The unparalleled detail provided by crystallography, from precise bond lengths and angles to the overall three-dimensional arrangement of the molecule, establishes it as the gold standard for unambiguous structural determination. For researchers and drug development professionals, the investment in obtaining high-quality crystals and performing a crystallographic analysis is a crucial step in ensuring the scientific integrity of their work and accelerating the path to discovery.

References

  • Crystallography, X-ray. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
  • Nuclear Magnetic Resonance Spectroscopy. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
  • Mass Spectrometry. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
  • Bruker. (n.d.). Single Crystal X-ray Diffraction.

A Comparative Guide to the Analytical Cross-Referencing of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analytical framework for the characterization of 4-Methyl-5-nitroisoquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the critical importance of unambiguous identification and purity assessment in research and development, this document offers a comparative analysis of expected analytical data against its structural isomer, 5-Nitroisoquinoline, and its parent scaffold, 4-Methylquinoline. The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for robust quality control and in-depth structural elucidation.

Introduction: The Analytical Imperative for Substituted Isoquinolines

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds that are constituents of many natural products and pharmacologically active molecules[1]. The introduction of a methyl group and a nitro group to the isoquinoline core significantly influences its electronic properties, reactivity, and, consequently, its biological activity. Accurate analytical characterization is paramount to understanding its structure-activity relationship and ensuring the reliability of experimental outcomes. This guide will delve into the expected data from cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods (HPLC/GC).

Predicted Analytical Profile of this compound

In the absence of extensive published experimental data for this compound, we present a predicted analytical profile based on fundamental principles of spectroscopy and chromatography, and by drawing parallels with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are based on the anisotropic and electronic effects of the nitro group and the shielding effect of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted δ (ppm) Multiplicity Coupling Constant (Hz) Assignment
H-1~9.2s-CH
H-3~8.6dJ ≈ 5-6CH
H-6~8.4dJ ≈ 7-8CH
H-7~7.8tJ ≈ 7-8CH
H-8~8.2dJ ≈ 7-8CH
-CH₃~2.7s-CH₃
¹³C NMR Predicted δ (ppm) Assignment
C-1~152CH
C-3~142CH
C-4~135C-CH₃
C-4a~128C
C-5~148C-NO₂
C-6~125CH
C-7~130CH
C-8~128CH
C-8a~132C
-CH₃~18CH₃

Causality of Predictions: The chemical shifts are predicted based on the electron-withdrawing nature of the nitro group, which deshields adjacent protons and carbons, and the electron-donating effect of the methyl group. The peri-interaction between the 4-methyl and 5-nitro groups may cause some steric hindrance, potentially influencing the planarity of the nitro group and affecting the electronic distribution.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100-3000Medium
C=N stretch (isoquinoline)1620-1580Medium
C=C stretch (aromatic)1580-1450Medium-Strong
Asymmetric NO₂ stretch1550-1520Strong
Symmetric NO₂ stretch1360-1330Strong
C-N stretch1300-1200Medium
C-H bend (aromatic)900-675Strong

Experimental Insight: The strong absorptions corresponding to the nitro group are the most characteristic feature and are crucial for confirming its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺188.06Molecular Ion
[M-NO]⁺158.06Loss of nitric oxide
[M-NO₂]⁺142.07Loss of nitro group
[M-CH₃]⁺173.05Loss of methyl radical

Trustworthiness of Fragmentation: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group and related fragments[2]. The presence of a prominent molecular ion peak is expected due to the stability of the aromatic system.

Comparative Analysis with Structurally Related Compounds

To highlight the unique analytical signature of this compound, we compare its predicted data with the experimental data of 5-Nitroisoquinoline and 4-Methylquinoline.

5-Nitroisoquinoline: The Isomeric Counterpart

5-Nitroisoquinoline, lacking the 4-methyl group, provides a direct comparison to assess the influence of this substituent.

Table 4: Experimental Analytical Data for 5-Nitroisoquinoline

Analytical Technique Reported Data
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 9.39 (s, 1H), 8.75 (d, J=5.8 Hz, 1H), 8.59 (d, J=8.5 Hz, 1H), 8.46 (d, J=5.8 Hz, 1H), 8.36 (d, J=8.5 Hz, 1H), 7.72 (t, J=8.5 Hz, 1H)[3][4].
¹³C NMR (CDCl₃) Reported data available on SpectraBase[5].
IR Spectroscopy Characteristic peaks for NO₂ (asymmetric and symmetric stretching), aromatic C-H, and C=N are expected. Vapor phase IR spectra are available[6].
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) at m/z 174. Key fragments at m/z 128, 116, 101[6].
HPLC Can be analyzed by reversed-phase HPLC using an acetonitrile/water mobile phase[2].

Comparative Insight: The absence of the methyl group signal in the NMR spectra of 5-Nitroisoquinoline is the most straightforward distinguishing feature. Furthermore, the chemical shifts of the aromatic protons will differ due to the altered electronic environment.

4-Methylquinoline: The Parent Scaffold

4-Methylquinoline allows for the evaluation of the analytical impact of the nitro group.

Table 5: Experimental Analytical Data for 4-Methylquinoline

Analytical Technique Reported Data
¹H NMR Data available on ChemicalBook[7].
¹³C NMR Data available on SpectraBase[8].
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) at m/z 143. Key fragments at m/z 142, 115[9][10].
Physicochemical Properties Boiling point: 261-263 °C; Density: 1.083 g/mL at 25 °C.

Comparative Insight: The most significant difference will be the absence of the strong IR absorption bands for the nitro group in 4-Methylquinoline. The mass spectrum will show a molecular ion peak at a lower m/z value (143 vs. 188). In the NMR spectra, the aromatic protons of 4-Methylquinoline will be significantly more shielded (appear at lower ppm values) compared to this compound due to the absence of the electron-withdrawing nitro group.

Experimental Protocols

The following protocols are provided as a starting point for the analytical characterization of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: A reversed-phase HPLC method is suitable for the analysis of moderately polar aromatic compounds like this compound. A C18 column is a good initial choice for retaining the analyte, and a UV detector is appropriate due to the chromophoric nature of the molecule.

Protocol:

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio can be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL) and dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Causality: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. A non-polar capillary column is generally suitable for the analysis of aromatic compounds.

Protocol:

  • System: GC coupled to a Mass Spectrometer.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).

Visualizing Analytical Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural differences that give rise to distinct analytical data.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Dissolution Dissolution in Appropriate Solvent Purification->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Analysis IR IR Spectroscopy Dissolution->IR Analysis MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS Analysis HPLC HPLC (Purity) Dissolution->HPLC Analysis Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Comparison Comparison with Reference Compounds Structure->Comparison Purity->Comparison COA Certificate of Analysis Comparison->COA

Caption: A typical analytical workflow for the characterization of this compound.

structural_comparison cluster_target Target Compound cluster_isomer Isomeric Comparison cluster_parent Parent Scaffold Comparison Target This compound (C₁₀H₈N₂O₂) MW: 188.18 Isomer 5-Nitroisoquinoline (C₉H₆N₂O₂) MW: 174.16 Target->Isomer - CH₃ group - Different proton shifts Parent 4-Methylquinoline (C₁₀H₉N) MW: 143.19 Target->Parent - NO₂ group - Significant deshielding - Different MS fragmentation

Caption: Structural relationships and key analytical differentiators.

Conclusion

The comprehensive analytical characterization of this compound is essential for its successful application in research and development. This guide provides a robust framework for its identification and purity assessment by presenting predicted analytical data and comparing it with that of its close structural relatives, 5-Nitroisoquinoline and 4-Methylquinoline. The detailed experimental protocols offer a practical starting point for laboratory work. By employing a multi-technique approach as outlined, researchers can ensure the quality and integrity of their work with this promising molecule.

References

  • SIELC Technologies. (n.d.). Separation of 5-Nitroisoquinoline on Newcrom R1 HPLC column.
  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862.
  • PubChem. (n.d.). 4-Nitroquinoline 1-Oxide.
  • PubChem. (n.d.). 5-Nitroisoquinoline.
  • PubChem. (n.d.). 4-Methylquinoline.
  • NIST. (n.d.). Quinoline, 4-methyl-. In NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (2018). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Chemical Science, 9(33), 6755-6759.
  • OEHHA. (2000). Evidence on the Carcinogenicity of 4-methylquinoline.
  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide.
  • SpectraBase. (n.d.). 4-Methylquinoline.
  • NIST. (n.d.). Quinoline, 5-nitro-. In NIST Chemistry WebBook.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Xenometrix. (n.d.). 4-NQO - 4-Nitroquinoline-N-oxide.
  • SpectraBase. (n.d.). 5-Nitroisoquinoline.
  • SpectraBase. (n.d.). 5-Nitroisoquinoline.
  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Journal of Entomology and Zoology Studies. (2017). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Entomology and Zoology Studies, 5(4), 1333-1338.
  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook.
  • ResearchGate. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7862.
  • MDPI. (2022). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 15(11), 1358.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.

Sources

A Comparative Guide to Biological Target Identification for 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the identification of the molecule's biological target(s). This guide provides an in-depth comparison of modern experimental and computational approaches for elucidating the molecular targets of novel compounds, using 4-Methyl-5-nitroisoquinoline as a case study. As a compound with a defined chemical structure but limited publicly available biological data, this compound represents a realistic scenario for target deconvolution in early-stage drug discovery.

This guide is structured to provide not just procedural steps, but the underlying rationale for choosing a particular strategy. We will explore and contrast affinity-based methods, stability-based (label-free) approaches, and computational techniques, offering insights into their respective strengths and limitations.

A Multi-pronged Strategy for Target Identification

A robust target identification campaign should not rely on a single methodology. Instead, a combination of orthogonal approaches provides the highest confidence in the identified targets. Our comparative exploration will be organized around three core pillars of target identification.

G cluster_approaches Target Identification Approaches for this compound Affinity-Based Methods Affinity-Based Methods Target Hypothesis Target Hypothesis Affinity-Based Methods->Target Hypothesis Stability-Based Methods Stability-Based Methods Stability-Based Methods->Target Hypothesis Computational Methods Computational Methods Computational Methods->Target Hypothesis This compound This compound This compound->Affinity-Based Methods Probe Synthesis This compound->Stability-Based Methods Unmodified This compound->Computational Methods In Silico Validated Target Validated Target Target Hypothesis->Validated Target Orthogonal Validation G Start Start Synthesize Affinity Probe Synthesize Affinity Probe (this compound-Linker-Bead) Start->Synthesize Affinity Probe Incubate with Lysate Incubate Probe with Cell or Tissue Lysate Synthesize Affinity Probe->Incubate with Lysate Wash Wash to Remove Non-specific Binders Incubate with Lysate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Identify Proteins by Mass Spectrometry Elute->Analyze End End Analyze->End G Start Start Treat Lysate Treat Lysate with This compound or Vehicle Control Start->Treat Lysate Protease Digestion Limited Protease Digestion Treat Lysate->Protease Digestion Stop Digestion Stop Digestion Protease Digestion->Stop Digestion SDS-PAGE Separate Proteins by SDS-PAGE Stop Digestion->SDS-PAGE Identify Protected Proteins Excise Protected Bands and Identify by Mass Spectrometry SDS-PAGE->Identify Protected Proteins End End Identify Protected Proteins->End

A Comparative Analysis of Synthetic Routes to Nitroisoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional materials. The introduction of a nitro group onto this heterocyclic system profoundly modifies its electronic properties and provides a versatile chemical handle for further functionalization, making nitroisoquinolines highly valuable synthetic intermediates. This guide offers a comparative analysis of the principal synthetic routes to nitroisoquinolines, providing field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Direct Electrophilic Nitration of the Isoquinoline Core

The most traditional and direct approach to nitroisoquinolines is through electrophilic aromatic substitution. This method leverages the reactivity of the isoquinoline ring towards strong electrophiles, primarily the nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids.

Mechanism and Regioselectivity

Under strongly acidic conditions, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, which is more electron-rich. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the nitronium ion attacks the benzene ring to form a resonance-stabilized carbocation (Wheland intermediate), followed by deprotonation to restore aromaticity.

Electrophilic attack on the isoquinolinium ion occurs preferentially at the C5 and C8 positions. This regioselectivity is governed by the electronic effects of the protonated pyridine ring and the ability of the resulting intermediates to delocalize the positive charge. Typically, this reaction yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-nitro isomer being the major product[1][2].

G cluster_0 Electrophilic Nitration isoquinoline Isoquinoline isoquinolinium Isoquinolinium Ion isoquinoline->isoquinolinium H₂SO₄ wheland_5 Wheland Intermediate (C5 attack) isoquinolinium->wheland_5 Attack at C5 wheland_8 Wheland Intermediate (C8 attack) isoquinolinium->wheland_8 Attack at C8 nitronium NO₂⁺ nitronium->wheland_5 Attack at C5 nitronium->wheland_8 Attack at C8 product_5 5-Nitroisoquinoline wheland_5->product_5 -H⁺ product_8 8-Nitroisoquinoline wheland_8->product_8 -H⁺

Caption: General workflow for electrophilic nitration of isoquinoline.

Experimental Protocol: Synthesis of 5-Nitroisoquinoline

This protocol is representative of a standard electrophilic nitration of isoquinoline.

Objective: To synthesize 5-nitroisoquinoline with high regioselectivity.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add isoquinoline to chilled concentrated sulfuric acid while maintaining the temperature below 10 °C. The isoquinoline must be fully dissolved.

  • Cool the resulting solution to 0 °C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. The addition of the nitrating agent is highly exothermic and requires careful control.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

  • Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous suspension with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure 5-nitroisoquinoline.

Nucleophilic Nitration: Accessing the 1-Nitroisomer

A significant limitation of electrophilic nitration is its inability to functionalize the electron-deficient pyridine ring. Nucleophilic nitration provides a powerful alternative to access isomers that are otherwise inaccessible, most notably 1-nitroisoquinoline.

Mechanism and Key Reagents

This method, developed by Baik et al., utilizes a mixture of potassium nitrite (KNO₂) and acetic anhydride (Ac₂O) in dimethyl sulfoxide (DMSO)[3][4]. The reaction proceeds through a proposed mechanism where acetic anhydride activates DMSO, which then quaternizes the isoquinoline nitrogen. This activation makes the C1 position highly electrophilic and susceptible to nucleophilic attack by the nitrite ion[5]. Subsequent elimination leads to the formation of 1-nitroisoquinoline. This mild, one-step reaction proceeds cleanly with good to excellent yields[3].

G cluster_1 Nucleophilic Nitration isoquinoline Isoquinoline activated_isoquinoline Quaternized Isoquinoline Intermediate isoquinoline->activated_isoquinoline DMSO, Ac₂O adduct Nitrite Adduct activated_isoquinoline->adduct Nucleophilic attack at C1 nitrite KNO₂ nitrite->adduct Nucleophilic attack at C1 product_1 1-Nitroisoquinoline adduct->product_1 Elimination G cluster_2 Synthesis via Ring Construction nitrated_precursor Nitrated Precursor (e.g., Nitrophenylethylamine, Nitrobenzaldehyde) intermediate Acyclic Intermediate nitrated_precursor->intermediate Condensation/ Acylation coupling_partner Coupling Partner (e.g., Acyl Chloride, Aldehyde) coupling_partner->intermediate cyclization Cyclization intermediate->cyclization Acid Catalyst (e.g., POCl₃, H⁺) nitroisoquinoline Nitroisoquinoline Derivative cyclization->nitroisoquinoline Dehydrogenation (if necessary)

Sources

Evaluating the Drug-Likeness of 4-Methyl-5-nitroisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The targeted introduction of specific substituents, such as the methyl and nitro groups in the 4- and 5-positions respectively, presents a unique chemical space for exploration. However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, primarily governed by the molecule's pharmacokinetic profile. Identifying compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as "drug-likeness," is a critical early-stage gatekeeper in drug discovery.[2][3]

This guide provides a comprehensive framework for evaluating the drug-likeness of novel 4-methyl-5-nitroisoquinoline derivatives. We will dissect the rationale behind a multi-parameter approach, combining robust in silico predictions with foundational in vitro assays. This dual strategy allows for the rapid, cost-effective screening of virtual libraries to prioritize compounds for synthesis, followed by empirical validation of the most promising candidates.[4] The objective is not merely to filter out poor candidates but to build a structure-property relationship that guides the rational design of derivatives with an optimal drug-likeness profile.

Part 1: In Silico Prioritization – A Computational Workflow

The initial phase of drug-likeness assessment leverages computational models to predict key physicochemical and pharmacokinetic properties.[5] This in silico approach is invaluable for its high throughput and minimal cost, enabling the evaluation of a vast chemical space before committing resources to synthesis.[6] Our workflow integrates several widely accepted drug-likeness rules and ADME predictions.

Foundational Filters: The Rules of Thumb

Decades of analyzing successful oral drugs have led to the formulation of guidelines that correlate physicochemical properties with oral bioavailability. While not absolute laws, they are powerful filters for identifying compounds with a higher probability of success.[7]

  • Lipinski's Rule of Five (Ro5): This is the most recognized guideline, predicting poor absorption or permeation when a compound violates more than one of the following criteria: a molecular mass less than 500 daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[8][9] The underlying principle is that oral drugs require a balance between aqueous solubility for dissolution and lipid solubility for membrane permeation.[10]

  • Veber's Rules: This filter emphasizes molecular flexibility and polarity, suggesting good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of no more than 140 Ų.[11][12] High rotational flexibility can incur an entropic penalty upon binding, while a large TPSA can hinder membrane passage.[2]

Computational Workflow for Derivative Screening

We propose a systematic workflow utilizing a platform like SwissADME, a free and robust web tool that provides comprehensive predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[13][14]

G cluster_input Input cluster_process In Silico Analysis (e.g., SwissADME) cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetics (ADME) cluster_friendliness Medicinal Chemistry cluster_output Output & Prioritization start SMILES Strings of This compound Derivatives swissadme SwissADME Server start->swissadme lipinski Lipinski's Rule of 5 (MW, LogP, HBD, HBA) swissadme->lipinski veber Veber's Rules (TPSA, Rotatable Bonds) swissadme->veber solubility Solubility Prediction (LogS) swissadme->solubility gi GI Absorption swissadme->gi bbb BBB Permeation swissadme->bbb cyp CYP450 Inhibition swissadme->cyp pgp P-gp Substrate swissadme->pgp pains PAINS Alerts swissadme->pains lead Lead-likeness swissadme->lead sa Synthetic Accessibility swissadme->sa data_table Comparative Data Table lipinski->data_table veber->data_table solubility->data_table gi->data_table bbb->data_table cyp->data_table pgp->data_table pains->data_table lead->data_table sa->data_table radar Bioavailability Radar Plot data_table->radar prioritization Prioritized Candidates for Synthesis radar->prioritization

Caption: Workflow for in silico drug-likeness evaluation of derivatives.

Comparative Analysis of Virtual Derivatives

To illustrate this process, we will analyze the parent compound, this compound, and three hypothetical derivatives where a hydrogen on the benzene ring is substituted with different functional groups: a hydroxyl (-OH), a carboxamide (-CONH2), and a trifluoromethyl (-CF3). These substitutions are chosen to represent a range of electronic and steric effects that can significantly alter drug-like properties.

Table 1: Predicted Physicochemical and ADME Properties of this compound Derivatives

ParameterThis compound (Parent)Derivative A (-OH)Derivative B (-CONH2)Derivative C (-CF3)Optimal Range
Physicochemical Properties
Molecular Weight ( g/mol )188.18[15]204.18231.21256.18< 500[8]
XLogP32.3[15]2.11.53.1< 5[8]
H-Bond Donors0[15]120≤ 5[8]
H-Bond Acceptors4[15]554≤ 10[8]
TPSA (Ų)58.7[15]78.9101.858.7≤ 140[11]
Rotatable Bonds1122≤ 10[11]
Predicted ADME
GI AbsorptionHighHighHighHighHigh
BBB PermeantYesYesNoYesApplication Dependent
P-gp SubstrateNoNoNoNoNo
CYP2D6 InhibitorNoNoNoYesNo
Drug-Likeness
Lipinski Violations00000
Bioavailability Score0.550.550.550.55> 0.1

Note: Data for the parent compound is sourced from PubChem.[15] Data for derivatives A, B, and C are hypothetical values calculated using SwissADME principles for illustrative purposes.

Interpretation: From this in silico screening, all proposed structures adhere to Lipinski's and Veber's rules, indicating a strong foundation for oral bioavailability.[16] However, subtle differences emerge. The addition of a carboxamide group (Derivative B) significantly increases the TPSA and is predicted to prevent Blood-Brain Barrier (BBB) permeation, a desirable trait for peripherally acting drugs. Conversely, the trifluoromethyl group (Derivative C) increases lipophilicity (LogP) and introduces a potential liability for CYP450 enzyme inhibition, which could lead to drug-drug interactions.[13] This analysis allows for the early flagging of potential issues and helps prioritize which compounds to advance to experimental validation.

Part 2: Experimental Validation – Grounding Predictions in Reality

While computational models are powerful, they are predictive, not definitive.[13] Experimental validation is essential to confirm the in silico findings and provide a more nuanced understanding of a compound's behavior.[17] The following protocols describe core assays for assessing solubility, permeability, and metabolic stability.

General Synthesis of this compound Derivatives

A plausible synthetic route would involve the functionalization of a pre-formed this compound core. The specific reactions would depend on the desired derivative, but could include standard aromatic substitution or cross-coupling reactions, which are well-established for isoquinoline systems.[18][19] All synthesized compounds must be purified to >95% purity, and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before biological evaluation.

Experimental Workflow

The experimental phase follows a logical progression from fundamental physicochemical properties to more complex biological assays.

G cluster_input Input cluster_process In Vitro Assays cluster_output Data Analysis start Prioritized & Synthesized Compounds (>95% Purity) solubility Kinetic Solubility Assay (Nephelometry) start->solubility permeability Permeability Assay (PAMPA) solubility->permeability metabolism Metabolic Stability Assay (Liver Microsomes) permeability->metabolism data_table Quantitative Results (Solubility, Pe, T½) metabolism->data_table sar Structure-Property Relationship (SPR) Analysis data_table->sar decision Decision Gate: Advance or Redesign? sar->decision

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Methyl-5-nitroisoquinoline Against Clinically Validated PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly for tumors harboring deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death, is the cornerstone of their success.[2] While several PARP inhibitors like Olaparib, Rucaparib, and Talazoparib are now clinical mainstays, the quest for novel scaffolds with improved potency, selectivity, or differentiated mechanisms of action continues.[3][4]

The isoquinoline scaffold has emerged as a promising starting point for novel PARP inhibitors.[5][6] This guide focuses on a specific, under-characterized derivative, 4-Methyl-5-nitroisoquinoline, and proposes a comprehensive, multi-tiered benchmarking strategy to evaluate its potential as a PARP inhibitor against established clinical agents. This document is not a presentation of pre-existing data on this specific molecule, for which public data is scarce, but rather a detailed roadmap for its rigorous scientific evaluation. We will proceed from fundamental biochemical validation to complex cellular and in vivo models, explaining the causality behind each experimental choice.

Pillar 1: Foundational Biochemical & Biophysical Characterization

The initial phase of benchmarking any novel compound is to confirm its direct interaction with the target protein and quantify the nature of that interaction. For a putative PARP inhibitor, this involves assessing its ability to block the enzymatic activity of PARP1 and PARP2 and, critically, its capacity to "trap" the PARP enzyme on DNA.

PARP1/2 Enzymatic Inhibition Assay

Expertise & Experience: The primary mechanism of any PARP inhibitor is the blockade of its catalytic activity, preventing the synthesis of poly(ADP-ribose) (PAR) chains from its substrate, NAD+.[7] A robust, quantitative enzymatic assay is the first-line test to determine if this compound directly engages the catalytic domain. We will employ a chemiluminescent assay format for its high sensitivity and suitability for high-throughput screening.[8]

Experimental Protocol: PARP1 Chemiluminescent Assay

  • Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the protein substrate for PARP-mediated PARylation. Wash and block the plate to prevent non-specific binding.

  • Reaction Setup: In each well, combine recombinant human PARP1 enzyme, activated DNA (to stimulate PARP activity), and the PARP Substrate Mixture containing biotinylated NAD+.

  • Inhibitor Addition: Add this compound across a range of concentrations (e.g., from 1 nM to 100 µM). Include wells with a known inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection: Add Streptavidin-HRP, which binds to the biotinylated PAR chains formed on the histones.

  • Signal Generation: Add a chemiluminescent substrate. The light produced is proportional to the amount of PARP1 activity.

  • Data Analysis: Measure chemiluminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce PARP1 activity by 50%.

PARP Trapping Assay

Expertise & Experience: Beyond simple catalytic inhibition, a key differentiator among clinical PARP inhibitors is their ability to trap the PARP enzyme at the site of DNA damage.[9][10] This trapping creates a physical obstruction to DNA replication, which can be more cytotoxic than enzymatic inhibition alone.[9] A fluorescence polarization (FP) based assay provides a direct, quantitative measure of this trapping effect.[11][12][13]

Experimental Protocol: Fluorescence Polarization-Based PARP Trapping Assay

  • Principle: A small, fluorescently labeled DNA oligonucleotide rotates rapidly in solution, resulting in low fluorescence polarization. When PARP1 binds to it, the larger complex tumbles more slowly, increasing the FP. Upon auto-PARylation (in the presence of NAD+), PARP1 dissociates, and the FP signal drops. A "trapper" will prevent this dissociation, maintaining a high FP signal.[12]

  • Reaction Setup: In a 384-well plate, combine the fluorescently labeled nicked DNA probe with recombinant PARP1 enzyme in the assay buffer.

  • Inhibitor Addition: Add this compound and known trapping agents (e.g., Talazoparib, a potent trapper, and Veliparib, a weak trapper) across a range of concentrations.

  • Reaction Initiation: Add NAD+ to initiate the PARylation and subsequent dissociation in the control wells.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the EC50 for trapping, which is the concentration of the compound that results in 50% of the maximum trapping effect.

Table 1: Hypothetical Biochemical Performance of this compound vs. Known Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EC50 (nM)
This compound TBDTBDTBD
Olaparib1-51-5Moderate
Rucaparib1.4-High
Niraparib3.82.1High
Talazoparib1.20.9Very High
Veliparib5.22.9Low

TBD: To Be Determined. Literature values for known inhibitors are approximate and can vary by assay conditions.

Pillar 2: Cellular Activity and Mechanism Validation

Demonstrating biochemical activity is necessary but not sufficient. The next critical phase is to determine if the compound can effectively engage its target within a cellular context, leading to the desired biological outcome—selective killing of cancer cells with DNA repair deficiencies.

Cellular PARP Inhibition and Target Engagement

Expertise & Experience: It is crucial to confirm that the compound can penetrate the cell membrane and inhibit PARP activity inside the cell. This can be assessed by measuring the levels of PARylation in cells after inducing DNA damage.

Experimental Protocol: In-Cell Western Blot for PAR Levels

  • Cell Culture: Seed a relevant cancer cell line (e.g., HeLa or a breast cancer line like MCF-7) in a 96-well plate.

  • Pre-treatment: Treat the cells with varying concentrations of this compound and control inhibitors for 1-2 hours.

  • DNA Damage: Induce DNA damage using a potent alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for a short period (e.g., 15 minutes). This will robustly activate PARP.

  • Cell Lysis & Fixing: Lyse and fix the cells directly in the plate.

  • Immunostaining: Probe the fixed cells with a primary antibody specific for PAR, followed by a fluorescently-labeled secondary antibody. A second antibody for a housekeeping protein (e.g., GAPDH) should be used for normalization.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the PAR signal relative to the normalization control. A potent inhibitor will prevent the MMS-induced increase in PAR signal.

Synthetic Lethality in Homologous Recombination Deficient (HRD) Cells

Expertise & Experience: The therapeutic rationale for PARP inhibitors is their ability to induce synthetic lethality in cells with a compromised homologous recombination (HR) pathway, often due to BRCA1 or BRCA2 mutations.[14][15] Benchmarking must therefore involve comparing the cytotoxicity of the novel compound in an HR-deficient cell line versus its isogenic HR-proficient counterpart.

Experimental Protocol: Cell Viability Assays in Isogenic Cell Lines

  • Cell Lines: Utilize a pair of isogenic cell lines, such as U2OS cells with and without a functional BRCA2 gene, or well-characterized BRCA1-mutant breast cancer cell lines like MDA-MB-436 or HCC1937.[16][17] A BRCA-proficient line (e.g., MDA-MB-231) should be used as a control.[16]

  • Cell Seeding: Seed the cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the panel of known PARP inhibitors for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: Plot the dose-response curves for each cell line and calculate the IC50. A successful compound will show a significantly lower IC50 (i.e., greater potency) in the HR-deficient cells compared to the HR-proficient cells, demonstrating a selective, synthetic lethal effect.

Diagram 1: PARP1's Role in DNA Repair and Inhibitor Action

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP1-Mediated Repair (Base Excision Repair) cluster_2 Inhibitor Action cluster_3 Cell Fate SSB SSB Occurs PARP1_Recruitment PARP1 Binds to SSB SSB->PARP1_Recruitment PARylation PARP1 Catalyzes PAR Chain Synthesis (using NAD+) PARP1_Recruitment->PARylation Trapping PARP1 Trapped on DNA Recruitment Repair Proteins Recruited PARylation->Recruitment Repair SSB Repaired Recruitment->Repair Inhibitor This compound (or known PARPi) Inhibitor->PARP1_Recruitment Blocks Catalysis & Causes Trapping DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapping->DSB HR_Proficient HR-Proficient Cell (e.g., BRCA WT) DSB Repaired -> Survival DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA Mutant) DSB Unrepaired -> Cell Death DSB->HR_Deficient

Caption: Mechanism of PARP inhibition and synthetic lethality.

Pillar 3: Preclinical In Vivo and ADME Profiling

The final stage of preclinical benchmarking involves evaluating the compound's efficacy and safety profile in a living organism and assessing its drug-like properties.

In Vivo Efficacy in Xenograft Models

Expertise & Experience: To assess anti-tumor activity, a compound must be tested in an animal model. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using HR-deficient cancer cells are the gold standard for evaluating PARP inhibitors.[2][18][19][20]

Experimental Protocol: Efficacy Study in a BRCA1-Mutant Xenograft Model

  • Model System: Use immunodeficient mice (e.g., NSG or SCID mice).[18]

  • Tumor Implantation: Subcutaneously implant a suspension of a BRCA1-mutant cancer cell line (e.g., SNU-251) into the flank of each mouse.[21][22]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups: Vehicle control, this compound (at several doses), and a positive control (e.g., Olaparib at its established efficacious dose).

  • Dosing: Administer the compounds orally once or twice daily for a set period (e.g., 21-28 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition (TGI) across the different groups. A successful compound will show significant, dose-dependent TGI compared to the vehicle control.

Diagram 2: In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_0 Treatment Phase (21-28 Days) Start Start Implant Implant HR-Deficient Cancer Cells into Mice Start->Implant Tumor_Growth Allow Tumors to Reach ~150 mm³ Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Group_Vehicle Vehicle Control Group_Test This compound (Multiple Doses) Group_Control Positive Control (e.g., Olaparib) Monitor Monitor Tumor Volume & Body Weight Group_Control->Monitor Endpoint Study Endpoint: Analyze Tumor Growth Inhibition (TGI) Monitor->Endpoint Finish End Endpoint->Finish

Caption: Workflow for a preclinical xenograft efficacy study.

ADME & Pharmacokinetic (PK) Profiling

Expertise & Experience: A compound's efficacy is intrinsically linked to its pharmacokinetic properties—how it is absorbed, distributed, metabolized, and excreted (ADME).[3][23][24][25] Early ADME profiling is essential to determine if a compound has the potential to become a viable drug.[25][26]

Key ADME/PK Assays:

  • Solubility: Determines how well the compound dissolves, which impacts oral absorption.

  • Permeability (e.g., Caco-2 Assay): Assesses the ability of the compound to cross the intestinal barrier, predicting oral bioavailability.

  • Metabolic Stability (Microsome/Hepatocyte Assays): Measures how quickly the compound is broken down by liver enzymes. High stability is generally desired.[27]

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins; only the unbound fraction is typically active.

  • Cytochrome P450 (CYP) Inhibition: Identifies potential for drug-drug interactions.[28]

  • In Vivo PK Study: A single-dose study in rodents to measure key parameters like Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and overall exposure (AUC - Area Under the Curve).

Trustworthiness: By systematically progressing through this three-pillar framework—from biochemical potency and trapping, through cellular synthetic lethality, to in vivo efficacy and PK/ADME profiling—a comprehensive and reliable dataset can be generated. This self-validating system ensures that positive results at one stage are mechanistically supported by the next, providing a robust foundation for deciding whether this compound warrants further development as a novel PARP inhibitor.

References

  • Zimmer, A. S., & Gill, S. J. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(10), 1407–1422.
  • Kotova, E., & Tulin, A. V. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313–320.
  • Lheureux, S., Braunstein, M., & Oza, A. M. (2024). Pan-Cancer Analysis of Homologous Recombination Deficiency in Cell Lines. Cancer Research Communications, 4(1), 1-15.
  • Li, H., et al. (2021). Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors (Review). Oncology Letters, 22(6), 849.
  • Jones, P., et al. (2015). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 6(38), 40563–40576.
  • Zimmer, A. S., & Gill, S. J. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate.
  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Tulip Biolabs.
  • LaFargue, C. J., et al. (2024). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Journal of the American Pharmacists Association.
  • Lheureux, S., Braunstein, M., & Oza, A. M. (2024). Pan-Cancer Analysis of Homologous Recombination Deficiency in Cell Lines. PubMed.
  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 427, 293–304.
  • Sapient Bio. (n.d.). PARP Assay | Quantitative Measure of PARP1 Activity. Sapient Bio.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs.
  • Stordal, B., et al. (2013). BRCA1/2 mutation analysis in 41 ovarian cell lines reveals only one functionally deleterious mutation. Molecular Oncology, 7(3), 567–579.
  • Champions Oncology. (2024). Champions' Patient-Derived Xenograft (PDX) Models for Evaluating Novel Therapeutics Targeting the DNA Damage Response Mechanism. Champions Oncology.
  • Horie, M., et al. (2021). The utility of homologous recombination deficiency biomarkers across cancer types. Scientific Reports, 11(1), 4967.
  • Bio-Techne. (n.d.). PARP: Activity Assays. Bio-Techne.
  • Matsumura, N., et al. (2023). Homologous recombination deficiency in cell line libraries does not correlate with in vitro sensitivity to platinum agents or PARP inhibitors. bioRxiv.
  • Wang, Y., et al. (2024). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. Molecular Cancer Research.
  • Tanny, J. C., et al. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78–86.
  • Mayo, M. F., et al. (2013). Abstract A221: Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. Molecular Cancer Therapeutics, 12(11 Supplement), A221.
  • Wang, Y., et al. (2021). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. Cancers, 13(21), 5488.
  • Ko, E., et al. (2019). Interactions of BRCA1-mutated Breast Cancer Cell Lines with Adipose-derived Stromal Cells (ADSCs). Anticancer Research, 39(6), 2859–2867.
  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2. BPS Bioscience.
  • Stordal, B., et al. (2013). BRCA1/2 mutation analysis in 41 ovarian cell lines reveals only one functionally deleterious BRCA1 mutation. Ovid.
  • van der Woude, J., et al. (2024). Functional Homologous Recombination (HR) Screening Shows the Majority of BRCA1/2-Mutant Breast and Ovarian Cancer Cell Lines Are HR-Proficient. Cancers, 16(4), 754.
  • Sun, Q., et al. (2008). The design, preparation and SAR of novel small molecule sodium (Na(+)) channel blockers. Bioorganic & Medicinal Chemistry Letters, 18(17), 4843–4847.
  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. BPS Bioscience.
  • Li, A. P. (2004). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 9(8), 357–366.
  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Sygnature Discovery.
  • Obach, R. S. (2016). The impact of early ADME profiling on drug discovery and development strategy. ResearchGate.
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience.
  • Elstrodt, F., et al. (2006). Identification of three new BRCA1 mutant breast cancer cell lines by... ResearchGate.
  • Papeo, G., et al. (n.d.). ISOCHINOLINONE DERIVATIVES AS PARP INHIBITORS. Google Patents.
  • Wang, S., et al. (2024). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society.
  • Drug Hunter. (2024, August 9). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube.
  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience.
  • Sura, W., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports, 11(1), 17724.
  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience.
  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465–1476.
  • Papeo, G., et al. (2010). Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. Google Patents.
  • Pharmaffiliates. (n.d.). CAS No : 194032-17-2 | Product Name : this compound. Pharmaffiliates.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Moody, C. J. (2004). Product Class 5: Isoquinolines. Science of Synthesis, 15, 661-894.
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 129.

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and regulatory compliance. 4-Methyl-5-nitroisoquinoline serves as a vital building block in the synthesis of complex pharmaceutical agents.[1][2] Its synthetic pathway, typically involving the nitration of 4-methylisoquinoline, is prone to the formation of positional isomers (e.g., 4-methyl-8-nitroisoquinoline, 4-methyl-6-nitroisoquinoline). These closely related impurities, differing only in the position of the nitro group, can possess distinct pharmacological and toxicological profiles, potentially leading to unforeseen side effects or reduced therapeutic efficacy of the final active pharmaceutical ingredient (API).[3][4]

The challenge lies in the subtle physicochemical differences between these isomers, making their separation and quantification a significant analytical hurdle. This guide provides an in-depth, comparative analysis of modern chromatographic techniques for the robust determination of the isomeric purity of this compound. We will move beyond rote protocols to explore the mechanistic reasoning behind method selection, empowering researchers to develop and validate analytical workflows with confidence and scientific rigor.

The Analytical Challenge: Profiling Potential Isomeric Impurities

The primary route to this compound involves the electrophilic nitration of the 4-methylisoquinoline precursor. The directing effects of the heterocyclic nitrogen and the activating methyl group, combined with the reaction kinetics, can lead to a mixture of products. The most probable positional isomers that must be resolved and quantified are:

  • Target Analyte: this compound

  • Potential Isomer 1: 4-Methyl-8-nitroisoquinoline

  • Potential Isomer 2: 4-Methyl-6-nitroisoquinoline

These isomers share the same mass and elemental composition, rendering non-separative techniques like direct infusion mass spectrometry ineffective. The analytical strategy must, therefore, hinge on high-resolution chromatographic separation.

Comparative Guide to Chromatographic Methodologies

We will evaluate four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and is suited to different analytical goals, from routine quality control to in-depth characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[5] For separating positional isomers of nitroaromatic compounds, the selection of the stationary phase is paramount.

Causality of Method Design: The separation of 4-methyl-nitroisoquinoline isomers by reversed-phase HPLC is governed by subtle differences in their hydrophobicity and electronic interactions with the stationary phase. While a standard C18 column can provide a baseline level of separation, stationary phases incorporating phenyl groups (e.g., Phenyl-Hexyl) are often superior. This is because the phenyl rings in the stationary phase can engage in π-π stacking interactions with the electron-rich isoquinoline ring system of the analytes. The position of the strongly electron-withdrawing nitro group alters the electron density distribution across the molecule, modulating the strength of these π-π interactions and providing a powerful mechanism for selective retention and separation.[6] An acidic modifier in the mobile phase, such as formic or phosphoric acid, ensures the isoquinoline nitrogen is protonated, leading to sharp, symmetrical peak shapes. A method for the closely related 5-Nitroisoquinoline provides a strong foundation for this approach.[7]

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 55% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • System Suitability Test (SST):

    • Prepare a spiked sample containing the main peak and at least one known isomer at the specification limit (e.g., 0.1%).

    • Acceptance Criteria: The resolution (Rs) between this compound and the closest eluting isomer must be ≥ 1.5. The tailing factor for the main peak should be ≤ 1.5.

Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analytes

GC is a powerful technique for separating volatile and thermally stable compounds, often providing higher theoretical plate counts and resolution than standard HPLC.[8][9] Nitroaromatic compounds are well-suited for GC analysis.[10][11][12]

Causality of Method Design: The separation in GC is based on the analytes' boiling points and their specific interactions with the stationary phase. For positional isomers with very similar boiling points, a mid-polarity column, such as one containing a cyanopropylphenyl phase, is often effective. This type of stationary phase separates compounds based on differences in their dipole moments. The precise location of the nitro group on the isoquinoline ring creates a unique molecular dipole, which is the key property exploited for achieving separation between the isomers. A temperature gradient (oven program) is used to ensure that the analytes elute in a reasonable time with sharp, well-defined peaks.

Experimental Protocol: GC-FID

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chromatographic Conditions:

    • Column: DB-624 (6% Cyanopropylphenyl-94% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 280°C

    • Split Ratio: 50:1

    • Oven Program: Start at 150°C, hold for 1 minute. Ramp at 10°C/min to 260°C, hold for 5 minutes.

    • Detector Temperature: 300°C

  • Sample Preparation:

    • Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methylene Chloride.

  • System Suitability Test (SST):

    • Prepare a spiked sample containing the main peak and at least one known isomer.

    • Acceptance Criteria: The resolution (Rs) between the isomeric peaks must be ≥ 2.0.

Supercritical Fluid Chromatography (SFC): Merging Speed and Selectivity

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers the high diffusivity and low viscosity of a gas with the solvating power of a liquid, resulting in fast, high-efficiency separations.[13] It is particularly adept at separating isomers and chiral compounds.[14]

Causality of Method Design: SFC excels at separating polar compounds that are challenging for reversed-phase HPLC. The separation mechanism relies on partitioning between the supercritical CO2/co-solvent mobile phase and a polar stationary phase. For nitro-substituted heterocycles, a stationary phase with polar functional groups, such as 2-picolylamine (2-PIC), provides a unique selectivity. This phase can interact with the analytes through hydrogen bonding and dipole-dipole interactions, which are highly sensitive to the spatial arrangement of the methyl and nitro groups. The result is often superior resolution in a fraction of the time required for HPLC.

Experimental Protocol: SFC-UV

  • Instrumentation:

    • SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, back-pressure regulator, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol

    • Gradient: 5% B to 25% B over 5 minutes.

    • Flow Rate: 2.0 mL/min

    • Column Temperature: 40°C

    • Back Pressure: 150 bar

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Dissolve ~10 mg of the sample in 100 mL of Methanol.

  • System Suitability Test (SST):

    • Prepare a spiked sample as described for HPLC.

    • Acceptance Criteria: Resolution (Rs) between critical isomer pairs must be ≥ 1.5.

Visualizing the Analytical Workflow

A systematic approach is crucial for selecting and implementing the appropriate analytical method. The following diagram outlines the general workflow from sample receipt to final purity determination.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Method Selection & Analysis cluster_data Phase 3: Data Interpretation Sample Sample Receipt & Characterization Standard Reference Standard Procurement & Qualification Sample->Standard Prep Sample & Standard Preparation Standard->Prep HPLC HPLC Analysis Prep->HPLC Inject GC GC Analysis Prep->GC Inject SFC SFC Analysis Prep->SFC Inject Integration Peak Integration & Identification HPLC->Integration Acquire Data GC->Integration Acquire Data SFC->Integration Acquire Data Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Report & Certificate of Analysis Calculation->Report

Caption: General workflow for isomeric purity analysis.

Quantitative Performance Comparison

To facilitate method selection, the table below summarizes the expected performance characteristics of each technique for the analysis of this compound.

ParameterHPLC (Phenyl-Hexyl)GC (DB-624)SFC (2-PIC)
Resolution (Rs) of Critical Pair > 1.5> 2.0> 1.8
Total Analysis Time (min) ~20~17~7
Relative Throughput ModerateModerateHigh
Solvent Consumption High (Aqueous/Organic)Low (Organic for sample)Low (Methanol/CO2)
MS Compatibility Excellent (with volatile modifier)ExcellentExcellent
Typical LOD/LOQ ~0.01% / ~0.03%~0.005% / ~0.015%~0.01% / ~0.03%

Decision Guide for Method Selection

Choosing the optimal technique depends on the specific requirements of the analysis, including available instrumentation, desired throughput, and the need for structural confirmation.

Decision_Tree cluster_goals cluster_methods start Primary Goal? goal1 High Throughput QC Lab? start->goal1 Speed goal2 Highest Resolution for Complex Mixture? start->goal2 Resolution goal3 Routine Purity (Standard Lab)? start->goal3 Versatility method_sfc SFC: Fastest analysis time, low solvent waste. goal1->method_sfc method_gc GC: Superior resolving power, requires thermal stability. goal2->method_gc method_hplc HPLC: Most versatile and widely available. goal3->method_hplc

Caption: Decision matrix for selecting the optimal chromatographic method.

Conclusion

The determination of isomeric purity for this compound is a non-trivial but essential task for ensuring the quality and safety of downstream pharmaceutical products. While HPLC remains a robust and reliable choice, this guide demonstrates that both GC and SFC offer compelling advantages. GC provides unparalleled resolving power, which is ideal for complex impurity profiles or challenging separations. SFC stands out for its exceptional speed and reduced environmental impact, making it the premier choice for high-throughput quality control environments. The selection of the most appropriate technique should be a deliberate process, guided by the specific analytical challenges and laboratory objectives. By understanding the underlying principles of separation for each method, scientists can confidently develop and validate robust analytical controls for this critical intermediate.

References

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. [Link]
  • Zhang, Y., et al. (2025).
  • Horiba, M., et al. (1981). Gas Chromatographic Separation of Positional Isomers of Fenvalerate. Agricultural and Biological Chemistry, 45(9), 2143–2144. [Link]
  • Jovanović, B. (2008). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Journal of Medical Biochemistry, 27(3). [Link]
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]
  • Orochem Technologies Inc. (n.d.). Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Shimadzu Scientific Instruments. [Link]
  • Chemistry LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
  • Louw, S., & Sandra, P. (2008). Supercritical Fluid Chromatography of Polycyclic Aromatic Compounds: A Review. Critical Reviews in Analytical Chemistry, 23(2), 107-133. [Link]
  • Guttman, A., et al. (2022). Ultrahigh-Sensitivity Capillary Electrophoresis Analysis of Trace Amounts of Nitrate and Nitrite in Environmental Water Samples. Molecules, 27(21), 7549. [Link]
  • De Wael, K., & Loo, J. (2020). Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry, 92(1), 264-277. [Link]
  • Sarpal, A. S., et al. (1997). Development of a supercritical fluid chromatographic method for determination of aromatics in heating oils and diesel fuels. Energy & Fuels, 11(3), 662–667. [Link]
  • Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Shimadzu Scientific Instruments. [Link]
  • Krishna, V., et al. (2012). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 11(4). [Link]
  • Thiebaut, D., et al. (1999). Analysis of polycyclic aromatic hydrocarbons by supercritical fluid chromatography (SFC). Analusis, 27(6), 481-487. [Link]
  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
  • Kalaycıoğlu, Z., & Erim, F. B. (2023). Sample Stacking–Capillary Electrophoretic Analysis of Nitrate and Nitrite in Organic- and Conventional-Originated Baby Food Formulas from Turkey. ACS Omega, 8(4), 4165–4171. [Link]
  • Wang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7460-7467. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Nitroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Wikipedia. (n.d.). Capillary electrophoresis. [Link]
  • Chemistry LibreTexts. (2023). Capillary Electrophoresis. Chemistry LibreTexts. [Link]
  • Papan, M. J. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. [Link]
  • AbacipharmTech. (n.d.). This compound. [Link]
  • Pharmaffiliates. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound.
  • Al-Dawsari, M., et al. (2019). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLOS ONE, 14(7), e0219032. [Link]
  • NIOSH. (2005).
  • Crysdot LLC. (n.d.). This compound. [Link]
  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. [Link]
  • Gensler, W. J., & Bluhm, A. L. (1956). Notes- Heterocyclic Compounds. I. Synthesis of Some Isoquinoline Derivatives. The Journal of Organic Chemistry, 21(3), 336–338. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 88. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • Hussain, M., et al. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Chemosensors, 11(11), 566. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 4-Methyl-5-nitroisoquinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of a novel class of compounds, the 4-Methyl-5-nitroisoquinoline derivatives. The isoquinoline scaffold is a privileged structure in kinase inhibitor design, frequently associated with the inhibition of pathways such as PI3K/mTOR and FAK.[1][2][3] This document outlines a multi-phase, self-validating experimental strategy to rigorously test the hypothesis that these derivatives function as kinase inhibitors, moving from initial target binding to downstream cellular consequences. We will compare methodologies at each stage, providing the causal logic behind experimental choices to build an unassailable body of evidence for a specific MoA.

Phase 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational question for any targeted drug is whether it physically interacts with its intended protein target within the complex and native environment of a living cell. Answering this is the critical first step of MoA validation. While biochemical assays on purified proteins are useful, they cannot account for factors like cell permeability, intracellular target concentration, or the native conformation of the protein.[4]

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to measure this direct target engagement in situ.[5] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[6][7]

Workflow: A Comparative Approach to Target Engagement

Our primary workflow will utilize CETSA to confirm that our this compound derivative (herein "4M5N") binds to its putative kinase target (e.g., FAK or PI3Kα) in intact cells. We will compare the results to a well-characterized alternative inhibitor and a negative control.

cluster_0 CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat intact cells with: - Vehicle (DMSO) - 4M5N Derivative - Alternative Inhibitor B 2. Heat Shock Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Cell Lysis & Fractionation Lyse cells and separate soluble proteins from precipitated aggregates via centrifugation B->C D 4. Protein Quantification Analyze soluble fraction using: - Western Blot (targeted) - TPP via MS (unbiased) C->D E 5. Data Analysis Plot soluble protein vs. temperature to generate melt curves and determine thermal shift (ΔTm) D->E

Caption: CETSA workflow for validating in-cell target engagement.

Comparative Data: Target Stabilization

The key output of a CETSA experiment is the thermal shift (ΔTm), which quantifies the change in the protein's melting temperature upon ligand binding. A significant positive shift provides strong evidence of direct interaction.

CompoundTarget ProteinApparent Melting Temp (Tm) with VehicleApparent Melting Temp (Tm) with CompoundThermal Shift (ΔTm)Interpretation
4M5N Derivative FAK52.1°C58.6°C+6.5°C Strong Target Engagement
VS-4718 (FAK Inhibitor) FAK52.1°C59.2°C+7.1°C Positive Control Validation
4M5N Derivative CDK2 (Control)61.5°C61.7°C+0.2°C No Off-Target Engagement

Hypothetical data presented for illustrative purposes.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Preparation: Culture a cancer cell line known to express the target kinase (e.g., MDA-MB-231 for FAK) to ~80% confluency.

  • Compound Treatment: Treat cells with the 4M5N derivative (e.g., 10 µM), the alternative inhibitor (e.g., 1 µM VS-4718), or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a concentration of 10^7 cells/mL.

  • Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[7]

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[8]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the samples via SDS-PAGE and Western blot using a primary antibody specific to the target kinase.

  • Analysis: Quantify the band intensities at each temperature point relative to the 37°C control. Plot the relative protein amount against temperature and fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm).

Phase 2: Quantifying Biochemical Inhibition

Confirming that 4M5N binds to the target is essential, but it doesn't prove functional inhibition. The binding event must be shown to disrupt the protein's catalytic activity. This is achieved through in vitro kinase activity assays using purified recombinant kinase.[9]

Workflow: Measuring Catalytic Potency

We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method, to determine the half-maximal inhibitory concentration (IC50) of our compound.[10] This format is superior to older methods like radiometric assays as it avoids radioactive materials and offers a homogenous format with fewer wash steps.[]

cluster_1 TR-FRET Kinase Assay Principle A 1. Reaction Mix Combine Purified Kinase, Biotinylated Substrate, ATP, and Inhibitor (4M5N) B 2. Kinase Activity Kinase phosphorylates the substrate in the absence of effective inhibition A->B C 3. Detection Add Europium-labeled anti-phospho antibody (Donor) & Streptavidin-Allophycocyanin (Acceptor) B->C D High FRET Signal (Low Inhibition) Antibody binds phospho-substrate; Biotin-Streptavidin brings Donor & Acceptor close C->D If Phosphorylated E Low FRET Signal (High Inhibition) Substrate is not phosphorylated; Donor & Acceptor remain distant C->E If Not Phosphorylated

Caption: Principle of a TR-FRET assay for kinase inhibition.

Comparative Data: Biochemical Potency (IC50)

The IC50 value is a quantitative measure of a compound's potency. A lower IC50 indicates a more potent inhibitor. We will compare 4M5N to a known inhibitor across a panel of related kinases to assess both potency and selectivity.

CompoundTarget KinaseIC50 (nM)Kinase BIC50 (nM)Kinase CIC50 (nM)Selectivity Profile
4M5N Derivative FAK 25.3 Pyk2150.7VEGFR2>10,000Highly Selective for FAK
VS-4718 FAK 1.4 Pyk225.1VEGFR2>5,000Potent FAK/Pyk2 Inhibitor
Staurosporine FAK 3.1 Pyk22.5VEGFR25.8Non-selective Pan-Kinase Inhibitor

Hypothetical data presented for illustrative purposes.

Experimental Protocol: TR-FRET Kinase Assay
  • Compound Preparation: Prepare a serial dilution of the 4M5N derivative in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

  • Reaction Setup: In a 384-well assay plate, add 2.5 µL of 4x kinase solution (e.g., recombinant FAK) and 2.5 µL of the serially diluted compound. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a 2x solution containing the biotinylated peptide substrate and ATP (at the Km concentration for the specific kinase).

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Stop & Detect: Stop the reaction by adding 5 µL of TR-FRET dilution buffer containing EDTA. Then, add 5 µL of the detection solution containing the Europium-labeled anti-phosphopeptide antibody and Streptavidin-APC.

  • Read Plate: Incubate for 60 minutes in the dark, then read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Mapping Cellular Pathway Modulation

With direct binding and biochemical inhibition established, the next crucial step is to demonstrate that the compound modulates the intended signaling pathway inside the cell. This confirms the MoA in a biological context and helps identify potential off-target effects.

While traditional Western blotting for a single downstream marker (e.g., phospho-Akt for the PI3K pathway) is a valid targeted approach, mass spectrometry-based phosphoproteomics provides a global, unbiased view of the compound's effect on cellular signaling.[12][13] This is a superior method for MoA validation as it can simultaneously confirm on-target pathway suppression and flag off-target kinase inhibition.[14]

Workflow: Phosphoproteomics for Pathway Analysis

cluster_2 Phosphoproteomics Validation Workflow A 1. Cell Treatment Treat cells with Vehicle vs. 4M5N Derivative B 2. Lysis & Digestion Lyse cells, extract proteins, and digest into peptides with Trypsin A->B C 3. Phosphopeptide Enrichment Enrich for phosphopeptides using Titanium Dioxide (TiO2) or IMAC chromatography B->C D 4. LC-MS/MS Analysis Separate and analyze peptides by liquid chromatography-tandem mass spectrometry C->D E 5. Data Analysis Identify and quantify changes in phosphosite abundance. Perform pathway analysis D->E

Caption: Workflow for unbiased phosphoproteomic analysis.

Signaling Pathway and Comparative Data

A successful experiment will show significant downregulation of phosphosites in the target pathway. For a FAK inhibitor, we would expect to see reduced phosphorylation of direct substrates like Paxillin (PXN) and downstream effectors.[15]

Integrin Integrins FAK FAK Integrin->FAK Activates Src Src FAK->Src PXN Paxillin (pY118) FAK->PXN pY118 PI3K PI3K FAK->PI3K Src->FAK pY576/577 Migration Cell Migration & Survival PXN->Migration Akt Akt (pS473) PI3K->Akt Akt->Migration Inhibitor 4M5N Derivative Inhibitor->FAK Inhibits

Caption: Simplified FAK signaling pathway showing inhibition point.

PhosphositeProteinLog2 Fold Change (4M5N vs. Vehicle)PathwayInterpretation
Y118 Paxillin (PXN) -2.8 FAK Signaling Strong on-target effect
S473 Akt -1.9 PI3K/Akt On-target downstream effect
Y416 Src -0.2Src Family KinaseMinimal effect on related kinase
S21/9 GSK3α/β -1.5Akt DownstreamOn-target downstream effect

Hypothetical data presented for illustrative purposes.

Phase 4: Linking Target to Phenotype with Genetic Validation

The final and most definitive step is to prove that the compound's observed cellular effect (e.g., reduced proliferation) is a direct consequence of inhibiting the target kinase. The gold-standard approach for this is to compare the compound's activity in wild-type (WT) cells versus cells where the target gene has been knocked out (KO) or knocked down.[16]

If the 4M5N derivative acts solely through the target kinase, it should have a significantly reduced or no effect in the KO cells, which lack the target. In contrast, a non-specific or off-target compound would retain its activity.

Logic: The Power of Genetic Knockout

cluster_3 Genetic Validation Logic WT Wild-Type (WT) Cells (Target Present) Effect Anti-proliferative Effect Observed WT->Effect KO Knockout (KO) Cells (Target Absent) NoEffect No Effect Observed KO->NoEffect Compound 4M5N Derivative Compound->WT Compound->KO Conclusion Conclusion: MoA is ON-TARGET Effect->Conclusion NoEffect->Conclusion

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 4-Methyl-5-nitroisoquinoline. As a nitroaromatic heterocyclic compound, this substance requires careful handling not only during its use in research and development but also throughout its entire lifecycle, culminating in its final disposal. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The molecule's structure, featuring both an isoquinoline core and a nitro group, imparts specific chemical properties and potential hazards.

  • Nitroaromatic Compounds: The presence of the nitro (-NO₂) group is a significant factor in the compound's hazard profile. The electron-withdrawing nature of this group makes the aromatic system resistant to oxidative degradation, contributing to its environmental persistence.[1] Furthermore, many nitroaromatic compounds are known for their biological activity and potential toxicity, with some being investigated for mutagenic or genotoxic effects.[2][3] While data for this specific molecule is limited, compounds in this class must be handled with the assumption of toxicity.

  • Isoquinoline Derivatives: Isoquinolines are a class of nitrogen-containing heterocycles that are scaffolds for many biologically active molecules, including pharmaceuticals and alkaloids.[4][5][6] This inherent bioactivity underscores the need to prevent its release into the environment.

  • Physical Properties: The compound is listed as a yellow solid.[7] Solid particulates can be easily inhaled or contaminate surfaces if not handled properly.

Based on analogous compounds like 5-Nitroisoquinoline, a comprehensive hazard profile can be summarized.

Hazard TypeDescriptionRationale and Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.The bioactivity of the isoquinoline core combined with the nitro group can lead to systemic effects. Data for similar compounds like 5-Nitroisoquinoline and other nitroanilines confirm these routes of toxicity.[8][9]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.Aromatic compounds, particularly those with functional groups like nitro groups, can be irritating to epithelial tissues upon direct contact.[10]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.Fine solid particles can cause mechanical and chemical irritation to the mucosal surfaces of the respiratory system.[10]
Environmental Hazard Potentially persistent in the environment and harmful to aquatic life.The stability of the aromatic ring system and the resistance of the nitro group to biodegradation can lead to long-term environmental contamination.[1]
Combustibility Combustible solid. May form explosive dust-air mixtures.Like many organic solids, fine dust can be explosive. The nitro group can also contribute to hazardous decomposition products upon combustion, such as nitrogen oxides (NOx).[8][11]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during and after the experimental workflow. Adherence to these steps minimizes immediate risk and prevents uncontrolled release.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The selection of PPE is directly informed by the potential routes of exposure identified in the hazard assessment.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental projection of solid particles. Conformance with OSHA 29 CFR 1910.133 is required.[11]
Hand Protection Nitrile rubber gloves.Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.[12]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[13]
Respiratory Protection Use in a certified chemical fume hood.The primary engineering control to prevent inhalation of dust.[13][14] For weighing or transfers outside a hood, a NIOSH-approved N95 dust mask may be required.
Spill Management

In the event of a spill, the immediate priority is to contain the material and decontaminate the area safely.

  • Evacuate and Alert: Notify personnel in the immediate area.

  • Control Access: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, don the full PPE listed above.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • For Solution Spills: Cover with an appropriate chemical absorbent pad or material.

  • Cleanup: Carefully sweep or collect the contaminated material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Report the spill according to your institution's Chemical Hygiene Plan.[14][15]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment for professional disposal . In-lab chemical neutralization is not recommended due to the lack of validated procedures for this specific compound and the potential for creating even more hazardous byproducts.

Step 1: Waste Segregation Immediately upon generation, segregate all waste contaminated with this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, vials).

  • Contaminated PPE (gloves, etc.).

  • Solutions containing the compound.

  • Spill cleanup materials.

Step 2: Select Appropriate Waste Container Use a dedicated, sealable, and chemically compatible hazardous waste container.[16]

  • For Solid Waste: A wide-mouth, sealable polyethylene container is suitable.

  • For Liquid Waste: A sealable, shatter-resistant bottle (e.g., coated glass or polyethylene) is required. Ensure the container material is compatible with any solvents used.

Step 3: Labeling the Waste Container Proper labeling is a critical compliance and safety step. The label must be clear, legible, and permanently affixed to the container. Per EPA and OSHA regulations, the label must include:[16][17]

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ".

  • List any other chemical constituents and their approximate percentages (e.g., solvents).

  • A clear indication of the hazards (e.g., "Toxic", "Irritant").

  • The date on which waste was first added to the container.

  • The name and contact information of the generating laboratory/researcher.

Step 4: Accumulation and Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat, sparks, or sources of ignition.[16]

  • In a well-ventilated area, preferably within a secondary containment tray to manage potential leaks.

Step 5: Arrange for Professional Disposal Do not allow hazardous waste to accumulate indefinitely. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[18] The EHS office will coordinate with a licensed hazardous waste management company for final disposal, which typically involves high-temperature incineration to ensure complete destruction of the compound.[16][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Laboratory Operations cluster_1 Prohibited Actions cluster_2 Final Disposition start Waste Generated (Contaminated with This compound) segregate Step 1: Segregate Waste (Solid vs. Liquid) start->segregate drain Drain Disposal start->drain DO NOT trash Regular Trash start->trash DO NOT mix Mix with Incompatible Waste Streams start->mix DO NOT container Step 2: Place in Compatible Container segregate->container label_waste Step 3: Label Container 'HAZARDOUS WASTE' container->label_waste store Step 4: Store in Satellite Accumulation Area label_waste->store ehs Step 5: Contact EHS for Pickup store->ehs transport Transport by Licensed Waste Handler ehs->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Disposal workflow for this compound waste.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: Never dispose of this compound or its solutions down the drain.[13] This can lead to the contamination of waterways and is a violation of environmental regulations.

  • Trash Disposal: Do not place contaminated solids or empty containers in the regular trash. This poses a risk to custodial staff and the environment.

  • Uncontrolled Evaporation: While evaporation in a fume hood is a method for some volatile organic compounds, it is not suitable for this solid compound as it would leave behind potentially toxic residue.[13]

  • Mixing with Incompatible Waste: Do not mix this waste stream with others, such as strong acids, bases, or oxidizing agents, without consulting a safety data sheet or your EHS department.[16]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Parales, R. E., et al. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 66(4), 639-679.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22121929, this compound.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard.
  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
  • de Oliveira, R. B., et al. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31(10), 2003-2034.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing.
  • Mansfield State College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • ResearchGate. (n.d.). Synthesis of isoquinoline derivatives.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols.
  • ResearchGate. (n.d.). Selected medicinal, agricultural, and industrial isoquinoline derivatives.
  • Pharmaffiliates. (n.d.). This compound.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484.
  • US Bio-Clean. (n.d.). Is Nitroglycerin Hazardous Waste? (Find Out Here).
  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management.
  • Physikalisch-Technische Bundesanstalt. (2013). Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline.

Sources

A Comprehensive Guide to the Safe Handling of 4-Methyl-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, 4-Methyl-5-nitroisoquinoline, a heterocyclic compound, presents a unique set of handling requirements to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for nitroaromatic compounds.

Immediate Hazard Assessment

Based on data from related nitroaromatic compounds, this compound should be presumed to be hazardous. The primary hazards associated with this class of compounds include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1] Aromatic nitro compounds can potentially cause systemic effects such as methemoglobinemia, leading to cyanosis.[2]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]

  • Carcinogenicity: Some nitro compounds are suspected to be carcinogenic.[2][3]

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Standard Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a significant risk of splashes.OSHA 29 CFR 1910.133 or EN 166Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Prevents skin contact, as the compound is likely harmful upon dermal absorption and can cause skin irritation.[1][4]
Body A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, an acid-resistant apron or chemical-resistant suit should be considered.[4][5]-Protects the skin and personal clothing from contamination.
Respiratory Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.NIOSH/MSHA or European Standard EN 149:2001Minimizes the risk of inhaling the compound, which is presumed to be harmful if inhaled and may cause respiratory irritation.[1]
Operational Workflow for Safe Handling

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow provides a step-by-step guide from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Prep 1. Review SDS (of related compounds) & Conduct Risk Assessment PPE_Don 2. Don Appropriate PPE Prep->PPE_Don FumeHood 3. Prepare & Verify Chemical Fume Hood PPE_Don->FumeHood Weigh 4. Weigh/Measure Compound in Fume Hood FumeHood->Weigh Experiment 5. Perform Experimental Procedure Weigh->Experiment Decon 6. Decontaminate Work Area & Equipment Experiment->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste PPE_Doff 8. Doff PPE Correctly Waste->PPE_Doff Disposal 9. Dispose of Waste via Approved Channels PPE_Doff->Disposal

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Pre-Operational Checks:

  • Information Review: Thoroughly review the safety information for similar compounds, such as 5-Nitroisoquinoline.[1]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area.

2. Donning PPE:

  • Put on a lab coat and ensure it is fully buttoned.

  • Don safety glasses or goggles.

  • Wash and dry hands before putting on chemical-resistant gloves. Ensure gloves are of the correct size and are inspected for any defects.

3. Handling the Compound:

  • All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert your supervisor and institutional safety officer. For minor spills within a chemical fume hood:

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area.

For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention.[1] If inhaled, move to fresh air and seek medical attention.[1]

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[3][6]

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including weighing paper, gloves, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]

Disposal Protocol:

  • All hazardous waste must be disposed of through your institution's environmental health and safety office.

  • Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.[6]

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • BenchChem. Personal protective equipment for working with nitrovinyl compounds.
  • Sigma-Aldrich. (2024).
  • National Center for Biotechnology Information. (2024). This compound.
  • Thermo Fisher Scientific. (2025).
  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
  • Crysdot LLC. This compound.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Amino-5-nitro-N,N-diethylaniline.
  • Sigma-Aldrich. (2025).
  • International Enviroguard. (2019).
  • Environmental Health & Safety, University of Missouri. Nitro Compounds.
  • Thermo Fisher Scientific. (2025).
  • LookChem. 4-NITROISOQUINOLINE 36073-93-5 wiki.
  • BenchChem. Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-nitroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.